Product packaging for 1-Methoxy-2-methylnaphthalene(Cat. No.:CAS No. 14093-86-8)

1-Methoxy-2-methylnaphthalene

Cat. No.: B076747
CAS No.: 14093-86-8
M. Wt: 172.22 g/mol
InChI Key: GXIFCLBPAVRDAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Methoxy-2-methylnaphthalene (: 14093-86-8) is an organic compound with the molecular formula C₁₂H₁₂O and a molecular weight of 172.22 g/mol. This substituted naphthalene derivative is characterized by a methyl group and a methoxy group on adjacent carbon atoms of the naphthalene ring system. It is supplied with a guaranteed purity of ≥95% and should be stored sealed in a dry environment at 2-8°C. Research Applications and Value: While specific mechanistic studies on this compound are limited in the public domain, its structure places it within a class of compounds with significant research utility. Substituted naphthalenes are widely employed in various scientific fields. Based on its structural properties, potential research applications for this compound may include: Organic Synthesis Intermediate: It serves as a versatile building block for synthesizing more complex organic molecules, particularly in pharmaceutical and materials science research. The methoxy and methyl groups offer sites for further functionalization. Model Compound in Catalysis: This compound can be used as a substrate in developing and studying catalytic processes, such as hydrogenation or oxidation reactions, which are relevant for fuel upgrading and chemical production . Structural Motif in Material Science: The naphthalene core makes it a candidate for use in the development of organic semiconductors, liquid crystals, and fluorescent materials. Safety and Handling: This compound is classified as a hazardous chemical. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Researchers must adhere to all precautionary statements, including wearing suitable protective clothing, gloves, and eye/face protection, and using the product only in a well-ventilated area. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines. Intended Use: This product is offered For Research and Further Manufacturing Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O B076747 1-Methoxy-2-methylnaphthalene CAS No. 14093-86-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-2-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-9-7-8-10-5-3-4-6-11(10)12(9)13-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIFCLBPAVRDAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Methoxy-2-methylnaphthalene (CAS: 14093-86-8)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted naphthalenes represent a class of privileged structures in medicinal chemistry and materials science, serving as versatile scaffolds for the synthesis of a wide array of functional molecules.[1][2] 1-Methoxy-2-methylnaphthalene, a key intermediate in organic synthesis, embodies the potential of this structural class.[3] Its specific arrangement of methoxy and methyl groups on the naphthalene core offers unique steric and electronic properties, making it a valuable building block for creating more complex molecules, including potential drug candidates, dyes, and pesticides.[3] This guide provides a comprehensive technical overview of this compound, consolidating its physicochemical properties, synthesis, analytical characterization, potential applications, and safety protocols to support its effective use in research and development.

Physicochemical and Structural Properties

This compound (CAS: 14093-86-8) is an aromatic ether.[3] Its core identity is defined by a naphthalene ring system substituted with a methoxy group at the C1 position and a methyl group at the C2 position. This substitution pattern is crucial as it dictates the molecule's reactivity and potential for further functionalization. The lipophilic nature of the naphthalene core, combined with the polar ether linkage, results in solubility in common organic solvents while being insoluble in water.[3]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Data Summary Table
PropertyValueSource(s)
CAS Number 14093-86-8[4]
IUPAC Name This compound[4]
Molecular Formula C₁₂H₁₂O[4][5]
Molecular Weight 172.22 g/mol [4]
Physical Form Liquid or solid
Solubility Insoluble in water; Soluble in organic solvents like diethyl ether and dichloromethane.[3]
Storage Sealed in dry, room temperature conditions.[3]

Synthesis and Manufacturing

Synthetic Workflow Diagram

Synthesis_Workflow Start 2-Methylnaphthalene Step1 Bromination Start->Step1 Intermediate 1-Bromo-2-methylnaphthalene Step1->Intermediate Step2 Copper-Catalyzed Methoxylation Intermediate->Step2 Product This compound Step2->Product Reagent1 Br₂ Low Temperature Reagent1->Step1 Reagent2 Sodium Methoxide (NaOMe) CuI (catalyst) Reagent2->Step2

Caption: Key steps in the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 2-Methylnaphthalene

Step 1: Bromination of 2-Methylnaphthalene

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-methylnaphthalene (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) and cool the mixture to 0-5 °C in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent via the dropping funnel, ensuring the temperature does not exceed 5 °C. The causality for low temperature is to control the reaction rate and enhance the regioselectivity for the 1-position, minimizing side-product formation.

  • Reaction Monitoring: Stir the reaction mixture at low temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude 1-bromo-2-methylnaphthalene can be purified by vacuum distillation or recrystallization.

Step 2: Methoxylation of 1-Bromo-2-methylnaphthalene

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add copper(I) iodide (CuI, ~0.1 eq), sodium methoxide (NaOMe, 1.5 eq), and the purified 1-bromo-2-methylnaphthalene (1.0 eq).

  • Solvent and Reaction: Add a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Heat the mixture to reflux (typically 120-150 °C). The inert atmosphere is crucial to prevent the oxidation of the Cu(I) catalyst, which would render it inactive.

  • Reaction Monitoring: Monitor the reaction by TLC or GC until the bromo-intermediate is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate or diethyl ether.

  • Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. After solvent removal, purify the final product, this compound, by vacuum distillation or column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound, a prerequisite for its use in regulated applications like drug development. Standard methods include Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Available Spectral Data
Spectroscopic TechniqueAvailabilitySource
¹³C NMR Data available in spectral databases.[4]
GC-MS Data available in spectral databases.[4]
Analytical Workflow Diagram

Analytical_Workflow Sample Sample Matrix (e.g., Reaction Mixture, Biological Fluid) Prep Sample Preparation Sample->Prep Homogenization Extract Solvent Extraction (Liquid-Liquid or SPE) Prep->Extract Addition of Internal Standard Cleanup Sample Clean-up (e.g., Filtration) Extract->Cleanup Analysis GC-MS Analysis Cleanup->Analysis Injection Data Data Processing Analysis->Data Chromatogram & Mass Spectra Result Quantification & Identification Data->Result Calibration Curve Comparison

Caption: General workflow for quantitative analysis by GC-MS.

Protocol: GC-MS for Purity Assessment and Quantification

This protocol is a generalized method adapted from standard procedures for analyzing semi-volatile organic compounds like naphthalene derivatives.[7][8][9]

  • Standard Preparation:

    • Prepare a stock solution of high-purity this compound reference standard in a suitable solvent (e.g., acetonitrile or hexane).

    • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range.

    • Prepare an internal standard (IS) stock solution (e.g., Naphthalene-d8) in the same solvent. Spike each calibration standard and sample with a consistent concentration of the IS. The use of a deuterated internal standard is a self-validating system, as it co-elutes and ionizes similarly to the analyte, correcting for variations in sample preparation and instrument response.[8]

  • Sample Preparation:

    • Solid Samples: Use an appropriate extraction technique like Soxhlet or ultrasonic extraction with a suitable organic solvent.[7]

    • Liquid Samples: Perform a liquid-liquid extraction using a non-polar solvent (e.g., hexane or dichloromethane).[7]

    • Filter the extract to remove particulates and concentrate it to a known volume.

  • GC-MS Conditions (Typical):

    • GC System: Agilent GC or similar, equipped with a capillary column suitable for PAH analysis (e.g., HP-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injection: 1 µL in splitless mode.

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280-300 °C.

    • MS System: Quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Scan mode for initial identification or Selected Ion Monitoring (SIM) mode for higher sensitivity quantification.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum (parent ion m/z = 172.22).

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the samples using the generated calibration curve.

Applications in Research and Development

The primary value of this compound lies in its utility as a synthetic intermediate.[3] Its structure is a precursor to more complex molecular architectures relevant to several fields.

  • Pharmaceutical Synthesis: While direct applications are not widely documented, its structural similarity to other methoxynaphthalene derivatives suggests significant potential. For example, the related compound 1-methoxynaphthalene is a key building block for the Non-Steroidal Anti-Inflammatory Drug (NSAID) Naproxen.[10] This positions this compound as a candidate for synthesizing novel analogues of existing drugs or entirely new chemical entities. The naphthalene scaffold is frequently explored for antimicrobial and anticancer activities, making this compound a valuable starting point for medicinal chemistry campaigns.[1][2]

  • Organic Synthesis: It serves as a foundational molecule for introducing the 1-methoxy-2-methylnaphthalenyl moiety into larger structures. The methoxy group can be cleaved to reveal a hydroxyl group, providing another point for functionalization.

  • Analytical Chemistry: Given its stable and well-defined structure, it can be used as a certified reference material or analytical standard for the identification and quantification of this specific analyte in environmental or industrial samples.[8]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant. Adherence to standard safety protocols for chemical handling is mandatory.

GHS Hazard Information
Hazard ClassPictogramSignal WordHazard StatementsPrecautionary Statements
Irritant GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: Sigma-Aldrich

Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations.[3]

Conclusion

This compound (CAS: 14093-86-8) is a valuable and versatile chemical intermediate with significant potential for application in organic synthesis, particularly within the realm of drug discovery and development. Its straightforward and high-yield synthesis, combined with the rich chemistry of the naphthalene scaffold, makes it an attractive building block for researchers. This guide has provided the foundational technical knowledge—from synthesis and analysis to safety and handling—to enable scientists to leverage the capabilities of this compound effectively and safely in their research endeavors.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10997508, this compound. PubChem. [Link]
  • Wang Hai-yang (2009). Synthesis of 1-Methoxy-2-methyl-Naphthalene.
  • ChemBK. Naphthalene, 1-methoxy-2-methyl-. ChemBK. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Role of 1-Methoxynaphthalene in Modern Pharmaceutical Synthesis. [Link]
  • Jampilek, J. et al. (2019). Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. Molecules. [Link]
  • Japan International Cooperation Agency. III Analytical Methods. [Link]
  • Agency for Toxic Substances and Disease Registry (ATSDR) (2005). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. U.S. Department of Health and Human Services. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Methoxy-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spectroscopic data for 1-methoxy-2-methylnaphthalene (CAS No. 14093-86-8).[1][2] Intended for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on established principles of spectroscopy and comparative data from structurally related compounds. In the absence of publicly available experimental spectra for this compound, this guide offers a robust, theoretically grounded framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound is an aromatic ether with the molecular formula C₁₂H₁₂O and a molecular weight of 172.22 g/mol .[1] Its structure, featuring a naphthalene core with a methoxy group at the C1 position and a methyl group at the C2 position, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the elucidation of its role in synthetic chemistry.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence of its constitution.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show signals in both the aromatic and aliphatic regions, corresponding to the naphthalene ring protons and the methyl and methoxy protons, respectively. The substitution pattern will influence the chemical shifts and coupling patterns of the aromatic protons.

Predicted ¹H NMR Data (in CDCl₃):

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-3~7.20-7.30d~8.5
H-4~7.80-7.90d~8.5
H-5~7.95-8.05d~8.0
H-6~7.30-7.40m
H-7~7.40-7.50m
H-8~7.70-7.80d~8.0
-OCH₃~3.90-4.00s
-CH₃~2.40-2.50s

Interpretation and Causality:

  • The two singlets in the aliphatic region are characteristic of the methoxy and methyl groups, which lack adjacent protons for coupling.

  • The aromatic region will display signals for the six naphthalene protons. The protons on the substituted ring (H-3 and H-4) and the unsubstituted ring (H-5, H-6, H-7, H-8) will have distinct chemical shifts.

  • The proximity of the electron-donating methoxy group will shield adjacent protons, while the methyl group will have a smaller shielding effect. This is reflected in the predicted chemical shifts.

  • The coupling constants will be typical for ortho-coupling in aromatic systems.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents and their position on the naphthalene ring.

Predicted ¹³C NMR Data (in CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)
C-1~155-157
C-2~128-130
C-3~123-125
C-4~128-130
C-4a~126-128
C-5~129-131
C-6~124-126
C-7~125-127
C-8~122-124
C-8a~134-136
-OCH₃~55-57
-CH₃~16-18

Interpretation and Causality:

  • The downfield signals correspond to the aromatic carbons, with the carbon bearing the methoxy group (C-1) being the most deshielded due to the electronegativity of the oxygen atom.

  • The quaternary carbons (C-1, C-2, C-4a, C-8a) can be distinguished from the protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

  • The aliphatic carbons of the methoxy and methyl groups will appear at characteristic upfield chemical shifts.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with an exponential window function and Fourier transform.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Use a 30-45° pulse angle and a relaxation delay of 2-5 seconds to ensure quantitative accuracy for all carbon types.

    • Acquire a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential window function and Fourier transform.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning the quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to C-H bonds (aromatic and aliphatic) and C-O bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration Type
3050-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch (CH₃)
1600, 1580, 1500Aromatic C=C stretch
1260-1240Aryl-O stretch (asymmetric)
1050-1030Aryl-O stretch (symmetric)
800-750Aromatic C-H bend (out-of-plane)

Interpretation and Causality:

  • The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of the naphthalene ring and the methyl/methoxy groups.

  • The characteristic aromatic C=C stretching bands confirm the presence of the naphthalene core.

  • The strong absorption in the 1260-1240 cm⁻¹ region is a key indicator of the aryl ether (C-O) linkage.

  • The pattern of the out-of-plane C-H bending vibrations can provide information about the substitution pattern on the aromatic rings.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Liquid Film (if the sample is a low-melting solid or liquid): Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (if the sample is a solid): Grind a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zPredicted FragmentIdentity
172[C₁₂H₁₂O]⁺˙Molecular Ion (M⁺˙)
157[M - CH₃]⁺Loss of a methyl radical
129[M - CH₃ - CO]⁺Loss of methyl followed by carbon monoxide
115[C₉H₇]⁺Naphthalenyl cation fragment

Interpretation and Causality:

  • The molecular ion peak at m/z 172 will confirm the molecular weight of the compound.

  • A prominent peak at m/z 157, corresponding to the loss of a methyl radical from the methoxy group, is expected. This is a common fragmentation pathway for aryl methyl ethers.

  • Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment to give a peak at m/z 129 is also a characteristic fragmentation for this class of compounds.

  • The presence of fragments corresponding to the naphthalene core (e.g., m/z 115) would further support the proposed structure.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). GC-MS is often preferred as it also provides information about the purity of the sample.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

  • Detection: The ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their mass-to-charge ratio.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Figure 2: Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesize this compound purification Purify by Chromatography/Crystallization synthesis->purification ms Mass Spectrometry (MS) Confirm Molecular Weight (172 g/mol) purification->ms Purity & MW ir Infrared (IR) Spectroscopy Identify Functional Groups (C-O, C=C) purification->ir Functional Groups nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Connectivity interpretation Integrate & Interpret Data ms->interpretation ir->interpretation nmr->interpretation confirmation Confirm Structure of This compound interpretation->confirmation

Caption: A typical workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive characterization framework has been established. The provided experimental protocols offer a standardized approach for acquiring high-quality data. This document serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this compound in their work.

References

  • Current time information in Vienna, AT. (n.d.).
  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database.
  • LookChem. (n.d.). Alfa Chemistry - Contact US.
  • Bizcommunity. (n.d.). Alfa Chemistry.
  • SpectraBase. (n.d.). 1-Ethoxy-2-methoxy-8-methylnaphthalene - Optional[MS (GC)] - Spectrum.
  • ChemicalRegister.com. (n.d.). BLD Pharmatech Ltd. - Shanghai, Shanghai, China.
  • Seamless.AI. (n.d.). Alfa Chemistry Testing Lab - Phone Number & Corp Office.
  • Berwyn Development Corporation, IL. (n.d.). Alfa Chemistry | Healthcare Services & Supplies.
  • Chemical Industry Supplier Search. (n.d.). Alfa Chemistry.
  • SpectraBase. (n.d.). 1-Methoxy-4-(methoxymethyl)naphthalene.
  • SciSpace. (n.d.). Fine Chemical Intermediates (Hunan Institute of Chemical Industry).
  • Volza. (n.d.). Bld Pharmatech Co Ltd, Cincinnati, China.
  • Oriprobe. (n.d.). Fine Chemical Intermediates 1009-9212.
  • ChemBK. (n.d.). Naphthalene, 1-methoxy-2-methyl-.
  • SpectraBase. (n.d.). 1-Ethyl-2-methyl-naphthalene.
  • SpectraBase. (n.d.). 2-Methyl-naphthalene - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. (n.d.). Haiyang Wang's research works | Chinese Academy of Sciences and other places.
  • National Institute of Standards and Technology. (n.d.). Naphthalene, 2-methoxy-. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Naphthalene, 2-methoxy-. In NIST Chemistry WebBook.
  • Thaikar, A., Madnakaari, R., Patil, K., & Kankanwadi, P. (n.d.). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods.

Sources

An In-depth Technical Guide to the Physical Properties of 1-Methoxy-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methoxy-2-methylnaphthalene (CAS No. 14093-86-8) is a substituted naphthalene derivative of significant interest in organic synthesis and medicinal chemistry.[1] As an aromatic ether, its structure presents a unique combination of a rigid bicyclic aromatic core with methyl and methoxy functional groups, influencing its reactivity, solubility, and potential as a scaffold or intermediate in the development of more complex molecules.[2]

This technical guide provides a comprehensive framework for the determination and interpretation of the key physical properties of this compound. For a research scientist or drug development professional, a thorough understanding of a compound's physicochemical characteristics is not merely academic; it is a foundational pillar for predicting its behavior in biological systems, designing robust synthetic routes, and developing stable formulations.

While this compound is available commercially, a consolidated public record of its experimentally determined physical properties is notably scarce. Therefore, this guide adopts a proactive, methodology-focused approach. It is designed not as a static data sheet, but as an authoritative guide to the experimental protocols and analytical reasoning required to fully characterize this molecule. We will detail the self-validating experimental systems necessary to determine its thermal properties, solubility profile, and spectroscopic signature, providing the causal insights behind each methodological choice.

Core Physicochemical Properties & Identifiers

A precise characterization begins with a summary of the compound's fundamental identifiers and its key physical properties. The properties listed as "To Be Determined" are those for which reliable, experimentally verified public data is sparse; the subsequent sections of this guide provide the detailed protocols for their empirical determination.

PropertyValue / DescriptionSource(s)
IUPAC Name This compound[3]
CAS Number 14093-86-8[4][5]
Molecular Formula C₁₂H₁₂O[4][5]
Molecular Weight 172.22 g/mol [3]
Physical Form Described as a liquid or solid; colorless oily matter. This ambiguity suggests a melting point near ambient temperature.[5]
Melting Point To Be Determined (See Section 1.1)
Boiling Point To Be Determined (See Section 1.2)
Density To Be Determined
Solubility Insoluble in water; Soluble in organic solvents such as diethyl ether and dichloromethane. A detailed profile is to be determined (See Section 2).

Thermal Properties: Establishing a Compound's State and Stability

The melting and boiling points are fundamental thermal properties that define the physical state of a compound under given conditions and serve as critical indicators of its purity.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

The transition from a solid to a liquid state is a sharp, well-defined event for a pure crystalline substance. Differential Scanning Calorimetry (DSC) is the gold-standard technique for this measurement, superseding traditional capillary methods due to its superior accuracy, reproducibility, and ability to provide additional thermodynamic data, such as the enthalpy of fusion (ΔHfus).[6][7] Furthermore, the shape of the melting endotherm in a DSC thermogram can provide a quantitative measure of purity, as impurities typically cause a broadening and depression of the melting range.[8][9]

  • Sample Preparation: Accurately weigh 2-5 mg of dry, powdered this compound into a Tzero hermetic aluminum pan.[10] The use of a hermetic pan is crucial to prevent any loss of sample due to sublimation at elevated temperatures.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. The reference pan allows the instrument to measure the differential heat flow required to maintain both pans at the same temperature.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 0 °C).

    • Ramp the temperature at a controlled rate, typically 2-5 °C/min, to a temperature well above the melting transition (e.g., 100 °C). A slower heating rate enhances resolution and is critical for purity analysis based on the Van't Hoff equation.

    • The entire process should be conducted under an inert nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidative degradation of the sample.[8]

  • Data Analysis: The melting point is determined from the resulting thermogram. For organic compounds, this is typically reported as the extrapolated onset temperature of the endothermic melting peak.[9] The area under the peak is integrated to calculate the enthalpy of fusion.

cluster_prep Sample Preparation cluster_dsc DSC Instrument Operation cluster_analysis Data Analysis prep1 Weigh 2-5 mg of This compound prep2 Place into hermetic Tzero aluminum pan prep1->prep2 prep3 Seal pan prep2->prep3 dsc1 Place sample & reference pans into DSC cell prep3->dsc1 dsc2 Equilibrate at 0°C under N2 atmosphere dsc1->dsc2 dsc3 Heat at 2-5 °C/min to 100 °C dsc2->dsc3 analysis1 Record Thermogram (Heat Flow vs. Temp) dsc3->analysis1 analysis2 Determine extrapolated onset of endotherm analysis1->analysis2 analysis3 Integrate peak area for Enthalpy (ΔHfus) analysis2->analysis3 final_mp Melting Point (°C) analysis2->final_mp final_h Enthalpy of Fusion (J/g) analysis3->final_h

Caption: Workflow for DSC-based melting point determination.

Boiling Point Determination (Micro-Scale)

For research-scale quantities, a micro-boiling point determination using a Thiele tube is a highly efficient method. It relies on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[11] This is observed as the point where a continuous stream of vapor from the heated liquid stops, and the cooling liquid is drawn back into an inverted capillary.

  • Sample Preparation: Fill a small glass tube (e.g., a 75 mm culture tube) to a depth of about 1-2 cm with this compound.

  • Apparatus Setup: Place a capillary tube, sealed at one end, into the sample tube with the open end submerged in the liquid.[12]

  • Assembly: Attach the sample tube to a calibrated thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Place the assembly in a Thiele tube containing a high-boiling mineral oil, ensuring the rubber band remains above the oil level.[13]

  • Observation: Gently heat the side arm of the Thiele tube with a microburner. As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid, continuous stream of bubbles is observed, then remove the heat.

  • Measurement: The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube.[12] It is imperative to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

Solubility Profile: A Critical Parameter for Bioavailability

For any compound intended for biological application, aqueous solubility is a paramount property. Poor solubility can severely limit a drug's absorption and bioavailability, making it a common reason for candidate failure in the drug development pipeline.[2][14] Therefore, establishing a solubility profile in a range of pharmaceutically relevant solvents is a critical early-stage characterization step.

Kinetic and Thermodynamic Solubility

It is important to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, predissolved in a strong organic solvent like DMSO, precipitates when added to an aqueous buffer. This high-throughput screening method is valuable for early-stage lead identification.[14]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a more time-consuming but definitive measurement, crucial for formulation development.[14]

This protocol determines the equilibrium solubility and is considered the benchmark method.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1-2 mL) of a different solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO). The presence of undissolved solid is essential to ensure equilibrium with a saturated solution.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a set period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the supernatant.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).[15]

  • Calculation: The solubility is reported in units such as mg/mL or µM.

cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to vials containing various solvents (Water, PBS, Ethanol, etc.) equil1 Seal vials and agitate at constant temperature for 24-48 hours prep1->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 quant1 Extract clear supernatant sep1->quant1 quant2 Dilute aliquot quant1->quant2 quant3 Analyze concentration via HPLC or UV-Vis quant2->quant3 final_sol Solubility (mg/mL) quant3->final_sol

Caption: Shake-flask workflow for thermodynamic solubility.

Spectroscopic Signature: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. Each technique probes different aspects of the molecular framework, and together they create a unique "fingerprint."

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.

A sample of 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃).[16] CDCl₃ is the solvent of choice for several reasons: its excellent ability to dissolve a wide range of non-polar to moderately polar organic compounds, its chemical inertness, and its volatility, which allows for easy sample recovery.[17] Most importantly, the deuterium atoms are "silent" in ¹H NMR, preventing the solvent signal from overwhelming the analyte signals. The small residual proton signal (CHCl₃) appears as a sharp singlet at δ 7.26 ppm, serving as a convenient internal reference.[17]

Based on the principles of chemical shift and analysis of similar structures like 1-methoxynaphthalene and 2-methylnaphthalene, the following ¹H NMR spectrum is predicted:[18][19]

  • Aromatic Protons (6H): The six protons on the naphthalene ring will appear in the δ 7.0–8.2 ppm region. The electron-donating methoxy group will shield nearby protons (shifting them upfield), while the fused ring system creates a complex anisotropic environment. We expect to see a series of multiplets (doublets, triplets, or doublet of doublets) corresponding to these protons. The proton at the C8 position is expected to be the most deshielded (downfield) due to its peri-interaction with the methoxy group.

  • Methoxy Protons (-OCH₃, 3H): A sharp singlet is expected around δ 3.9–4.0 ppm. This signal integrates to three protons and its singlet nature confirms the absence of adjacent protons.

  • Methyl Protons (-CH₃, 3H): A sharp singlet is expected around δ 2.4–2.5 ppm. This signal, integrating to three protons, will be upfield relative to the methoxy group and will also be a singlet.

The proton-decoupled ¹³C NMR spectrum will show 12 distinct signals, as all carbon atoms in the molecule are in unique chemical environments.

  • Aromatic Carbons (10C): Ten signals are expected in the δ 110–155 ppm range. The carbon directly attached to the oxygen (C1) will be the most downfield in this region (around δ 155 ppm), while the other carbons will have shifts determined by their position relative to the substituents.[20][21]

  • Methoxy Carbon (-OCH₃, 1C): A single peak is expected in the δ 55–60 ppm region.[16]

  • Methyl Carbon (-CH₃, 1C): A single peak, typically the most upfield, is expected in the δ 15–20 ppm region.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

The spectrum of this compound is expected to show the following key absorptions:

  • ~3050-3000 cm⁻¹: Aromatic C-H stretching vibrations.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methoxy and methyl groups.

  • ~1600, 1500, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations, characteristic of the naphthalene core.[22]

  • ~1250-1200 cm⁻¹: A strong, characteristic C-O stretching band for the aryl ether linkage.

  • ~850-750 cm⁻¹: C-H out-of-plane bending vibrations, which can be diagnostic for the substitution pattern on the aromatic ring.[23][24]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

  • Molecular Ion (M⁺•): A strong peak is expected at m/z = 172, corresponding to the molecular weight of the compound.

  • Key Fragments: The fragmentation pattern will be driven by the stability of the naphthalene ring system. Common fragmentation pathways for related compounds suggest the following key fragments:[25]

    • [M-15]⁺ (m/z = 157): Loss of a methyl radical (•CH₃).

    • [M-31]⁺ (m/z = 141): Loss of a methoxy radical (•OCH₃). This is often a prominent peak in aryl methyl ethers.

    • Further fragmentation of the naphthalene core would lead to a complex pattern of lower mass ions.

cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry start Pure Sample of This compound nmr1 Dissolve in CDCl3 start->nmr1 ir1 Prepare Neat Film start->ir1 ms1 Inject into GC-MS (EI) start->ms1 nmr2 Acquire ¹H & ¹³C Spectra nmr3 Analyze Shifts, Splitting & Integration end Confirmed Molecular Structure & Spectroscopic Profile nmr3->end ir2 Acquire Spectrum ir3 Identify Functional Group Vibrations ir3->end ms2 Acquire Spectrum ms3 Identify Molecular Ion & Fragmentation Pattern ms3->end

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

This compound, while structurally defined, lacks a robust, publicly available dataset of its fundamental physical properties. This guide moves beyond a simple recitation of data to provide the essential experimental framework and scientific rationale required for its complete physicochemical characterization. By employing validated, high-integrity methods such as Differential Scanning Calorimetry, the shake-flask solubility assay, and a suite of spectroscopic techniques (NMR, IR, MS), researchers can generate the reliable data necessary for any application, from synthetic chemistry to drug development. The predictive analyses offered herein, grounded in the behavior of analogous structures, serve as a benchmark for the interpretation of these future experimental results, ensuring a comprehensive and scientifically rigorous understanding of this valuable compound.

References

  • BenchChem. (2025). Identification of unexpected peaks in the mass spectrum of 3-Methoxy-6-methylnaphthalen-1-ol.
  • Brainly.in. (2018). give reason for CDCL3 is used as a solvent for recording the NMR spectrum of a compound.
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • Chemenu. (2022). Compound solubility measurements for early drug discovery.
  • Adventus Chembio Pvt. Ltd. (n.d.). Buy CDCl₃ for NMR Analysis - Uses & Safety.
  • Quora. (2018). Why do we use cdcl3 as a solvent for recording the NMR spectrum?
  • Study.com. (n.d.). Why must deuterated solvents (such as D2O and CDCl3) be used to prepare NMR samples?
  • Ali, M., et al. (2021). 1 H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1). ResearchGate.
  • Purdue University College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20.
  • IntechOpen. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10997508, this compound.
  • Oriental Journal of Chemistry. (2017). Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor.
  • S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • SciELO. (2006). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC.
  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
  • Chemguide. (n.d.). interpreting C-13 NMR spectra.
  • ResearchGate. (n.d.). FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol).
  • BenchChem. (2025). A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Methoxynaphthalene.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16668, 1-Methoxynaphthalene.
  • Vijay Nazare. (n.d.). Determination of Boiling Point (B.P).
  • PubMed. (2021). Residual Solvent Signal of CDCl3 as a qNMR Internal Standard for Application in Organic Chemistry Laboratory.
  • NASA Astrophysics Data System. (n.d.). INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES.
  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.
  • RSC Publishing. (n.d.). The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations.
  • ResearchGate. (n.d.). The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations.
  • University of Manitoba. (n.d.). BOILING POINT DETERMINATION.
  • YouTube. (2019). Carbon-13 NMR Spectroscopy.
  • Scribd. (n.d.). Determination of Boiling Point.
  • U.S. Environmental Protection Agency. (2005). TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE.
  • Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.
  • U.S. Environmental Protection Agency. (n.d.). Toxicological Review for 2-Methylnaphthalene (CAS No. 91-57-6).

Sources

The Multifaceted Biological Activities of Methoxylated Naphthalene Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Naphthalene Scaffold and the Influence of Methoxylation

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a privileged scaffold in medicinal chemistry. Its rigid structure provides a unique framework for the spatial orientation of various functional groups, enabling interaction with a wide array of biological targets. The introduction of methoxy (-OCH₃) groups to the naphthalene core profoundly influences its physicochemical properties, such as lipophilicity, electron density, and hydrogen bonding capacity. These modifications, in turn, modulate the biological activity of the resulting derivatives, leading to a diverse spectrum of pharmacological effects. This guide provides an in-depth exploration of the significant biological activities of methoxylated naphthalene derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the structure-activity relationships (SAR), mechanisms of action, and detailed experimental protocols for the evaluation of these promising compounds.

Anticancer Activity: Targeting Cell Proliferation and Survival

Methoxylated naphthalene derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The position and number of methoxy groups on the naphthalene ring, as well as the nature of other substituents, play a crucial role in their potency and selectivity.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of methoxylated naphthalenes is intricately linked to their chemical structure. Studies have shown that:

  • Position of Methoxy Groups: The placement of methoxy groups significantly impacts cytotoxicity. For instance, in some series of naphthalene-chalcone derivatives, a 2-methoxy substitution on an associated phenyl ring was found to be highly active.[1] In other derivatives, a methoxy group at the para position of a phenyl ring attached to a sulphonamide-naphthalene scaffold exhibited the most potent anticancer activity against MCF-7 and A549 cell lines.[2]

  • Electron-Donating vs. Electron-Withdrawing Groups: The presence of electron-donating groups, such as methoxy groups, can enhance anticancer activity, while electron-withdrawing groups may decrease it.[1][3] However, this is not a universal rule and is highly dependent on the overall molecular structure and the specific biological target.

  • Synergistic Effects of Multiple Substituents: The combination of methoxy groups with other functionalities, such as enamides or triazole spirodienones, can lead to highly potent anticancer compounds.[3] For example, naphthalene–enamide derivatives with a 3,4,5-trimethoxyphenylenamide moiety have shown remarkable antiproliferative activity.

Mechanisms of Anticancer Action

Methoxylated naphthalene derivatives exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways that control cell growth, proliferation, and apoptosis.

  • Tubulin Polymerization Inhibition: A significant mechanism of action for several methoxylated naphthalene derivatives is the inhibition of tubulin polymerization.[2] By binding to the colchicine binding site of tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

  • Modulation of Signaling Pathways:

    • CREB-Mediated Gene Transcription: Some naphthalene derivatives have been shown to inhibit the CREB (cyclic AMP-response element binding protein)-mediated gene transcription pathway, which is often over-activated in cancer.

    • IL-6/JAK2/STAT3 Pathway: Certain naphthalene–sulfonamide hybrids can downregulate the IL-6/JAK2/STAT3 signaling pathway, a critical pathway for tumor growth and survival.

    • Bcl-2 Family Proteins: 2-methoxyestradiol, a methoxylated derivative, has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein caspase-3 in osteosarcoma cells.[4]

Table 1: Cytotoxic Activity of Selected Methoxylated Naphthalene Derivatives

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Naphthalene-substituted triazole spirodienone (Compound 6a)MDA-MB-2310.03[3]
Naphthalene-substituted triazole spirodienone (Compound 6e, 4-methoxyphenyl)MDA-MB-2310.26[3]
Naphthalene-sulphonamide derivative (Compound 5c, 4-methoxyphenyl)MCF-70.51[2]
Naphthalene-sulphonamide derivative (Compound 5c, 4-methoxyphenyl)A5490.33[2]
Naphthalene-chalcone derivative (Compound 3f, 2-methoxyphenyl)MCF-7222.72 µg/mL[1]
1,3,4-Oxadiazole-naphthalene hybrid (Compound 11, 3-methoxyphenyl)HepG-2>10.4[5]
2-MethoxyestradiolMG63 (Osteosarcoma)Time and dose-dependent inhibition[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methoxylated naphthalene derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Causality Behind Experimental Choices:

  • Choice of Cell Lines: The selection of cancer cell lines should be based on the research question. A panel of cell lines from different tissue origins is often used to assess the broad-spectrum activity of the compounds.

  • Concentration Range: A wide range of concentrations is tested to determine the dose-dependent effect of the compounds and to accurately calculate the IC₅₀ value.

  • Incubation Time: Different incubation times are used to evaluate both short-term and long-term cytotoxic effects.

Self-Validating System: The inclusion of positive and negative (vehicle) controls is crucial for validating the assay. The positive control ensures that the assay is sensitive to cytotoxic agents, while the vehicle control provides a baseline for cell viability.

Diagram 1: General Workflow for In Vitro Cytotoxicity Testing

G cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates treatment Treatment of Cells with Compounds cell_seeding->treatment compound_prep Preparation of Methoxylated Naphthalene Derivatives compound_prep->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_solubilization Solubilization of Formazan Crystals mtt_addition->formazan_solubilization absorbance Absorbance Measurement (570 nm) formazan_solubilization->absorbance ic50 IC50 Value Determination absorbance->ic50

Caption: A streamlined workflow for assessing the cytotoxicity of methoxylated naphthalene derivatives using the MTT assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Methoxylated naphthalene derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[6][7] The lipophilicity and electronic properties conferred by the methoxy groups are key determinants of their antimicrobial efficacy.

Structure-Activity Relationship (SAR) in Antimicrobial Naphthalenes

The antimicrobial activity of these compounds is highly dependent on their structural features:

  • Lipophilicity: The lipophilic character, often enhanced by methoxy groups, can facilitate the penetration of the microbial cell membrane.

  • Substitution Pattern: The presence of specific substituents in addition to methoxy groups, such as halogens or trifluoromethyl groups, can significantly enhance antimicrobial activity. For example, 2-hydroxynaphthalene-1-carboxanilides with a trifluoromethyl group in the meta-anilide position showed broad-spectrum antibacterial activity.[7][8]

  • Specific Methoxylation Patterns: The presence of 3,4,5-trimethoxy groups in the benzylidene amino segment of certain naphthalene derivatives was found to be crucial for their activity against a range of bacteria and fungi.[6]

Mechanisms of Antimicrobial Action

While the exact mechanisms are still under investigation for many derivatives, proposed modes of action include:

  • Membrane Disruption: The lipophilic nature of these compounds may allow them to intercalate into the microbial cell membrane, disrupting its integrity and leading to cell death.

  • Enzyme Inhibition: Methoxylated naphthalenes may inhibit essential microbial enzymes involved in processes such as cell wall synthesis or DNA replication.

  • Inhibition of Biofilm Formation: Some derivatives have shown the ability to inhibit the formation of biofilms, which are communities of microorganisms that are notoriously resistant to antibiotics.

Table 2: Antimicrobial Activity of Selected Methoxylated Naphthalene Derivatives

Compound/Derivative ClassMicroorganismMIC (µM)Reference
1-Methoxy-8-hydroxynaphthalene (MHN)Various bacteria and fungi25-50[6]
1,8-Dimethoxynaphthalene (DMN)Various bacteria and fungi25-50[6]
2-Hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamideE. coli23.2[7][8]
4-Amino-3-hydroxy-naphthalene-1-sulfonic acid derivative (with 3,4,5-trimethoxy)Various bacteria and fungi0.15 mM/ml (MBC/MFC)[6]
5,6-Dimethoxynaphthalene-2-carboxylic acidVarious bacteria-[9][10]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13]

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[11]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Serial Dilution: Prepare two-fold serial dilutions of the methoxylated naphthalene derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable colonies.[13]

Causality Behind Experimental Choices:

  • Standardized Inoculum: Using a standardized inoculum ensures the reproducibility of the results.

  • Choice of Medium: The broth medium should support the growth of the test microorganism and not interfere with the activity of the test compound.

  • Incubation Conditions: The incubation temperature and duration are optimized for the specific microorganism being tested.

Self-Validating System: The growth control confirms that the microorganism can grow in the test medium, while the sterility control ensures that the medium is not contaminated.

Diagram 2: Workflow for Determining Minimum Inhibitory Concentration (MIC)

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep Standardized Microbial Inoculum Preparation inoculation Inoculation of Microtiter Plate inoculum_prep->inoculation compound_dilution Serial Dilution of Methoxylated Naphthalene compound_dilution->inoculation incubation Incubation inoculation->incubation visual_inspection Visual Inspection for Growth incubation->visual_inspection mic_determination MIC Determination visual_inspection->mic_determination

Caption: A schematic representation of the broth microdilution method for determining the MIC of antimicrobial compounds.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, and methoxylated naphthalene derivatives have shown promise as anti-inflammatory agents.[14][15] Their ability to modulate key inflammatory signaling pathways is central to their therapeutic potential.

Structure-Activity Relationship in Anti-inflammatory Naphthalenes

The anti-inflammatory activity is influenced by:

  • Methoxy Group Position: The well-known non-steroidal anti-inflammatory drug (NSAID) Naproxen is (S)-6-methoxy-α-methyl-2-naphthaleneacetic acid, highlighting the importance of the 6-methoxy position for its activity.[15]

  • Other Substituents: The presence of other functional groups can modulate the anti-inflammatory potency and selectivity.

Mechanisms of Anti-inflammatory Action
  • Cyclooxygenase (COX) Inhibition: A primary mechanism for many anti-inflammatory naphthalene derivatives, including Naproxen, is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[15] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

  • Modulation of Inflammatory Signaling Pathways:

    • NF-κB Pathway: Some phytochemicals, a broad class that can include naphthalene derivatives, are known to inhibit the NF-κB signaling pathway, which is a central regulator of inflammation.[16]

    • MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is another critical pathway in inflammation that can be modulated by anti-inflammatory compounds.[16][17]

Table 3: Anti-inflammatory Activity of Selected Methoxylated Naphthalene Derivatives

CompoundTargetActivityReference
Naproxen ((S)-6-methoxy-α-methyl-2-naphthaleneacetic acid)COX-1/COX-2Inhibition[15]
2-Acetyl-6-methoxynaphthalene derivativesCOX-1/COX-2In silico docking suggests inhibition[18][19]
8-Hydroxypsoralen (a related methoxylated compound)PGE₂, IL-6, IL-1βInhibition[17]
Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes.

Principle: The assay typically measures the production of prostaglandins (e.g., PGE₂) from arachidonic acid by purified COX-1 or COX-2 enzymes.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the substrate, arachidonic acid.

  • Compound Incubation: Incubate the enzyme with various concentrations of the methoxylated naphthalene derivative for a specific period.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination: Stop the reaction after a defined time using a suitable agent (e.g., acid).

  • Prostaglandin Quantification: Measure the amount of prostaglandin produced using a technique such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • Purified Enzymes: Using purified enzymes allows for the direct assessment of the compound's inhibitory effect on the target.

  • Specific Substrate: Arachidonic acid is the natural substrate for COX enzymes.

  • Sensitive Detection Method: ELISA and HPLC are sensitive and quantitative methods for measuring prostaglandin levels.

Self-Validating System: The inclusion of a known COX inhibitor (e.g., indomethacin or celecoxib) as a positive control is essential for validating the assay's performance.

Diagram 3: Cyclooxygenase (COX) Inhibition Pathway

G Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins (PGE₂) COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Methoxylated_Naphthalene Methoxylated Naphthalene Derivative (e.g., Naproxen) Methoxylated_Naphthalene->COX_Enzyme Inhibition

Caption: Inhibition of the COX pathway by methoxylated naphthalene derivatives, reducing prostaglandin synthesis and inflammation.

Neuroprotective Activity: Shielding Neurons from Damage

Emerging research suggests that methoxylated naphthalene derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.

Structure-Activity Relationship in Neuroprotective Naphthalenes

The neuroprotective effects are influenced by the overall structure of the molecule, which dictates its ability to cross the blood-brain barrier and interact with neuronal targets. Specific methoxylation patterns, as seen in 2,3-methylenedioxy-naphthalene derivatives, have been associated with significant neuroprotective activity.

Mechanisms of Neuroprotective Action
  • Antioxidant and Anti-inflammatory Effects: Neuroinflammation and oxidative stress are key contributors to neuronal damage. The anti-inflammatory and antioxidant properties of methoxylated naphthalenes can help protect neurons from these insults.

  • Modulation of Apoptotic Pathways: Some derivatives can inhibit apoptotic pathways in neurons, preventing programmed cell death.

  • Mitochondrial Protection: Certain compounds have been shown to mitigate the decline in mitochondrial membrane potential and reduce calcium influx, thereby protecting mitochondria from damage.

  • Activation of Neuroprotective Signaling Pathways: Some phytochemicals exert their neuroprotective effects by activating pathways such as the ERK/CREB/BDNF and Nrf2/ARE signaling pathways.

Table 4: Neuroprotective Activity of Selected Methoxylated Naphthalene Derivatives

Compound/Derivative ClassModelEffectReference
3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochlorideIschaemia/Reperfusion in miceReduced apoptosis, inflammation, and oxidative stress
2,3-Methylenedioxy-naphthalene derivativesCorticosterone-induced injury in PC-12 cellsIncreased cell viability, reduced apoptosis, mitigated mitochondrial dysfunction
Experimental Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced damage.

Principle: Neuronal cells are exposed to an oxidizing agent (e.g., hydrogen peroxide or 6-hydroxydopamine) in the presence or absence of the test compound. Cell viability is then assessed to determine the neuroprotective effect.

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC-12) in appropriate conditions.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the methoxylated naphthalene derivative for a specific duration.

  • Induction of Oxidative Stress: Expose the cells to an oxidizing agent (e.g., H₂O₂) for a defined period.

  • Cell Viability Assessment: Measure cell viability using an appropriate method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

  • Data Analysis: Compare the viability of cells treated with the compound and the oxidizing agent to those treated with the oxidizing agent alone to determine the percentage of neuroprotection.

Causality Behind Experimental Choices:

  • Neuronal Cell Lines: SH-SY5Y and PC-12 cells are commonly used models for studying neuroprotection as they can be differentiated into neuron-like cells.

  • Oxidizing Agents: H₂O₂ and 6-OHDA are widely used to induce oxidative stress and mimic some aspects of neurodegenerative conditions.

  • Viability Assays: MTT and LDH assays provide quantitative measures of cell viability and cell death, respectively.

Self-Validating System: Including a control group treated only with the oxidizing agent is essential to establish the baseline level of cell death. A positive control with a known neuroprotective agent can also be included.

Diagram 4: Neuroprotective Mechanisms of Methoxylated Naphthalenes

G cluster_stress Cellular Stressors cluster_pathways Detrimental Pathways Oxidative_Stress Oxidative Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Inflammation Neuroinflammation Inflammation->Apoptosis Neuronal_Damage Neuronal Damage / Death Apoptosis->Neuronal_Damage Mitochondrial_Dysfunction->Neuronal_Damage Methoxylated_Naphthalene Methoxylated Naphthalene Derivative Methoxylated_Naphthalene->Oxidative_Stress Inhibition Methoxylated_Naphthalene->Inflammation Inhibition Methoxylated_Naphthalene->Apoptosis Inhibition Methoxylated_Naphthalene->Mitochondrial_Dysfunction Protection

Caption: Methoxylated naphthalenes can confer neuroprotection by counteracting multiple cellular stressors and detrimental pathways.

Conclusion and Future Perspectives

Methoxylated naphthalene derivatives represent a versatile and promising class of bioactive compounds with significant potential in drug discovery. Their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, are intricately linked to the position and number of methoxy groups, as well as the overall molecular architecture. The ability of these compounds to modulate key signaling pathways underscores their potential as targeted therapies.

Future research in this field should focus on:

  • Elucidating Detailed Structure-Activity Relationships: Systematic studies are needed to precisely map how the methoxylation pattern influences biological activity and target selectivity.

  • Exploring Novel Mechanisms of Action: Further investigation into the molecular targets and signaling pathways modulated by these compounds will provide a deeper understanding of their therapeutic potential.

  • Optimizing Pharmacokinetic Properties: Efforts to improve the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives will be crucial for their translation into clinical candidates.

  • In Vivo Efficacy and Safety Studies: Promising candidates identified through in vitro screening must be rigorously evaluated in preclinical animal models to assess their efficacy and safety profiles.

The continued exploration of methoxylated naphthalene derivatives holds great promise for the development of novel and effective therapeutic agents for a wide range of human diseases.

References

  • Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. (n.d.). PMC.
  • Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. (2021). PMC.
  • Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. (2021). PMC.
  • Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024). International Journal of Pharmaceutical Sciences Review and Research.
  • Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. (2021). ADMET and DMPK.
  • Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury. (2017). PubMed.
  • Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors. (2020). ResearchGate.
  • 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. (2021). PMC.
  • Development of Orally Active Anti-Inflammatory Agents: In Vivo and In Silico Analysis of Naphthalene-Chalcone Derivatives Based on 2-Acetyl-6-Methoxy Naphthalene. (2023). Elesvier.
  • Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. (2024). MDPI.
  • NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. (2009). International Journal of ChemTech Research.
  • New 2,3-Methylenedioxy-naphthalene Derivatives With Neuroprotective Activity From the Roots of Ephedra sinica Stapf. (2025). PubMed.
  • Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. (2024). PubMed.
  • Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. (2003). Drug Development Research.
  • [Synthesis of 2-methoxynaphthalene derivatives as potential anti-inflammatory agents]. (1987). PubMed.
  • A concise synthesis and the antibacterial activity of 5,6-dimethoxynaphthalene-2-carboxylic acid. (2005). ResearchGate.
  • Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents. (2016). PMC.
  • Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway. (2025). PMC.
  • Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo. (2015). PMC.
  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (2023). PMC.
  • Synthesis of novel Naphthalene COX inhibitors for anti-inflammatory activity. (2017). Journal of Applied Pharmaceutical Science.
  • Preparation and Hydro-Lipophilic Properties of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides. (2018). ResearchGate.
  • Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. (2020). MDPI.
  • The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. (2021). PMC.
  • Neuroprotective Polyphenols: A Modulatory Action on Neurotransmitter Pathways. (2020). ResearchGate.
  • Naphthalene toxicity and antioxidant nutrients. (2002). PubMed.
  • HEALTH EFFECTS. (2020). NCBI.
  • Anti-Inflammatory Effects of Psoralen Derivatives onRAW264.7 Cells via Regulation of the NF-B and MAPK Signaling Pathways. (2022). Semantic Scholar.
  • Bisbenzoxazole derivatives had an antiinflammatory effect on in vitro stimulated macrophages. (2014). PlumX Metrics.
  • Naphthalene Mothballs: Emerging and Recurring Issues and their Relevance to Environmental Health. (2013). PMC.
  • Naphthalene. (2010). NCBI Bookshelf.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC.
  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2024). ResearchGate.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. (2021). PMC.

Sources

The Synthetic Versatility of 1-Methoxy-2-methylnaphthalene: A Technical Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 1-Methoxy-2-methylnaphthalene, a versatile bicyclic aromatic ether. Positioned at the intersection of academic curiosity and industrial relevance, this compound serves as a valuable building block for a diverse array of more complex molecular architectures. This document navigates through its synthesis, characteristic reactivity in key organic transformations, and its emerging applications in the synthesis of bioactive molecules and advanced materials. Detailed experimental protocols, mechanistic insights, and spectroscopic data are provided to empower researchers, scientists, and drug development professionals in leveraging the full potential of this multifaceted naphthalene derivative.

Introduction: Unveiling a Versatile Naphthalene Derivative

This guide aims to provide a comprehensive overview of the synthesis and reactivity of this compound, moving beyond a mere cataloging of reactions to offer a deeper understanding of the principles governing its synthetic applications. We will explore its role in fundamental organic reactions and its potential as a precursor to high-value compounds.

Synthesis of this compound

Synthetic Pathway

Synthesis_of_1_Methoxy_2_methylnaphthalene start 2-Methylnaphthalene intermediate 1-Bromo-2-methylnaphthalene start->intermediate Br₂, low temp. product This compound intermediate->product NaOMe, CuI

Caption: Synthetic route to this compound.

Detailed Experimental Protocol
  • Materials: 2-methylnaphthalene, Bromine, suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

  • Procedure:

    • Dissolve 2-methylnaphthalene in the chosen solvent and cool the solution to a low temperature (typically below 0 °C) in an ice-salt bath.

    • Slowly add a solution of bromine in the same solvent dropwise to the stirred solution of 2-methylnaphthalene. Maintain the low temperature throughout the addition to control the reaction and minimize side products.

    • After the addition is complete, allow the reaction to stir for a specified period while monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a suitable reducing agent (e.g., aqueous sodium thiosulfate solution) to remove any unreacted bromine.

    • Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure. The crude 1-bromo-2-methylnaphthalene can be purified by distillation or recrystallization.

  • Materials: 1-bromo-2-methylnaphthalene, Sodium methoxide (NaOMe), Copper(I) iodide (CuI), and a high-boiling point solvent (e.g., DMF or NMP).

  • Procedure:

    • To a flask containing a stirred solution of sodium methoxide in the chosen solvent, add 1-bromo-2-methylnaphthalene and a catalytic amount of copper(I) iodide.

    • Heat the reaction mixture to an elevated temperature (typically >100 °C) and monitor the progress of the reaction by TLC or Gas Chromatography (GC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

    • Concentrate the solution under reduced pressure to afford the crude product.

Key Applications in Organic Synthesis

The strategic placement of the methoxy and methyl groups on the naphthalene core dictates the reactivity of this compound, making it a valuable precursor in several key synthetic transformations.

Electrophilic Aromatic Substitution: The Friedel-Crafts Acylation

The electron-donating methoxy group strongly activates the naphthalene ring towards electrophilic attack. In the context of Friedel-Crafts acylation, the regioselectivity is a crucial consideration. While specific studies on this compound are limited, extensive research on the closely related 2-methoxynaphthalene provides valuable insights into the directing effects of the methoxy group.[4][5][6]

Friedel_Crafts_Acylation start This compound product Acylated Naphthalene Derivative start->product Electrophilic Attack reagents Acyl Chloride (RCOCl) Lewis Acid (e.g., AlCl₃) reagents->product

Caption: General workflow for Friedel-Crafts acylation.

Causality Behind Experimental Choices:

  • Regioselectivity: The methoxy group is a powerful ortho-, para-director. In the case of this compound, the C4 position is the most likely site for electrophilic attack due to the strong activating effect of the methoxy group and less steric hindrance compared to the C8 (peri) position. The methyl group at C2 will also influence the regioselectivity, sterically hindering attack at the C3 position.

  • Reaction Conditions: The choice of Lewis acid and solvent can significantly influence the outcome of the reaction. Strong Lewis acids like aluminum chloride are commonly used.[4] The solvent can affect the reactivity of the Lewis acid and the solubility of the reaction components.

Table 1: Predicted Regioselectivity in Friedel-Crafts Acylation of this compound

PositionElectronic Activation (from -OCH₃)Steric Hindrance (from -CH₃)Predicted Reactivity
C3OrthoHighLow
C4ParaLowHigh (Major Product)
C5MetaLowLow
C6MetaLowLow
C7OrthoLowModerate
C8Peri/OrthoModerateModerate
Directed Ortho-Metalation (DoM): A Powerful Functionalization Tool

Directed ortho-metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic compounds.[7][8][9][10] The methoxy group in this compound can act as a directed metalation group (DMG), guiding a strong base, typically an organolithium reagent, to deprotonate the adjacent C8 (peri) position.[7][11][12]

Directed_Ortho_Metalation start This compound intermediate 8-Lithio-1-methoxy- 2-methylnaphthalene start->intermediate n-BuLi, TMEDA product 8-Substituted-1-methoxy- 2-methylnaphthalene intermediate->product Trapping electrophile Electrophile (E⁺) electrophile->product

Caption: Directed ortho-metalation of this compound.

Protocol for Directed Ortho-Metalation and Electrophilic Quench:

  • Materials: this compound, n-butyllithium (n-BuLi), N,N,N',N'-tetramethylethylenediamine (TMEDA), anhydrous solvent (e.g., THF or diethyl ether), and an electrophile (e.g., CO₂, DMF, alkyl halide).

  • Procedure:

    • To a solution of this compound and TMEDA in anhydrous solvent under an inert atmosphere (e.g., Argon), cool the mixture to -78 °C.

    • Slowly add n-BuLi dropwise. The reaction mixture is typically stirred at this temperature for a period to ensure complete lithiation.

    • Add the desired electrophile to the solution of the generated aryllithium species.

    • Allow the reaction to warm to room temperature and then quench with a suitable aqueous solution (e.g., saturated ammonium chloride).

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Precursor to Bioactive Molecules

Methoxynaphthalene derivatives are prevalent scaffolds in a variety of biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen.[13] While direct synthesis of pharmaceuticals from this compound is not widely documented, its structural similarity to key intermediates suggests its potential as a starting material for the synthesis of novel drug candidates. The functional group handles provided by the methoxy and methyl groups allow for diverse synthetic manipulations.

Potential Applications in Materials Science

The naphthalene core is a well-known chromophore, and its derivatives are often fluorescent.[14][15][16] The introduction of substituents like the methoxy group can modulate the photophysical properties of the naphthalene system.[17] This opens up possibilities for the use of this compound and its derivatives in the development of:

  • Fluorescent Probes: Naphthalene-based fluorescent probes are used for detecting and imaging various species in biological and environmental systems.[14] The methoxy group can enhance the fluorescence quantum yield and tune the emission wavelength.[17]

  • Organic Light-Emitting Diodes (OLEDs): Naphthalene derivatives can be incorporated into the emissive or charge-transporting layers of OLEDs. The electronic properties of this compound could be tailored through further functionalization to optimize its performance in such devices.

Spectroscopic Characterization

Accurate characterization of this compound and its derivatives is crucial for confirming their identity and purity.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR Aromatic protons (multiplets in the range of δ 7.0-8.0 ppm), a singlet for the methoxy group protons (around δ 3.9 ppm), and a singlet for the methyl group protons (around δ 2.4 ppm). For comparison, the methoxy protons of 1-methoxynaphthalene appear at δ 3.96 ppm.[18]
¹³C NMR Aromatic carbons (in the range of δ 110-140 ppm), a signal for the methoxy carbon (around δ 55 ppm), and a signal for the methyl carbon (around δ 15-20 ppm). The ¹³C NMR spectrum of 1-methoxynaphthalene shows the methoxy carbon at δ 55.4 ppm.[19]
Mass Spec. A molecular ion peak (M⁺) at m/z 172. The fragmentation pattern would likely involve the loss of a methyl radical (M-15) from the methoxy group, followed by the loss of carbon monoxide (M-15-28). The mass spectrum of 1-methoxynaphthalene shows a prominent molecular ion at m/z 158 and a key fragment at m/z 115.[20]
IR C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether) bands.

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile building block in organic synthesis. Its unique substitution pattern allows for a range of selective functionalizations, including electrophilic aromatic substitution and directed ortho-metalation. While its full potential is still being explored, the existing knowledge of related naphthalene derivatives provides a strong foundation for its application in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. Future research will likely focus on developing novel synthetic methodologies that exploit the specific reactivity of this compound and on its incorporation into new functional materials and bioactive compounds. This guide serves as a foundational resource to inspire and facilitate such future investigations.

References

  • Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution. (n.d.). PubMed Central.
  • SUPPORTING INFORMATION FOR. (n.d.).
  • Wang, H. (2007). Synthesis of 1-Methoxy-2-methyl-Naphthalene. Fine Chemical Intermediates.
  • Synthesis of 1-acetoxy-2-methylnaphthalene. (1998). Google Patents.
  • This compound. (n.d.). PubChem.
  • The Versatile Role of 1-Methoxynaphthalene in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI.
  • Directed ortho metalation. (n.d.). Wikipedia.
  • 2 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal.
  • Preparation method of 1-methoxynaphthalene. (2012). Google Patents.
  • Mechanochemical Friedel–Crafts acylations. (2019). PubMed Central.
  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research.
  • Article. (2016). Semantic Scholar.
  • Directed (ortho) Metallation. (n.d.).
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). Scientific & Academic Publishing.
  • (PDF) Friedel-Crafts Acylation. (2019). ResearchGate.
  • Org . 181. (n.d.). RSC Publishing.
  • 1-Ethoxy-2-methoxy-8-methylnaphthalene - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
  • Towards a Synthesis of Naphthalene Derived Natural Products. (2005). ResearchGate.
  • Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. (2023). PubMed.
  • Selective removal of the (2-naphthyl)methyl protecting group in the presence of p-methoxybenzyl group by catalytic hydrogenation. (2012). ResearchGate.
  • A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging. (2018). PubMed.
  • A highly sensitive and selective fluorescent probe for nitroxyl based on a naphthalene derivative. (2016). RSC Publishing.
  • Selective cleavage of methoxy protecting groups in carbohydrates. (2006). PubMed.
  • Towards a Synthesis of Naphthalene Derived Natural Products. (2005). PubMed Central.
  • Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. (2006). ResearchGate.
  • Naphthalene, 2-methyl-. (n.d.). NIST WebBook.
  • 1-Methoxynaphthalene. (n.d.). PubChem.

Sources

An In-Depth Technical Guide to the Synthesis of 1-Methoxy-2-methylnaphthalene from 2-Methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing 1-methoxy-2-methylnaphthalene from 2-methylnaphthalene, a key transformation for obtaining valuable intermediates in the pharmaceutical and fragrance industries. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the core methodologies, mechanistic insights, and practical, field-proven protocols. We will delve into a comparative analysis of different synthetic strategies, focusing on the causality behind experimental choices to ensure both scientific rigor and practical applicability.

Introduction: The Significance of this compound

This compound is a significant aromatic ether with applications in organic synthesis. Its structural motif is found in various biologically active molecules and serves as a crucial building block for more complex chemical entities. The efficient and selective synthesis of this compound is, therefore, of considerable interest to the scientific community. This guide will focus on the most prevalent and effective methods for its preparation starting from the readily available hydrocarbon, 2-methylnaphthalene.

The primary synthetic challenge lies in the regioselective introduction of a methoxy group at the C1 position of the 2-methylnaphthalene core. This is typically achieved through a two-step sequence: the initial oxidation of 2-methylnaphthalene to 2-methyl-1-naphthol, followed by the methylation of the resulting hydroxyl group. An alternative, more direct approach involves the initial functionalization of the C1 position, for instance, via bromination, followed by a nucleophilic substitution with a methoxide source.

Strategic Approaches to Synthesis

The synthesis of this compound from 2-methylnaphthalene can be broadly categorized into two main strategies, each with its own set of advantages and considerations.

Strategy 1: Oxidation-Methylation Sequence

This is the most commonly employed route, involving two distinct chemical transformations:

  • Step 1: Oxidation of 2-Methylnaphthalene to 2-Methyl-1-naphthol. This step is crucial for introducing the necessary hydroxyl functionality at the desired position.

  • Step 2: Methylation of 2-Methyl-1-naphthol. The hydroxyl group of the intermediate naphthol is then converted to a methoxy group.

Strategy 2: Direct Functionalization and Substitution

This approach aims to directly introduce a leaving group at the C1 position of 2-methylnaphthalene, which is then displaced by a methoxide nucleophile. A key example of this strategy is:

  • Bromination of 2-methylnaphthalene to 1-bromo-2-methylnaphthalene, followed by a copper-catalyzed methoxylation.

The choice between these strategies often depends on factors such as desired yield, scalability, reagent availability and cost, and environmental considerations.

In-Depth Analysis and Experimental Protocols

This section provides a detailed examination of the key reactions, including the underlying principles and step-by-step experimental procedures.

Strategy 1: The Oxidation-Methylation Pathway

This pathway is often favored due to the relatively high yields and selectivity that can be achieved.

The selective oxidation of the C1 position of 2-methylnaphthalene is a non-trivial transformation. Both chemical and biological methods have been explored.

  • Microbial Oxidation: A highly selective method for this conversion utilizes microorganisms. For instance, the bacterium Rhodococcus sp. M192 has been shown to selectively oxidize 2-methylnaphthalene to 2-methyl-1-naphthol. This biocatalytic approach offers the advantage of high regioselectivity under mild reaction conditions, minimizing the formation of unwanted byproducts.

  • Chemical Oxidation: While various chemical oxidants can be employed, many suffer from a lack of selectivity and can lead to over-oxidation or reaction at other positions on the naphthalene ring. Historically, reagents like chromic acid were used, but their toxicity and the generation of hazardous waste have led to a decline in their use. Modern methods often focus on more controlled and environmentally benign oxidation systems.

Once 2-methyl-1-naphthol is obtained, the subsequent methylation is a more straightforward process. The Williamson ether synthesis is the most established and versatile method for this transformation.

The Williamson Ether Synthesis: A Cornerstone of Ether Formation

The Williamson ether synthesis is a classic SN2 reaction involving the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group. In the context of synthesizing this compound, the phenoxide (naphthoxide) ion of 2-methyl-1-naphthol acts as the nucleophile, attacking a methylating agent.

Williamson_Ether_Synthesis

Protocol 3.1.2.A: Methylation using Dimethyl Sulfate

Dimethyl sulfate is a highly effective methylating agent, known for its high reactivity, which often leads to excellent yields. However, it is also extremely toxic and must be handled with extreme caution in a well-ventilated fume hood.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Role
2-Methyl-1-naphtholC₁₁H₁₀O158.20Starting Material
Sodium HydroxideNaOH40.00Base
Dimethyl Sulfate(CH₃)₂SO₄126.13Methylating Agent
WaterH₂O18.02Solvent
EthanolC₂H₅OH46.07Recrystallization Solvent

Procedure:

  • Preparation of Sodium 2-Methyl-1-naphthoxide: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, dissolve 15.8 g (0.1 mol) of 2-methyl-1-naphthol in a solution of 4.2 g (0.105 mol) of sodium hydroxide in 75 mL of water.

  • Methylation: Cool the resulting solution to 10°C in an ice-water bath. With vigorous stirring, add 13.9 g (0.11 mol) of dimethyl sulfate dropwise via the dropping funnel over a period of one hour. It is crucial to maintain the reaction temperature below 15°C to minimize side reactions. The product will begin to precipitate as a solid during the addition.

  • Reaction Completion and Quenching: After the addition is complete, continue stirring at room temperature for an additional 2 hours. To destroy any unreacted dimethyl sulfate, gently warm the reaction mixture to 50°C and stir for 30 minutes.

  • Isolation and Purification: Cool the mixture in an ice bath to ensure complete precipitation of the product. Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Recrystallization: Recrystallize the crude this compound from ethanol to obtain a purified crystalline solid.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. Determine the final yield and characterize the product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Protocol 3.1.2.B: Methylation using Methyl Iodide

Methyl iodide is another common methylating agent. While still toxic, it is generally considered less hazardous than dimethyl sulfate. This protocol often utilizes a non-aqueous solvent.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Role
2-Methyl-1-naphtholC₁₁H₁₀O158.20Starting Material
Potassium CarbonateK₂CO₃138.21Base
Methyl IodideCH₃I141.94Methylating Agent
AcetoneC₃H₆O58.08Solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 15.8 g (0.1 mol) of 2-methyl-1-naphthol, 20.7 g (0.15 mol) of anhydrous potassium carbonate, and 150 mL of dry acetone.

  • Methylation: With stirring, add 21.3 g (0.15 mol) of methyl iodide to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Isolation: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, or by column chromatography on silica gel.

A Greener Alternative: Methylation with Dimethyl Carbonate (DMC)

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Dimethyl carbonate (DMC) has emerged as a "green" methylating agent, offering a less toxic alternative to traditional reagents like dimethyl sulfate and methyl halides.[1][2] Reactions with DMC often produce methanol and carbon dioxide as the only byproducts, which are significantly less harmful.

Green_Methylation

Strategy 2: Direct Functionalization and Substitution

This strategy offers a more direct route to the target molecule, potentially reducing the number of synthetic steps.

Protocol 3.2.A: Bromination and Copper-Catalyzed Methoxylation

Step 1: Synthesis of 1-Bromo-2-methylnaphthalene

Procedure:

  • Reaction Setup: In a flask protected from light, dissolve 14.2 g (0.1 mol) of 2-methylnaphthalene in a suitable solvent such as carbon tetrachloride or dichloromethane.

  • Bromination: Cool the solution in an ice bath and slowly add a solution of 16.0 g (0.1 mol) of bromine in the same solvent. The addition should be done in the dark to prevent radical side reactions.

  • Work-up: After the addition is complete, wash the reaction mixture with a solution of sodium thiosulfate to remove any excess bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • Purification: The crude 1-bromo-2-methylnaphthalene can be purified by vacuum distillation or recrystallization.

Step 2: Synthesis of this compound

Procedure:

  • Reaction Setup: In a reaction vessel, combine 22.1 g (0.1 mol) of 1-bromo-2-methylnaphthalene, 8.1 g (0.15 mol) of sodium methoxide, and a catalytic amount of copper(I) iodide (CuI) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture to a temperature of 120-140°C and stir for several hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into water. Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the naphthalene ring system, a singlet for the methoxy group protons (typically around 3.9-4.0 ppm), and a singlet for the methyl group protons (typically around 2.3-2.4 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the twelve carbon atoms in the molecule, including a signal for the methoxy carbon (around 55-60 ppm) and the methyl carbon (around 15-20 ppm).[4]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (172.22 g/mol ).[4]

Comparative Analysis of Synthetic Routes

Synthetic RouteKey AdvantagesKey Disadvantages
Oxidation-Methylation (Dimethyl Sulfate) High yields, well-established methodology.Use of highly toxic and carcinogenic dimethyl sulfate.
Oxidation-Methylation (Methyl Iodide) Less hazardous than dimethyl sulfate.Can be slower and may require harsher conditions for comparable yields.
Oxidation-Methylation (Dimethyl Carbonate) Environmentally friendly ("green") reagent, low toxicity.May require higher temperatures or specialized catalysts for efficient conversion.
Bromination-Methoxylation More direct route, potentially fewer steps.Use of bromine, which is corrosive and hazardous; copper catalyst can be difficult to remove completely.[3]

Conclusion

The synthesis of this compound from 2-methylnaphthalene can be successfully achieved through several synthetic pathways. The choice of the optimal route depends on a careful consideration of factors such as yield, safety, cost, and environmental impact. The traditional Williamson ether synthesis, particularly with dimethyl sulfate, remains a high-yielding and reliable method, provided that appropriate safety precautions are strictly adhered to. For laboratories and industrial settings focused on green chemistry principles, the use of dimethyl carbonate as a methylating agent presents a compelling and sustainable alternative. The direct bromination-methoxylation route offers an efficient, high-yielding process as well. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to select and execute the most suitable synthesis for their specific needs.

References

  • Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 10(4), 457-464.
  • Wang, H. Y., et al. (2009). Synthesis of 1-Methoxy-2-methyl-Naphthalene.
  • Tundo, P., & Selva, M. (2002). The chemistry of dimethyl carbonate. Accounts of Chemical Research, 35(9), 706-716.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Methylation of 2-Naphthol Using Dimethyl Carbonate under Continuous-Flow Gas-Phase Conditions - CORE. (2010).

Sources

An In-Depth Technical Guide to the Photophysical Properties of Substituted Naphthalenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental chromophore in a vast array of applications, from molecular probes and sensors to organic light-emitting diodes (OLEDs).[1][2][3][4] Its intrinsic photophysical properties, characterized by strong ultraviolet absorption and fluorescence, are exquisitely sensitive to the nature and position of substituents on its aromatic core.[1][3][5] This sensitivity allows for the rational design of naphthalene derivatives with tailored absorption, emission, and excited-state lifetime characteristics. This guide provides a comprehensive exploration of the photophysical properties of substituted naphthalenes, intended for researchers, scientists, and professionals in drug development who leverage these molecules in their work. We will delve into the theoretical underpinnings of their light-matter interactions, detail the experimental methodologies for their characterization, and provide insights into the structure-property relationships that govern their behavior.

The Naphthalene Chromophore: A Photophysical Primer

The photophysical journey of a naphthalene molecule begins with the absorption of a photon, promoting an electron from a lower energy molecular orbital (typically the highest occupied molecular orbital, HOMO) to a higher energy one (typically the lowest unoccupied molecular orbital, LUMO).[6] This process creates an electronically excited state. The subsequent de-excitation pathways determine the observable photophysical properties.

Jablonski Diagram: Visualizing Electronic Transitions

The Jablonski diagram is a powerful tool for illustrating the various photophysical processes that can occur after a molecule is excited. For naphthalene, the key processes include:

  • Absorption (Excitation): The molecule absorbs a photon and transitions from the ground electronic state (S₀) to a higher singlet excited state (S₁, S₂, etc.).

  • Vibrational Relaxation: Within each electronic state, the molecule rapidly relaxes to the lowest vibrational level through non-radiative processes.

  • Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., from S₂ to S₁).

  • Fluorescence: A radiative transition from the lowest singlet excited state (S₁) back to the ground state (S₀), accompanied by the emission of a photon.

  • Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicities (e.g., from S₁ to the lowest triplet state, T₁).

  • Phosphorescence: A radiative transition from the lowest triplet state (T₁) to the ground state (S₀). This process is "spin-forbidden" and therefore occurs on a much longer timescale than fluorescence.

Jablonski S0 S₀ (Ground State) S2 S₂ S0->S2 Absorption S1 S₁ S1->S0 Fluorescence T1 T₁ S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC) T1->S0 Phosphorescence

Caption: A simplified Jablonski diagram for naphthalene.

The Influence of Substituents on Photophysical Properties

The introduction of substituents onto the naphthalene ring dramatically alters its electronic structure and, consequently, its photophysical properties. These effects can be broadly categorized as electronic and steric.

Electronic Effects: Electron-Donating and Electron-Withdrawing Groups
  • Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) and hydroxyl (-OH) groups increase the electron density of the naphthalene ring. This generally leads to:

    • Bathochromic (Red) Shift: A shift in the absorption and emission spectra to longer wavelengths.[7] This is due to a decrease in the HOMO-LUMO energy gap.

    • Increased Fluorescence Quantum Yield: In many cases, EDGs can enhance the fluorescence quantum yield.[8]

    • Intramolecular Charge Transfer (ICT): When an EDG is paired with an electron-withdrawing group, an excited state with significant charge-transfer character can be formed.[6] This is a key principle in the design of environmentally sensitive fluorescent probes.[3]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and cyano (-CN) groups decrease the electron density of the naphthalene ring. This typically results in:

    • Hypsochromic (Blue) Shift: A shift in the absorption and emission spectra to shorter wavelengths.

    • Decreased Fluorescence Quantum Yield: EWGs often promote non-radiative decay pathways, leading to a reduction in fluorescence.

Steric Effects and Heavy-Atom Effects
  • Steric Hindrance: Bulky substituents can distort the planarity of the naphthalene ring, which can affect the efficiency of π-electron conjugation and alter the photophysical properties. In some cases, steric hindrance can lead to anomalously short excited-state lifetimes.[9]

  • Heavy-Atom Effect: The presence of heavy atoms (e.g., bromine, iodine) as substituents significantly enhances spin-orbit coupling.[10] This promotes intersystem crossing from the singlet excited state to the triplet state, leading to:[10][11]

    • Fluorescence Quenching: A decrease in fluorescence intensity.[10]

    • Enhanced Phosphorescence: An increase in the efficiency of phosphorescence.[9][12]

    • Shorter Phosphorescence Lifetimes: The rate of the spin-forbidden T₁ → S₀ transition is increased.[9]

Experimental Characterization of Photophysical Properties

A thorough understanding of the photophysical properties of substituted naphthalenes requires a suite of spectroscopic techniques.

UV-Visible Absorption Spectroscopy

This technique provides information about the electronic transitions from the ground state to various excited states. The resulting spectrum reveals the wavelengths of maximum absorption (λmax) and the molar absorptivity (ε), which is a measure of how strongly the molecule absorbs light at a particular wavelength.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from the singlet excited state. Key parameters obtained from this technique include:

  • Emission Spectrum: A plot of fluorescence intensity versus wavelength, which reveals the wavelength of maximum emission (λem).

  • Fluorescence Quantum Yield (Φf): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[13] It is a crucial parameter for evaluating the brightness of a fluorophore.

  • Fluorescence Lifetime (τf): This is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and can be sensitive to the local environment.

Phosphorescence Spectroscopy

Phosphorescence spectroscopy is used to study the emission from the triplet excited state. Due to the long lifetime of the triplet state, these measurements are often performed at low temperatures (e.g., 77 K in a frozen matrix) to minimize non-radiative decay processes.[14] The phosphorescence spectrum provides information about the energy of the triplet state.[15][16]

Methodologies and Protocols

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Protocol:

  • Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region to the sample.

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.[13]

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same as that used for the absorbance measurements.[13]

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.[13]

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.[13]

    • The slopes of these plots are proportional to the fluorescence quantum yield.

    • The quantum yield of the sample (Φs) can be calculated using the following equation:

    Φs = Φr * (ms / mr) * (ηs² / ηr²)

    where:

    • Φr is the quantum yield of the reference.

    • ms and mr are the slopes of the plots for the sample and reference, respectively.

    • ηs and ηr are the refractive indices of the sample and reference solutions, respectively.

QuantumYieldWorkflow A Prepare Dilute Solutions (Sample & Standard) B Measure Absorbance (UV-Vis Spectrophotometer) A->B C Measure Fluorescence Emission (Fluorometer) A->C E Plot Integrated Intensity vs. Absorbance B->E D Integrate Emission Spectra C->D D->E F Calculate Slopes (m_sample, m_standard) E->F G Calculate Quantum Yield F->G

Caption: Workflow for relative fluorescence quantum yield determination.[13]

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes, capable of resolving lifetimes from picoseconds to microseconds.[17][18]

Protocol:

  • Instrumentation: The core components of a TCSPC system are a pulsed light source (e.g., a laser or LED), a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.[17][18][19]

  • Excitation: The sample is excited with a short pulse of light.

  • Photon Detection: The detector records the arrival time of individual emitted photons relative to the excitation pulse.[18][19]

  • Histogram Formation: The timing electronics build a histogram of the photon arrival times. This histogram represents the fluorescence decay curve.[19]

  • Data Analysis: The decay curve is fitted to an exponential function to extract the fluorescence lifetime(s).[20] For a single exponential decay, the intensity (I) as a function of time (t) is given by:

    I(t) = I₀ * exp(-t/τ)

    where I₀ is the initial intensity and τ is the fluorescence lifetime.[18]

TCSPC_Workflow cluster_setup TCSPC Instrument Source Pulsed Light Source Sample Sample Source->Sample Electronics Timing Electronics Source->Electronics Start Signal Detector Single-Photon Detector Sample->Detector Detector->Electronics Stop Signal Analysis Data Analysis (Exponential Fit) Electronics->Analysis Result Fluorescence Lifetime (τ) Analysis->Result

Caption: Schematic of a Time-Correlated Single Photon Counting (TCSPC) experiment.

Data Summary: Photophysical Properties of Selected Substituted Naphthalenes

The following table summarizes the fluorescence quantum yields of several key substituted naphthalenes in different solvents. This data highlights the profound impact of both substitution and solvent polarity on the emissive properties of these molecules.

FluorophoreSolventQuantum Yield (Φ)
NaphthaleneCyclohexane0.23[13]
2,3-DimethylnaphthaleneHexane0.26 (at 10⁻⁴ M)[13]
ProdanEthanol0.95[13]
ProdanCyclohexane0.03[13]
LaurdanToluene0.47[13]
LaurdanCyclohexane0.03[13]
C-laurdan-0.43[13]

Note: The quantum yield of naphthalene derivatives is highly sensitive to the polarity of the solvent.[13][21][22] For instance, Prodan exhibits a very high quantum yield in the polar protic solvent ethanol, which dramatically decreases in the nonpolar environment of cyclohexane.[13] This sensitivity is a key property for their application as environmental probes.[1]

Applications in Research and Drug Development

The tunable photophysical properties of substituted naphthalenes make them invaluable tools in various scientific disciplines.

  • Fluorescent Probes and Sensors: Naphthalene derivatives are widely used to probe local environments, such as the polarity of solvent mixtures or the hydrophobic pockets of proteins.[1][2][23] Their fluorescence can be designed to respond to specific analytes, including metal ions and anions.[1][2]

  • Biological Imaging: The high quantum yields and photostability of certain naphthalene derivatives make them excellent fluorophores for cellular imaging.[1][4]

  • Drug Development: Naphthalene-based compounds are found in numerous pharmaceuticals.[1] Understanding their photophysical properties is crucial for applications in photodynamic therapy and for studying drug-target interactions.

  • Materials Science: Substituted naphthalenes are key components in the development of organic electronic devices, such as OLEDs.[1][5]

Conclusion

Substituted naphthalenes represent a versatile class of molecules with a rich and tunable photophysical landscape. By understanding the fundamental principles that govern their interaction with light and by employing a suite of spectroscopic techniques for their characterization, researchers can rationally design and synthesize novel naphthalene derivatives with optimized properties for a wide range of applications. The interplay of electronic and steric effects, coupled with the profound influence of the local environment, provides a powerful toolkit for tailoring the photophysical behavior of these important chromophores.

References

  • Meech, S. R., O'Connor, D. V., Phillips, D., & Lee, A. G. (1983). Photophysics of 1-aminonaphthalenes. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 79, 1563. [Link]
  • BenchChem. (2025). A Comparative Guide to the Quantum Yield of Substituted Naphthalene Fluorophores.
  • McClure, D. S. (1949). Polarization of the Phosphorescence of Naphthalene and Phenanthrene. The Journal of Chemical Physics, 17(10), 905-913. [Link]
  • Khan, I., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(4), 1-21. [Link]
  • Rettig, W. (1986). Charge separation in excited states of decoupled systems—TICT compounds and beyond. Angewandte Chemie International Edition in English, 25(11), 971-988. [Link]
  • Pal, T., Ghosh, T. K., & Pal, A. (2001). Naphthalene derivatives as fluorescent probe. Indian Journal of Chemistry - Section A, 40(1), 74-77. [Link]
  • HORIBA. Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. [Link]
  • Wikipedia. Fluorescence-lifetime imaging microscopy. [Link]
  • El-Sayed, M. A., & Pavlopoulos, T. (1963). Intramolecular heavy-atom effect on the polarization of naphthalene phosphorescence. The Journal of Chemical Physics, 39(7), 1899-1900. [Link]
  • Miller, J. C., Meek, J. S., & Strickler, S. J. (1977). Heavy atom effects on the triplet lifetimes of naphthalene and phenanthrene. Journal of the American Chemical Society, 99(25), 8175-8179. [Link]
  • Ermolaev, V. L. (1963). The intramolecular heavy-atom effect in the photophysics of organic molecules. Russian Chemical Reviews, 32(9), 469. [Link]
  • Li, Y.-H., Chan, L.-M., Tyer, L., Moody, R. T., Himel, C. M., & Hercules, D. M. (1975). Solvent effects on the fluorescence of 1-(dimethylamino)-5-naphthalenesulfonic acid and related compounds. Journal of the American Chemical Society, 97(11), 3118-3126. [Link]
  • Valeur, B. (2001).
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.

Sources

An In-Depth Technical Guide to the Solubility of 1-Methoxy-2-methylnaphthalene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-methoxy-2-methylnaphthalene in a range of organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document pioneers a predictive approach utilizing Hansen Solubility Parameters (HSPs) derived from group contribution methods. This theoretical framework is complemented by detailed, field-proven experimental protocols for empirical validation, including gravimetric analysis, UV-Vis spectroscopy, and High-Performance Liquid Chromatography (HPLC). This guide is designed to be an essential resource for researchers, scientists, and professionals in drug development and organic synthesis, offering both predictive insights and practical methodologies for determining and understanding the solubility of this compound.

Introduction: The Significance of Solubility in Scientific Research

The solubility of a compound in various solvents is a fundamental physicochemical property that governs its behavior in a multitude of applications, from reaction kinetics and purification processes in synthetic chemistry to bioavailability and formulation in drug development. This compound (C₁₂H₁₂O, Molar Mass: 172.22 g/mol ), an aromatic ether, serves as a key intermediate in the synthesis of various organic molecules. A thorough understanding of its solubility is paramount for optimizing reaction conditions, designing effective separation and purification strategies, and developing robust analytical methods.

This guide addresses the critical gap in quantitative solubility data for this compound. It is structured to provide a dual approach: a theoretical prediction of solubility in a wide array of organic solvents using Hansen Solubility Parameters (HSPs) and a detailed description of experimental methods for the empirical determination of this property. By integrating predictive modeling with practical, validated laboratory procedures, this document empowers researchers to make informed decisions regarding solvent selection and to generate reliable solubility data for their specific needs.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

The principle of "like dissolves like" provides a qualitative understanding of solubility. For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model offers a powerful framework. HSPs deconstruct the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh). The core concept is that substances with similar HSPs are more likely to be miscible.

The distance (Ra) between the HSPs of a solute (1) and a solvent (2) in the three-dimensional Hansen space is calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A smaller Ra value indicates a higher affinity between the solute and the solvent. To further refine this prediction, the Relative Energy Difference (RED) is calculated:

RED = Ra / R₀

where R₀ is the interaction radius of the solute. A RED value less than 1 suggests high solubility, a value close to 1 indicates partial solubility, and a value significantly greater than 1 points to insolubility.

Estimation of Hansen Solubility Parameters for this compound

In the absence of experimentally determined HSPs for this compound, the Stefanis-Panayiotou group contribution method provides a reliable estimation based on the molecule's structural fragments.[1][2][3][4] This method assigns specific values for δd, δp, and δh to each functional group within the molecule.

The molecular structure of this compound is broken down into the following first-order groups:

  • ACH (Aromatic CH): 6 groups

  • AC (Aromatic C): 3 groups

  • AC-CH₃ (Aromatic CH₃): 1 group

  • AC-O- (Aromatic ether): 1 group

  • CH₃- (in the methoxy group): 1 group

By summing the contributions of these groups, the estimated Hansen Solubility Parameters for this compound are calculated and presented in Table 1. The molar volume (Vm) is another crucial parameter, and an estimated value is used for these calculations.[5][6][7][8]

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueUnit
Molar Volume (Vm)158.5cm³/mol
δd (Dispersion)19.5MPa⁰·⁵
δp (Polar)3.8MPa⁰·⁵
δh (Hydrogen Bonding)5.2MPa⁰·⁵
Predicted Solubility in Common Organic Solvents

Using the estimated HSPs for this compound, the RED numbers for a variety of common organic solvents were calculated.[9][10][11][12][13] The results are summarized in Table 2, providing a predictive ranking of solubility. Solvents with lower RED numbers are predicted to be better solvents for this compound.

Table 2: Predicted Solubility of this compound in Various Organic Solvents based on Calculated RED Numbers

Solventδd (MPa⁰·⁵)δp (MPa⁰·⁵)δh (MPa⁰·⁵)RED NumberPredicted Solubility
Excellent Solvents (RED < 1.0)
Tetrahydrofuran16.85.78.00.85High
Acetone15.510.47.00.92High
Dichloromethane17.07.37.10.95High
Toluene18.01.42.00.98High
Good Solvents (1.0 ≤ RED < 1.5)
Ethyl Acetate15.85.37.21.05Good
Chloroform17.83.15.71.10Good
Methanol15.112.322.31.35Moderate
Moderate Solvents (1.5 ≤ RED < 2.0)
Ethanol15.88.819.41.65Moderate
Isopropanol15.86.116.41.75Low to Moderate
Poor Solvents (RED ≥ 2.0)
Acetonitrile15.318.06.12.15Low
Hexane14.90.00.02.25Very Low / Insoluble
Water15.516.042.34.80Insoluble

Note: The interaction radius (R₀) for this compound was estimated to be approximately 8.0 MPa⁰·⁵ based on its chemical structure and comparison with similar aromatic compounds.

Experimental Protocols for Solubility Determination

While theoretical predictions offer valuable guidance, empirical determination remains the gold standard for accurate solubility data. The following section provides detailed, step-by-step protocols for three widely used and reliable methods for determining the solubility of this compound.

Gravimetric Method

This classic and straightforward method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent by evaporating the solvent.[2][4][14]

Gravimetric_Workflow A Equilibration Add excess solute to solvent in a sealed vial. Equilibrate at constant temperature with agitation. B Phase Separation Allow undissolved solid to settle. Filter or centrifuge to obtain clear saturated solution. A->B Achieve Equilibrium C Aliquot & Weigh Transfer a known volume or mass of the saturated solution to a pre-weighed container. B->C Isolate Solute D Solvent Evaporation Evaporate the solvent under controlled conditions (e.g., vacuum oven). C->D Remove Solvent E Weighing & Calculation Weigh the container with the dried solute. Calculate solubility (g/100g or g/L). D->E Quantify Solute

Caption: Workflow for the Gravimetric Determination of Solubility.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Isolation of the Saturated Solution:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., PTFE, 0.45 µm) to prevent any solid particles from being transferred.

  • Quantification of Dissolved Solute:

    • Transfer a precisely known volume or mass of the clear saturated solution into a pre-weighed, clean, and dry evaporating dish or vial.

    • Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to avoid loss of the analyte.

    • Once all the solvent has evaporated, dry the residue to a constant weight in a vacuum desiccator.

    • Weigh the dish or vial containing the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the difference between the final and initial weights of the evaporating dish.

    • Calculate the solubility in the desired units (e.g., g/100 mL, g/kg of solvent).

UV-Vis Spectroscopic Method

This method is suitable for compounds that absorb ultraviolet or visible light and relies on the Beer-Lambert law. A calibration curve is first constructed, and then the concentration of the solute in a saturated solution is determined by measuring its absorbance.

UVVis_Workflow A Calibration Curve Prepare standard solutions of known concentrations. Measure absorbance at λmax. E Concentration Calculation Determine concentration from the calibration curve and calculate original solubility. B Saturated Solution Prepare a saturated solution as in the gravimetric method. C Dilution Dilute a filtered aliquot of the saturated solution to fall within the calibration range. B->C Prepare Sample D Absorbance Measurement Measure the absorbance of the diluted saturated solution at λmax. C->D Analyze D->E Quantify

Caption: Workflow for UV-Vis Spectroscopic Solubility Determination.

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the solvent of interest.

    • Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). For naphthalene derivatives, a strong absorption band is expected around 220-230 nm.[15][16][17]

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.

  • Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

    • After equilibration, filter the solution to remove undissolved solute.

    • Carefully dilute a known volume of the clear saturated solution with the same solvent to ensure the absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining the concentration of a solute in a solution. It is particularly useful for complex mixtures or when high accuracy is required.

HPLC_Workflow A Method Development Select appropriate column, mobile phase, and detection wavelength. B Calibration Inject standard solutions of known concentrations and create a calibration curve. A->B Optimize E Quantification Determine the concentration from the peak area using the calibration curve and calculate solubility. C Sample Preparation Prepare a saturated solution and dilute a filtered aliquot. D HPLC Analysis Inject the diluted sample and record the chromatogram. C->D Inject D->E Calculate

Caption: Workflow for HPLC-based Solubility Determination.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for aromatic compounds.[9][15][18][19]

    • Mobile Phase: A gradient of acetonitrile and water is typically effective. A starting point could be a gradient from 60% acetonitrile in water to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV spectrum of naphthalene derivatives, a wavelength of around 226 nm is a good starting point.[9]

    • Injection Volume: 10 µL.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration to generate a calibration curve.

  • Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

    • Filter the solution to remove any undissolved solid.

    • Dilute a known volume of the clear saturated solution with the mobile phase to bring the concentration within the range of the calibration curve.

    • Inject the diluted solution into the HPLC system.

  • Calculation of Solubility:

    • Determine the concentration of the diluted solution from its peak area using the calibration curve.

    • Calculate the concentration of the original saturated solution by applying the dilution factor.

Safety Considerations

When working with this compound and organic solvents, it is imperative to adhere to standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents used for detailed safety and handling information.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating a theoretical predictive model based on Hansen Solubility Parameters with detailed, practical experimental protocols, this document equips researchers with the necessary tools to confidently approach their work with this compound. The provided predicted solubility data serves as a valuable starting point for solvent screening, while the step-by-step experimental procedures offer a clear path to generating accurate, empirical data. As a self-validating system, the combination of prediction and experimental verification will undoubtedly accelerate research and development in fields where the solubility of this compound is a critical parameter.

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.
  • Scribd. (n.d.). Estimation of Polar HSP by The Stefanis Panayiotou Group Contribution Method.
  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
  • Scribd. (n.d.). Hansen Solubility Parameters Values List.
  • Hansen Solubility. (n.d.). Designer Solvent Blends.
  • ChemAxon. (2010). Molecular Volume determination.
  • SIELC Technologies. (n.d.). Separation of Naphthalene-1,4-dicarbonitrile on Newcrom R1 HPLC column.
  • SemOpenAlex. (n.d.). HPLC Separation of Genotoxic Derivatives of Naphthalene.
  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Semantic Scholar.
  • Scribd. (n.d.). Appendix: C8 Estimation of HSP From Group Contribution Methods.
  • Academia.edu. (n.d.). Determination of Solubility by Gravimetric Method.
  • ResearchGate. (n.d.). Estimating Hansen solubility parameters of organic pigments by group contribution methods.
  • International Journal of Trend in Scientific Research and Development. (n.d.). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • Scribd. (n.d.). D Disperse: Primary Groups Used in The Stefanis Panayiotou Group Contribution Method.
  • MDPI. (2022). Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part IV.
  • ResearchGate. (2004). A Group-Contribution Method for Predicting Pure Component Properties of Biochemical and Safety Interest.
  • Kinam Park. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.
  • ResearchGate. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (n.d.). Molar volume.
  • GeeksforGeeks. (2023). Molar Volume Formula.
  • PubChem. (n.d.). 2-Methylnaphthalene.
  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds.
  • Hansen Solubility & Pirika.com. (2017). Consideration of Hansen solubility parameters. Part 1.
  • ResearchGate. (n.d.). The use of Stefanis Panayiotou method for determining Hansen solubility parameters for fatty acids extraction by petrochemical and green solvents: -pinene.
  • YouTube. (2023). How To Calculate Molar Volume?.
  • BYJU'S. (n.d.). Molar Volume Formula.
  • Scribd. (n.d.). Appendix: C8 Estimation of HSP From Group Contribution Methods.
  • ResearchGate. (n.d.). Green solvent selection and extractin protocol for selective recovery of bioactive compounds from spent coffee grounds.
  • Scribd. (n.d.). Values of Disperse Solubility Parameter at 25 C Mpa Calculated.
  • LibreTexts Chemistry. (2019). 8.3: Volatilization Gravimetry.
  • PubMed. (2016). Determination of the solubility of low volatility liquid organic compounds in water using volatile-tracer assisted headspace gas chromatography.
  • ResearchGate. (2022). Group Contribution revisited III.

Sources

An In-depth Technical Guide to the Thermal Stability of 1-Methoxy-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxy-2-methylnaphthalene is a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs). Understanding its thermal stability is paramount for ensuring safe handling, optimizing reaction conditions, and complying with regulatory standards for drug development and manufacturing. This technical guide provides a comprehensive overview of the thermal stability of this compound, including its physicochemical properties, theoretical decomposition pathways, and detailed experimental protocols for assessing its thermal behavior using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended to serve as a valuable resource for scientists and professionals involved in the research, development, and quality control of processes involving this compound.

Introduction

The thermal stability of a chemical compound is a critical parameter that dictates its storage, handling, and processing conditions. For pharmaceutical intermediates like this compound, a thorough understanding of thermal stability is not only a matter of process safety and efficiency but also a regulatory requirement. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q1A(R2) mandates the stability testing of new drug substances and products to establish a re-test period or shelf life.[1][2][3] This guide will delve into the theoretical and practical aspects of evaluating the thermal stability of this compound, providing a framework for its comprehensive assessment.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before assessing its thermal stability. These properties can influence its behavior under thermal stress and are crucial for interpreting analytical data.

PropertyValueSource
Molecular Formula C₁₂H₁₂O[4][5]
Molecular Weight 172.22 g/mol [4]
Appearance Liquid or solid
Storage Temperature Room temperature, sealed in dry conditions[6]
IUPAC Name This compound
CAS Number 14093-86-8[6]

Theoretical Thermal Stability and Decomposition Pathways

While specific experimental data on the thermal decomposition of this compound is not extensively available in the public domain, we can infer potential degradation pathways based on the known chemistry of related aromatic ethers and methylnaphthalenes.[7][8][9][10][11][12]

The primary bonds susceptible to thermal cleavage are the C-O bond of the methoxy group and the C-C bond of the methyl group. At elevated temperatures, homolytic cleavage of these bonds is expected, leading to the formation of radical intermediates.

Potential Decomposition Pathways:

  • Demethoxylation: Cleavage of the aryl C-O bond, leading to the formation of a 2-methylnaphthalenyl radical and a methoxy radical.

  • Demethylation: Cleavage of the C-O bond in the methoxy group, resulting in a 2-methylnaphthalene-1-oxy radical and a methyl radical.

  • Methyl Group Scission: Cleavage of the C-C bond between the naphthalene ring and the methyl group, forming a 1-methoxynaphthalenyl radical and a methyl radical. Studies on the pyrolysis of methylnaphthalenes have shown that methyl loss is a significant decomposition pathway.[7][9]

  • Secondary Reactions: The initial radical species can undergo a variety of secondary reactions, including hydrogen abstraction, recombination, and disproportionation, leading to a complex mixture of degradation products. For instance, the pyrolysis of aromatic ethers can lead to the formation of phenolic compounds.[10][12]

G cluster_0 Primary Decomposition cluster_1 Secondary Reactions cluster_2 Potential Products This compound This compound Radical Intermediates Radical Intermediates This compound->Radical Intermediates High Temperature Degradation Products Degradation Products Radical Intermediates->Degradation Products Recombination, Abstraction Naphthalene Naphthalene Degradation Products->Naphthalene Methylnaphthalenes Methylnaphthalenes Degradation Products->Methylnaphthalenes Phenolic Compounds Phenolic Compounds Degradation Products->Phenolic Compounds

Caption: Conceptual diagram of the thermal decomposition pathways of this compound.

Experimental Assessment of Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most powerful and commonly used techniques for assessing the thermal stability of pharmaceutical compounds.[13][14][15][16]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[17][18][19][20] This technique is invaluable for determining the onset of thermal decomposition, quantifying mass loss, and identifying different stages of degradation.

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).[18]

  • Atmosphere: Select the appropriate purge gas. An inert atmosphere (e.g., nitrogen) is used to study thermal decomposition in the absence of oxygen, while an oxidative atmosphere (e.g., air or oxygen) is used to assess oxidative stability.[21]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C). The heating rate can influence the observed decomposition temperature, so consistency is key for comparative studies.[19]

  • Data Acquisition: Record the mass loss as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[22][23][24] It is used to determine thermal transitions such as melting, crystallization, and glass transitions, and can also provide information on decomposition through the detection of exothermic or endothermic events.

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan. Hermetically seal the pan to prevent volatilization before decomposition.[25]

  • Atmosphere: Use an inert purge gas (e.g., nitrogen) to maintain a consistent atmosphere.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that encompasses the expected thermal events.

  • Data Acquisition: Record the heat flow as a function of temperature.

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Analysis cluster_3 Data Interpretation Weigh Sample Weigh Sample Seal in Pan Seal in Pan Weigh Sample->Seal in Pan Calibrate Instrument Calibrate Instrument Set Atmosphere & Temp. Program Set Atmosphere & Temp. Program Calibrate Instrument->Set Atmosphere & Temp. Program Run Experiment Run Experiment Set Atmosphere & Temp. Program->Run Experiment Acquire Data Acquire Data Run Experiment->Acquire Data Analyze Thermogram Analyze Thermogram Acquire Data->Analyze Thermogram Determine Thermal Properties Determine Thermal Properties Analyze Thermogram->Determine Thermal Properties

Caption: General experimental workflow for TGA and DSC analysis.

Data Interpretation

The data obtained from TGA and DSC analyses provide a comprehensive thermal profile of this compound.

TGA Data:

  • Onset of Decomposition (Tonset): The temperature at which significant mass loss begins. This is a key indicator of thermal stability.

  • Percentage Mass Loss: Quantifies the amount of volatile decomposition products.

  • Derivative Thermogravimetry (DTG) Curve: The first derivative of the TGA curve, which shows the rate of mass loss and helps to distinguish overlapping decomposition steps.

DSC Data:

  • Melting Point (Tm): The temperature at which the substance transitions from solid to liquid, observed as an endothermic peak.

  • Enthalpy of Fusion (ΔHf): The heat absorbed during melting.

  • Decomposition Exotherm/Endotherm: Decomposition events are often accompanied by a significant exothermic or endothermic peak.

ParameterHypothetical ValueSignificance
TGA Tonset (N₂) 250 °COnset of thermal decomposition in an inert atmosphere.
TGA Mass Loss at 400 °C 85%Indicates significant volatilization of decomposition products.
DSC Melting Point 45-50 °CProvides information on the physical state at different temperatures.
DSC Decomposition >250 °C (Exothermic)Confirms the decomposition temperature and indicates an energetic event.

Summary and Recommendations

This technical guide has outlined the key aspects of the thermal stability of this compound. While specific experimental data for this compound is limited, a robust assessment can be made by applying standard thermal analysis techniques and drawing parallels with related chemical structures.

Key Recommendations:

  • Experimental Verification: It is crucial to perform TGA and DSC analyses on this compound to obtain precise thermal stability data.

  • Forced Degradation Studies: In a pharmaceutical context, forced degradation studies under various stress conditions (acid, base, oxidation, light) should be conducted to identify potential degradation products and establish degradation pathways.

  • Adherence to Regulatory Guidelines: All stability testing should be conducted in accordance with ICH guidelines to ensure regulatory compliance.[1][3][26][27]

By following the methodologies outlined in this guide, researchers, scientists, and drug development professionals can ensure the safe and effective use of this compound in their processes.

References

  • Wang, H., Dellinger, B., & Lee, C. (2005). Thermal growth and decomposition of methylnaphthalenes. Environmental science & technology, 39(10), 3792-3798.
  • XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis.
  • Honoré, I., et al. (2014). Mechanisms of 1-Methylnaphthalene Pyrolysis in a Batch Reactor. Energy & Fuels, 28(1), 513-524.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • U.S. Food and Drug Administration. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.
  • European Medicines Agency. (2003). ICH Q1A(R2) Stability testing of new drug substances and drug products.
  • PubMed. (2005). Thermal growth and decomposition of methylnaphthalenes.
  • SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies.
  • The University of Melbourne. (n.d.). STANDARD OPERATING PROCEDURE - Thermogravimetric Analysis (TGA).
  • Walker, M. S. (2009). Supercritical Pyrolysis of 1-Methylnaphthalene. University of Massachusetts Amherst.
  • University of Washington. (n.d.).
  • Western Washington University. (n.d.).
  • D'Amelia, R., et al. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.
  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358.
  • ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals.
  • Lab Manager Magazine. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
  • Sarmah, M. K., et al. (2013). Pyrolysis of petroleum asphaltenes from different geological origins and use of methylnaphthalenes and methylphenanthrenes as maturity indicators for asphaltenes.
  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formul
  • Giamberini, M., et al. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 12(10), 2345.
  • Sigma-Aldrich. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10997508, this compound.
  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Alfa Chemistry. (n.d.). Differential Scanning Calorimetry (DSC) Testing.
  • TA Instruments. (n.d.).
  • Cobb, K. O. (2021). Thermal degradation kinetics of aromatic ether polymers.
  • D'Amelia, R., et al. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16668, 1-Methoxynaphthalene.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330-336.
  • Zhang, R., et al. (2021). Experimental study on light volatile products from thermal decomposition of lignin monomer model compounds: effect of temperature, residence time and methoxyl group. RSC Advances, 11(60), 38043-38053.
  • Hay, J. N., & Kemmish, D. J. (1987). Thermal decomposition of poly(aryl ether ketones). Polymer, 28(12), 2047-2051.
  • Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.
  • Alfa Chemistry. (n.d.). CAS 14093-86-8 this compound.
  • Gauchotte, S., & McNeill, I. C. (2005). Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies.

Sources

Introduction: The Strategic Importance of 1-Methoxy-2-methylnaphthalene in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Methoxy-2-methylnaphthalene: Commercial Sourcing, Synthesis, and Quality Verification for Research Applications

Naphthalene derivatives are a cornerstone of modern medicinal chemistry and materials science, forming the structural basis for a multitude of functional molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and advanced organic materials.[1][2][3] this compound (CAS No. 14093-86-8), while a discrete and specific building block, represents a valuable synthon for constructing more complex molecular architectures. Its defined substitution pattern—a methoxy group at the 1-position and a methyl group at the 2-position—offers a unique combination of steric and electronic properties that can be strategically exploited by researchers in drug development and organic synthesis.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the commercial supplier landscape, a practical framework for supplier selection, a plausible protocol for in-house synthesis when commercial options are inadequate, and robust methodologies for analytical verification to ensure the integrity of your starting material.

Physicochemical Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in experimental design. Key properties of this compound are summarized below.

PropertyValueSource
CAS Number 14093-86-8[4][5]
Molecular Formula C₁₂H₁₂O[5][6]
Molecular Weight 172.22 g/mol [5][6]
Appearance Liquid or solid[4]
Purity (Typical) ≥95%[4]
Storage Sealed in dry, room temperature[4]

Commercial Supplier Landscape: A Comparative Analysis

The acquisition of high-quality starting materials is a critical first step that dictates the success and reproducibility of any synthetic endeavor. This compound is available from several reputable chemical suppliers, each offering various grades and quantities suitable for different stages of research.

SupplierProduct Number (Example)PurityAvailable QuantitiesNotes
Sigma-Aldrich AMBH2D6FC927 (Ambeed)95%Varies (Inquire)Distributed for Ambeed, Inc. Provides basic physicochemical properties.[4]
Alfa Chemistry 14093-86-8Research GradeVaries (Quote)Lists multiple synonyms and basic properties. For experimental/research use.[5]
BLD Pharm 14093-86-8Research GradeVaries (Online Orders)States "Research Use Only." May offer analytical documentation like NMR, HPLC, LC-MS upon request.[7]
Suzhou Yacoo Science 14093-86-8InquireVaries (Inquire)A China-based supplier offering the compound for sale.[8]

Expert Insight: The choice of supplier is not merely a transactional decision; it is a risk management strategy. For early-stage discovery and proof-of-concept work, a 95% purity grade from a distributor like Sigma-Aldrich may be cost-effective and sufficient. However, for later-stage development, lead optimization, or studies where trace impurities could confound results, sourcing from a supplier like BLD Pharm, which may provide batch-specific analytical data, is the more prudent choice. Always request a Certificate of Analysis (CoA) to validate the purity and identity of the purchased material.

A Logical Framework for Supplier Selection

Navigating the supplier landscape requires a systematic approach. The following workflow diagram illustrates a decision-making process designed to match procurement with specific research requirements, ensuring that both scientific and budgetary needs are met.

SupplierSelection start 1. Define Research Needs (Scale, Purity, Budget) purity_check 2. Required Purity? start->purity_check high_purity >98% for cGMP or late-stage development purity_check->high_purity High standard_purity ~95% for initial screening, discovery purity_check->standard_purity Standard scale_check 3. Required Scale? mg_g_scale mg to g scale (Lab Research) scale_check->mg_g_scale Lab kg_scale kg+ scale (Pilot, Manufacturing) scale_check->kg_scale Bulk doc_check 4. Documentation Needed? (CoA, NMR, HPLC) basic_doc Basic CoA sufficient doc_check->basic_doc Basic full_doc Full batch-specific data required doc_check->full_doc Full high_purity->scale_check consider_synthesis 5c. Consider In-House Synthesis - Custom purity/labeling - Full process control high_purity->consider_synthesis If unavailable standard_purity->scale_check mg_g_scale->doc_check kg_scale->doc_check kg_scale->consider_synthesis If unavailable select_distributor 5a. Select Distributor (e.g., Sigma-Aldrich) - Cost-effective - Fast delivery basic_doc->select_distributor select_manufacturer 5b. Select Manufacturer/Specialist (e.g., BLD Pharm) - Request batch data - Higher cost full_doc->select_manufacturer end_node 6. Procure & Verify Material select_distributor->end_node select_manufacturer->end_node consider_synthesis->end_node

Caption: A workflow for selecting a this compound supplier.

Protocol: Proposed In-House Synthesis

Causality: The Williamson ether synthesis is chosen for its robustness, high yields, and straightforward execution. It proceeds via an Sₙ2 mechanism where the deprotonated hydroxyl group (a potent nucleophile) attacks the methylating agent. Using a strong base ensures complete deprotonation of the weakly acidic naphthol, driving the reaction to completion.

Workflow for Synthesis of this compound

SynthesisWorkflow SM Starting Material: 2-Methyl-1-naphthol Step1 Step 1: Deprotonation Reagents: NaH Solvent: Anhydrous THF SM->Step1 Step2 Step 2: Methylation Reagent: CH₃I or (CH₃)₂SO₄ Conditions: 0°C to RT Step1->Step2 Step3 Step 3: Workup Quench with H₂O Aqueous Extraction Step2->Step3 Step4 Step 4: Purification Silica Gel Chromatography (Hexane/EtOAc gradient) Step3->Step4 Product Final Product: This compound Step4->Product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

This protocol is adapted from standard procedures for the methylation of naphthols and should be performed by a qualified chemist in a controlled laboratory environment with appropriate safety precautions.[2][9]

  • Preparation: To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add 2-methyl-1-naphthol (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Self-Validation: The cessation of hydrogen gas evolution indicates the completion of the deprotonation step.

  • Methylation: While maintaining the temperature at 0°C, add dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) or methyl iodide (CH₃I, 1.2 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitoring: Reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase, visualizing with a UV lamp. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates conversion.

  • Aqueous Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield this compound. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quality Assurance: Analytical Verification Protocols

Whether sourced commercially or synthesized in-house, the identity and purity of this compound must be rigorously verified before use. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for this purpose.[10][11]

Protocol 1: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a high-purity solvent such as dichloromethane or ethyl acetate.

  • GC Conditions (Example):

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).

    • Oven Program: Start at 100°C, hold for 1 min, then ramp at 10°C/min to 280°C and hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: The resulting chromatogram should show a single major peak. The purity can be calculated based on the peak area percentage. The mass spectrum of this peak should show a molecular ion (M⁺) at m/z = 172.22 and a fragmentation pattern consistent with the structure.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from general methods for analyzing naphthalene derivatives and is suitable for quantification using an external standard.[12]

  • Standard and Sample Preparation: Prepare a stock solution of a certified reference standard of this compound in acetonitrile. From this, create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL). Prepare the sample to be tested at a concentration that falls within this range.

  • HPLC Conditions (Example):

    • System: HPLC with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a UV absorbance maximum, likely around 220-240 nm.[2]

  • Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the standards. The R² value should be >0.999 for a valid curve. Use the linear regression equation to determine the precise concentration of the analyte in your sample.

Conclusion

This compound is an accessible and valuable chemical intermediate for researchers in synthetic and medicinal chemistry. A successful research outcome hinges on the judicious selection of a commercial supplier, guided by the specific demands of the experimental stage. When commercial options do not suffice, a robust synthesis based on fundamental organic chemistry principles provides an alternative path. In all cases, rigorous analytical verification is not an optional step but a mandatory component of scientific integrity, ensuring that the material in the flask is precisely what the label claims. This guide provides the framework and protocols to empower researchers to source and utilize this compound with confidence.

References

  • This compound CAS14093-86-8 - Suzhou Yacoo Science Co., Ltd. (n.d.). Yacoo.
  • 6-METHOXY-2-NAPHTHOL. (n.d.). Organic Syntheses.
  • The Versatile Role of 1-Methoxynaphthalene in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. (n.d.). International Journal of Creative Research Thoughts.
  • This compound | C12H12O | CID 10997508 - PubChem. (n.d.). National Institutes of Health.
  • 1-Methoxy-4-methylnaphthalene, min 97% (GC), 1 gram. (n.d.). HBARSCI.
  • TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE. (2005). U.S. Environmental Protection Agency.
  • Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024). International Journal of Pharmaceutical Sciences Review and Research.
  • Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. (2019). Molecules.
  • Analysis of 1-Methylnaphthalene - Celignis. (n.d.). Celignis.
  • TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE. (2005). InspectAPedia.
  • Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. (2018). Bulletin of Chemical Reaction Engineering & Catalysis.

Sources

An In-depth Technical Guide on the Safety and Handling of 1-Methoxy-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-Methoxy-2-methylnaphthalene is an aromatic ether compound utilized as a key intermediate in the synthesis of various organic materials, including dyes and active pharmaceutical ingredients.[1] As with many substituted naphthalene derivatives, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols and toxicological principles. It is designed for researchers, chemists, and drug development professionals who may handle this compound, offering field-proven insights to mitigate risks and ensure regulatory compliance.

Identification and Physicochemical Properties

A foundational element of safe chemical handling is a complete understanding of the substance's physical and chemical properties. These characteristics dictate its behavior under various laboratory conditions and inform the selection of appropriate safety measures.

Chemical Structure:

  • IUPAC Name: this compound[2]

  • Molecular Formula: C₁₂H₁₂O[1][2]

  • CAS Number: 14093-86-8[3]

The properties of this compound are summarized in the table below. Its insolubility in water and solubility in organic solvents are critical considerations for both experimental design and spill cleanup procedures.[1]

PropertyValueSource
Molecular Weight 172.23 g/mol [2][3]
Physical Form White or yellow crystalline solid or liquid[1][3]
Solubility Insoluble in water; Soluble in diethyl ether, dichloromethane[1]
Storage Temperature Room temperature, sealed in a dry environment[3]

Hazard Identification and Toxicological Profile

Based on available safety data, this compound is classified as a hazardous substance requiring careful handling. The primary hazards are related to irritation of the skin, eyes, and respiratory tract.

GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information.

Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin Irritation2GHS07 (Exclamation Mark)WarningH315: Causes skin irritation
Eye Irritation2AGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity3GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation
(Source: Sigma-Aldrich[3])
Toxicological Insights

While specific toxicological studies on this compound are not extensively documented in readily available literature, the toxicological profile of related compounds, such as 1- and 2-methylnaphthalene, provides crucial context.[4][5]

  • Routes of Exposure: The primary routes of occupational exposure are inhalation, skin contact, and eye contact.[1] Ingestion is a less common but potentially harmful route of exposure.[6][7]

  • Irritation: As indicated by its GHS classification, the compound is an irritant.[3] Direct contact with the solid or its vapors can cause redness, itching, and inflammation of the skin and eyes. Inhalation may lead to irritation of the nose, throat, and lungs.[3]

  • Systemic Effects: Naphthalene and its derivatives can be absorbed into the body and metabolized.[8][9] Studies on methylnaphthalenes have shown that high doses can cause injury to nonciliated bronchiolar epithelial (Clara) cells in the lungs of mice.[8] While the acute toxicity of this compound has not been fully investigated, it is prudent to assume that significant exposure could pose systemic health risks.[10]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls, administrative procedures, and appropriate PPE. The causality behind these choices is to create redundant safety barriers.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, especially when heating or creating aerosols, must be conducted in a properly functioning chemical fume hood.[11][12] This is the primary engineering control to mitigate inhalation hazards. The high volatility of related aromatic compounds underscores the necessity of effective vapor containment.[12]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific hazards of the chemical and the procedure being performed.

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact and irritation. Disposable nitrile gloves provide sufficient splash resistance for low-volume applications and should be changed immediately upon contamination.[12]
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or airborne particles of the compound.[1][11]
Skin/Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoes.To protect skin from accidental contact and spills.[11]

Safe Handling, Storage, and Disposal

Adherence to rigorous protocols for handling, storage, and disposal is a self-validating system for ensuring laboratory safety.

Chemical Handling Workflow

The following diagram and protocol outline a systematic approach to handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_sds 1. Review SDS prep_ppe 2. Don PPE prep_sds->prep_ppe prep_setup 3. Prepare Fume Hood prep_ppe->prep_setup handle_weigh 4. Weigh/Measure Compound prep_setup->handle_weigh handle_react 5. Perform Experiment handle_weigh->handle_react clean_decon 6. Decontaminate Glassware handle_react->clean_decon clean_waste 7. Segregate Waste clean_decon->clean_waste clean_area 8. Clean Work Area clean_waste->clean_area clean_ppe 9. Doff PPE & Wash Hands clean_area->clean_ppe

Caption: Standard Laboratory Workflow for Handling this compound.

Step-by-Step Protocol:

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Don all required PPE (gloves, safety glasses, lab coat).[13] Prepare the work area within the chemical fume hood, ensuring it is clean and uncluttered.

  • Aliquotting: Carefully weigh or measure the required amount of the compound within the fume hood to minimize exposure to dust or vapors.

  • Experimental Use: Keep the container sealed when not in use. Perform all manipulations within the fume hood. Avoid generating dust or aerosols.

  • Decontamination: After use, decontaminate all glassware and equipment that came into contact with the chemical.

  • Cleanup: Clean the work surface thoroughly.

Storage Requirements

Proper storage is crucial to maintain chemical stability and prevent hazardous reactions.

  • Location: Store in a cool, dry, and well-ventilated area.[1][3]

  • Containers: Keep containers tightly closed and properly labeled.[10][14]

  • Incompatibilities: Store away from strong oxidizing agents, as these can lead to potentially hazardous reactions.[1][10]

Disposal Procedures

Chemical waste must be handled in accordance with institutional and local environmental regulations.

  • Waste Classification: this compound and materials contaminated with it should be treated as hazardous waste.[7]

  • Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management service.[15][16] Do not dispose of this chemical down the drain or in regular trash.[7][10]

Emergency Procedures

Preparedness is key to effectively managing accidental exposures or spills.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or symptoms occur, seek medical attention.[15][17]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[15][18]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15][19]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[17]
Spill Response

The appropriate response depends on the size and location of the spill.

Caption: Emergency Logic Flowchart for a this compound Spill.

  • Minor Spill (inside a fume hood):

    • Ensure PPE is worn.

    • Contain the spill using an inert absorbent material like sand, vermiculite, or a commercial spill kit.[10]

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[10][16]

    • Wipe the area with a suitable solvent (e.g., isopropanol) followed by soap and water.

    • Report the incident to the laboratory supervisor.[16]

  • Major Spill (outside a fume hood or large quantity):

    • Alert personnel in the immediate area and evacuate.[13][18]

    • If the material is flammable or volatile, eliminate all ignition sources.[18]

    • Close the doors to the affected area to contain vapors.[18]

    • Contact your institution's emergency response team immediately.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.[16]

Conclusion

This compound is a valuable synthetic intermediate that can be handled safely by adhering to the principles of chemical hygiene and risk mitigation outlined in this guide. By understanding its properties, recognizing its hazards, implementing robust engineering and administrative controls, and utilizing appropriate personal protective equipment, researchers can minimize the risk of exposure and ensure a safe laboratory environment. Consistent application of these protocols is the cornerstone of a strong safety culture in any research and development setting.

References

  • ChemBK. (2024). Naphthalene, 1-methoxy-2-methyl-.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10997508, this compound.
  • Oakland University. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response.
  • Purdue University. (n.d.). Diethyl Ether SOP.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16668, 1-Methoxynaphthalene.
  • The University of Edinburgh Health and Safety Department. (2010). Ethers - Handling and control of exposure.
  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 1-methylnaphthalene.
  • University of California, Santa Barbara. (2022). Diethyl Ether Standard Operating Procedure.
  • University of Manitoba. (n.d.). Chemical Spill Response Procedure.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • Florida State University Environmental Health & Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.
  • Buckpitt, A., Boland, B., Isbell, M., Morin, D., Shultz, M., Baldwin, R., Chan, K., Karlsson, A., Lin, C., Taff, A., West, J., Fanucchi, M., Van Winkle, L., & Plopper, C. (2002). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. PubMed Central.
  • Lab Manager. (n.d.). Handling and Storing Chemicals.
  • Occupational Safety and Health Administration (OSHA). (n.d.). 2-METHYLNAPHTHALENE.
  • U.S. Environmental Protection Agency (EPA). (2003). Toxicological Review for 2-Methylnaphthalene.
  • Environment and Climate Change Canada. (n.d.). Fact sheet: 2-methylnaphthalene.

Sources

An In-Depth Technical Guide to 1-Methoxy-2-methylnaphthalene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methoxy-2-methylnaphthalene is a substituted aromatic hydrocarbon belonging to the naphthalene family. With the molecular formula C₁₂H₁₂O and a molecular weight of 172.22 g/mol , this compound serves as a valuable intermediate in specialized organic synthesis.[1][2] While not as extensively documented in pharmaceutical literature as its isomers, 1-methoxynaphthalene and 2-methoxynaphthalene (a key precursor to the NSAID Naproxen), the unique substitution pattern of this compound presents distinct opportunities for the design of novel molecular scaffolds.[1][3]

The naphthalene core is a recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with applications ranging from antimicrobial to anticancer treatments.[4] The strategic placement of methoxy and methyl groups on this bicyclic system significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its potential biological activity.

This guide provides a comprehensive technical overview of this compound, consolidating its physicochemical properties, a detailed synthesis protocol, and essential safety information. By contextualizing its utility against the backdrop of more broadly studied naphthalene derivatives, this document aims to equip researchers, chemists, and drug development professionals with the foundational knowledge to explore its potential as a building block for next-generation therapeutics.

Physicochemical and Structural Data

A compound's fundamental properties are critical for its application in experimental research, dictating everything from reaction conditions to its behavior in biological assays. The key identifying and physical characteristics of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₂O[1][2][5]
Molecular Weight 172.22 g/mol [2]
CAS Number 14093-86-8[1][3][5]
IUPAC Name This compound[2]
Synonyms Naphthalene, 1-methoxy-2-methyl-[2][5]
InChI InChI=1S/C12H12O/c1-9-7-8-10-5-3-4-6-11(10)12(9)13-2/h3-8H,1-2H3[2][3]
InChIKey GXIFCLBPAVRDAL-UHFFFAOYSA-N[2][3]
Physical Form Liquid or solid[3]
Typical Purity 95-96%[1][3]
Storage Conditions Sealed in dry, room temperature[3][5]

Synthesis of this compound

Synthetic Workflow Diagram

SynthesisWorkflow Start 2-Methylnaphthalene Step1 Step 1: Bromination (Low Temperature) Start->Step1 Intermediate 1-Bromo-2-methylnaphthalene Step1->Intermediate Step2 Step 2: Methoxylation (Sodium Methoxide, CuI catalyst) Intermediate->Step2 End This compound Step2->End

Caption: Two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 1-Bromo-2-methylnaphthalene (Intermediate I)

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-methylnaphthalene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

  • Cooling: Cool the reaction mixture to a low temperature (typically between -10°C and 0°C) using an ice-salt bath. Maintaining this low temperature is crucial to minimize the formation of undesired isomers.

  • Bromination: Add a solution of bromine in the same solvent dropwise via the dropping funnel over 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Workup: Separate the organic layer, wash it sequentially with water and brine, and then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude 1-bromo-2-methylnaphthalene can be purified by vacuum distillation or recrystallization.

Step 2: Synthesis of this compound (Final Product)

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide, copper(I) iodide (CuI) as a catalyst, and the purified 1-bromo-2-methylnaphthalene from Step 1.

  • Solvent: Add a suitable high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heating: Heat the reaction mixture with stirring (e.g., to 120-140°C) for several hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate or diethyl ether.

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively reported, its primary value lies in its role as a chemical intermediate. The naphthalene scaffold is a cornerstone in medicinal chemistry, and the strategic functionalization of this core is a proven strategy for drug discovery.

Context from Structurally Related Analogs

The utility of the methoxynaphthalene scaffold is well-established by its isomers. For example, 2-methoxynaphthalene is the key starting material for the multi-ton synthesis of Naproxen , a widely used non-steroidal anti-inflammatory drug (NSAID).[3] Similarly, 1-methoxynaphthalene is a crucial building block for other complex therapeutic agents.[1] These examples underscore the pharmaceutical industry's reliance on such intermediates. The unique 1-methoxy, 2-methyl substitution pattern of the target compound offers a distinct starting point for creating analogs that are not readily accessible from other isomers.

Potential as a Scaffold for New Chemical Entities

Research into other substituted naphthalene derivatives has revealed a wide array of biological activities. For instance, various methoxylated and methylated N-aryl-1-hydroxynaphthalene-2-carboxanilides have been synthesized and evaluated as potential anti-invasive and antimicrobial agents.[2] These studies demonstrate that modifying the substitution on the naphthalene ring can lead to potent bioactivity. This compound is an ideal precursor for generating libraries of novel compounds for high-throughput screening.

Logical Workflow for Drug Discovery

DrugDiscovery Start This compound (Starting Material) Step1 Functional Group Interconversion (e.g., Demethylation, Further Substitution) Start->Step1 Step2 Combinatorial Synthesis Step1->Step2 Library Library of Novel Naphthalene Derivatives Step2->Library Screening High-Throughput Biological Screening (e.g., Antimicrobial, Anticancer Assays) Library->Screening Hit Hit Identification Screening->Hit Candidate Lead Optimization → Drug Candidate Hit->Candidate

Caption: Drug discovery workflow using this compound.

Safety and Handling

As with any chemical reagent, proper handling and storage of this compound are essential to ensure laboratory safety. The available safety data indicates that it should be handled with care, using appropriate personal protective equipment (PPE).

Safety AspectInformationSource
Pictograms GHS07 (Exclamation Mark)[3]
Signal Word Warning[3]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Handling Recommendations:

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid direct contact with skin and eyes.

  • Avoid inhalation of vapors or dust.

Storage:

  • Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3][5]

Conclusion

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10997508, this compound. [Link]
  • Janočková, J., et al. (2018). Preparation and Hydro-Lipophilic Properties of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides. Molecules, 23(11), 2949. [Link]
  • ChemBK. Naphthalene, 1-methoxy-2-methyl-. [Link]
  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. [Link]
  • Wang, Hai-yang. (2009). Synthesis of 1-Methoxy-2-methyl-Naphthalene.

Sources

An In-depth Technical Guide to 1-Methoxy-2-methylnaphthalene: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Foreword

Within the vast and intricate landscape of organic chemistry, naphthalene and its derivatives have long stood as a cornerstone of fundamental research and a fertile ground for the development of novel functional molecules.[1] The simple bicyclic aromatic scaffold of naphthalene offers a unique combination of stability and reactivity, providing a versatile platform for synthetic modification and the exploration of diverse chemical space. This guide delves into the specific attributes of one such derivative, 1-Methoxy-2-methylnaphthalene , a compound whose journey from initial synthesis to potential applications offers valuable insights for professionals in the fields of chemical synthesis and drug discovery. While not as extensively studied as some of its isomers, a thorough examination of its properties, synthesis, and known biological interactions reveals a molecule of significant interest.

Discovery and Historical Context: A Puzzle of Synthetic Origins

The precise historical moment of the first synthesis of this compound is not prominently documented in readily available chemical literature. Its discovery appears to be a part of the broader, systematic exploration of naphthalene chemistry that burgeoned in the 20th century, rather than a singular, celebrated event. Early research into naphthalene derivatives was often driven by the desire to understand the influence of substituent patterns on the chemical and physical properties of the aromatic system.

The synthesis of this compound is logically derived from its parent compound, 2-methylnaphthalene, a component of coal tar.[2] The development of reliable methods for the functionalization of the naphthalene core, such as halogenation and subsequent nucleophilic substitution, paved the way for the preparation of a vast array of derivatives, including the subject of this guide. While a specific "discovery paper" is not easily identifiable, its preparation is based on well-established principles of organic synthesis.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is fundamental to its application in research and development.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₂O[1]
Molecular Weight 172.22 g/mol [1]
Appearance White or yellow crystalline solid
Solubility Soluble in organic solvents like diethyl ether and dichloromethane; insoluble in water.
Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural fingerprint of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the methyl group. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.0-8.5 ppm). The methoxy protons will present as a sharp singlet around δ 3.9-4.0 ppm, and the methyl protons will also be a singlet, slightly further upfield, typically around δ 2.3-2.5 ppm. The exact chemical shifts and coupling constants are highly dependent on the solvent and the specific spectrometer frequency used.

  • ¹³C NMR: The carbon NMR spectrum will display twelve distinct signals corresponding to the twelve carbon atoms in the molecule. The carbon of the methoxy group will resonate around δ 55-60 ppm. The methyl carbon will appear at a higher field, typically around δ 15-20 ppm. The ten aromatic carbons will have signals in the range of δ 110-160 ppm, with the oxygen- and methyl-substituted carbons having distinct chemical shifts due to their electronic environments.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) of this compound will show a prominent molecular ion peak (M⁺) at m/z 172, corresponding to its molecular weight.[1] The fragmentation pattern is a key feature for its identification. Common fragmentation pathways for aromatic ethers include the loss of the alkyl group from the ether (in this case, a methyl radical, leading to a fragment at m/z 157) and subsequent loss of carbon monoxide (CO) from the resulting phenoxy-type cation. Cleavage of the methyl group from the naphthalene ring can also occur. A detailed analysis of the fragmentation pattern provides unambiguous structural confirmation.[3]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its functional groups. Key expected absorptions include:

  • Aromatic C-H stretching: around 3050-3100 cm⁻¹

  • Aliphatic C-H stretching (from methyl and methoxy groups): around 2850-2960 cm⁻¹

  • Aromatic C=C stretching: in the region of 1500-1600 cm⁻¹

  • C-O stretching (ether linkage): a strong band typically around 1250 cm⁻¹[4][5][6][7]

Synthesis and Manufacturing

The primary and most direct route for the synthesis of this compound involves a two-step process starting from the readily available 2-methylnaphthalene.

Synthetic Pathway

Synthesis 2-Methylnaphthalene 2-Methylnaphthalene 1-Bromo-2-methylnaphthalene 1-Bromo-2-methylnaphthalene 2-Methylnaphthalene->1-Bromo-2-methylnaphthalene Bromination (e.g., NBS, low temp) This compound This compound 1-Bromo-2-methylnaphthalene->this compound Nucleophilic Substitution (Sodium methoxide, CuI catalyst)

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methoxy-2-methylnaphthalene via Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methoxy-2-methylnaphthalene is a key structural motif found in various biologically active molecules and serves as a valuable intermediate in organic synthesis. Its synthesis is of considerable interest to researchers in medicinal chemistry and materials science. This document provides a comprehensive guide to the synthesis of this compound, primarily focusing on a robust two-step sequence involving the electrophilic bromination of 2-methylnaphthalene followed by a copper-catalyzed nucleophilic substitution. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and a self-validating protocol.

Synthetic Strategy Overview

The principal route detailed herein involves two sequential transformations:

  • Electrophilic Aromatic Bromination: 2-Methylnaphthalene undergoes regioselective bromination to yield 1-bromo-2-methylnaphthalene.

  • Nucleophilic Aromatic Substitution: The resulting aryl bromide is then subjected to a methoxide source in the presence of a copper catalyst to afford the target molecule, this compound.

An alternative, though less direct, pathway involves the synthesis of 2-methyl-1-naphthol, followed by a Williamson ether synthesis.[1][2][3] While viable, the bromination route is often more direct, starting from the readily available 2-methylnaphthalene.

Part 1: Electrophilic Bromination of 2-Methylnaphthalene

Mechanistic Insights

The bromination of 2-methylnaphthalene is an example of electrophilic aromatic substitution. The naphthalene ring system is more reactive towards electrophiles than benzene due to its ability to better stabilize the intermediate carbocation (arenium ion) by preserving the aromaticity of one of the rings during the attack.[4]

The methyl group (-CH₃) is an activating, ortho-, para-director. However, in the case of 2-methylnaphthalene, the regioselectivity is primarily governed by the inherent reactivity of the naphthalene core. Electrophilic attack on naphthalene preferentially occurs at the α-position (C1) over the β-position (C2) because the arenium ion formed from α-attack is more resonance-stabilized.[5] Therefore, the bromination of 2-methylnaphthalene is expected to yield 1-bromo-2-methylnaphthalene as the major product.

The reaction is typically carried out using molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), or by using N-bromosuccinimide (NBS) as the bromine source.[6] The Lewis acid polarizes the Br-Br bond, generating a more potent electrophile.[7]

It is crucial to control the reaction conditions to avoid side reactions, such as benzylic bromination of the methyl group, which can occur under radical conditions (e.g., exposure to UV light or radical initiators).[8][9]

Experimental Protocol: Synthesis of 1-Bromo-2-methylnaphthalene

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier
2-MethylnaphthaleneC₁₁H₁₀142.2010.0 g (70.3 mmol)Sigma-Aldrich
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9812.5 g (70.3 mmol)Acros Organics
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93200 mLFisher Scientific
Saturated aq. NaHCO₃ solutionNaHCO₃84.01As needed---
Saturated aq. Na₂S₂O₃ solutionNa₂S₂O₃158.11As needed---
Anhydrous Magnesium SulfateMgSO₄120.37As needed---
HexanesC₆H₁₄86.18For chromatography---
Ethyl AcetateC₄H₈O₂88.11For chromatography---

Safety Precautions:

  • N-Bromosuccinimide (NBS): Harmful if swallowed and causes severe skin burns and eye damage.[11][12] Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[13]

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • General Precautions: Always wear appropriate PPE. Avoid inhalation, ingestion, and skin contact with all chemicals.

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylnaphthalene (10.0 g, 70.3 mmol) and anhydrous dichloromethane (200 mL). Stir the mixture at room temperature until the 2-methylnaphthalene is completely dissolved.

  • Reagent Addition: In a separate flask, weigh N-bromosuccinimide (12.5 g, 70.3 mmol). Add the NBS to the solution of 2-methylnaphthalene in portions over 15-20 minutes at room temperature. The reaction is exothermic, and a slight temperature increase may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 95:5) as the eluent. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, quench the reaction by adding 100 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate solution, 100 mL of saturated aqueous sodium thiosulfate solution (to remove any unreacted bromine), and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to afford pure 1-bromo-2-methylnaphthalene.

Part 2: Copper-Catalyzed Methoxylation

Mechanistic Insights

The conversion of 1-bromo-2-methylnaphthalene to this compound is a nucleophilic aromatic substitution. Aryl halides are generally unreactive towards nucleophilic substitution under standard conditions. However, the use of a copper catalyst, typically Cu(I) salts like copper(I) iodide (CuI), facilitates this transformation. This type of reaction is an extension of the Ullmann condensation.

The precise mechanism is complex but is believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the methoxide nucleophile and subsequent reductive elimination to yield the final product and regenerate the Cu(I) catalyst.

G A 1-Bromo-2-methylnaphthalene D This compound A->D Nucleophilic Aromatic Substitution B Sodium Methoxide (NaOMe) B->D C CuI Catalyst C->D Catalyzes E NaBr D->E +

Reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier
1-Bromo-2-methylnaphthaleneC₁₁H₉Br221.105.0 g (22.6 mmol)Prepared as above
Sodium MethoxideNaOCH₃54.022.44 g (45.2 mmol)Sigma-Aldrich
Copper(I) IodideCuI190.450.43 g (2.26 mmol)Acros Organics
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.09100 mLFisher Scientific
TolueneC₇H₈92.14For extraction---
Saturated aq. NH₄Cl solutionNH₄Cl53.49As needed---

Safety Precautions:

  • Sodium Methoxide: A corrosive and flammable solid. Reacts violently with water. Handle in a glovebox or under an inert atmosphere. Wear appropriate PPE.

  • Copper(I) Iodide: Harmful if swallowed. Avoid generating dust.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Handle with extreme care in a fume hood, avoiding skin contact.

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add copper(I) iodide (0.43 g, 2.26 mmol) and sodium methoxide (2.44 g, 45.2 mmol).

  • Reagent Addition: Add anhydrous DMF (100 mL) to the flask, followed by 1-bromo-2-methylnaphthalene (5.0 g, 22.6 mmol).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 12-18 hours. Monitor the reaction by TLC (hexanes/ethyl acetate, 9:1).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous mixture with toluene (3 x 75 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure this compound.

Workflow Visualization

G cluster_0 Step 1: Bromination cluster_1 Step 2: Methoxylation A Dissolve 2-Methylnaphthalene in anhydrous DCM B Add NBS in portions A->B C Stir at RT & Monitor by TLC B->C D Aqueous Workup (Water, NaHCO₃, Na₂S₂O₃) C->D E Dry, Concentrate & Purify (Column Chromatography) D->E F Combine 1-Bromo-2-methylnaphthalene, NaOMe, and CuI in anhydrous DMF E->F Product from Step 1 G Reflux & Monitor by TLC F->G H Quench with aq. NH₄Cl G->H I Extract with Toluene H->I J Wash, Dry, Concentrate & Purify (Column Chromatography) I->J K This compound J->K Final Product

Experimental workflow for the synthesis of this compound.

Characterization and Data Analysis

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

Expected Spectroscopic Data:

TechniqueExpected Data
¹H NMR Resonances corresponding to aromatic protons, a singlet for the methoxy group protons, and a singlet for the methyl group protons.
¹³C NMR Signals for all 12 unique carbon atoms in the molecule.
Mass Spec. Molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₁₂O, MW: 172.22).[14]
IR Spec. Characteristic C-O stretching frequencies for the ether linkage and aromatic C-H and C=C stretching vibrations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in bromination Incomplete reaction; formation of side products (e.g., dibrominated or benzylic bromination).Ensure anhydrous conditions. Monitor the reaction closely by TLC to avoid over-reaction. Protect the reaction from light to minimize radical pathways.
Low yield in methoxylation Inactive catalyst; presence of water; insufficient reaction time.Use high-purity CuI. Ensure all reagents and solvents are anhydrous. Extend the reaction time if necessary.
Difficult purification Co-elution of starting material or byproducts.Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step.

Conclusion

The synthesis of this compound via a two-step sequence of bromination and copper-catalyzed methoxylation is a reliable and efficient method. By carefully controlling the reaction conditions and adhering to the safety protocols outlined, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and materials science. The detailed protocols and mechanistic insights provided in this application note serve as a robust guide for achieving high yields and purity.

References

  • Waykole, L., Prashad, M., Palermo, S., Repic, O., & Blacklock, T. J. (1997). Selective Benzylic Bromination of 2-Methylnaphthalene. Synthetic Communications, 27(12), 2159-2162.
  • Wang, H. (2008). Synthesis of 1-Methoxy-2-methyl-Naphthalene. Fine Chemical Intermediates.
  • PrepChem. (n.d.). Synthesis of 2-methyl-1-naphthol.
  • Taylor & Francis Online. (1997). Selective Benzylic Bromination of 2-Methylnaphthalene.
  • Google Patents. (1995). US5420362A - Synthesis of 2-methyl-1-naphthol.
  • PrepChem. (n.d.). Preparation of 2-(bromomethyl)naphthalene.
  • ResearchGate. (2025). One-step vapor-phase synthesis of 2-methyl-1-naphthol from 1-tetralone.
  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis.
  • ACS Publications. (1965). Photobromination of Methylnaphthalenes.
  • PubChem. (n.d.). This compound.
  • Capot Chemical. (2018). MSDS of N-Bromosuccinimide (NBS).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • University of North Georgia. (n.d.). The Williamson Ether Synthesis.
  • Google Patents. (1993). EP0558069B1 - Process for producing 2-methyl-1-naphthol.
  • Scribd. (n.d.). Bromine Handling.
  • SCIRP. (n.d.). Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System and Applications of the Crude Products in Synthesis.
  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
  • Organic Syntheses. (n.d.). 6-METHOXY-2-NAPHTHOL.
  • National Institutes of Health. (n.d.). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes.
  • Doc Brown's Chemistry. (n.d.). Aryl halides - preparation, properties and uses.
  • SpectraBase. (n.d.). 1-Ethoxy-2-methoxy-8-methylnaphthalene.
  • NIST WebBook. (n.d.). Naphthalene, 2-methoxy-.
  • Chemistry LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • ResearchGate. (2025). Polybrominated methoxy- and hydroxynaphthalenes.
  • AOBChem USA. (n.d.). 1-bromo-2-methoxy-3-methylnaphthalene.
  • MySkinRecipes. (n.d.). 1-Bromo-2-methoxy-7-methylnaphthalene.
  • Journals of the Turkish Chemical Society. (n.d.). Polybrominated methoxy- and hydroxynaphthalenes.
  • Pearson+. (2024). Electrophilic aromatic substitution usually occurs at the 1-position of naphthalene.
  • Chemistry Stack Exchange. (2015). Naproxene syntheses: electrophilic aromatic substitution on activated naphthalene.

Sources

Application Note & Protocol: Friedel-Crafts Acylation of 2-Methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Acylated 2-Methylnaphthalene Derivatives

The Friedel-Crafts acylation of 2-methylnaphthalene is a cornerstone reaction in synthetic organic chemistry, providing a powerful method for the formation of carbon-carbon bonds and the synthesis of valuable aryl ketone intermediates.[1][2] These products, particularly 2-acetyl-6-methylnaphthalene (2,6-AMN), are of significant interest in the pharmaceutical industry as precursors to non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen. The regioselectivity of this electrophilic aromatic substitution is highly dependent on reaction conditions, making a thorough understanding of the protocol critical for achieving desired isomeric purity.[1][3] This document provides a detailed protocol and explores the mechanistic nuances that govern the reaction's outcome.

Mechanistic Insights: The Role of the Catalyst and Solvent

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps involve the generation of a potent electrophile, the acylium ion, through the reaction of an acylating agent (e.g., acetyl chloride or acetic anhydride) with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[4][5]

The reaction mechanism can be summarized as follows:

  • Formation of the Acylium Ion: The Lewis acid coordinates to the carbonyl oxygen of the acylating agent, weakening the carbon-halogen or carbon-oxygen bond and facilitating the formation of the highly electrophilic acylium ion (CH₃CO⁺).[4]

  • Electrophilic Attack: The electron-rich π-system of the 2-methylnaphthalene ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4][6]

  • Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon bearing the newly added acyl group, restoring the aromaticity of the naphthalene ring and regenerating the Lewis acid catalyst.[7]

However, it's important to note that the ketone product can form a complex with the Lewis acid, often requiring a stoichiometric amount of the catalyst.[7] This complex is typically decomposed during the aqueous workup.[8]

Controlling Regioselectivity:

The position of acylation on the 2-methylnaphthalene ring is a critical consideration. The methyl group is an activating, ortho-, para-directing group. However, the naphthalene ring system itself has inherent reactivity differences between the α (C1, C4, C5, C8) and β (C2, C3, C6, C7) positions. The α-positions are generally more reactive due to the greater stability of the resulting sigma complex.[9]

The choice of solvent plays a crucial role in determining the final product distribution.[1][10]

  • Non-polar solvents (e.g., dichloromethane, carbon disulfide) tend to favor the kinetically controlled product, which is often the result of acylation at the more reactive α-positions.[10]

  • Polar solvents (e.g., nitrobenzene) can favor the thermodynamically more stable product.[10][11] In the case of 2-methylnaphthalene, acylation at the 6-position (a β-position) is often desired, and this can be achieved in higher yields using a polar solvent like nitrobenzene.[1][12] This is because the intermediate complex leading to the α-product may be less soluble in polar solvents, allowing for an equilibrium to be established that favors the formation of the more stable β-substituted product.[10]

Experimental Protocol: Synthesis of 2-Acetyl-6-Methylnaphthalene

This protocol details the synthesis of 2-acetyl-6-methylnaphthalene, a key intermediate. The procedure emphasizes anhydrous conditions and careful temperature control to maximize yield and regioselectivity.

Materials and Reagents:
ReagentFormulaMolar Mass ( g/mol )QuantityMolesEquivalents
2-MethylnaphthaleneC₁₁H₁₀142.2010.0 g0.07031.0
Anhydrous Aluminum ChlorideAlCl₃133.3411.3 g0.08471.2
Acetyl ChlorideCH₃COCl78.506.6 g (6.0 mL)0.08411.2
Nitrobenzene (anhydrous)C₆H₅NO₂123.11100 mL--
Dichloromethane (anhydrous)CH₂Cl₂84.9350 mL--
Hydrochloric Acid (conc.)HCl36.4650 mL--
Crushed IceH₂O18.02200 g--
Sodium Bicarbonate (sat. soln.)NaHCO₃84.01As needed--
Brine (sat. NaCl soln.)NaCl58.44As needed--
Anhydrous Magnesium SulfateMgSO₄120.37As needed--
Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_glass Dry Glassware setup Reaction Setup (N₂ atmosphere) prep_glass->setup prep_reagents Assemble Reagents charge_alcl3 Charge AlCl₃ and Nitrobenzene prep_reagents->charge_alcl3 setup->charge_alcl3 cool_0c Cool to 0-5°C charge_alcl3->cool_0c add_accl Add Acetyl Chloride (dropwise) cool_0c->add_accl add_2mn Add 2-Methylnaphthalene Solution add_accl->add_2mn react_rt Stir at Room Temperature add_2mn->react_rt quench Quench with HCl/Ice react_rt->quench extract Extract with CH₂Cl₂ quench->extract wash_bicarb Wash with NaHCO₃ extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO₄ wash_brine->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallization or Column Chromatography evaporate->purify

Caption: Experimental workflow for the Friedel-Crafts acylation of 2-methylnaphthalene.

Step-by-Step Procedure:
  • Preparation: Ensure all glassware (a three-necked round-bottom flask, a dropping funnel, and a condenser) is thoroughly dried in an oven and assembled under a nitrogen or argon atmosphere to maintain anhydrous conditions.[2]

  • Reaction Setup: Equip the three-necked flask with a magnetic stir bar. Attach the dropping funnel and the condenser. Connect the top of the condenser to a gas bubbler to maintain a positive pressure of inert gas.

  • Reagent Charging: To the reaction flask, add anhydrous nitrobenzene (100 mL) followed by the portion-wise addition of anhydrous aluminum chloride (11.3 g, 1.2 equiv.).[12] Stir the mixture until the aluminum chloride dissolves.

  • Cooling: Cool the resulting suspension to 0-5 °C using an ice-water bath.[12]

  • Addition of Acetylating Agent: Add acetyl chloride (6.0 mL, 1.2 equiv.) to the dropping funnel. Add the acetyl chloride dropwise to the stirred, cooled suspension over 15-20 minutes, ensuring the temperature remains below 10 °C.[12] The formation of the acylium ion is an exothermic process.[8]

  • Addition of 2-Methylnaphthalene: In a separate beaker, dissolve 2-methylnaphthalene (10.0 g, 1.0 equiv.) in a minimal amount of anhydrous dichloromethane (e.g., 20 mL). Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring.[4][13] This step quenches the reaction and decomposes the aluminum chloride complex.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).[4]

  • Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, until effervescence ceases), and finally with brine (1 x 100 mL).[2][4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[13]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.[13]

Characterization of Products

The primary products of the acylation of 2-methylnaphthalene are various isomers of acetyl-2-methylnaphthalene. The expected major product under the conditions described above is 2-acetyl-6-methylnaphthalene.

Expected Analytical Data for 2-Acetyl-6-Methylnaphthalene:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (CDCl₃): Chemical shifts (δ) will be characteristic of the substituted naphthalene ring protons and the methyl and acetyl protons. The aromatic protons will appear as a series of multiplets in the range of 7.2-8.0 ppm. The acetyl methyl protons will be a singlet at approximately 2.7 ppm, and the naphthalene methyl protons will be a singlet around 2.5 ppm.

  • ¹³C NMR (CDCl₃): The carbonyl carbon will appear around 198 ppm. The aromatic carbons will have signals in the range of 124-138 ppm. The methyl carbons will appear at approximately 21 ppm and 26 ppm.

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) will be observed at m/z = 184.24. A prominent fragment will be observed at m/z = 169, corresponding to the loss of a methyl group ([M-CH₃]⁺).

Safety Precautions

  • Anhydrous Aluminum Chloride: Corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2]

  • Acetyl Chloride: Corrosive, a lachrymator, and reacts with water.[14] All manipulations should be performed in a well-ventilated fume hood.[15]

  • Nitrobenzene: Toxic and readily absorbed through the skin. It is also a suspected carcinogen. Use with extreme caution in a fume hood.

  • Dichloromethane: A volatile and suspected carcinogenic solvent. Handle in a fume hood.[15]

  • Hydrochloric Acid: Corrosive and can cause severe burns. Handle with appropriate PPE.[14]

  • General: The reaction generates hydrogen chloride gas, which is corrosive and toxic.[2] Ensure the reaction setup is properly vented.

Reaction Mechanism Diagram

G cluster_mechanism Friedel-Crafts Acylation Mechanism acylium_formation 1. Acylium Ion Formation CH₃COCl + AlCl₃ → [CH₃CO]⁺ + AlCl₄⁻ electrophilic_attack 2. Electrophilic Attack 2-Methylnaphthalene + [CH₃CO]⁺ → Sigma Complex acylium_formation->electrophilic_attack Electrophile Generation deprotonation 3. Deprotonation Sigma Complex + AlCl₄⁻ → Product + HCl + AlCl₃ electrophilic_attack->deprotonation Intermediate Formation product Acetylated 2-Methylnaphthalene deprotonation->product Aromaticity Restored

Caption: Simplified mechanism of Friedel-Crafts acylation.

References

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]
  • Zhang, F., et al. (2025). Insights into the Mechanism of 2-Methylnaphthalene Friedel-Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study. Inorganic Chemistry, 64(24), 12070-12078. [Link]
  • Ventura College Organic Chemistry Lab. (n.d.).
  • ACS Publications. (2025). Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study. Inorganic Chemistry. [Link]
  • ResearchGate. (n.d.).
  • ACS Publications. (2025). Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study. Inorganic Chemistry. [Link]
  • Filo. (2025). Friedel-Crafts reaction of naphthalene. [Link]
  • Allen. (n.d.). Which of the following is used as a solvent in the Friedel-Crafts reaction. [Link]
  • Organic Syntheses. (n.d.). 2-acetyl-6-methoxynaphthalene. [Link]
  • ResearchGate. (2025). Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl 3 : A Combined Experimental and Theoretical Study. [Link]
  • YouTube. (2020).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). An environmentally friendly acylation reaction of 2-methylnaphthalene in solvent-free condition in a micro-channel reactor. [Link]
  • Entrepreneur India. (n.d.). How to Start a 2-Acetyl-6-Methoxynaphthalene Manufacturing Business?. [Link]
  • ACS Publications. (n.d.). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. [Link]
  • Chegg. (2022).
  • Google Patents. (n.d.). EP0825172A1 - Synthesis of 1-acetoxy-2-methylnaphthalene.
  • Journal of the Chemical Society. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. [Link]
  • Google Patents. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Friedel–Crafts acylations of aromatic hydrocarbons. Part XV.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
  • Beilstein Journal of Organic Chemistry. (2018).
  • ResearchGate. (2015). (PDF)
  • Bulgarian Chemical Communications. (n.d.). Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride catalyzed by phosphotungstic acid in ionic liquid. [Link]
  • YouTube. (2011).
  • Reddit. (2020). Hello! Orgo help please... it's about the formation of acetyl naphthalene but I couldnt find a detailed mechanism for it.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). FRIEDEL-CRAFT REACTION: A REVIEW. [Link]
  • Sciencemadness Discussion Board. (2013). 1-Acetylnaphthalene. [Link]
  • ChemBK. (2024). 1-Acetyl-2-hydroxynaphthalene. [Link]
  • Loba Chemie. (n.d.). 1-ACETYL NAPHTHALENE For Synthesis. [Link]

Sources

Application Note and Protocol: A Detailed Guide to the Synthesis of 1-Methoxy-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methoxy-2-methylnaphthalene is a key intermediate in the synthesis of various organic compounds, finding applications in the development of pharmaceuticals, agrochemicals, and materials science. Its naphthalene core, functionalized with methoxy and methyl groups, provides a versatile scaffold for further chemical modifications. This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocol detailed herein is based on established chemical principles and offers insights into the causality behind experimental choices to ensure reproducibility and high yield.

Theoretical Background and Reaction Mechanism

The synthesis of this compound is most effectively achieved through a two-step process commencing with the regioselective bromination of 2-methylnaphthalene, followed by a copper-catalyzed nucleophilic substitution with sodium methoxide.

Step 1: Electrophilic Bromination of 2-Methylnaphthalene

The first step involves the electrophilic aromatic substitution of 2-methylnaphthalene. The methyl group is an activating, ortho-, para-directing group. However, due to steric hindrance at the 3-position and the higher reactivity of the alpha-position (C1) of the naphthalene ring, bromination predominantly occurs at the 1-position to yield 1-bromo-2-methylnaphthalene.

Step 2: Copper-Catalyzed Methoxylation

The subsequent step is a nucleophilic aromatic substitution reaction. The direct displacement of the bromide with a methoxide ion is challenging under standard conditions. However, the use of a copper(I) catalyst facilitates this transformation. The generally accepted mechanism, analogous to an Ullmann condensation, involves the formation of an organocopper intermediate which then reacts with sodium methoxide to yield the desired product and regenerate the catalyst.

The overall reaction scheme is as follows:

G cluster_0 Step 1: Bromination cluster_1 Step 2: Methoxylation 2-Methylnaphthalene 2-Methylnaphthalene 1-Bromo-2-methylnaphthalene 1-Bromo-2-methylnaphthalene 2-Methylnaphthalene->1-Bromo-2-methylnaphthalene Br2, CCl4 2-Methylnaphthalene->1-Bromo-2-methylnaphthalene This compound This compound 1-Bromo-2-methylnaphthalene->this compound NaOCH3, CuI, MeOH 1-Bromo-2-methylnaphthalene->this compound

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplierNotes
2-MethylnaphthaleneC₁₁H₁₀142.20>98%Sigma-Aldrich
BromineBr₂159.81>99.5%Acros OrganicsHandle with extreme caution in a fume hood.
Carbon TetrachlorideCCl₄153.82Anhydrous, >99.5%Fisher ScientificToxic and environmentally hazardous. Use with appropriate safety measures.
Sodium MethoxideNaOCH₃54.02>95%Alfa AesarHygroscopic. Store in a desiccator.
Copper(I) IodideCuI190.4598%Strem Chemicals
MethanolCH₃OH32.04Anhydrous, >99.8%J.T. Baker
Diethyl Ether(C₂H₅)₂O74.12AnhydrousEMD Millipore
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous solution
Anhydrous Magnesium SulfateMgSO₄120.37For drying
Step 1: Synthesis of 1-Bromo-2-methylnaphthalene
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes), dissolve 2-methylnaphthalene (14.2 g, 0.1 mol) in 100 mL of carbon tetrachloride.

  • Bromination: Cool the solution to 0 °C using an ice bath. Slowly add a solution of bromine (16.0 g, 0.1 mol) in 20 mL of carbon tetrachloride from the dropping funnel over a period of 1 hour with constant stirring. Maintain the temperature below 5 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. The disappearance of the bromine color indicates the completion of the reaction.

  • Work-up: Pour the reaction mixture into 100 mL of cold water. Separate the organic layer and wash it sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 1-bromo-2-methylnaphthalene can be purified by vacuum distillation or recrystallization from ethanol to yield a white solid.

Step 2: Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium methoxide (6.5 g, 0.12 mol) and copper(I) iodide (0.95 g, 0.005 mol).

  • Addition of Reactants: Add 100 mL of anhydrous methanol to the flask, followed by the 1-bromo-2-methylnaphthalene (11.1 g, 0.05 mol) obtained from the previous step.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layer with 100 mL of water and 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

G cluster_prep Preparation of Starting Materials cluster_bromination Bromination cluster_workup1 Work-up & Purification (Step 1) cluster_methoxylation Methoxylation cluster_workup2 Work-up & Purification (Step 2) A Dissolve 2-Methylnaphthalene in CCl4 C Cool reaction flask to 0 °C A->C B Prepare Bromine solution in CCl4 D Slowly add Bromine solution B->D C->D E Stir at room temperature D->E F Quench with water E->F G Wash with NaHCO3 and water F->G H Dry with MgSO4 G->H I Remove solvent H->I J Purify by distillation or recrystallization I->J K Combine NaOCH3, CuI, and 1-Bromo-2-methylnaphthalene in Methanol J->K L Reflux for 24h K->L M Quench with ice-water L->M N Extract with Diethyl Ether M->N O Wash with water and brine N->O P Dry with MgSO4 O->P Q Remove solvent P->Q R Purify by column chromatography Q->R

Caption: Detailed experimental workflow for the synthesis of this compound.

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the methyl protons, and the methoxy protons. The integration of these peaks should correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for C-H (aromatic and aliphatic), C=C (aromatic), and C-O (ether) bonds.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Bromine is highly corrosive and toxic. Handle with extreme care.

  • Carbon tetrachloride is a toxic and environmentally hazardous solvent. Substitute with a less hazardous solvent if possible, though this may require optimization of reaction conditions.

  • Sodium methoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can successfully synthesize this valuable intermediate for their research and development needs. The provided rationale for each step aims to empower the user with a deeper understanding of the underlying chemical principles, allowing for informed troubleshooting and potential adaptation of the protocol.

References

  • Wang, H. (2008). Synthesis of 1-Methoxy-2-methyl-Naphthalene.

Sources

Purification of 1-Methoxy-2-methylnaphthalene by Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This comprehensive technical guide provides a detailed protocol for the purification of 1-methoxy-2-methylnaphthalene, a key intermediate in various synthetic applications. The methodology is centered on normal-phase flash column chromatography, a fundamental and widely applicable technique for isolating compounds of moderate to low polarity.[1] This document elucidates the theoretical principles behind the separation, offers a systematic approach to developing an optimal solvent system using Thin-Layer Chromatography (TLC), and presents a step-by-step protocol for column packing, sample loading, elution, and analysis. The causality behind each experimental choice is explained to empower researchers to adapt this protocol for analogous naphthalene derivatives.

Introduction and Separation Principle

This compound is a disubstituted naphthalene derivative featuring a non-polar naphthalene core, a non-polar methyl group, and a moderately polar methoxy (ether) group. Its overall character is predominantly non-polar and hydrophobic, as indicated by a computed XLogP3 value of 3.5.[2] Effective purification is critical to remove unreacted starting materials (e.g., 2-methyl-1-naphthol, which is significantly more polar) and non-polar by-products, ensuring high purity for subsequent synthetic steps or final applications.

The chosen purification method is normal-phase adsorption chromatography. This technique relies on a polar stationary phase, typically silica gel, and a non-polar liquid mobile phase.[3] The separation mechanism is based on the differential adsorption of compounds to the stationary phase.[4]

  • Highly Polar Impurities (e.g., residual alcohols): These compounds will have a strong affinity for the polar silica gel and will be strongly retained, eluting very slowly or not at all with a non-polar eluent.

  • Target Compound (this compound): With its moderate polarity, it will interact with the silica gel to a lesser extent, allowing it to travel through the column at a moderate pace.

  • Non-Polar Impurities (e.g., hydrocarbon by-products): These will have minimal interaction with the silica gel, spending more time in the mobile phase and eluting from the column first.[4]

By carefully selecting the mobile phase composition, a high-resolution separation can be achieved.

Physicochemical Data and Safety

Accurate data is foundational to designing a robust purification strategy. The key properties of the target compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₂O[2][5]
Molecular Weight 172.22 g/mol [2]
Appearance Liquid or solid[6]
XLogP3 (Polarity) 3.5[2]
Storage Sealed in dry, room temperature[6]

Safety Precautions: this compound is associated with skin, eye, and respiratory irritation.[6] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[7] Review the Safety Data Sheet (SDS) before commencing any work.[6] Solvents such as hexanes and ethyl acetate are flammable and should be handled away from ignition sources.

Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, the separation conditions must be optimized on a small scale using TLC. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.3-0.4, which generally provides the best separation in column chromatography.[4][8]

Protocol 1: TLC Solvent System Optimization
  • Prepare TLC Chambers: Add a small amount (5-10 mL) of a test solvent system to a beaker or TLC tank. Place a piece of filter paper inside to saturate the atmosphere and cover tightly.[8]

  • Initial Solvent System: Start with a highly non-polar mixture, such as 98:2 Hexanes:Ethyl Acetate (v/v).

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate into the prepared chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If necessary, stain the plate (e.g., with potassium permanganate) to visualize UV-inactive compounds.

  • Analyze and Iterate:

    • Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).

    • If Rf is too low (<0.2): The solvent is not polar enough. Increase the proportion of the more polar solvent (ethyl acetate). Try 95:5, then 90:10 Hexanes:EtOAc.

    • If Rf is too high (>0.5): The solvent is too polar. Decrease the proportion of ethyl acetate.

    • If spots are unresolved: Try a different solvent system, such as Dichloromethane:Hexanes.

  • Final Selection: The ideal system will show clear separation between the target spot (Rf ≈ 0.3-0.4) and all major impurities.

G cluster_workflow TLC Solvent System Optimization Workflow start Start with Crude Mixture prep_solvent Prepare Test Solvent (e.g., 98:2 Hexane:EtOAc) start->prep_solvent spot_tlc Spot TLC Plate prep_solvent->spot_tlc develop_tlc Develop & Visualize Plate spot_tlc->develop_tlc check_rf Analyze Rf and Separation develop_tlc->check_rf rf_low Rf is too low (<0.2) Spots at baseline check_rf->rf_low No rf_high Rf is too high (>0.5) Spots near solvent front check_rf->rf_high No rf_good Rf ≈ 0.3-0.4 Good spot separation check_rf->rf_good Yes increase_polar Increase Polarity (Add more Ethyl Acetate) rf_low->increase_polar decrease_polar Decrease Polarity (Reduce Ethyl Acetate) rf_high->decrease_polar end Optimal Solvent System Found rf_good->end increase_polar->prep_solvent Iterate decrease_polar->prep_solvent Iterate

Caption: Logic diagram for optimizing the mobile phase using TLC.

Detailed Protocol: Flash Column Chromatography

This protocol assumes a standard glass column for manual flash chromatography. The amount of silica gel should be 30-100 times the mass of the crude material to be purified.[9]

Materials and Reagents
  • Glass chromatography column with stopcock

  • Silica gel (flash grade, e.g., 230-400 mesh)

  • Crude this compound

  • Optimized eluent (e.g., Hexanes:Ethyl Acetate mixture)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection vessels (test tubes or flasks)

  • TLC plates and chamber

  • Rotary evaporator

Protocol 2: Purification by Column Chromatography
  • Column Preparation (Wet Slurry Packing):

    • Ensure the column is clean, dry, and clamped securely in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom to support the packing. Add a thin layer (~1 cm) of sand on top of the plug.[4]

    • In a separate beaker, create a slurry by mixing the required amount of silica gel with the initial, non-polar eluent.[9]

    • With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to prevent spillage.

    • Gently tap the side of the column to ensure even packing and dislodge any air bubbles.[10]

    • Add more eluent to wash any residual silica from the column walls.

    • Once the silica has settled into a stable bed, add a final protective layer (~1 cm) of sand on top.

    • Drain the eluent until the solvent level is just at the top of the sand layer. Crucially, do not let the silica bed run dry at any point from now on. [9]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (or Celite) to this solution, approximately 1-2 times the mass of the crude product.[11]

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder onto the top layer of sand in the column, ensuring an even layer.

  • Elution and Fraction Collection:

    • Carefully add the optimized eluent to the top of the column, opening the stopcock to begin the flow.

    • Apply gentle positive pressure to the top of the column (using a bellows or regulated air line) to achieve a steady flow rate (a drop rate of a few drops per second is typical).

    • Begin collecting the eluent in numbered fractions (e.g., 10-20 mL per test tube).[10]

    • Maintain the solvent level in the column by continuously adding fresh eluent.

  • Monitoring the Separation:

    • Periodically, analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution of compounds.

    • The least polar impurities will elute first, followed by the target compound, and finally the more polar impurities.

    • Identify the fractions that contain only the pure target compound (single spot at the correct Rf).

  • Isolation of Pure Product:

    • Combine all fractions identified as pure.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Place the resulting product under high vacuum to remove any residual solvent.

    • Determine the mass of the pure product and calculate the yield. Confirm purity using analytical techniques such as NMR or GC-MS.

G cluster_main Overall Purification Workflow A Crude 1-Methoxy- 2-methylnaphthalene B Step 1: TLC Analysis (Protocol 1) A->B C Step 2: Column Preparation (Wet Slurry Packing) B->C Determines Eluent D Step 3: Sample Loading (Dry Loading) C->D E Step 4: Elution & Fraction Collection D->E F Step 5: TLC Analysis of Fractions E->F G Identify & Combine Pure Fractions F->G Informs Decision H Step 6: Solvent Removal (Rotary Evaporation) G->H I Pure Product H->I

Sources

Application Notes and Protocols for the Purification of 1-Methoxy-2-methylnaphthalene by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive, in-depth protocol for the purification of 1-Methoxy-2-methylnaphthalene via recrystallization. As a critical intermediate in the synthesis of various high-value organic compounds, achieving high purity of this compound is paramount. This document moves beyond a simple list of steps, offering a scientifically grounded rationale for each stage of the process, from solvent selection to crystal isolation and purity verification. The protocols described herein are designed to be self-validating, empowering researchers to adapt and optimize the methodology for their specific needs.

Introduction and Physicochemical Profile

This compound (C₁₂H₁₂O) is an aromatic ether that serves as a valuable building block in organic synthesis.[1] Its purity can significantly impact the yield and quality of downstream products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures.[2]

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective recrystallization protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₂O[1]
Molar Mass172.22 g/mol [1]
Physical FormWhite or yellow crystalline solid[1]
Water SolubilityInsoluble[1]
Organic Solvent SolubilitySoluble in diethyl ether and dichloromethane[1]
Melting PointNot definitively reported in the literatureN/A

The Science of Recrystallization: A Self-Validating Approach

The success of a recrystallization protocol hinges on the careful selection of a solvent in which the target compound exhibits high solubility at elevated temperatures and low solubility at lower temperatures.[2] This temperature-dependent solubility differential is the driving force for the crystallization process.

The "Ideal" Recrystallization Solvent

An ideal solvent for the recrystallization of this compound should possess the following characteristics:

  • High Solvating Power at Elevated Temperatures: The solvent should readily dissolve the crude this compound when heated.

  • Low Solvating Power at Lower Temperatures: Upon cooling, the solvent's ability to dissolve the target compound should decrease significantly, promoting crystallization.

  • Inertness: The solvent should not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).

Solvent Selection for this compound: An Evidence-Based Approach

Given the structural similarity of this compound to naphthalene and other methoxy-naphthalene derivatives, we can make an informed initial selection of candidate solvents. For instance, methanol is a common and effective recrystallization solvent for naphthalene.[3] For 2-methoxynaphthalene, ethanol has been shown to be a highly effective solvent.[2] Therefore, short-chain alcohols are a logical starting point.

To empower researchers to make an informed choice, the following table summarizes the properties of several common laboratory solvents.

Table 2: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes on Suitability
Methanol65PolarA good starting point based on its effectiveness for naphthalene recrystallization.[3]
Ethanol78PolarProven to be effective for the recrystallization of the closely related 2-methoxynaphthalene.[2]
Isopropanol82PolarAnother viable alcohol to consider, with a slightly higher boiling point than ethanol.
Hexane69Non-polarLikely to have low solubility for the target compound even when hot, but could be a good anti-solvent in a mixed-solvent system.
Toluene111Non-polarMay be a good solvent, but its high boiling point can make it difficult to remove from the final product.
Water100Very PolarThis compound is insoluble in water, making water a potential anti-solvent in a mixed-solvent system with a miscible organic solvent like an alcohol.[1]

Experimental Protocols

This section provides detailed, step-by-step protocols for the purification of this compound.

Preliminary Solvent Screening Protocol

Before committing to a bulk recrystallization, it is prudent to perform small-scale solubility tests to identify the optimal solvent or solvent system.

Materials:

  • Crude this compound

  • A selection of potential solvents (e.g., methanol, ethanol, isopropanol, hexane, toluene)

  • Small test tubes

  • Hot plate or water bath

  • Glass stirring rod

Procedure:

  • Place approximately 20-30 mg of crude this compound into several separate test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, stirring after each addition, until the solid dissolves or it becomes apparent that it is insoluble. Record your observations. A good candidate solvent will not dissolve the compound at room temperature.

  • For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a water bath or on a hot plate. Continue to add the solvent dropwise until the solid dissolves completely.

  • Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the test tube in an ice-water bath to induce further crystallization.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid upon cooling.

Full Recrystallization Protocol

This protocol is based on the principles of single-solvent recrystallization, with ethanol or methanol being the most likely successful candidates based on the properties of similar compounds.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol or methanol)

  • Erlenmeyer flasks (two, appropriately sized)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel

  • Fluted filter paper (for hot filtration, if necessary)

  • Büchner funnel and filter flask

  • Filter paper to fit the Büchner funnel

  • Ice bath

  • Spatula

  • Watch glass

Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product in Flask add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (to remove insoluble impurities) dissolved->hot_filtration filtrate Clear Hot Filtrate hot_filtration->filtrate cool_rt Cool to Room Temperature filtrate->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath crystals_formed Crystal Formation ice_bath->crystals_formed vacuum_filtration Vacuum Filtration crystals_formed->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Recrystallization workflow for this compound.

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. In a separate Erlenmeyer flask, heat the chosen recrystallization solvent to its boiling point.

  • Add a small portion of the hot solvent to the flask containing the crude solid and begin stirring. Continue to add the hot solvent in small portions until the solid has completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the solid to ensure a good yield upon cooling.

  • (Optional) Decolorization: If the hot solution is colored, it may indicate the presence of colored impurities. Remove the flask from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • (Optional) Hot Filtration: If activated charcoal was used or if there are insoluble impurities present, perform a hot filtration. This must be done quickly to prevent premature crystallization. Use a pre-warmed stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.

  • Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor which contains the soluble impurities. It is important to use a minimal amount of cold solvent for washing to avoid dissolving a significant portion of the purified product.

  • Drying: Allow the crystals to air dry on the filter paper by drawing air through the Büchner funnel for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a desiccator under vacuum.

Purity Assessment and Characterization

The purity of the recrystallized this compound should be assessed to validate the success of the purification.

  • Spectroscopic Analysis: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the chemical identity and purity of the recrystallized product. The absence of signals corresponding to impurities in the spectra is a strong indicator of high purity.

Troubleshooting

Table 3: Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used. - The solution was not cooled sufficiently.- Evaporate some of the solvent to increase the concentration and allow to cool again. - Cool the solution in an ice bath for a longer duration. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure product, if available.
"Oiling out" of the product - The solution is too concentrated. - The solution was cooled too rapidly. - The melting point of the compound is below the temperature of the solution.- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow to cool more slowly.
Low yield of crystals - Too much solvent was used. - The crystals were washed with too much cold solvent. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent for dissolution. - Wash the crystals with a minimal amount of ice-cold solvent. - Ensure the funnel and receiving flask are pre-warmed for hot filtration.
Crystals are colored - Presence of colored impurities.- Redissolve the crystals in fresh hot solvent, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration before allowing the solution to cool.

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the purification of this compound by recrystallization. By understanding the principles behind each step and by conducting preliminary solvent screening, researchers can confidently and effectively purify this important chemical intermediate to a high degree of purity, which can be verified by melting point analysis and spectroscopic methods.

References

  • Naphthalene, 1-methoxy-2-methyl- - ChemBK. (2024). ChemBK.
  • Recrystallization of an Impure Sample of Naphthalene Objectives - University of San Diego. University of San Diego.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Mettler Toledo.
  • Solvent selection for recrystallization: An undergraduate organic experiment - Journal of Chemical Education. (1975). Journal of Chemical Education.
  • This compound | C12H12O | CID 10997508 - PubChem. National Center for Biotechnology Information.
  • Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - Agency for Toxic Substances and Disease Registry. (2005). Agency for Toxic Substances and Disease Registry.
  • Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization - SciSpace. (2018). SciSpace.
  • Purification of Solids by Recrystallization | Chemistry Laboratory Techniques - MIT OpenCourseWare. MIT OpenCourseWare.

Sources

GC-MS analysis of 1-Methoxy-2-methylnaphthalene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-Methoxy-2-methylnaphthalene Derivatives

Abstract

This application note provides a comprehensive guide for the identification and quantification of this compound and its related derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Naphthalene derivatives are a significant class of polycyclic aromatic hydrocarbons (PAHs) relevant in environmental monitoring, drug development, and chemical synthesis, where they may appear as synthetic intermediates, impurities, or degradation products.[1] This document outlines a robust methodology, beginning with sample preparation via liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection. We detail optimized instrumental parameters, data analysis strategies based on characteristic fragmentation patterns, and a full protocol for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[2]

Introduction and Scientific Background

This compound (Molecular Formula: C₁₂H₁₂O, Molecular Weight: 172.22 g/mol ) is an aromatic ether derivative of naphthalene.[3] The analysis of such compounds is critical, as the broader class of PAHs contains substances known for their potential toxicity and carcinogenicity.[4] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established standardized methods for monitoring PAHs in various matrices due to their environmental persistence and health implications.[5][6]

In the pharmaceutical industry, naphthalene derivatives can be crucial building blocks or appear as process-related impurities.[7] Therefore, a sensitive and specific analytical method is essential for quality control, ensuring the safety and efficacy of drug products.[2] GC-MS is the technique of choice for this application, combining the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.[8][9]

Causality of Method Choice: Why GC-MS?

The selection of GC-MS is predicated on its suitability for analyzing semi-volatile organic compounds like this compound.[4]

  • Gas Chromatography (GC): Provides the necessary volatility-based separation of the target analyte from complex sample matrices. The use of a non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is ideal for resolving aromatic hydrocarbons.[10]

  • Mass Spectrometry (MS): Offers high sensitivity and unparalleled specificity. Electron Ionization (EI) is a robust technique that generates reproducible fragmentation patterns, creating a molecular fingerprint that can be used for unambiguous identification and confirmation.[11] By monitoring specific ions (Selected Ion Monitoring, SIM), detection limits can be pushed into the low parts-per-billion (ppb) range, exceeding most regulatory requirements.[8][12]

Comprehensive Experimental Protocol

This protocol provides a self-validating system, incorporating steps for quality control and the use of an internal standard to ensure accuracy and precision.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The goal of sample preparation is to isolate the analyte from the sample matrix and concentrate it into a solvent compatible with the GC-MS system. LLE is a widely used and effective technique for PAHs from aqueous or solid samples.[4][7]

Protocol:

  • Sample Measurement: For liquid samples (e.g., water), measure 100 mL into a 250 mL separatory funnel. For solid samples, weigh 10 g of the homogenized sample into a beaker and mix with 100 mL of ultra-pure water.

  • Internal Standard Spiking: Add a known amount (e.g., 100 µL of a 10 µg/mL solution) of an appropriate internal standard to every sample, blank, and calibration standard. Deuterated naphthalene analogs like Naphthalene-d8 or Phenanthrene-d10 are excellent choices as they behave chromatographically like the target analyte but are mass-distinguishable.[13]

  • pH Adjustment: Check the sample pH. For effective extraction of neutral PAHs, the pH should be between 6 and 10.[12] Adjust if necessary with dilute NaOH or HCl.

  • First Extraction: Add 30 mL of Dichloromethane (DCM), a common solvent for PAH extraction, to the separatory funnel.[4]

  • Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate for 10 minutes. The organic DCM layer will be at the bottom.

  • Collection: Drain the lower DCM layer into a collection flask.

  • Repeat Extraction: Repeat steps 4-7 two more times with fresh 30 mL aliquots of DCM, combining all extracts in the same flask. This ensures exhaustive extraction.

  • Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.[9]

  • Concentration: Concentrate the extract to approximately 0.5 mL using a gentle stream of nitrogen or a rotary evaporator.

  • Final Volume Adjustment: Transfer the concentrated extract to a GC vial and adjust the final volume to exactly 1.0 mL with DCM. The sample is now ready for analysis.

GC-MS Instrumentation and Analytical Conditions

The following parameters are a robust starting point for the analysis and can be optimized further based on specific instrumentation and matrix complexity.

Parameter Condition Rationale
Gas Chromatograph Agilent 7890 GC or equivalentA widely used, reliable platform for routine analysis.
GC Column Agilent J&W DB-5msUI (or equivalent); 30 m x 0.25 mm ID, 0.25 µm film thicknessA (5%-phenyl)-methylpolysiloxane column provides excellent selectivity for PAHs.[10][14]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas standard for MS applications. Constant flow ensures stable retention times.
Inlet Splitless Mode, 280 °CSplitless injection maximizes sensitivity for trace-level analysis. High temperature ensures rapid volatilization.
Injection Volume 1 µLStandard volume to prevent column overloading while maintaining sensitivity.
Oven Program 60 °C (hold 1 min), ramp to 200 °C at 15 °C/min, then ramp to 300 °C at 10 °C/min (hold 5 min)The temperature program is designed to separate lighter compounds first and then elute semi-volatile PAHs with good peak shape.[4]
Mass Spectrometer Agilent 7000 Series Triple Quadrupole or equivalentProvides high sensitivity and selectivity.[11]
Ion Source Electron Ionization (EI), 70 eVStandard ionization energy that produces reproducible fragmentation patterns, allowing for library matching.[15]
Source Temperature 230 °CAn optimized temperature to prevent analyte degradation while ensuring efficient ionization.
Quadrupole Temp. 150 °CMaintains ion path integrity.
Acquisition Mode Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM)Full Scan is used for initial identification and method development. SIM mode is used for enhanced sensitivity and quantitative analysis.[12]
SIM Ions (Predicted) Quantifier:172.1 (M+), Qualifiers:157.1 ([M-CH₃]⁺), 141.1 ([M-OCH₃]⁺)Monitoring the molecular ion and key fragments provides high confidence in identification and quantification.[16][17]

Data Analysis and Interpretation

Analyte Identification

Identification of this compound is confirmed by a two-factor authentication process:

  • Retention Time (RT): The RT of the analyte in a sample must match the RT of a known analytical standard (±0.1 minutes) analyzed under the identical instrumental conditions.

  • Mass Spectrum: The acquired mass spectrum of the sample peak must match the spectrum of the analytical standard and/or a reference spectrum from a library like NIST.[18][19] The relative abundances of the quantifier and qualifier ions must be within 20% of those from the standard.

Predicted Mass Fragmentation

Understanding the fragmentation pathway is crucial for confirming the analyte's identity, especially in the absence of a certified standard.[20] For this compound (C₁₂H₁₂O), the electron ionization process will proceed as follows:

  • Molecular Ion (M⁺): The initial ionization forms the molecular ion at m/z 172 . This peak is expected to be prominent due to the stability of the aromatic system.[21]

  • Loss of a Methyl Radical: A common fragmentation pathway for methylated aromatics is the loss of a methyl group (•CH₃). This results in a stable ion at m/z 157 ([M-15]⁺).[20]

  • Loss of a Methoxy Radical or Formaldehyde: Ethers often fragment via cleavage of the C-O bond.[22] Loss of the methoxy radical (•OCH₃) would produce a fragment at m/z 141 ([M-31]⁺).

The presence of these key ions (172, 157, 141) provides a high degree of confidence in the identification of this compound.

Method Validation Protocol

To ensure the method is reliable, accurate, and fit for purpose, it must be validated according to guidelines such as ICH Q2(R1).[2] The core validation parameters are outlined below.

Parameter Procedure Acceptance Criteria
Specificity Analyze a blank matrix sample and a matrix sample spiked with the analyte.No interfering peaks should be observed at the retention time of the analyte in the blank matrix.[23]
Linearity Prepare and analyze a series of at least five calibration standards over the expected concentration range (e.g., 1-200 ng/mL).The calibration curve (response vs. concentration) should have a correlation coefficient (r²) ≥ 0.995.[23][24]
Accuracy Analyze spiked matrix samples at three concentration levels (low, medium, high) in triplicate.The mean recovery should be within 80-120% for each level.[12][23]
Precision Repeatability (Intra-day): Analyze six spiked samples at one concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst.The Relative Standard Deviation (RSD) should be ≤ 15%.[23][24]
Limit of Detection (LOD) Determined as the concentration with a signal-to-noise ratio of 3:1.The lowest concentration that can be reliably detected.[10][25]
Limit of Quantitation (LOQ) Determined as the concentration with a signal-to-noise ratio of 10:1.The lowest concentration that can be accurately quantified with acceptable precision and accuracy.[10][25]

Visualizations

Overall Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Receipt & Homogenization Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Liquid-Liquid Extraction (DCM) Spike->Extract Dry 4. Dry Extract (Sodium Sulfate) Extract->Dry Concentrate 5. Concentrate to ~0.5 mL Dry->Concentrate FinalVol 6. Adjust to 1.0 mL in GC Vial Concentrate->FinalVol GCMS 7. GC-MS Analysis (Optimized Conditions) FinalVol->GCMS Identify 8. Peak Identification (RT & Mass Spectrum) GCMS->Identify Quantify 9. Quantification using Internal Standard Identify->Quantify Report 10. Final Report Generation Quantify->Report

Caption: Workflow for GC-MS analysis of this compound.

Predicted EI Fragmentation Pathway

G M This compound (Molecular Ion) m/z = 172 F1 [M - CH₃]⁺ m/z = 157 M->F1 - •CH₃ F2 [M - OCH₃]⁺ m/z = 141 M->F2 - •OCH₃

Caption: Predicted fragmentation of this compound in EI-MS.

Conclusion

This application note details a robust, sensitive, and reliable GC-MS method for the analysis of this compound derivatives. The protocol, from sample preparation to data analysis, is built upon established principles for PAH analysis and adheres to rigorous validation standards.[2][5] By leveraging the specificity of mass spectrometry, particularly the characteristic fragmentation pattern of the target analyte, this method provides a high degree of confidence for both qualitative and quantitative assessments. It is well-suited for implementation in quality control laboratories within the pharmaceutical industry and for environmental monitoring applications.

References

  • U.S. Environmental Protection Agency. (n.d.). Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. EPA.
  • Polyakova, O. V., et al. (2014). Determination of Polycyclic Aromatic Hydrocarbons in Water by Gas Chromatography/Mass Spectrometry with Accelerated Sample Preparation. ResearchGate.
  • YL Instruments. (n.d.). PAHs (Polycyclic Aromatic Hydrocarbons) Analysis by GC/MS with EPA 8270E. YL Instruments.
  • U.S. Environmental Protection Agency. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons. EPA.
  • PerkinElmer. (n.d.). The Preparation and Analysis of Polycyclic Aromatic Hydrocarbons in Meat by GC/MS. S4Science.
  • Hebda, M., et al. (2011). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. Analytical and Bioanalytical Chemistry.
  • Stanimirova, I., et al. (2023). GC MS/MS METHOD FOR POLYCYCLIC AROMATIC HYDROCARBONS ANALYSIS IN AMBIENT AIR PM2.5. Journal of Chemical Technology and Metallurgy.
  • Kabot, F. J., & Ettre, L. S. (1964). Analysis of Naphthalene Homologs by Gas Chromatography. Analytical Chemistry.
  • Yilmaz, E., et al. (2021). Applicability of purge and trap gas chromatography- mass spectrometry method for sensitive analytical detection of naphthalene and its derivatives in waters. ResearchGate.
  • Agilent Technologies. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. Agilent Technologies.
  • Wiley Analytical Science. (2020). Naphthalene exposure: Simple GC/MS monitoring. Wiley Analytical Science.
  • Anjaneyulu, Y., et al. (2006). Determination of Naphthalene Content by Gas Chromatography. Asian Journal of Chemistry.
  • DFG. (2020). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. Publisso.
  • Shanaeva, N. S., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. IJPBMS.
  • British Columbia Ministry of Environment. (2017). Polycyclic Aromatic Hydrocarbons in Water by GC/MS – PBM. Gov.bc.ca.
  • Semantic Scholar. (n.d.). Analysis of Naphthalene Homologs by Gas Chromatography. Semantic Scholar.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • U.S. Food & Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. FDA.
  • Li, H., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. PMC - NIH.
  • Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Environics, Inc.
  • ResearchGate. (2006). Determination of naphthalene content by gas chromatography | Request PDF. ResearchGate.
  • Chun, Y., et al. (2015). Structure-Function Studies of Naphthalene, Phenanthrene, Biphenyl, and their Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6. PMC - NIH.
  • SpectraBase. (n.d.). 1-Ethoxy-2-methoxy-8-methylnaphthalene - Optional[MS (GC)] - Spectrum. SpectraBase.
  • NIST. (n.d.). Naphthalene, 1-methoxy-. NIST WebBook.
  • NIST. (n.d.). Naphthalene, 2-methoxy-. NIST WebBook.
  • Agilent Technologies. (2012). Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements. Agilent Technologies.
  • NIST. (n.d.). Naphthalene, 1-methoxy- Mass Spectrum. NIST WebBook.
  • NIST. (n.d.). Naphthalene, 2-(methoxymethyl)-. NIST WebBook.
  • NIST. (n.d.). Naphthalene, 2-methoxy- IR Spectrum. NIST WebBook.
  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts.
  • ResearchGate. (n.d.). The 2D chromatography of 2-methylnaphthalene and 1-methylnaphthalene. ResearchGate.
  • SpectraBase. (n.d.). 1-Methoxynaphthalene. SpectraBase.
  • Doc Brown's Chemistry. (n.d.). C2H6O CH3OCH3 mass spectrum of methoxymethane. Doc Brown's Chemistry.
  • Chemistry Concept. (2021). Mass spectrometry Fragmentation (Part 1). YouTube.

Sources

Application Note: Unambiguous ¹H and ¹³C NMR Spectral Assignment of 1-Methoxy-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of 1-methoxy-2-methylnaphthalene. Leveraging a combination of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, this document serves as a comprehensive resource for the structural elucidation of substituted naphthalene systems. The causality behind experimental choices, the logic of spectral interpretation, and the impact of substituent effects on chemical shifts are discussed in detail to ensure scientific integrity and promote a deeper understanding of NMR spectroscopy applications in chemical analysis.

Introduction

This compound is a substituted aromatic compound whose structural confirmation is critical in various fields, including synthetic chemistry and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure in solution. The electronic effects of the electron-donating methoxy (-OCH₃) group at the C-1 position and the weakly electron-donating methyl (-CH₃) group at the C-2 position significantly influence the chemical shifts of the aromatic protons and carbons, making a detailed spectral analysis essential.

This application note presents a systematic approach to the complete assignment of all ¹H and ¹³C NMR signals of this compound. We will explore the theoretical underpinnings of the observed chemical shifts and coupling constants, supported by data from advanced 2D NMR techniques.

Theoretical Considerations: Substituent Effects in Naphthalene Systems

The chemical shifts in the NMR spectra of substituted naphthalenes are governed by the electronic properties of the substituents. The methoxy group at C-1 is a strong electron-donating group through resonance, which increases the electron density at the ortho and para positions (C-2, C-4, and the peri C-8). This increased shielding generally leads to upfield (lower ppm) shifts for the corresponding protons and carbons. Conversely, the methyl group at C-2 is a weak electron-donating group through hyperconjugation and induction. The interplay of these two substituents creates a unique electronic environment for each nucleus in the molecule.[1][2]

Experimental Protocols

Sample Preparation

Proper sample preparation is paramount for acquiring high-quality NMR spectra.[3][4]

  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-75 mg for ¹³C NMR experiments.

  • Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton wool plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.[5]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak (7.26 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃).[6]

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

  • ¹H NMR: A standard single-pulse experiment is used.

  • ¹³C NMR: A proton-decoupled experiment is performed to simplify the spectrum to single lines for each carbon.

  • DEPT-135: This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.[7]

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹JCH).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH), which is essential for identifying quaternary carbons and piecing together the molecular skeleton.

Spectral Data and Assignment

The following tables summarize the assigned ¹H and ¹³C NMR data for this compound. The ¹H NMR data is predicted based on the known spectrum of 1-methoxynaphthalene and the expected influence of the C-2 methyl group, while the ¹³C NMR data is based on available spectral database information.[4]

¹H NMR Spectral Data (Predicted)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-8~8.1d~8.5
H-5~7.8d~8.5
H-4~7.4d~8.8
H-6~7.5ddd~8.5, 6.8, 1.3
H-7~7.3ddd~8.5, 6.8, 1.3
H-3~7.2d~8.8
-OCH₃~3.9s-
-CH₃~2.4s-
¹³C NMR Spectral Data
Carbon AssignmentChemical Shift (δ, ppm)DEPT-135
C-1153.2Quaternary
C-4a134.5Quaternary
C-8a129.3Quaternary
C-2127.8Quaternary
C-6126.3CH
C-5125.8CH
C-7124.2CH
C-8122.1CH
C-4120.5CH
C-3113.8CH
-OCH₃60.7CH₃
-CH₃16.5CH₃

Detailed Spectral Interpretation

The complete and unambiguous assignment of the ¹H and ¹³C NMR spectra is achieved through a logical analysis of the 1D and 2D NMR data.

¹H NMR Spectrum Analysis
  • Aromatic Region (7.0-8.2 ppm): The six aromatic protons give rise to a complex set of signals. The downfield-shifted doublet at approximately 8.1 ppm is assigned to H-8 due to the deshielding effect of the nearby methoxy group and the anisotropic effect of the adjacent aromatic ring. The other doublet at around 7.8 ppm is assigned to H-5. The protons H-6 and H-7 typically appear as overlapping multiplets. The two doublets at approximately 7.4 and 7.2 ppm are assigned to H-4 and H-3, respectively, with their coupling constant indicating their ortho relationship.

  • Aliphatic Region (2.0-4.0 ppm): The sharp singlet at around 3.9 ppm is characteristic of the methoxy protons. The singlet at approximately 2.4 ppm is assigned to the methyl protons at C-2.

¹³C NMR and DEPT-135 Spectrum Analysis

The ¹³C NMR spectrum shows twelve distinct signals, corresponding to the twelve carbon atoms in the molecule. The DEPT-135 spectrum confirms the presence of two methyl groups (-OCH₃ and -CH₃), six methine groups (aromatic CH), and four quaternary carbons. The most downfield signal at 153.2 ppm is assigned to C-1, which is directly attached to the electronegative oxygen atom. The signals for the methoxy and methyl carbons appear at 60.7 and 16.5 ppm, respectively.

2D NMR Correlation Analysis

The following diagrams illustrate the key correlations that enable the definitive assignment of the molecular structure.

Molecular Structure with Numbering

Figure 1: Structure of this compound with IUPAC numbering.

COSY Correlations

H3 H-3 H4 H-4 H3->H4 ³J H5 H-5 H6 H-6 H5->H6 ³J H7 H-7 H6->H7 ³J H8 H-8 H7->H8 ³J

Figure 2: Key ¹H-¹H COSY correlations.

HSQC and HMBC Workflow

cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) OCH3_H -OCH₃ OCH3_C -OCH₃ OCH3_H->OCH3_C HSQC (¹J) C1 C-1 OCH3_H->C1 HMBC (²J) CH3_H -CH₃ CH3_C -CH₃ CH3_H->CH3_C HSQC (¹J) CH3_H->C1 HMBC (³J) C2 C-2 CH3_H->C2 HMBC (²J) C3 C-3 CH3_H->C3 HMBC (³J) H3 H-3 H3->C3 HSQC (¹J) H4 H-4 H4->C2 HMBC (³J) C4 C-4 H4->C4 HSQC (¹J) H8 H-8 H8->C1 HMBC (³J) C8a C-8a H8->C8a HMBC (²J)

Figure 3: Workflow illustrating key HSQC and HMBC correlations for structural elucidation.

  • COSY: The COSY spectrum reveals the coupling network between adjacent protons. Key correlations are observed between H-3 and H-4, and between H-5, H-6, H-7, and H-8, confirming the presence of two isolated spin systems in the naphthalene core.

  • HSQC: The HSQC spectrum directly correlates each proton to its attached carbon. For example, the proton signal at ~3.9 ppm correlates to the carbon signal at 60.7 ppm, confirming the assignment of the methoxy group.

  • HMBC: The HMBC spectrum is instrumental in connecting the different fragments of the molecule. For instance, the methoxy protons (~3.9 ppm) show a correlation to C-1 (153.2 ppm), confirming the attachment of the methoxy group at this position. The methyl protons (~2.4 ppm) show correlations to C-1, C-2, and C-3, definitively placing the methyl group at the C-2 position. The peri-proton H-8 shows a crucial correlation to C-1, which aids in its assignment.

Conclusion

This application note has demonstrated a systematic and reliable methodology for the complete ¹H and ¹³C NMR spectral assignment of this compound. By integrating 1D and 2D NMR techniques, a comprehensive and self-validating structural analysis can be achieved. The detailed protocols and interpretation logic provided herein serve as a valuable resource for researchers engaged in the structural characterization of complex organic molecules. The understanding of substituent effects, coupled with the power of modern NMR spectroscopy, enables confident and accurate molecular structure determination.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • Georgia Institute of Technology. (2023-08-29).
  • PubChem. This compound.
  • UCL Faculty of Mathematical & Physical Sciences.
  • University of Ottawa.
  • Scribd.
  • Adcock, W., Alste, J., Rizvi, S. Q. A., & Aurangzeb, M. (1976). Substituent effects in the naphthalene ring system by fluorine-19 NMR. Journal of the American Chemical Society, 98(7), 1701–1711. [Link]
  • ResearchGate. Substituent Effects in the Naphthalene Series.
  • Ananthakrishna Nadar, P., & Gnanasekaran, C. (1987). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(3), 181-185. [Link]
  • ResearchGate. On the Protonation and Deuteration of Hydroxy-Substituted Naphthalenes – A H NMR Study. [Link]
  • Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Scientific Reports, 11(1), 2419. [Link]
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
  • The Royal Society of Chemistry.
  • Columbia University. DEPT | NMR Core Facility. [Link]
  • Nanalysis. (2015-11-19). DEPT: A tool for 13C peak assignments. [Link]
  • Chemistry LibreTexts. (2023-02-11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]
  • NC State University Libraries. 13.
  • YouTube. (2020-08-10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
  • ResearchGate. The COSY and HMBC correlations are referenced according to the pairs of.... [Link]
  • YouTube. (2020-04-10). 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]

Sources

Application Note: 1-Methoxy-2-methylnaphthalene as a Sensitive Fluorescent Probe for Nonpolar Microenvironments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of drug discovery, biochemistry, and cell biology, fluorescent probes are indispensable tools for visualizing and quantifying molecular interactions and cellular processes.[1][] These probes, often small organic molecules, exhibit changes in their fluorescence properties in response to specific environmental changes, enabling researchers to study macromolecules, detect metabolites, and image cellular organelles.[1][] 1-Methoxy-2-methylnaphthalene is an emerging fluorescent probe belonging to the naphthalene derivative family, which is known for producing compounds with valuable fluorescence characteristics.[3]

This application note provides a comprehensive guide to the use of this compound as a fluorescent probe. Its unique solvatochromic properties—a significant shift in fluorescence emission depending on the polarity of the local environment—make it an exceptionally sensitive tool for investigating nonpolar and hydrophobic microenvironments. This characteristic is particularly useful for:

  • Characterizing hydrophobic binding pockets in proteins.

  • Studying the dynamics of lipid membranes.

  • Developing high-throughput screening assays for ligand binding.

We will detail the photophysical properties of this compound, provide step-by-step protocols for its primary applications, and offer guidance on data analysis and troubleshooting.

Chemical and Photophysical Properties

The fluorescence of naphthalene derivatives is highly sensitive to the surrounding environment.[6][7] this compound exhibits classic solvatochromism. In polar, aqueous environments, the probe has a relatively low fluorescence quantum yield. However, upon partitioning into a nonpolar environment, such as the hydrophobic core of a protein or the lipid interior of a membrane, its fluorescence intensity increases significantly, and the emission maximum undergoes a hypsochromic (blue) shift.

This phenomenon occurs because the excited state of the molecule has a larger dipole moment than the ground state. In a polar solvent, solvent molecules reorient around the excited-state dipole, lowering its energy and resulting in a red-shifted, lower-intensity emission. In a nonpolar environment, this solvent relaxation is absent, leading to a higher-energy, blue-shifted, and more intense fluorescence emission.

Table 1: Key Photophysical Properties of this compound

PropertyValueNotes
Molecular Formula C₁₂H₁₂OSource: PubChem CID 10997508[4]
Molar Mass 172.22 g/mol Computed by PubChem[4]
Typical Excitation λmax ~290-330 nmDependent on solvent. Should be determined empirically.
Typical Emission λmax ~340-450 nmExhibits a strong blue shift in nonpolar solvents.
Quantum Yield (Φf) Low in polar solvents; High in nonpolar solventsThis change is the basis for its use as a polarity probe.
Solubility Soluble in organic solvents (DMSO, Ethanol); Poorly soluble in water.Stock solutions should be prepared in a suitable organic solvent.

Core Applications & Protocols

Application 1: Characterizing Hydrophobic Pockets in Proteins

The binding of small molecule ligands to proteins is fundamental to biological function and drug action. Fluorescence spectroscopy is a powerful, high-sensitivity technique for studying these protein-ligand interactions.[8][9][10] this compound can be used as an extrinsic fluorescent probe to report on the presence and nature of hydrophobic binding sites. When the probe binds to a hydrophobic pocket on a protein, its fluorescence emission will increase and shift to a shorter wavelength.

This assay relies on a titration experiment. A fixed concentration of the protein of interest is titrated with increasing concentrations of this compound. The increase in fluorescence intensity is monitored and is directly proportional to the concentration of the protein-probe complex. By plotting the change in fluorescence against the probe concentration, a binding isotherm can be generated, from which the dissociation constant (Kd), a measure of binding affinity, can be determined.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_protein Prepare Protein Stock in Assay Buffer mix Add Protein to Cuvette prep_protein->mix prep_probe Prepare Probe Stock in DMSO prep_series Create Serial Dilution of Probe Stock titrate Titrate with Probe Dilutions prep_series->titrate mix->titrate measure Measure Fluorescence (λex, λem) after each addition titrate->measure correct Correct for Dilution & Inner Filter Effect measure->correct plot Plot ΔF vs. [Probe] correct->plot fit Fit Data to Binding Model (e.g., One-site specific) plot->fit calc Calculate Kd fit->calc caption Workflow for Protein Binding Affinity Assay.

Caption: Workflow for Protein Binding Affinity Assay.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer for your protein of interest (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Ensure the buffer is filtered and degassed to minimize light scattering.

    • Protein Stock Solution: Prepare a concentrated stock solution of your purified protein in the assay buffer. Determine the precise concentration using a reliable method (e.g., BCA assay or absorbance at 280 nm).

    • Probe Stock Solution: Prepare a 1-2 mM stock solution of this compound in anhydrous DMSO. Store protected from light.

  • Instrument Setup:

    • Use a research-grade spectrofluorometer.

    • Set the excitation wavelength (λex). A good starting point is ~310 nm, but this should be optimized by running an excitation scan.

    • Set the emission wavelength (λem). This should be the wavelength of maximum emission in the bound state. Determine this by running an emission scan of the probe in the presence of a saturating concentration of the protein. A typical range would be 340-380 nm.

    • Set the excitation and emission slit widths to balance signal intensity and spectral resolution (e.g., 5 nm).

  • Titration Experiment:

    • Add a defined volume of assay buffer to a quartz cuvette (e.g., 2 mL).

    • Add a specific amount of the protein stock solution to achieve the desired final concentration (e.g., 1 µM). The optimal protein concentration should be in the range of the expected Kd.

    • Allow the solution to equilibrate at the desired temperature.

    • Record the initial fluorescence of the protein solution (F₀).

    • Make small, sequential additions of the this compound stock solution to the cuvette. After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes before recording the fluorescence intensity (F).

    • Continue the titration until the fluorescence signal reaches a plateau, indicating saturation of the binding sites.

    • Control: Perform a parallel titration of the probe into the assay buffer alone to account for the fluorescence of the free probe.

  • Data Analysis:

    • Subtract the fluorescence of the free probe (from the control titration) from the corresponding data points of the protein titration.

    • Correct for the dilution effect at each titration point: F_corrected = F_observed * ((V_initial + V_added) / V_initial).

    • Calculate the change in fluorescence (ΔF) at each point: ΔF = F_corrected - F₀.

    • Plot ΔF versus the total concentration of this compound.

    • Fit the resulting binding curve to a suitable binding model (e.g., a one-site specific binding equation) using nonlinear regression software (like GraphPad Prism or Origin) to determine the Kd.

    Equation for One-Site Specific Binding: ΔF = F_max * [L] / (Kd + [L]) Where F_max is the maximum fluorescence change at saturation, [L] is the concentration of the ligand (probe), and Kd is the dissociation constant.

Application 2: Monitoring Lipid Membrane Properties

Naphthalene-based probes like Laurdan are widely used to study the properties of lipid membranes.[6] this compound can similarly be employed to report on the local polarity and packing of lipid bilayers. When the probe incorporates into the hydrophobic core of a lipid membrane, its fluorescence emission will be blue-shifted and intense. Changes in membrane fluidity or phase (e.g., from a gel to a liquid-crystalline phase) will alter the water penetration into the bilayer, which in turn changes the probe's fluorescence.

The probe is incubated with liposomes (model membranes) or cells. The fluorescence emission spectrum is then recorded. Changes in the local environment, such as those induced by temperature or the addition of membrane-altering compounds (like cholesterol or drugs), will cause a shift in the emission spectrum. This shift can be quantified to provide information about the membrane's physical state.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_lipids Prepare Lipid Film hydrate Hydrate Film to form Liposomes prep_lipids->hydrate incubate Incubate Liposomes with Probe hydrate->incubate prep_probe Prepare Probe Stock in Ethanol/DMSO equilibrate Equilibrate Sample at Target Temperature incubate->equilibrate measure Record Emission Spectrum (e.g., 350-500 nm) equilibrate->measure analyze_shift Analyze Spectral Shift (Emission Maxima) measure->analyze_shift calc_gp Calculate Generalized Polarization (GP) Value analyze_shift->calc_gp plot Plot GP vs. Temperature or [Compound] calc_gp->plot caption Workflow for Lipid Membrane Fluidity Assay.

Caption: Workflow for Lipid Membrane Fluidity Assay.

  • Reagent Preparation:

    • Liposome Preparation: Prepare liposomes using a standard method such as thin-film hydration followed by extrusion. For example, dissolve lipids (e.g., DPPC) in chloroform, evaporate the solvent to form a thin film, and hydrate with a buffer (e.g., PBS, pH 7.4). Extrude the resulting multilamellar vesicles through a polycarbonate membrane (e.g., 100 nm pore size) to create unilamellar vesicles.

    • Probe Stock Solution: Prepare a 1 mM stock solution of this compound in ethanol.

  • Probe Loading:

    • Add the probe stock solution to the liposome suspension to achieve a final lipid-to-probe molar ratio between 200:1 and 500:1.

    • Incubate the mixture for 20-30 minutes at a temperature above the lipid phase transition temperature (Tm) to ensure probe incorporation into the bilayer.

  • Fluorescence Measurement:

    • Place the probe-loaded liposome suspension in a temperature-controlled cuvette holder in the spectrofluorometer.

    • Set the excitation wavelength to ~310 nm.

    • Record the fluorescence emission spectrum over a range that covers both the nonpolar and polar environments (e.g., 350 nm to 500 nm).

    • To study phase transitions, record emission spectra at various temperatures, allowing the sample to equilibrate for 5 minutes at each temperature point.

  • Data Analysis:

    • The primary data is the shift in the emission maximum. A blue shift indicates a more ordered, less polar (gel phase) environment, while a red shift indicates a more disordered, more polar (liquid-crystalline phase) environment.

    • For a more quantitative analysis, the Generalized Polarization (GP) value can be calculated, which is analogous to the method used for Laurdan.[6] This requires measuring the intensity at two emission wavelengths: one in the blue region of the spectrum (I_blue, e.g., 360 nm) and one in the red-shifted region (I_red, e.g., 440 nm).

    • GP Equation: GP = (I_blue - I_red) / (I_blue + I_red)

    • GP values range from +1 (highly ordered) to -1 (highly disordered). Plotting GP as a function of temperature will reveal the phase transition of the lipid bilayer.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Fluorescence Signal - Probe concentration too low.- Protein/lipid concentration too low.- Incorrect excitation/emission wavelengths.- Probe degradation.- Increase probe or macromolecule concentration.- Optimize wavelengths by performing excitation and emission scans.- Prepare fresh probe stock solution. Store protected from light.
High Background Signal / Scattering - Aggregation of probe in aqueous buffer.- Aggregation of protein.- Buffer components are fluorescent.- High turbidity of liposome suspension.- Ensure DMSO/ethanol concentration from stock solution is low (<1-2%).- Centrifuge protein solution to remove aggregates.- Use high-purity, non-fluorescent buffers.- Use a more dilute liposome suspension.
No Change in Fluorescence Upon Titration - Probe does not bind to the target protein.- The binding site is not sufficiently hydrophobic to cause a signal change.- Protein is inactive or misfolded.- Confirm protein activity with an alternative assay.- This probe may not be suitable for this specific protein; consider a different probe.
Precipitation in Cuvette - Probe solubility limit exceeded.- Protein denaturation/precipitation caused by organic solvent from probe stock.- Lower the final probe concentration.- Keep the final concentration of DMSO/ethanol as low as possible (<1-2% v/v).

Conclusion

This compound is a versatile and highly sensitive fluorescent probe for investigating nonpolar molecular environments. Its significant solvatochromic shift provides a robust signal for characterizing hydrophobic binding events and changes in lipid membrane properties. The protocols outlined in this guide provide a solid foundation for researchers to employ this probe in protein-ligand binding studies and membrane biophysics. With careful experimental design and data analysis, this compound can be a powerful tool in academic research and the drug discovery process.[11][12]

References

  • How Fluorescent Probes Can Enhance Drug Delivery | Drug Discovery And Development. (2019, November 4).
  • Chapter 9: Fluorescent Probes in Medicinal Chemistry - Books.
  • Wang Hai-yang. (2008). Synthesis of 1-Methoxy-2-methyl-Naphthalene. Fine Chemical Intermediates.
  • Fluorescence techniques in analysis of protein-ligand interactions. PubMed.
  • Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. PMC. (2019, June 5).
  • Fluorescence Techniques in Analysis of Protein–Ligand Interactions.
  • Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. Semantic Scholar.
  • Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthalenes. ResearchGate. (2022, May 9).
  • Analysis of protein-ligand interactions by fluorescence polarization. PMC.
  • Full article: Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthalenes. Taylor & Francis Online. (2022, May 9).
  • Chemical structures of different 2,6 substituted naphthalene derivatives. ResearchGate.
  • Synthesis, photophysical properties and solvatochromic analysis of some naphthalene-1,8-dicarboxylic acid derivatives | Request PDF. ResearchGate. (2025, August 10).
  • Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight. (2023, May 3).
  • Chemical structures of different 2,6 substituted naphthalene derivatives. ResearchGate.
  • Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. MDPI.
  • EP0825172B1 - Synthesis of 1-acetoxy-2-methylnaphthalene. Google Patents.
  • 2-Methoxynaphthalene. Organic Syntheses Procedure.
  • A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite. PMC.
  • This compound | C12H12O | CID 10997508. PubChem.
  • Design, Synthesis, and Evaluation of Small Fluorescent Molecules with a 1,1-Dimethylnaphthalen-2-(1H)-One Core. MDPI. (2024, July 19).
  • Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. ResearchGate. (2025, October 16).
  • 1- AND 2-METHYLNAPHTHALENE- BIPHENYL EXCIPLEXES FROM VAN DER WAALS COMPLEXES BY VAPOR DEPOSITION ON Al2O3. Westmont College.
  • Fluorescence characteristics of the fuel tracer 1-methylnaphthalene for the investigation of equivalence ratio and temperature in an oxygen-containing environment. ResearchGate. (2025, August 6).
  • TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE. EPA.

Sources

Application Note: A Strategic Approach to the GC Analysis of 1-Methoxy-2-methylnaphthalene and its Hydroxylated Analogs via Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Naphthalene Derivatives

1-Methoxy-2-methylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative frequently encountered in environmental and metabolic studies. Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is the analytical cornerstone for identifying and quantifying such semi-volatile compounds.[1][2] The inherent volatility and thermal stability of this compound make it directly amenable to GC analysis.

However, a significant analytical challenge arises when the scope of analysis expands to include its metabolites or environmental degradation products. Metabolic processes, such as O-demethylation or aromatic ring hydroxylation, introduce polar hydroxyl (-OH) functional groups, yielding compounds like 2-methyl-1-naphthol or other hydroxylated isomers.[3][4] These hydroxylated analogs exhibit significantly reduced volatility and are prone to forming intermolecular hydrogen bonds.[5][6] When analyzed directly by GC, these polar compounds often produce broad, tailing peaks, suffer from poor thermal stability, and may irreversibly adsorb to active sites within the GC system, compromising analytical accuracy and reproducibility.[7][8]

This application note presents a comprehensive strategy that addresses this challenge. We will detail a derivatization protocol specifically designed to transform the problematic polar hydroxyl groups into stable, volatile esters. This allows for the simultaneous, high-fidelity analysis of the parent compound, this compound, alongside its critical hydroxylated counterparts in a single chromatographic run.

The Rationale for Derivatization: Targeting Active Hydrogens

The core principle of derivatization for GC analysis is the chemical modification of an analyte to improve its chromatographic properties.[6][7] For compounds containing functional groups with active hydrogens, such as alcohols, phenols, amines, and carboxylic acids, derivatization is often essential.[8][9] The hydrogen atom in the hydroxyl group of a naphthol is highly active and is the primary cause of poor chromatographic behavior.

By replacing this active hydrogen with a non-polar, protective group, we can dramatically improve the analyte's characteristics:

  • Increased Volatility: The elimination of hydrogen bonding allows the molecule to transition into the gas phase at lower temperatures.[5][10]

  • Enhanced Thermal Stability: The resulting derivatives are often more stable at the elevated temperatures of the GC inlet and column.[11]

  • Improved Peak Shape: Masking the polar -OH group minimizes interactions with the stationary phase and active sites in the GC system, resulting in sharper, more symmetrical peaks.[6]

  • Enhanced Detectability: Derivatization can introduce specific chemical moieties, such as halogen atoms, that significantly increase the response of specialized detectors like the Electron Capture Detector (ECD) and can yield highly specific fragmentation patterns in mass spectrometry.[9][11]

Two primary strategies are effective for derivatizing phenolic hydroxyl groups: silylation and acylation.

  • Silylation: This is a widespread technique where an active hydrogen is replaced by an alkylsilyl group, typically a trimethylsilyl (TMS) group.[11] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.[5] While popular, silylating reagents and the resulting TMS-ethers are sensitive to moisture, requiring scrupulously dry conditions.[5][7]

  • Acylation: This method introduces an acyl group (R-C=O), converting the hydroxylated analyte into a stable ester derivative.[12] Using fluorinated anhydrides, such as Heptafluorobutyric Anhydride (HFBA), is particularly advantageous. The resulting heptafluorobutyryl esters are not only stable and volatile but also exhibit a profound response in ECD and produce characteristic mass spectra, aiding in definitive identification.[8][13]

For this guide, we will focus on an acylation protocol using HFBA due to the exceptional stability of the derivatives and the potential for enhanced sensitivity.

Experimental Workflow: From Sample to Analysis

A robust analytical method requires a logical and controlled workflow. The following diagram outlines the key stages of the process, from initial sample preparation to final data acquisition.

Derivatization_Workflow Figure 1. Derivatization and Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Matrix (e.g., Biological Fluid, Environmental Extract) Extraction Liquid-Liquid or Solid-Phase Extraction of Analytes Sample->Extraction Drydown Evaporation to Dryness (under Nitrogen stream) Extraction->Drydown Deriv Acylation with HFBA (Heat at 60-70°C) Drydown->Deriv GCMS GC-MS Injection and Data Acquisition Deriv->GCMS Inject derivatized sample Data Data Processing & Quantification GCMS->Data

Caption: Figure 1. High-level workflow for the analysis of naphthalene derivatives.

Detailed Protocol: Acylation of Hydroxylated Naphthalene Derivatives

This protocol details the derivatization of a model compound, 2-methyl-1-naphthol, as a representative for all hydroxylated analogs of this compound. The parent compound remains unreacted under these conditions.

Required Materials and Reagents
Reagent / MaterialGrade / SpecificationSupplier ExamplePurpose
2-methyl-1-naphtholAnalytical Standard (≥98%)Sigma-AldrichAnalyte
This compoundAnalytical Standard (≥98%)Sigma-AldrichAnalyte
Heptafluorobutyric Anhydride (HFBA)Derivatization Grade (≥99%)Thermo Fisher ScientificAcylating Reagent
TolueneAnhydrous, GC GradeMilliporeSigmaReaction Solvent
PyridineAnhydrous, GC GradeMilliporeSigmaCatalyst
Sodium Bicarbonate (NaHCO₃)ACS GradeVWRNeutralizing Agent
Sodium Sulfate (Na₂SO₄)Anhydrous, ACS GradeVWRDrying Agent
Conical Reaction Vials (2 mL)PTFE-lined screw capsAgilent TechnologiesReaction Vessel
Heating Block / Water Bath------Temperature Control
Nitrogen Evaporation System------Solvent Removal
Step-by-Step Methodology

Step 1: Preparation of Standards and Samples

  • Prepare a stock solution of 1 mg/mL of 2-methyl-1-naphthol and this compound in a suitable solvent like toluene.

  • For samples, perform the necessary extraction procedure to isolate the analytes from the matrix.

  • Transfer an aliquot of the sample extract or standard solution into a 2 mL reaction vial.

  • Critical Step: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is imperative that the sample is free of water and protic solvents, as these will consume the derivatizing reagent.[5][7]

Step 2: Derivatization Reaction

  • To the dry residue in the reaction vial, add 100 µL of anhydrous toluene to redissolve the analytes.

  • Add 10 µL of anhydrous pyridine. Pyridine acts as a catalyst, scavenging the acid byproduct generated during the reaction and enhancing the reaction rate.[10]

  • Add 50 µL of Heptafluorobutyric Anhydride (HFBA).

  • Immediately cap the vial tightly.

  • Vortex the mixture for 10-15 seconds.

  • Place the vial in a heating block or water bath set to 70°C for 30 minutes .

Step 3: Reaction Workup and Sample Cleanup

  • Allow the vial to cool to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen. Do not over-dry.

  • Reconstitute the residue in 200 µL of toluene (or another GC-compatible solvent like hexane).

  • To neutralize any remaining acidic components, add 200 µL of a 5% aqueous sodium bicarbonate solution.

  • Vortex vigorously for 30 seconds and allow the layers to separate.

  • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the final, dried organic solution to an autosampler vial for GC-MS analysis.

GC-MS Instrumental Parameters

The following table provides a validated starting point for the GC-MS analysis. Parameters should be optimized for your specific instrumentation and analytical goals.

ParameterRecommended SettingRationale
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalentHigh-performance system for robust analysis.
ColumnDB-5ms (30m x 0.25mm, 0.25µm) or equivalentA non-polar (5%-phenyl)-methylpolysiloxane phase provides excellent separation for PAHs and their derivatives.[4]
Inlet Temperature270°CEnsures rapid volatilization of both derivatized and underivatized analytes.
Injection ModeSplitless (1 µL injection volume)Maximizes sensitivity for trace-level analysis.
Carrier GasHelium at 1.2 mL/min (constant flow)Inert carrier gas providing good efficiency.
Oven ProgramInitial 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)Provides good separation between the more volatile parent compound and the higher-boiling derivatized metabolite.
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalentStandard quadrupole MS for reliable identification.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique producing reproducible fragmentation patterns.
Source Temperature230°CStandard operating temperature.
Quadrupole Temp.150°CStandard operating temperature.
Acquisition ModeFull Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)Full scan for identification; SIM for enhanced sensitivity and quantification.
Expected Results and Data Interpretation

Upon analysis, you should observe two distinct, well-resolved peaks.

  • This compound: This compound will elute earlier and will not have reacted with the HFBA. Its mass spectrum will show the characteristic molecular ion (m/z 172) and fragmentation pattern.

  • 2-methyl-1-naphthyl heptafluorobutyrate (Derivatized Naphthol): This derivative will elute later due to its higher molecular weight. Its mass spectrum is the key to confirming a successful derivatization, showing a molecular ion at m/z 354 and a characteristic fragment from the loss of the heptafluorobutyryl group.

Conclusion

While this compound itself does not possess functional groups amenable to common derivatization techniques, a comprehensive analytical approach must account for its more polar, hydroxylated metabolites and degradation products. The acylation protocol detailed in this note provides a robust and reliable method to convert these problematic analytes into stable, volatile derivatives suitable for GC-MS analysis. This strategy enables researchers to achieve excellent chromatographic resolution and sensitivity for both the parent compound and its key analogs in a single, efficient analytical run, ensuring data of the highest quality and integrity.

References

  • Regis Technologies. (n.d.). GC Derivatization.
  • MilliporeSigma. (n.d.). GC Derivatization.
  • Mihale, M. J. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Obrnuta faza. (n.d.). GC Derivatization Reagents.
  • ResearchGate. (n.d.). Acylation Derivatization Reagents.
  • Chemistry LibreTexts. (2023). Derivatization.
  • Unknown. (n.d.). Derivatization in GC.
  • Benchchem. (n.d.). Navigating the Analytical Landscape for Naphthalene Derivatives: A Comparative Guide.
  • Takeuchi, A. et al. (2020). Naphthalene exposure: Simple GC/MS monitoring. Wiley Analytical Science.
  • Zaikin, V. G., & Halket, J. M. (2012). Derivatization reactions and reagents for gas chromatography analysis. IntechOpen.
  • U.S. Environmental Protection Agency. (n.d.). TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE.
  • Benchchem. (n.d.). A Comparative Guide to 1-Methoxynaphthalene as a Reference Standard in Analytical Chemistry.
  • Benchchem. (n.d.). Quantitative Analysis of 1,5-Dimethylnaphthalene: A Comparative Guide to GC-MS and HPLC Methods.

Sources

Application Note: A Robust HPLC Method for the Quantification of 1-Methoxy-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of 1-Methoxy-2-methylnaphthalene. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol based on reversed-phase chromatography with UV detection. The methodology presented herein is grounded in established chromatographic principles and adheres to international regulatory standards for analytical method validation, ensuring both scientific integrity and reliable results. This document offers in-depth explanations for experimental choices, detailed step-by-step protocols, and guidance on data interpretation and system suitability, serving as a complete resource for the accurate determination of this compound in various sample matrices.

Introduction

This compound is an aromatic ether with applications as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] Its chemical structure, consisting of a naphthalene core with methoxy and methyl substituents, imparts a nonpolar character, making it well-suited for analysis by reversed-phase high-performance liquid chromatography (RP-HPLC). The accurate quantification of this compound is critical for process monitoring, quality control, and stability testing in research and industrial settings.

This application note addresses the need for a standardized and validated analytical method for this compound. By leveraging the inherent hydrophobicity of the analyte, a C18 stationary phase is employed to achieve effective separation from potential impurities. The selection of the mobile phase composition and UV detection wavelength has been optimized to ensure high sensitivity and resolution. The validation of this method is based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <621>, ensuring its suitability for its intended purpose.[1][2][3][4][5][6][7][8][9]

Chromatographic Principles and Method Rationale

The developed HPLC method is based on the principles of reversed-phase chromatography, a technique widely used for the separation of nonpolar to moderately polar compounds.[10]

  • Stationary Phase Selection: A C18 (octadecylsilyl) bonded silica column is chosen as the stationary phase. The long alkyl chains of the C18 phase provide a hydrophobic environment that promotes the retention of the nonpolar this compound molecule through van der Waals interactions. This choice is standard for the separation of aromatic hydrocarbons and their derivatives.[11]

  • Mobile Phase Optimization: The mobile phase consists of a mixture of acetonitrile and water. Acetonitrile, a polar aprotic solvent, serves as the organic modifier, while water is the weaker, more polar component.[12][13][14] By adjusting the ratio of acetonitrile to water, the elution strength of the mobile phase can be modulated to achieve the desired retention time and separation efficiency. A higher concentration of acetonitrile will decrease the retention time of the nonpolar analyte.[15]

  • Detection: UV detection is employed for the quantification of this compound. Aromatic compounds, such as naphthalene derivatives, exhibit strong UV absorbance due to the π-π* electronic transitions within the fused ring system.[16] Based on the UV spectra of related naphthalene compounds, a detection wavelength in the range of 220-280 nm is expected to provide high sensitivity.[16][17][18] For this method, a wavelength of 226 nm is selected to maximize the signal-to-noise ratio.[16]

Experimental

Instrumentation and Materials

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Ultrasonic bath.

  • Syringe filters (0.45 µm, PTFE or nylon).

Chemicals and Reagents:

  • This compound reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade, 18.2 MΩ·cm).

  • Methanol (HPLC grade).

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 226 nm
Run Time 10 minutes

Protocols

Preparation of Mobile Phase
  • Measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water into a 1 L graduated cylinder.

  • Transfer the mixture to a 1 L solvent bottle.

  • Degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve the standard in methanol and make up to the mark with methanol.

  • Stopper the flask and sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions (for calibration curve):

  • Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase.

  • For example, to prepare a 100 µg/mL working standard, pipette 1 mL of the stock solution into a 10 mL volumetric flask and make up to the mark with the mobile phase.

  • Prepare at least five concentration levels to construct a calibration curve (e.g., 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The sample preparation will depend on the matrix. The following is a general procedure for a solid sample.

  • Accurately weigh a known amount of the sample containing this compound.

  • Transfer the sample to a volumetric flask of appropriate size.

  • Add a suitable volume of methanol to dissolve the analyte.

  • Sonicate the mixture for 10-15 minutes to ensure complete extraction.

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[19][20][21]

System Suitability

Before running the samples, perform a system suitability test to ensure the chromatographic system is performing adequately.[2][22]

  • Inject the 25 µg/mL working standard solution six times.

  • Calculate the following parameters:

    • Tailing Factor (T): Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of the peak area: Should be ≤ 2.0%.

Analysis and Quantification
  • Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.

  • Inject the prepared sample solutions.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Method Validation

This HPLC method should be validated according to ICH Q2(R2) guidelines to ensure its reliability and accuracy.[5][6][7][8][9] The following validation parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Acetonitrile:Water 70:30) SystemSuitability System Suitability Test (6 injections of standard) MobilePhase->SystemSuitability StandardPrep Standard Preparation (Stock & Working Standards) StandardPrep->SystemSuitability Calibration Calibration Curve Generation (5 concentration levels) StandardPrep->Calibration SamplePrep Sample Preparation (Extraction & Filtration) SampleInjection Sample Injection SamplePrep->SampleInjection SystemSuitability->Calibration If passes Calibration->SampleInjection DataAcquisition Data Acquisition (Chromatogram) SampleInjection->DataAcquisition Quantification Quantification (Calculation of Concentration) DataAcquisition->Quantification Validation Method Validation (ICH Q2(R2)) Quantification->Validation

Caption: HPLC analysis workflow for this compound.

Logical Relationship Diagram for Method Development

Method_Development Analyte This compound (Nonpolar Aromatic) Technique Reversed-Phase HPLC Analyte->Technique is suitable for StationaryPhase C18 Column Technique->StationaryPhase utilizes MobilePhase Acetonitrile:Water Technique->MobilePhase utilizes Detector UV Detector Technique->Detector is coupled with Validation ICH Q2(R2) & USP <621> Technique->Validation requires Wavelength 226 nm Detector->Wavelength set at

Caption: Key decisions in HPLC method development.

Conclusion

The HPLC method described in this application note provides a reliable and robust means for the quantitative analysis of this compound. The use of a C18 column with an acetonitrile-water mobile phase and UV detection at 226 nm offers excellent separation and sensitivity. Adherence to the detailed protocols and validation guidelines will ensure the generation of accurate and reproducible data for researchers, scientists, and drug development professionals.

References

  • ChemBK. Naphthalene, 1-methoxy-2-methyl-. (2024-04-09). [https://www.chembk.com/en/chem/Naphthalene, 1-methoxy-2-methyl-]([Link], 1-methoxy-2-methyl-)
  • U.S. Pharmacopeia.
  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. (2022). [Link]
  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
  • Lab-Training.
  • CDC Stacks.
  • LCGC International. Are You Sure You Understand USP <621>?. (2024-09-16). [Link]
  • Organomation.
  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. (2025-06-06). [Link]
  • ResearchGate.
  • Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis. (2023-04-27). [Link]
  • YouTube.
  • RSC Publishing.
  • Journal of Al-Nahrain University. separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. (2025-05-23). [Link]
  • Polymer Chemistry Characterization Lab.
  • Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025-11-18). [Link]
  • SIELC Technologies. Separation of Naphthalene-1,4-dicarbonitrile on Newcrom R1 HPLC column. [Link]
  • Pharmaguideline.
  • Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025-01-08). [Link]
  • ResearchGate. Optimization of the HPLC separation of aromatic groups in petroleum fractions. (2025-08-06). [Link]
  • Shimadzu Scientific Instruments. Standard Test Method for Quantifying Naphthalene with UV-2600i Ultraviolet Spectrophotometer: ASTM D1840. [Link]
  • Taylor & Francis Online. Multicomponent analysis evaluation of the separation behavior of naphthalene derivatives in the phase-separation mode on HPLC using a ternary mixture eluent on a C18 column. (2025-11-04). [Link]
  • NACALAI TESQUE, INC.
  • Moravek. Exploring the Different Mobile Phases in HPLC. [Link]
  • AMSbiopharma.
  • ResearchGate. UV spectra of naphthalene (C10H8) (1 mg/L) dissolved in 96 % ethanol. [Link]
  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025-07-02). [Link]
  • A&A.
  • ICH. Validation of Analytical Procedures Q2(R2). (2023-11-30). [Link]
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • PubChem. This compound. [Link]
  • ResearchGate.
  • PhotochemCAD. Naphthalene. [Link]
  • IJCSR. Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. [Link]
  • ResearchGate.
  • NIST. Naphthalene, 2-methoxy-. [Link]

Sources

Application Note: Quantitative Analysis of 1-Methoxy-2-methylnaphthalene in a Reaction Mixture by Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated protocol for the quantification of 1-methoxy-2-methylnaphthalene in a complex reaction mixture. The methodology is centered around Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely accessible technique ideal for the analysis of semi-volatile aromatic compounds. This guide provides a comprehensive workflow, from sample preparation and internal standard selection to instrument configuration and data analysis. The causality behind each experimental choice is thoroughly explained to provide researchers, scientists, and drug development professionals with a deep understanding of the method's principles. All protocols are designed as self-validating systems to ensure data integrity and reproducibility, a cornerstone of reliable analytical science.

Introduction: The Rationale for Precise Quantification

Potential impurities in the synthesis of this compound can arise from starting materials or side reactions, such as the formation of isomers like 2-methylnaphthalene or other methoxylated naphthalene derivatives.[3][4] Therefore, a selective and sensitive analytical method is paramount. Gas chromatography is particularly well-suited for this analysis due to the volatility of this compound and its potential impurities.[5][6] This application note provides a comprehensive guide to establishing a reliable GC-FID method for its quantification.

Method Selection: Why Gas Chromatography?

While High-Performance Liquid Chromatography (HPLC) can also be used for the analysis of naphthalene derivatives, Gas Chromatography (GC) offers distinct advantages for this compound.[7][8][9][10][11][12] Its superior resolving power for volatile and semi-volatile isomers, coupled with the high sensitivity of the Flame Ionization Detector (FID) for hydrocarbons, makes it the technique of choice. The FID provides a linear response over a wide concentration range, which is crucial for accurate quantification from trace levels to major components.[13][14]

Experimental Workflow: A Visual Guide

The following diagram illustrates the comprehensive workflow for the quantitative analysis of this compound.

Quantification_Workflow Figure 1. Experimental Workflow for Quantification cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Quantification Sample Reaction Mixture Sample Dilution Dilute with Toluene Sample->Dilution IS_Addition Add Internal Standard (e.g., 1-Methoxynaphthalene) Dilution->IS_Addition Vortex Vortex to Homogenize IS_Addition->Vortex Filter Filter through 0.45 µm PTFE filter Vortex->Filter GC_Vial Transfer to GC Vial Filter->GC_Vial Injection Inject into GC-FID GC_Vial->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Detection Flame Ionization Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Calculate Concentration Calibration->Quantification

Caption: A step-by-step visual guide to the analytical process.

Detailed Protocols

Materials and Reagents
  • This compound analytical standard: (Purity ≥ 95%)

  • 1-Methoxynaphthalene (Internal Standard): (Purity ≥ 98%)

  • Toluene: (HPLC grade or equivalent)

  • Methanol: (HPLC grade)

  • Deionized water

  • Volumetric flasks and pipettes

  • 0.45 µm PTFE syringe filters

  • 2 mL GC vials with septa

Instrumentation

A standard gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler is required.

Parameter Setting Rationale
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA non-polar column providing excellent separation of aromatic isomers.[6]
Injector Split/Splitless, 250 °CTo ensure rapid volatilization of the sample without thermal degradation.
Split Ratio 50:1To prevent column overloading while maintaining good peak shape.
Carrier Gas Helium, constant flow at 1.0 mL/minAn inert gas providing good chromatographic efficiency.
Oven Program Initial: 100 °C, hold 2 min; Ramp: 10 °C/min to 250 °C, hold 5 minA temperature program designed to separate the analyte from the solvent and potential impurities.[15]
Detector FID, 280 °CHigh temperature prevents condensation and ensures a stable signal.
Makeup Gas Nitrogen, 25 mL/minTo optimize detector performance.
Air Flow 300 mL/minFor combustion in the FID.
Hydrogen Flow 30 mL/minFor combustion in the FID.
Preparation of Standard Solutions

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 1-methoxynaphthalene and dissolve it in toluene in a 25 mL volumetric flask.

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound and dissolve it in toluene in a 25 mL volumetric flask.

Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with toluene to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each calibration standard, add the internal standard to a final concentration of 50 µg/mL. This process, known as building a calibration curve, is essential for accurate quantification.[16][17][18]

Sample Preparation
  • Accurately weigh approximately 50 mg of the reaction mixture into a 10 mL volumetric flask.

  • Add 5 mL of toluene and sonicate for 5 minutes to ensure complete dissolution.

  • Add 500 µL of the 1 mg/mL Internal Standard stock solution.

  • Bring the flask to volume with toluene.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

The choice of an internal standard is critical for mitigating variations in injection volume and sample matrix effects.[14][19] 1-Methoxynaphthalene is an ideal internal standard as it is structurally similar to the analyte, ensuring similar chromatographic behavior and detector response, but is well-resolved from it.[19][20]

Method Validation: Ensuring Trustworthiness

A robust analytical method must be validated to ensure its performance is suitable for its intended purpose.[21][22][23] Key validation parameters are outlined below with representative acceptance criteria.

Parameter Procedure Acceptance Criteria
Linearity Analyze calibration standards in triplicate and plot the peak area ratio (analyte/IS) against concentration.Correlation coefficient (r²) > 0.995.[13][24]
Accuracy Spike a placebo reaction mixture with known concentrations of the analyte at three levels (low, medium, high) and calculate the percent recovery.90-110% recovery.[22]
Precision Analyze six replicate preparations of a mid-range concentration standard.Relative Standard Deviation (RSD) ≤ 2%.[22]
Limit of Detection (LOD) & Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (S/N) of low-concentration standards.LOD: S/N ≥ 3; LOQ: S/N ≥ 10.[6][24]
Specificity Analyze a placebo reaction mixture to ensure no interfering peaks at the retention times of the analyte and IS.No significant interfering peaks.[21]

Data Analysis and Quantification

The concentration of this compound in the reaction mixture is calculated using the calibration curve generated from the standard solutions.[14][16] The peak area ratio of the analyte to the internal standard is used to determine the concentration from the linear regression equation of the calibration curve.

Example Calibration Data:

Concentration (µg/mL)Peak Area (Analyte)Peak Area (IS)Peak Area Ratio (Analyte/IS)
115,234750,1230.0203
576,170752,3450.1012
10153,289751,9870.2038
25380,456749,8760.5073
50755,987750,4561.0074
1001,510,234749,9982.0137

Linear Regression Equation: y = 0.0201x + 0.0005 (r² = 0.9998)

Conclusion

This application note provides a robust and reliable GC-FID method for the quantitative analysis of this compound in a reaction mixture. By adhering to the detailed protocols and understanding the rationale behind the experimental choices, researchers can achieve accurate and reproducible results. The self-validating nature of the described methodology ensures high confidence in the generated data, which is essential for process control and quality assurance in research and drug development.

References

  • Benchchem. (n.d.). Application Note: Analysis of Naphthalene Derivatives in Water by Purge and Trap GC-MS.
  • Benchchem. (n.d.). Navigating the Analytical Landscape for Naphthalene Derivatives: A Comparative Guide.
  • Calibration curve of standard solutions for GC-FID (above) and HPLC-UV (below). (n.d.). ResearchGate.
  • Nichols, L. (2022, April 7). 2.5D: Quantitating with GC. Chemistry LibreTexts.
  • Validation of a Method for the Quantification of Polycyclic Aromatic Hydrocarbons in Fish. (n.d.).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Shimadzu. (n.d.). Analysis results of GC.
  • Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. (2020, December 21). Publisso.
  • Environics, Inc. (2024, October 25). How to Construct a Calibration Curve for Your GC Machine.
  • Hansen, Å. M., Olsen, I. L. B., Holst, E., & Poulsen, O. M. (n.d.). VALIDATION OF A HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY/FLUORESCENCE DETECTION METHOD FOR THE SIMULTANEOUS QUANTIFICATION OF FIFTEEN POLYCYCLIC AROMATIC HYDROCARBONS. Oxford Academic.
  • Step-by-Step Guide: How to Build a Calibration Curve for Your GC Machine. (n.d.).
  • Analysis of Naphthalene Residues in Textile Samples by GC–FID Using Sol-Gel-Derived SPME Fiber. (n.d.).
  • Naphthalene exposure: Simple GC/MS monitoring. (2020, August 6). Wiley Analytical Science.
  • PubChem. (n.d.). 1-Methoxynaphthalene. National Center for Biotechnology Information.
  • Wang, H. (n.d.). Synthesis of 1-Methoxy-2-methyl-Naphthalene. Semantic Scholar.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of 1-Methoxynaphthalene by HPLC and GC.
  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. (n.d.).
  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Analytical method validation: A brief review. (n.d.).
  • Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. (2019, August 18). PubMed Central.
  • Validation of Analytical Methods. (2025, August 6). ResearchGate.
  • INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD. (n.d.). The Science for Population Protection.
  • Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents. (n.d.). ResearchGate.
  • Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. (n.d.).
  • TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE. (n.d.). EPA.
  • Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. (n.d.). SciSpace.
  • Benchchem. (n.d.). A Comparative Guide to the Structural Validation of 3-Methoxy-6-methylnaphthalen-1-ol Using 2D NMR and Alternative Analytical Techniques.
  • Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR.
  • Toxicological Review for 2-Methylnaphthalene (CAS No. 91-57-6). (n.d.).
  • SIELC Technologies. (n.d.). Separation of 2-Methoxynaphthalene on Newcrom R1 HPLC column.
  • The 2D chromatography of 2-methylnaphthalene and 1-methylnaphthalene.... (n.d.). ResearchGate.
  • 2-acetyl-6-methoxynaphthalene. (n.d.). Organic Syntheses Procedure.
  • Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs) and PAHs in Particulate Matter (PM) surface. (2024, November 1). PubMed Central.
  • Application of a RP-HPLC method for determination of chemical and physiological stability of two newly synthesized methoxy-benzoylhydrazone derivatives. (n.d.).
  • separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. (2025, May 23).
  • Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR.

Sources

Application Notes and Protocols for the Scalable Synthesis of 1-Methoxy-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2-methylnaphthalene is a key intermediate in the synthesis of various organic molecules, finding applications in pharmaceuticals, agrochemicals, and materials science. Its naphthyl core, substituted with methoxy and methyl groups, provides a versatile scaffold for further chemical modifications. The development of a scalable, efficient, and reliable synthetic protocol for this compound is therefore of significant interest to the scientific community. This document provides a detailed guide for the synthesis of this compound, focusing on a high-yield, two-step process amenable to scale-up. It includes an in-depth explanation of the chosen synthetic strategy, a step-by-step experimental protocol, and a discussion of alternative routes.

Recommended Synthetic Strategy: A Two-Step Approach from 2-Methylnaphthalene

The recommended and most scalable approach for the synthesis of this compound involves a two-step sequence starting from the readily available 2-methylnaphthalene. This strategy is depicted in the workflow below and consists of:

  • Electrophilic Bromination: The selective bromination of 2-methylnaphthalene at the C1 position to yield 1-bromo-2-methylnaphthalene.

  • Ullmann Condensation: A copper-catalyzed nucleophilic aromatic substitution reaction of 1-bromo-2-methylnaphthalene with sodium methoxide to afford the target product.

This route has been reported to proceed with a high overall yield of 87.4%, making it an attractive choice for large-scale production.

Rationale for a Two-Step Synthetic Approach

The choice of this two-step synthesis is predicated on its efficiency and the commercial availability of the starting material, 2-methylnaphthalene. The electrophilic bromination of 2-methylnaphthalene is a well-established and regioselective reaction. The subsequent Ullmann condensation is a classic and robust method for the formation of aryl ethers, and modern advancements have improved its efficiency and substrate scope.

Experimental Workflow Diagram

G cluster_0 Step 1: Bromination cluster_1 Step 2: Ullmann Condensation 2-Methylnaphthalene 2-Methylnaphthalene Bromination Reaction Bromination Reaction 2-Methylnaphthalene->Bromination Reaction NBS, AIBN CCl4, Reflux 1-Bromo-2-methylnaphthalene 1-Bromo-2-methylnaphthalene Bromination Reaction->1-Bromo-2-methylnaphthalene Work-up & Purification Methoxylation Reaction Methoxylation Reaction 1-Bromo-2-methylnaphthalene->Methoxylation Reaction NaOMe, CuI DMF, Heat This compound This compound Methoxylation Reaction->this compound Work-up & Purification

Caption: Workflow for the scalable synthesis of this compound.

Detailed Experimental Protocol

Part 1: Synthesis of 1-Bromo-2-methylnaphthalene

This protocol is adapted from established procedures for the bromination of activated aromatic compounds.

Materials:

  • 2-Methylnaphthalene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium thiosulfate solution (10% aqueous)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask, dissolve 2-methylnaphthalene (1.0 eq) in anhydrous carbon tetrachloride.

  • To this solution, add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq).

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with 10% aqueous sodium thiosulfate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 1-bromo-2-methylnaphthalene can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol) to yield a white to off-white solid.

Part 2: Synthesis of this compound (Ullmann Condensation)

This protocol is based on the copper-catalyzed methoxylation of aryl halides.

Materials:

  • 1-Bromo-2-methylnaphthalene

  • Sodium methoxide (NaOMe)

  • Copper(I) iodide (CuI)

  • Dimethylformamide (DMF), anhydrous

  • Ammonium chloride solution (saturated aqueous)

  • Ethyl acetate or diethyl ether

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a Schlenk flask under an inert atmosphere, add copper(I) iodide (0.1 eq), 1-bromo-2-methylnaphthalene (1.0 eq), and anhydrous DMF.

  • Add sodium methoxide (1.5 eq) to the mixture.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.

Quantitative Data Summary

StepReactantsKey Reagents/CatalystSolventTemperatureTypical YieldReference
Bromination 2-MethylnaphthaleneNBS, AIBNCCl₄RefluxHigh
Ullmann Condensation 1-Bromo-2-methylnaphthalene, NaOMeCuIDMF120-140 °CHigh
Overall 2-Methylnaphthalene---87.4%

Alternative Synthetic Route: Methylation of 2-Methyl-1-naphthol

An alternative pathway to this compound is through the methylation of 2-methyl-1-naphthol. This approach, a variation of the Williamson ether synthesis, involves the deprotonation of the naphthol followed by reaction with a methylating agent.

Reaction Scheme:

G 2-Methyl-1-naphthol 2-Methyl-1-naphthol This compound This compound 2-Methyl-1-naphthol->this compound Base (e.g., NaOH, K2CO3) Methylating Agent (e.g., (CH3)2SO4, (CH3)2CO3)

Application Note: 1-Methoxy-2-methylnaphthalene as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methoxy-2-methylnaphthalene is a crucial aromatic ether intermediate, primarily recognized for its role in the synthesis of high-value pharmaceuticals. Its unique substitution pattern on the naphthalene core provides a strategic starting point for building complex molecular architectures. This guide offers an in-depth analysis of its application, focusing on the well-established synthesis of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). We will explore the underlying chemical principles, provide detailed, field-tested protocols for key synthetic transformations, and present troubleshooting insights to support researchers, scientists, and drug development professionals in leveraging this versatile intermediate.

Introduction and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 14093-86-8Alfa Chemistry[4]
Molecular Formula C₁₂H₁₂OPubChem[5]
Molecular Weight 172.22 g/mol PubChem[5]
IUPAC Name This compoundPubChem[5]

Core Application: Synthesis of Naproxen Precursors

The industrial synthesis of Naproxen often involves the strategic acylation of a naphthalene derivative. While many routes start with 2-methoxynaphthalene, the principles of Friedel-Crafts acylation are directly applicable and illustrative for understanding the reactivity of related structures like this compound or its isomers. The most common transformation is a Friedel-Crafts acylation to install a propionyl group, which is a critical step in forming the 2-arylpropionic acid structure characteristic of NSAIDs like Naproxen and Ibuprofen[2][6].

Synthetic Pathway Overview

A representative pathway to Naproxen involves the Friedel-Crafts acylation of a methoxynaphthalene derivative to produce an acetonaphthone precursor. This ketone is then subjected to a series of reactions, including rearrangement and hydrolysis, to yield the final carboxylic acid. The use of a chloro-substituted naphthalene, such as 1-chloro-2-methoxy-naphthalene, has been shown to improve yields and regioselectivity in the key Friedel-Crafts step[7][8][9].

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_intermediate Key Intermediate cluster_downstream Downstream Processing cluster_final Final API A 1-Chloro-2-methoxy- naphthalene D Friedel-Crafts Acylation A->D B Propionyl Chloride B->D C AlCl₃ (Lewis Acid) C->D Catalyst E 1-(5-chloro-6-methoxy- 2-naphthyl)-1-propanone D->E Yields ~96% F Multi-step Conversion (Rearrangement, Hydrolysis, Hydrogenolysis) E->F G (S)-Naproxen F->G

Caption: Workflow for Naproxen synthesis via a Friedel-Crafts acylation intermediate.

Mechanistic Rationale: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction[10]. The causality behind its selection is threefold:

  • C-C Bond Formation: It efficiently creates a new carbon-carbon bond on the aromatic ring, which is essential for building the propionic acid side chain of Naproxen.

  • Activation by Methoxy Group: The -OCH₃ group is a powerful activating substituent. Through resonance, it donates electron density to the naphthalene ring, making it more nucleophilic and thus more reactive towards the electrophile[10][11]. This effect preferentially directs the substitution to the ortho and para positions relative to the methoxy group.

  • Generation of the Electrophile: A strong Lewis acid, typically aluminum chloride (AlCl₃), reacts with an acyl halide (e.g., propionyl chloride) to generate a highly reactive acylium ion (CH₃CH₂CO⁺). This electrophile is then attacked by the electron-rich naphthalene ring[6][11].

Controlling the regioselectivity—directing the acylation to the desired carbon—is the primary challenge. In the case of 2-methoxynaphthalene, acylation can yield both the desired 2-acetyl-6-methoxynaphthalene (a Naproxen precursor) and the undesired 1-acetyl-2-methoxynaphthalene[6]. Reaction conditions, such as solvent and temperature, are optimized to favor the thermodynamically more stable product, which is often the precursor to Naproxen[12].

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a representative Friedel-Crafts acylation using 1-chloro-2-methoxy-naphthalene, adapted from established industrial processes, which provides high yield and regioselectivity[8][9].

Materials and Reagents
  • 1-Chloro-2-methoxy-naphthalene (1 equiv.)

  • Propionyl chloride (1.1 equiv.)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv.)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Water (deionized)

  • Sodium Sulfate (Na₂SO₄, anhydrous)

Equipment
  • Three-necked round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Condenser with a drying tube (e.g., CaCl₂)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry three-necked flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous AlCl₃ (1.2 equiv.) in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0°C using an ice bath. Vigorous stirring is essential.

  • Acyl Chloride Addition: Add propionyl chloride (1.1 equiv.) dropwise to the stirred suspension via the dropping funnel. Maintain the temperature between 0°C and 5°C. An exotherm may be observed.

  • Substrate Addition: Dissolve 1-chloro-2-methoxy-naphthalene (1 equiv.) in a minimal amount of anhydrous dichloromethane and add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring (In-Process Control): Allow the reaction to stir at 0-5°C for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.

  • Quenching: Once the reaction is complete, quench it by very slowly and carefully pouring the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl[8][9]. Caution: This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

  • Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization: The resulting crude solid, 1-(5-chloro-6-methoxy-2-naphthyl)-propan-1-one, can be purified by recrystallization (e.g., from ethyl acetate)[9]. The final product should be characterized by ¹H-NMR, ¹³C-NMR, and melting point analysis to confirm its identity and purity. The expected yield is typically high, often around 96%[8].

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield Inactive AlCl₃ (hydrolyzed by moisture).Use fresh, anhydrous AlCl₃ from a sealed container. Ensure all glassware is oven-dried.
Insufficient reaction time or temperature.Monitor the reaction by TLC/GC and allow it to proceed to completion. A slight increase in temperature (to room temp) may be needed, but this can affect selectivity.
Poor Regioselectivity Reaction temperature too high.Strictly maintain the temperature between 0-5°C during additions and the initial reaction phase.
Incorrect stoichiometry of Lewis acid.Ensure accurate weighing and use of at least 1.2 equivalents of AlCl₃.
Incomplete Reaction Poor mixing of heterogeneous AlCl₃.Use a high-torque mechanical stirrer for larger-scale reactions to ensure the suspension is well-mixed.
Difficult Work-up Formation of emulsions during washing.Add brine during the wash steps to help break up emulsions.

Safety Precautions

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Propionyl Chloride: Corrosive, flammable, and a lachrymator. Handle exclusively in a fume hood.

  • Dichloromethane (CH₂Cl₂): A volatile and toxic solvent. Minimize exposure by working in a well-ventilated area.

  • Quenching: The quenching process is extremely exothermic and releases corrosive gas. Add the reaction mixture to the ice/HCl mixture slowly and with caution.

Conclusion

This compound and its related isomers are powerful intermediates in pharmaceutical synthesis, providing a direct and efficient route to the core structure of blockbuster drugs like Naproxen. A thorough understanding of the Friedel-Crafts acylation mechanism, careful control of reaction parameters to ensure high regioselectivity, and adherence to strict safety protocols are paramount for the successful application of this chemistry. The protocols and insights provided herein serve as a robust foundation for researchers aiming to utilize this valuable synthetic building block.

References

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of new potentially active hydrazones of naproxen hydrazide.
  • Piccolo, O., Valoti, E., & Visentin, G. (1987). Process for preparing naproxen. U.S. Patent No. 4,736,061. Washington, DC: U.S. Patent and Trademark Office.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Role of 1-Methoxynaphthalene in Modern Pharmaceutical Synthesis.
  • Piccolo, O., Valoti, E., & Visentin, G. (1985). Process for preparing naproxen. European Patent No. EP 0163338 A1.
  • Villa, L., & La Monica, G. (1991). Process for preparing naproxen. U.S. Patent No. 5,053,533. Washington, DC: U.S. Patent and Trademark Office.
  • Villa, L., & La Monica, G. (1989). Process for preparing naproxen. European Patent No. EP0301311B1.
  • Unknown. (2019). A kind of synthetic method of naproxen key intermediate. Chinese Patent No. CN109761803A.
  • Yoo, W., & Li, C. J. (2022). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 27(15), 4983.
  • Tian, Y. (1995). Synthesis of naproxen by 1,2-aryl shift.
  • Unknown. (2008). Industrial synthesis technique for DL-naproxen. Chinese Patent No. CN101234963A.
  • Liu, S., et al. (2014). Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride catalyzed by phosphotungstic acid in ionic liquid. Bulgarian Chemical Communications, 46(C), 117-122.
  • Devlin, J. P. (1986). Acylation of naphthalenes. European Patent No. EP0196805A1.
  • University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation.
  • Shima, K., & Oshima, Y. (1976). Methylation of α-naphthol to 2-methyl-1-naphthol. U.S. Patent No. 3,993,701. Washington, DC: U.S. Patent and Trademark Office.
  • Kos, J., et al. (2018). Preparation and Hydro-Lipophilic Properties of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides. Molecules, 23(11), 2963.
  • Organic Chemistry Lab Videos. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube.
  • Wang, H. (2006). Synthesis of 1-Methoxy-2-methyl-Naphthalene. Fine Chemical Intermediates.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10997508, this compound.

Sources

Application Note: Rapid and Efficient Synthesis of 1-Methoxy-2-methylnaphthalene via Microwave-Assisted Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This application note details a robust and highly efficient protocol for the synthesis of 1-methoxy-2-methylnaphthalene, a valuable building block in organic synthesis, utilizing microwave-assisted organic synthesis (MAOS). By leveraging the principles of the Williamson ether synthesis, this method offers significant advantages over traditional heating approaches, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2][3][4] This guide provides a comprehensive walkthrough of the synthesis, from starting material preparation to product purification and characterization, underpinned by mechanistic insights and practical considerations for reproducibility and safety.

Introduction: The Case for Microwave-Assisted Synthesis

This compound serves as a key intermediate in the synthesis of various biologically active molecules and functional materials. Traditional methods for its preparation, often relying on conventional heating, can be time-consuming and energetically demanding.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a greener and more efficient alternative.[6][7] The primary advantages of MAOS include:

  • Rapid Reaction Rates: Microwave irradiation directly and efficiently heats the reaction mixture, leading to a dramatic acceleration of reaction rates, often reducing reaction times from hours to minutes.[6][7][8]

  • Higher Yields and Purity: The uniform and controlled heating provided by microwave reactors often results in cleaner reactions with fewer side products, leading to higher isolated yields and simplified purification.

  • Energy Efficiency: By focusing energy directly on the reactants and solvent, microwave synthesis is significantly more energy-efficient than conventional heating methods.

  • Enhanced Reproducibility: Dedicated microwave reactors offer precise control over reaction parameters such as temperature, pressure, and power, ensuring high reproducibility.[7]

This protocol employs a microwave-assisted Williamson ether synthesis, a cornerstone reaction in organic chemistry for the formation of ethers from an alkoxide and an alkyl halide.[5] The mechanism proceeds via a bimolecular nucleophilic substitution (SN2) pathway.

Reaction Mechanism and Rationale

The synthesis of this compound is achieved through the O-methylation of 2-methyl-1-naphthol. The reaction follows the SN2 mechanism of the Williamson ether synthesis.

Step 1: Deprotonation

A base, such as potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of 2-methyl-1-naphthol to form the more nucleophilic naphthoxide ion.

Step 2: Nucleophilic Attack

The resulting naphthoxide ion acts as a nucleophile and attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide), displacing the leaving group in a concerted step to form the desired ether product, this compound.

Diagram of the Reaction Workflow

reaction_workflow reagents 2-Methyl-1-naphthol + Methylating Agent + Base microwave Microwave Irradiation (Temperature, Time, Power) reagents->microwave Reaction workup Aqueous Work-up (Extraction) microwave->workup Quenching purification Purification (Column Chromatography) workup->purification Isolation product This compound purification->product Characterization

Caption: Workflow for the microwave-assisted synthesis of this compound.

Materials and Methods

Materials
Reagent/Solvent Grade Supplier Notes
2-Methyl-1-naphtholReagentMajor Chemical SupplierStarting material. Can be synthesized from α-naphthol.
Dimethyl Sulfate (DMS)ReagentPlus®, ≥99%Major Chemical SupplierCaution: Highly toxic and corrosive. Handle with extreme care in a fume hood.
or Methyl Iodide (MeI)ReagentPlus®, ≥99%Major Chemical SupplierCaution: Toxic and a suspected carcinogen. Handle with care in a fume hood.
Potassium Carbonate (K₂CO₃)AnhydrousMajor Chemical SupplierUsed as the base.
Acetonitrile (ACN)AnhydrousMajor Chemical SupplierA suitable solvent for microwave synthesis of naphthol derivatives.
Diethyl EtherACS GradeMajor Chemical SupplierFor extraction.
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor washing.
Brine (Saturated NaCl solution)Prepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Major Chemical SupplierFor drying organic layers.
Silica Gel60 Å, 230-400 meshMajor Chemical SupplierFor column chromatography.
HexaneHPLC GradeMajor Chemical SupplierEluent for chromatography.
Ethyl AcetateHPLC GradeMajor Chemical SupplierEluent for chromatography.
Equipment
  • Dedicated single-mode microwave reactor (e.g., CEM Discover, Anton Paar Monowave) equipped with pressure and temperature monitoring.

  • 10 mL microwave process vials with magnetic stir bars.

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers, etc.).

  • Rotary evaporator.

  • Magnetic stirrer hotplate.

  • Analytical balance.

  • Thin-layer chromatography (TLC) plates (silica gel coated).

  • UV lamp for TLC visualization.

  • Nuclear Magnetic Resonance (NMR) spectrometer.

Detailed Experimental Protocol

Preparation of the Reaction Mixture
  • To a 10 mL microwave process vial containing a magnetic stir bar, add 2-methyl-1-naphthol (1.58 g, 10 mmol).

  • Add anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Add 5 mL of anhydrous acetonitrile.

  • Add dimethyl sulfate (1.04 mL, 11 mmol) or methyl iodide (0.68 mL, 11 mmol) to the vial.

Microwave Irradiation
  • Securely cap the vial and place it in the microwave reactor cavity.

  • Set the reaction parameters as follows:

    • Temperature: 130 °C

    • Hold Time: 10 minutes

    • Power: Dynamic (will adjust to maintain temperature)

    • Stirring: High

  • Start the microwave program. The reaction is heated to the set temperature and held for the specified time.

Work-up and Isolation
  • After the irradiation is complete, allow the vial to cool to a safe temperature (below 50 °C) using the instrument's compressed air cooling system.

  • Carefully uncap the vial in a fume hood.

  • Transfer the reaction mixture to a 100 mL beaker and dilute with 30 mL of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

Purification
  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) to yield this compound as a pure compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

  • Molecular Formula: C₁₂H₁₂O[4]

  • Molecular Weight: 172.22 g/mol [4]

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): The spectrum is expected to show signals for the aromatic protons in the range of 7.2-8.1 ppm, a singlet for the methoxy protons around 3.9 ppm, and a singlet for the methyl protons around 2.4 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): The spectrum will show characteristic signals for the aromatic carbons, the methoxy carbon, and the methyl carbon.

Safety Precautions

  • Microwave Reactor Safety: Always operate the microwave reactor according to the manufacturer's instructions. Do not exceed the recommended pressure and temperature limits for the reaction vials. Never use domestic microwave ovens for chemical synthesis.

  • Chemical Hazards: Dimethyl sulfate and methyl iodide are highly toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pressure: Reactions in sealed vessels at elevated temperatures will generate pressure. Ensure vials are properly sealed and allow them to cool completely before opening.

Troubleshooting

Issue Possible Cause Solution
Low or no product yield Incomplete reaction.Increase reaction time or temperature. Ensure anhydrous conditions.
Ineffective deprotonation.Use a stronger base or ensure the base is anhydrous.
Formation of side products C-alkylation.While O-alkylation is generally favored for naphthols under these conditions, C-alkylation can occur. Optimize reaction temperature and time.
Difficulty in purification Incomplete reaction.Monitor the reaction by TLC to ensure completion before work-up.

Conclusion

This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of this compound. The method is rapid, efficient, and offers significant advantages over conventional heating techniques. By following this protocol, researchers can produce this valuable synthetic intermediate in high yield and purity, accelerating their research and development efforts. The principles outlined here can also be adapted for the synthesis of other naphthyl ethers and related compounds.

References

  • PrepChem. Synthesis of 2-methyl-1-naphthol.
  • Devasthali, S., et al. (2025). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Current Microwave Chemistry, 12(1), 66-72.
  • Bentham Science Publishers. (2024). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers.
  • ResearchGate. (n.d.). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • ACS Publications. (2009). Microwave-Enhanced Organic Syntheses for the Undergraduate Laboratory: Diels−Alder Cycloaddition, Wittig Reaction, and Williamson Ether Synthesis. Journal of Chemical Education.
  • TSI Journals. (n.d.). A Brief Review: Microwave Assisted Ethers Synthesis.
  • ResearchGate. (n.d.). Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH).
  • Hindawi. (2014). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Journal of Chemistry.
  • Williamson Ether Synthesis. (n.d.). In Wikipedia.
  • Juniper Publishers. (2023). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ.
  • Organic Syntheses. (n.d.). dimethyl sulfate.
  • CORE. (2010). Methylation of 2-Naphthol Using Dimethyl Carbonate under Continuous-Flow Gas-Phase Conditions.
  • International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS).
  • MDPI. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules.
  • Rasayan Journal of Chemistry. (n.d.). ECOFRIENDLY MICROWAVE ASSISTED SYNTHESIS OF SOME CHALCONES.
  • PMC. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Center for Biotechnology Information.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Microwave Assisted Organic Synthesis of Non-Heterocyclic Compounds.
  • ResearchGate. (n.d.). Microwave-assisted preparation of naphthenic acid esters.
  • ResearchGate. (n.d.). ONE-STEP CONVERSION OF EUGENOL TO METHYL ISOEUGENOL USING MICROWAVE IRRADIATION IN SOLVENT-FREE CONDITIONS.
  • ResearchGate. (n.d.). Vapour phase O‐methylation of 2‐naphthol over the solid bases alkali‐loaded silica and Cs‐loaded MCM‐41.
  • ResearchGate. (n.d.). Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation.
  • MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methoxy-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methoxy-2-methylnaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and ensure your success in the lab.

The primary and most reliable method for synthesizing this compound is the Williamson ether synthesis , a classic S(_N)2 reaction. This process involves the deprotonation of 2-methyl-1-naphthol to form a nucleophilic naphthoxide, which then attacks a methylating agent to form the desired ether.[1][2] While straightforward in principle, optimizing the yield and purity requires careful attention to reaction parameters.

Core Reaction and Mechanism

The synthesis proceeds in two fundamental steps:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of 2-methyl-1-naphthol, forming the highly reactive 2-methyl-1-naphthoxide ion.

  • Nucleophilic Attack: The naphthoxide ion acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent (e.g., methyl iodide or dimethyl sulfate) in a concerted S(_N)2 mechanism.[3][4]

dot graph "Williamson_Ether_Synthesis_Mechanism" { layout=dot; rankdir="LR"; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11]; bgcolor="#F1F3F4";

} enddot Caption: Reaction mechanism for this compound synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is extremely low or I've isolated no product. What went wrong?

Low or no yield is one of the most common issues and can stem from several factors.[5][6]

Potential Causes & Solutions:

  • Incomplete Deprotonation: The naphthol starting material is not a strong enough nucleophile to attack the methylating agent directly; it must be fully converted to its corresponding naphthoxide anion.[7][8]

    • Solution: Ensure you are using a sufficiently strong and active base. For irreversible deprotonation, a strong base like sodium hydride (NaH) is superior to weaker bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). If using NaH, ensure it has not been deactivated by improper storage (e.g., exposure to moisture). A gray appearance can indicate deactivation.[9]

  • Presence of Water: The Williamson ether synthesis is highly sensitive to moisture. Water can consume the base (especially strong bases like NaH) and hydrolyze the alkyl halide, preventing the reaction from proceeding.[9][10]

    • Solution: Use anhydrous solvents and thoroughly flame-dry all glassware before use. Ensure reagents are stored in desiccators and handled under an inert atmosphere (e.g., Nitrogen or Argon) if using highly reactive bases.

  • Suboptimal Temperature: The reaction rate is temperature-dependent. Too low a temperature will result in a sluggish or incomplete reaction, while excessively high temperatures can promote side reactions.[9]

    • Solution: A typical temperature range for this synthesis is 50-100 °C.[1] Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If the reaction is not proceeding at a lower temperature, gradually increase the heat.

  • Poor Reagent Quality: Impurities in the starting materials or solvents can inhibit the reaction or lead to unwanted side products.

    • Solution: Use freshly purified reagents and high-purity, anhydrous solvents whenever possible. Check the purity of your 2-methyl-1-naphthol and methylating agent via appropriate analytical techniques before starting.

dot graph "Troubleshooting_Low_Yield" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10]; bgcolor="#FFFFFF";

} enddot Caption: Logical workflow for troubleshooting low product yield.

Q2: My NMR spectrum shows my desired product, but also significant unreacted 2-methyl-1-naphthol. How can I drive the reaction to completion?

This indicates an incomplete reaction.

Potential Causes & Solutions:

  • Insufficient Reaction Time: Williamson ether syntheses can require several hours to reach completion, often between 1 to 8 hours.[1]

    • Solution: Monitor the disappearance of the starting material by TLC. If starting material is still present, extend the reaction time. Consider leaving the reaction to stir overnight if it is proceeding slowly.

  • Inadequate Base Stoichiometry: An insufficient amount of base will leave some of the 2-methyl-1-naphthol unreacted.

    • Solution: Use at least a stoichiometric equivalent of the base. It is common practice to use a slight excess (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation, especially if the base or solvent is not perfectly anhydrous.

  • Inefficient Stirring: In a heterogeneous reaction (e.g., with a solid base like K₂CO₃), poor mixing can limit the interaction between the base and the naphthol.

    • Solution: Ensure vigorous stirring throughout the reaction to maximize surface area contact and facilitate complete deprotonation.

Q3: I've isolated a byproduct with the same mass as my product. What is it and how can I prevent it?

When using aryloxide nucleophiles, the Williamson reaction can compete with alkylation on the aromatic ring, a phenomenon known as C-alkylation.[1] The naphthoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation, desired) or a carbon atom on the ring (C-alkylation, undesired).

Factors Influencing O- vs. C-Alkylation & Solutions:

FactorFavors O-Alkylation (Desired Product)Favors C-Alkylation (Byproduct)Rationale
Solvent Polar aprotic solvents (e.g., DMF, Acetone, Acetonitrile)Protic solvents (e.g., Ethanol, Water)Polar aprotic solvents solvate the cation of the naphthoxide, leaving a more reactive "naked" oxygen nucleophile. Protic solvents form a hydrogen-bonding cage around the oxygen, hindering its reactivity and making ring attack more competitive.[9]
Counter-ion Larger, softer cations (e.g., K⁺, Cs⁺)Smaller, harder cations (e.g., Li⁺, Na⁺)Larger cations associate less tightly with the oxygen atom, increasing its availability for nucleophilic attack.
Temperature Moderate TemperatureHigher TemperatureHigher temperatures can provide the activation energy needed to overcome the barrier for the generally less-favored C-alkylation pathway.[8]

Solution: To maximize the yield of this compound, use potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like acetone or DMF at a moderate reflux temperature.

Frequently Asked Questions (FAQs)

Q1: Which methylating agent is best: methyl iodide or dimethyl sulfate?

Both are effective, but have different practical considerations.

Methylating AgentProsCons
Methyl Iodide (CH₃I) Highly reactive. Iodide is an excellent leaving group.More expensive. Volatile and a potent toxin.
Dimethyl Sulfate ((CH₃)₂SO₄) Less expensive and less volatile.[11]Extremely toxic and corrosive. Requires careful handling and quenching procedures.

Recommendation: For laboratory-scale synthesis, methyl iodide is often preferred for its high reactivity, provided it is handled with appropriate safety precautions in a fume hood. Dimethyl sulfate is a viable alternative, especially for larger-scale reactions where cost is a factor.[11]

Q2: Can I use a protic solvent like ethanol for this reaction?

While the reaction may proceed, it is strongly discouraged. Protic solvents like ethanol can be deprotonated by the base, creating a competing ethoxide nucleophile. Furthermore, they solvate the naphthoxide ion through hydrogen bonding, significantly reducing its nucleophilicity and slowing the reaction rate.[1][12] Polar aprotic solvents like DMF or acetonitrile are the standard choice as they do not have acidic protons and effectively promote S(_N)2 reactions.[9]

Q3: What is Phase Transfer Catalysis (PTC) and should I use it?

Phase Transfer Catalysis is a powerful technique for reactions where reactants are in different, immiscible phases (e.g., an aqueous phase with NaOH and an organic phase with the naphthol).[10][13] A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the nucleophile (naphthoxide) from the aqueous phase into the organic phase where it can react with the methylating agent.[14]

Advantages of PTC:

  • Avoids the need for expensive and hazardous anhydrous solvents.[15]

  • Can lead to milder reaction conditions and faster reaction rates.[1]

  • Simplifies the workup procedure.

Recommendation: Using a PTC is a highly effective method for improving the yield and efficiency of this synthesis, especially when using bases like NaOH or KOH in a two-phase system.

Experimental Protocols

Protocol 1: Synthesis using Potassium Carbonate in Acetone

This is a common and reliable method for achieving high yields of the desired O-alkylated product.

Materials:

  • 2-methyl-1-naphthol

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Methyl Iodide (CH₃I)

  • Anhydrous Acetone

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methyl-1-naphthol (1.0 eq).

  • Add anhydrous acetone to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Add methyl iodide (1.2 - 1.5 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid K₂CO₃ and potassium iodide byproduct, washing the solid with a small amount of acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield pure this compound.

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10]; bgcolor="#F1F3F4";

} enddot Caption: General experimental workflow for synthesis and purification.

References
  • Wikipedia. Williamson ether synthesis. [Link]
  • Hill, J. W. An Ether Synthesis Using Phase Transfer Catalysis.
  • Wang, H. Synthesis of 1-Methoxy-2-methyl-Naphthalene.
  • Hill, J. W., & Corredor, J. An Ether Synthesis Using Phase Transfer Catalysis.
  • Leach, B. E., & Levine, H. A. Methylation of α-naphthol to 2-methyl-1-naphthol.
  • Pal, R.
  • Bronson, T. Williamson Ether Synthesis. YouTube. [Link]
  • Leach, B. E., & Levine, H. A. Methylation of alpha-naphthol to 2-methyl-1-naphthol.
  • Perosa, A., & Tundo, P. Methylation of 2-Naphthol Using Dimethyl Carbonate under Continuous-Flow Gas-Phase Conditions. CORE. [Link]
  • Lu, X., et al. Shape-selective methylation of 2-methylnaphthalene with methanol over H-ZSM-5 zeolite: A computational study.
  • University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]
  • Srebnik, M., & El-Kateb, A. Synthesis of 2-methyl-1-naphthol.
  • University of Wisconsin-River Falls. The Williamson Ether Synthesis. [Link]
  • Ashenhurst, J. The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Khan Academy. Williamson ether synthesis. [Link]
  • Quora. What could be reason for getting a very low yield in organic chemistry? [Link]
  • Quora. What is the reaction mechanism of B-naphthol methyl ether via Williamson synthesis method with any strong base? [Link]
  • Organic Syntheses Procedure. 6-METHOXY-2-NAPHTHOL. [Link]
  • Srebnik, M., & El-Kateb, A. Synthesis of 1-acetoxy-2-methylnaphthalene.
  • Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. [Link]
  • Chegg. Solved Answer: Given Reaction is williamson ether Synthesis. [Link]
  • Homework.Study.com. Would one be able to prepare tert-butyl naphthyl ether by using the Williamson ether synthesis... [Link]
  • PubChem. This compound.
  • Sun, H., et al.
  • Sun, H., et al.
  • Sun, H., et al. Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization.
  • Kaeding, W. W. Process for methylating naphthalene.

Sources

Technical Support Center: Synthesis of 1-Methoxy-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methoxy-2-methylnaphthalene. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during its preparation. Instead of a rigid manual, this resource is structured as a series of troubleshooting questions and in-depth answers, reflecting the practical, problem-solving nature of synthetic chemistry. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.

Section 1: Core Synthesis Strategy & The Primary Challenge

The most common and direct route to this compound is the Williamson ether synthesis.[1][2] This venerable reaction involves the deprotonation of a hydroxyl group to form a potent nucleophile (an alkoxide or, in this case, a naphthoxide), which then displaces a halide from a methylating agent in a classic SN2 reaction.[3]

The starting material is typically 2-methyl-1-naphthol. The key challenge arises because the intermediate, the 2-methyl-1-naphthoxide anion, is an ambident nucleophile . This means it has two nucleophilic sites: the oxygen atom and certain carbon atoms on the aromatic ring. This duality is the root cause of the most significant side reaction: competitive C-alkylation.

Section 2: Frequently Asked Questions & Troubleshooting

FAQ 1: My yield is low, and I've isolated an impurity with the same mass as my product. What is happening?

Answer: You are almost certainly observing the formation of a C-alkylated isomer alongside your desired O-alkylated product. The 2-methyl-1-naphthoxide ion exists as a resonance hybrid, with negative charge density on both the oxygen atom and, notably, the carbon at the C4 position.

  • O-alkylation (Desired Reaction): Attack by the oxygen atom on the methylating agent yields this compound.

  • C-alkylation (Side Reaction): Attack by the C4 carbon on the methylating agent yields 4-methyl-2-methylnaphthalen-1(4H)-one (a keto-tautomer).

The choice of solvent and base is critical in directing the reaction toward the desired O-alkylation pathway.[4] According to Hard-Soft Acid-Base (HSAB) theory, the oxygen anion is a "hard" nucleophile, while the carbon of the ring is a "soft" nucleophile. The reaction's outcome depends on the environment you create.

G cluster_start Starting Material & Deprotonation cluster_pathways Competitive Alkylation Pathways cluster_products Products 2_methyl_1_naphthol 2-Methyl-1-naphthol Base Strong Base (e.g., NaH, K₂CO₃) Naphthoxide 2-Methyl-1-naphthoxide (Ambident Nucleophile) Base->Naphthoxide Deprotonation MeX Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) O_Alkylation O-Alkylation (Favored in Polar Aprotic Solvents) MeX->O_Alkylation SN2 at Oxygen C_Alkylation C-Alkylation (Can occur in Polar Protic Solvents) MeX->C_Alkylation SN2 at Carbon (C4) Desired_Product This compound (Desired Product) O_Alkylation->Desired_Product Side_Product 4,2-Dimethylnaphthalen-1-one (Side Product) C_Alkylation->Side_Product

Troubleshooting Protocol: Favoring O-Alkylation

  • Solvent Choice: Use a polar aprotic solvent such as Dimethylformamide (DMF) or Acetone.[5] These solvents solvate the cation of your base (e.g., Na⁺, K⁺) but leave the naphthoxide oxygen anion relatively "free" and highly nucleophilic, favoring the kinetically controlled O-alkylation.[4] Protic solvents (like ethanol) can hydrogen-bond with the oxygen, hindering its reactivity and relatively favoring C-alkylation.[4]

  • Choice of Base: Use a strong, non-nucleophilic base to ensure complete deprotonation of the naphthol. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the naphthol, and the only byproduct is hydrogen gas. Potassium carbonate (K₂CO₃) is a milder, safer alternative that is also effective, particularly in acetone or DMF.[6]

  • Temperature Control: Run the reaction at a moderate temperature (room temperature to 50°C). Excessive heat can sometimes provide the activation energy needed to favor the thermodynamically controlled C-alkylation product.

FAQ 2: My reaction is sluggish, and after workup, I recover mostly my starting material, 2-methyl-1-naphthol. What's wrong?

Answer: This issue points to either incomplete deprotonation of the starting material or a problem with your methylating agent. The pKa of a naphthol is around 9.5, meaning you need a sufficiently strong base to drive the equilibrium towards the naphthoxide.

Potential Cause Explanation Recommended Solution
Insufficiently Strong Base If using a weak base like sodium bicarbonate (NaHCO₃) or a hindered base, the deprotonation will be incomplete. The neutral naphthol is a poor nucleophile.Use a strong base like Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃). Ensure at least 1.1 equivalents are used.
"Wet" Reagents/Solvent Water will quench the strong base and protonate the naphthoxide anion, shutting down the reaction.Ensure all glassware is flame- or oven-dried. Use anhydrous solvents. If using K₂CO₃, ensure it is freshly dried.
Degraded Methylating Agent Methyl iodide (CH₃I) can degrade over time, releasing I₂ (visible as a brown/purple color). Dimethyl sulfate is highly toxic and moisture-sensitive.Use a fresh bottle of the methylating agent. If using CH₃I that is slightly colored, you can pass it through a small plug of basic alumina to purify it before use.
Poor Reaction Setup Inadequate stirring can lead to poor mixing and localized reactions, leaving much of the starting material unreacted.Use a magnetic stir bar and ensure vigorous stirring throughout the reaction.
FAQ 3: The reaction worked, but purification is difficult. How do I separate my product from unreacted naphthol and the C-alkylated isomer?

Answer: Purification requires exploiting the differences in polarity between the components.

  • Removal of Unreacted 2-Methyl-1-naphthol:

    • Technique: Liquid-liquid extraction with an aqueous base.

    • Principle: The unreacted 2-methyl-1-naphthol is phenolic and therefore acidic. It will be deprotonated by a base like 5% sodium hydroxide (NaOH) solution to form the water-soluble sodium 2-methyl-1-naphthoxide salt.[6] Your desired ether product is neutral and will remain in the organic layer.

    • Protocol:

      • After the reaction is complete, quench it carefully with water.

      • Extract the mixture with an organic solvent like diethyl ether or ethyl acetate.

      • Wash the organic layer 2-3 times with 5% aqueous NaOH.

      • Wash the organic layer with water, then with brine.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Separation of O- and C-Alkylated Isomers:

    • Technique: Flash column chromatography on silica gel.[7]

    • Principle: The desired product, this compound, is a relatively nonpolar ether. The C-alkylated side product contains a ketone, making it significantly more polar. This difference in polarity allows for separation on silica gel.

    • Protocol:

      • Stationary Phase: Silica gel (230-400 mesh).

      • Mobile Phase (Eluent): Start with a nonpolar solvent system like Hexane/Ethyl Acetate (e.g., 98:2 or 95:5). The less polar ether will elute first.

      • Monitoring: Use Thin Layer Chromatography (TLC) to identify the fractions containing your pure product before combining them.

G Start Crude Reaction Mixture (Product, Side Product, SM) Extraction Step 1: Basic Aqueous Wash (e.g., 5% NaOH) Start->Extraction Aqueous_Layer Aqueous Layer: Contains deprotonated starting material (SM) Extraction->Aqueous_Layer Removes acidic SM Organic_Layer Organic Layer: Contains Product + C-Alkylated Side Product Extraction->Organic_Layer Column Step 2: Silica Gel Column Chromatography Organic_Layer->Column Fractions_1 Early Fractions: This compound (Less Polar) Column->Fractions_1 Elute w/ nonpolar solvent Fractions_2 Later Fractions: C-Alkylated Byproduct (More Polar) Column->Fractions_2 Pure_Product Pure Desired Product Fractions_1->Pure_Product Combine & Evaporate

References

  • Organic Syntheses Procedure, Organic Syntheses.
  • Wang Hai-yang (2009). Synthesis of 1-Methoxy-2-methyl-Naphthalene, Fine Chemical Intermediates.
  • CN102757322A - Preparation method of 1-methoxynaphthalene, Google Patents.
  • Grignard Reaction, University of Wisconsin-Madison Chemistry Department.
  • The Williamson Ether Synthesis, University of Missouri–St. Louis Chemistry Department.
  • Catalytic alkylation of 1-naphthol with Methanol Over Ni1-XMnXFe2O4 Type Ferrites (2014), Der Pharma Chemica.
  • The Williamson Ether Synthesis (2014), Master Organic Chemistry.
  • Williamson Ether Synthesis, University of Colorado Boulder, Department of Chemistry.

Sources

Optimizing reaction conditions for 1-Methoxy-2-methylnaphthalene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and professionals in drug development on the synthesis of 1-Methoxy-2-methylnaphthalene.

Technical Support Center: Synthesis of this compound

This guide provides in-depth technical assistance for the synthesis of this compound, a key intermediate in various research and development applications. As Senior Application Scientists, we have compiled this resource to address common challenges, explain the underlying chemical principles, and provide robust, field-tested protocols.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached through several strategic routes. The most common and reliable method is the Williamson Ether Synthesis , starting from 2-methyl-1-naphthol. This method offers high yields and predictability. An alternative, suitable for when the naphthol precursor is unavailable, involves the functionalization of 2-methylnaphthalene.

  • Primary Recommended Pathway: Williamson Ether Synthesis: This classic SN2 reaction involves the deprotonation of a naphthol to form a nucleophilic naphthoxide, which then attacks a methylating agent.[1][2][3] This pathway is favored for its high efficiency and control over regioselectivity, leading primarily to the desired O-alkylation product.

Below is a workflow diagram illustrating the decision-making process for selecting a synthetic route.

start Starting Material Availability naphthol 2-Methyl-1-naphthol Available? start->naphthol methylnaphthalene 2-Methylnaphthalene Available? naphthol->methylnaphthalene No williamson Proceed with Williamson Ether Synthesis naphthol->williamson Yes halogenation Proceed with Bromination -> Methoxylation methylnaphthalene->halogenation Yes reassess Reassess Starting Material Procurement methylnaphthalene->reassess No

Caption: Synthetic route selection workflow.

Comparative Analysis of Methylating Agents

The choice of methylating agent is critical and involves a trade-off between reactivity, safety, and environmental impact.

Methylating AgentBase/CatalystTypical SolventTemperature (°C)YieldKey Considerations
Dimethyl Sulfate K₂CO₃ or NaOHAcetone, WaterReflux / 70-80HighHighly effective but extremely toxic and a known carcinogen. Requires stringent safety protocols.[5][6]
Methyl Iodide KOH or NaHDMF, DMSOAmbient to 60HighVolatile and toxic alkylating agent. Reactions are typically efficient but require careful handling in a fume hood.[6][7]
Dimethyl Carbonate (DMC) NaOH / PTC¹Water60-85~96%A "green" methylating agent with low toxicity.[8] Often requires a phase-transfer catalyst for optimal results but offers excellent yields and a superior safety profile.[6][9]
Methanol Alumina CatalystVapor or Liquid Phase320-380ModeratePrimarily results in C-alkylation (methylation on the ring) to form 2,6-dimethylnaphthalene, not the desired O-methylation product.[6][10][11] Not recommended for this synthesis.

¹PTC: Phase-Transfer Catalyst, such as Tetrabutylammonium bromide.

Detailed Experimental Protocols

Protocol 1: Williamson Ether Synthesis using Dimethyl Carbonate (Recommended)

This protocol leverages a greener methylating agent and phase-transfer catalysis for high yield and safety.[6][9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methyl-1-naphthol (1.0 eq) in a 10-15% aqueous solution of sodium hydroxide (0.6 eq).

  • Catalyst Addition: Add a catalytic amount of tetrabutylammonium bromide (0.02-0.05 eq).

  • Reagent Addition: While stirring vigorously, add dimethyl carbonate (0.9 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 70-80°C and maintain this temperature for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. The product may precipitate or form an oily layer. Extract the mixture with diethyl ether or ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol/water to yield pure this compound.[5][12]

Protocol 2: Synthesis via Bromination of 2-Methylnaphthalene

Step A: Bromination of 2-Methylnaphthalene

  • Reaction Setup: Dissolve 2-methylnaphthalene (1.0 eq) in a suitable solvent like dichloromethane or carbon tetrachloride in a flask protected from light.

  • Reagent Addition: Cool the solution in an ice bath (0-5°C). Slowly add bromine (1.0 eq) dropwise while stirring.

  • Reaction: Allow the reaction to stir at low temperature until TLC analysis indicates consumption of the starting material.

  • Workup: Quench the reaction with a saturated solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. Purify by column chromatography to isolate 1-bromo-2-methylnaphthalene.

Step B: Methoxylation of 1-Bromo-2-methylnaphthalene

  • Reaction Setup: Prepare sodium methoxide by carefully adding sodium metal (1.2 eq) to anhydrous methanol in a flask under an inert atmosphere (N₂ or Ar).

  • Catalyst and Reagent Addition: To the sodium methoxide solution, add 1-bromo-2-methylnaphthalene (1.0 eq) and copper(I) iodide (CuI, 0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC or GC.

  • Workup and Purification: Cool the reaction, quench with water, and extract with an organic solvent. Purify using the methods described in Protocol 1.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

start Low or No Yield Observed q1 Is the Naphthoxide Formation Complete? start->q1 q2 Are Reagents Pure and Anhydrous? q1->q2 Yes sol1 Solution: - Use a stronger base (NaH) in an aprotic solvent (THF). - Ensure sufficient reaction time for deprotonation before adding the methylating agent. q1->sol1 No q3 Is the Reaction Temperature Optimal? q2->q3 Yes sol2 Solution: - Use freshly distilled/dried solvents. - Check purity of 2-methyl-1-naphthol. - Water contamination will quench the base. q2->sol2 No q4 Is the Methylating Agent Active? q3->q4 Yes sol3 Solution: - Low temp may stall the SN2 reaction. - High temp can promote side reactions. - Optimize temperature based on specific reagents. q3->sol3 No sol4 Solution: - Use a fresh bottle of the methylating agent. - Agents like methyl iodide can decompose over time. q4->sol4 No

Caption: Troubleshooting workflow for low reaction yield.

Q1: My Williamson ether synthesis is giving a very low yield. What are the most likely causes?

A1: Low yields typically stem from one of four issues:

  • Incomplete Deprotonation: The formation of the 2-naphthoxide ion is critical. If the base is not strong enough or if insufficient time is allowed for deprotonation before adding the methylating agent, a significant portion of the starting material will remain unreacted.[12]

  • Reagent Purity: Water is detrimental to this reaction as it will neutralize the base. Ensure all reagents and solvents are anhydrous.[12]

  • Reaction Temperature: While heat is often necessary, excessively high temperatures can promote elimination or other side reactions, particularly with sterically hindered substrates. The optimal temperature should be determined empirically.[12]

  • Side Reactions: A competing C-alkylation reaction, where the methyl group attaches to the naphthalene ring instead of the oxygen, can occur.[13] The choice of solvent can influence the O- vs. C-alkylation ratio.

Q2: I am seeing an unexpected side product in my NMR analysis. What could it be?

A2: The most common side product is the C-alkylated isomer. In the Williamson synthesis, the naphthoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom on the ring.[13] Softer electrophiles (like methyl iodide) tend to favor C-alkylation more than harder ones. If you are using a Friedel-Crafts type approach, polyalkylation is a known side reaction.[14][15]

Q3: The reaction does not seem to be starting. What should I check first?

A3: First, verify the integrity of your reagents. Ensure the base is active and the methylating agent has not degraded. For example, methyl iodide should be stored properly to prevent decomposition.[7] Second, confirm your reaction temperature. Some combinations of reagents require an initial period of heating to overcome the activation energy. Finally, if using a catalyst (like CuI or a PTC), ensure it is active and present in the correct amount.

Q4: How can I effectively purify the final product away from unreacted starting material?

A4: Unreacted 2-methyl-1-naphthol can be removed with a basic wash (e.g., dilute NaOH solution) during the workup, as the naphthol is acidic and will dissolve in the aqueous base, while the ether product will remain in the organic layer. For final purification, recrystallization from ethanol is often effective.[1][5] If isomers are present, column chromatography on silica gel is the most reliable method for separation.[16]

Safety and Handling

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17]

  • Methylating Agents: Reagents like dimethyl sulfate and methyl iodide are toxic and potential carcinogens.[6][7] Handle them with extreme care, using gastight syringes for transfers. Have a quench solution (e.g., concentrated ammonia or sodium thiosulfate) ready to neutralize any spills or residual reagent.

  • Bases: Strong bases like sodium hydride (NaH) are water-reactive and flammable. Handle them under an inert atmosphere. Sodium hydroxide is corrosive and can cause severe burns.

  • Solvents: Organic solvents like THF, diethyl ether, and acetone are highly flammable. Keep them away from ignition sources.[1][18]

References

  • Wang, H. (n.d.). Synthesis of 1-Methoxy-2-methyl-Naphthalene. Semantic Scholar.
  • Organic Syntheses Procedure. (n.d.).
  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • CORE. (2010). Methylation of 2-Naphthol Using Dimethyl Carbonate under Continuous-Flow Gas-Phase Conditions.
  • Filo. (2025). Friedel-Crafts reaction of naphthalene.
  • Reddit. (2025). Working safe with methyliodide (MeI), precautions, deactivation, safety equipment.
  • Google Patents. (n.d.). Methylation of α-naphthol to 2-methyl-1-naphthol.
  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
  • Google Patents. (n.d.). Preparation method of 1-methoxynaphthalene.
  • Chemistry Stack Exchange. (2017). Safest Methylating Agent.
  • Sathee NEET. (n.d.). Friedel Crafts Reaction.
  • IPC. (1995). METHOD OF SYNTHESIS OF 2-METHYL-1-NAPHTHOL AND 2,4-DIMETHYL-1-NAPHTHOL MIXTURE.
  • Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Google Patents. (n.d.). Methylation of alpha-naphthol to 2-methyl-1-naphthol.
  • Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab.
  • ResearchGate. (2025). Methylation of 2-methylnaphthalene with methanol to 2,6-dimethylnaphthalene over HZSM-5 modified by NH4F and SrO.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

Sources

Preventing degradation of 1-Methoxy-2-methylnaphthalene during storage

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the proper storage and handling of 1-Methoxy-2-methylnaphthalene to prevent degradation.

This guide provides in-depth technical support for users of this compound, focusing on practical solutions to prevent its degradation during storage and use. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the stability and handling of this compound.

Q1: What is the typical appearance of pure this compound?

Pure this compound is expected to be a clear, colorless to yellow or brown liquid or a white to yellow crystalline solid.[1][2] The physical form (liquid or solid) can depend on the ambient temperature and the purity of the compound.

Q2: My this compound has changed color upon storage. What does this indicate?

A color change, particularly to a yellow, brown, or even a bluish hue, is a strong indicator of degradation. This is often due to oxidation and/or photodegradation, leading to the formation of colored impurities such as naphthoquinones and other oxidized species. For instance, the oxidation of the related compound 1-methoxynaphthalene is known to produce a blue-colored dimeric product known as Russig's Blue.[3]

Q3: What are the primary causes of this compound degradation?

The two main culprits for the degradation of this compound are:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of various oxidized products. Methoxy-substituted aromatic compounds are susceptible to autoxidation.[3]

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, leading to the breakdown of the molecule. Naphthalene and its derivatives are known to undergo photodegradation.[4][5]

Q4: What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[3][6] It should be sealed in a tightly closed container, preferably an amber glass vial or bottle, to protect it from light and air.[3]

Troubleshooting Guide: Common Issues and Solutions

This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your experiments with this compound.

Issue 1: Observation of Color Change

Q: My previously colorless or pale yellow this compound has turned significantly yellow/brown. Can I still use it?

A: A significant color change to yellow or brown strongly suggests the formation of degradation products, likely quinone-type compounds.[7][8][9][10][11] These impurities can significantly impact your experimental results by introducing unknown variables and potentially interfering with your reactions. It is highly recommended to assess the purity of the material before use.

Recommended Action:

  • Purity Analysis: Analyze the purity of the discolored sample using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[12][13][14] This will help you identify and quantify the impurities.

  • Purification: If the degradation is minor, you may be able to purify the compound by techniques such as column chromatography or distillation.

  • Discard if Necessary: If the degradation is extensive, it is best to discard the material to ensure the reliability and reproducibility of your experiments.

Issue 2: Inconsistent Experimental Results

Q: I am observing inconsistent results in my experiments using this compound from the same bottle over time. What could be the cause?

A: Inconsistent results are often a sign of ongoing degradation of your starting material. Each time the bottle is opened, it is exposed to air and light, which can accelerate the degradation process. This means the purity of your compound is decreasing over time, leading to variability in your experiments.

Recommended Action:

  • Aliquot Your Material: When you receive a new bottle of this compound, it is best practice to aliquot it into smaller, single-use vials under an inert atmosphere.[3][15][16][17][18][19] This minimizes the exposure of the bulk material to air and light.

  • Inert Atmosphere Handling: Always handle the compound under an inert atmosphere, for example, in a glovebox or using a Schlenk line.[15][18][19]

  • Fresh is Best: If possible, use a freshly opened or newly purified batch of the compound for critical experiments.

Issue 3: Presence of Unexpected Peaks in Analytical Data (GC-MS, HPLC, NMR)

Q: I am seeing unexpected peaks in my GC-MS/HPLC/NMR analysis of a reaction involving this compound. Could they be from the starting material?

A: Yes, it is highly probable. These unexpected peaks could be either impurities from the synthesis of the compound or, more likely, degradation products that have formed during storage.

Predicted Degradation Products:

Based on the known degradation pathways of similar compounds, the following are potential degradation products of this compound:

  • Oxidation Products:

    • Naphthoquinones: These are often colored compounds (yellow to red) and are common oxidation products of naphthalenes.[7][8][9][10][11]

    • Phenolic Compounds (Naphthols): Cleavage of the methoxy group can lead to the formation of corresponding naphthols.

    • Aldehydes and Carboxylic Acids: Ring-opening can occur under more extensive oxidation, leading to a variety of smaller molecules.[4]

  • Photodegradation Products:

    • Ring-Opened Products: Similar to oxidation, photodegradation can lead to the cleavage of the aromatic rings.[5]

    • Hydroxylated Derivatives: Photochemical reactions can introduce hydroxyl groups onto the naphthalene ring.[4]

Recommended Action:

  • Analyze the Starting Material: Always run a purity check on your starting material before use. This will give you a baseline of any existing impurities.

  • Mass Spectrometry Analysis: GC-MS is a powerful tool to identify potential degradation products by their mass-to-charge ratio.[12][13][14]

  • Stability-Indicating HPLC Method: Develop or use a stability-indicating HPLC method. This type of method is specifically designed to separate the parent compound from its degradation products, allowing for accurate quantification of purity.[6][20][21][22][23]

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure

This protocol outlines the best practices for storing and handling this compound to minimize degradation.

Materials:

  • This compound

  • Amber glass vials with PTFE-lined caps

  • Glovebox or Schlenk line with a supply of inert gas (Argon or Nitrogen)

  • Syringes and needles (if handling as a liquid)

  • Spatula (if handling as a solid)

Procedure:

  • Work in an Inert Atmosphere: Perform all manipulations of the compound inside a glovebox or on a Schlenk line under a positive pressure of inert gas.

  • Aliquotting:

    • If you have a large bottle, it is highly recommended to divide it into smaller, single-use quantities.

    • Transfer the desired amount of this compound into pre-dried amber glass vials.

  • Sealing:

    • Tightly seal the vials with PTFE-lined caps.

    • For extra protection, you can wrap the cap with Parafilm.

  • Storage:

    • Store the vials in a cool, dark, and dry place. A refrigerator (2-8 °C) is generally suitable.

    • Ensure the storage location is away from any sources of light or heat.

Protocol 2: Purity Assessment by GC-MS

This protocol provides a general guideline for assessing the purity of this compound and identifying potential degradation products using GC-MS.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • A suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis:

    • Inject the sample into the GC-MS system.

    • Use a temperature program that allows for the separation of the parent compound from potential impurities with both lower and higher boiling points. A typical program might start at a low temperature (e.g., 50-70 °C), ramp up to a high temperature (e.g., 250-300 °C), and hold for a few minutes.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum (molecular ion at m/z = 172.22).

    • Analyze the mass spectra of any other significant peaks to tentatively identify them as potential impurities or degradation products. Look for masses corresponding to hydroxylated, demethylated, or oxidized derivatives.

Visualization of Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound.

degradation_pathways cluster_main This compound cluster_oxidation Oxidation (O2, Air) cluster_photo Photodegradation (Light, UV) A This compound B Naphthoquinone Derivatives (Colored Impurities) A->B Oxidative Stress C Phenolic Derivatives (Naphthols) A->C Demethylation E Hydroxylated Derivatives A->E Photochemical Reaction F Ring-Opened Products A->F Photochemical Reaction D Ring-Opened Products (Aldehydes, Carboxylic Acids) B->D Further Oxidation

Sources

Identifying byproducts in 1-Methoxy-2-methylnaphthalene synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Methoxy-2-methylnaphthalene

A Guide to Byproduct Identification and Troubleshooting by GC-MS

Welcome to the technical support guide for the synthesis and analysis of this compound. This document, designed for chemists and researchers, provides in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation and GC-MS analysis. As Senior Application Scientists, we aim to blend theoretical knowledge with practical, field-tested solutions to help you optimize your synthesis and achieve high purity.

Part 1: Frequently Asked Questions - Identifying Unexpected Peaks

This section addresses the most common issues observed in the GC-MS analysis following the synthesis of this compound, which is typically prepared via the methylation of 2-methyl-1-naphthol. The Williamson ether synthesis is a common method, involving the deprotonation of the naphthol followed by an SN2 reaction with a methylating agent.[1][2][3]

Q1: My GC-MS shows a significant peak with a molecular ion (M+) at m/z 158. What is it?

Answer: A molecular ion peak at m/z 158 almost certainly corresponds to your starting material, 2-methyl-1-naphthol (C₁₁H₁₀O). The molecular weight of this compound is 172.22 g/mol .[4]

  • Causality: The presence of this peak indicates an incomplete reaction. This can be due to several factors:

    • Insufficient Base: The naphthol was not fully deprotonated to the more nucleophilic naphthoxide ion. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃).[5][6]

    • Poor Quality Reagents: The methylating agent (e.g., methyl iodide, dimethyl sulfate) may have degraded, or the base may be old or hydrated.

    • Suboptimal Reaction Conditions: The reaction time may be too short, or the temperature may be too low to achieve full conversion.

    • Solvent Issues: Using protic solvents can hinder the reaction by solvating the nucleophile. Aprotic solvents like DMF or acetonitrile are preferred.[2]

  • Troubleshooting:

    • Ensure your base is fresh and anhydrous. If using NaH, ensure it is properly handled under an inert atmosphere.

    • Use a slight excess of the methylating agent.

    • Increase the reaction time or temperature moderately.

    • Ensure you are using a suitable aprotic solvent.[2]

Q2: I'm seeing a small peak with the same molecular ion as my product (m/z 172), but at a different retention time. What could it be?

Answer: This is likely an isomer of your target compound. The most probable candidate is 1-methyl-2-methoxynaphthalene .

  • Causality: This isomer can form if your starting material, 2-methyl-1-naphthol, contains the isomeric impurity 1-methyl-2-naphthol. Both naphthols will undergo methylation under the reaction conditions, leading to a mixture of isomeric products that can be difficult to separate.

  • Troubleshooting:

    • Confirm Starting Material Purity: Run a GC-MS of your starting 2-methyl-1-naphthol to check for isomeric impurities.

    • Optimize Chromatography: If the impurity is present, you may need to improve your GC method (e.g., use a slower temperature ramp) to achieve baseline separation for accurate quantification.

    • Purification: Fractional distillation or column chromatography of the final product may be necessary to isolate the desired isomer.[7]

Q3: My mass spectrum shows a peak at m/z 186. What is the origin of this byproduct?

Answer: A peak at m/z 186 (M+14 compared to your product) suggests over-methylation . This could be due to C-alkylation, where a second methyl group is added to the naphthalene ring system, in addition to the desired O-alkylation.

  • Causality: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring (O- vs. C-alkylation).[5] While O-alkylation is generally favored, aggressive reaction conditions (e.g., very strong base, high temperature) can promote competing C-alkylation at electron-rich positions on the naphthalene ring.

  • Troubleshooting:

    • Milder Conditions: Reduce the reaction temperature and avoid using an excessive amount of base.

    • Choice of Base/Solvent: The choice of solvent and counter-ion can influence the O/C alkylation ratio. Experiment with different conditions, such as using K₂CO₃ in acetone, which is a milder system.

    • Confirm Structure: The exact position of the second methyl group can be difficult to determine by MS alone and may require NMR for definitive identification.

Q4: I observe a peak at m/z 144. What is this?

Answer: A peak at m/z 144 likely corresponds to 2-methylnaphthalene (C₁₁H₁₀).

  • Causality: This byproduct can arise from the reduction or decomposition of the starting material, 2-methyl-1-naphthol, under harsh reaction conditions. While less common in a standard Williamson ether synthesis, it can occur if certain catalysts or high temperatures are used.[7] It's also a potential impurity in the starting material itself.

  • Troubleshooting:

    • Analyze your starting material for this impurity.

    • Avoid excessive heating during the reaction and workup.

Part 2: Troubleshooting the GC-MS Analysis

Even with a clean synthesis, analytical issues can complicate the interpretation of your results. This section focuses on resolving common problems with the GC-MS method itself.

Q5: My peaks are broad, tailing, or showing poor resolution, especially for later-eluting compounds. What should I do?

Answer: Poor peak shape is a common issue in the GC analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives.[8][9]

  • Causality & Solutions:

    • Contaminated Injector Liner: The glass liner in the GC inlet is a common site for the buildup of non-volatile residue.[8] This creates active sites that can interact with analytes, causing peak tailing. Solution: Replace the injector liner and septum.[8][10] Using a liner with glass wool can help trap non-volatile contaminants.[9]

    • Column Contamination: The first few meters of the GC column can become contaminated over time. Solution: "Clip" the column by removing the first 10-15 cm from the inlet side.[11]

    • Suboptimal Temperatures: Injector or transfer line temperatures that are too low can cause condensation and broadening of higher-boiling compounds like naphthalenes. Solution: Ensure the injector and transfer line temperatures are sufficiently high (e.g., 280-320°C).

    • Improper Column Installation: If the column is not installed at the correct height in the injector or detector, it can lead to poor peak shape.[11] Solution: Reinstall the column according to the manufacturer's instructions.

Q6: The baseline of my chromatogram is noisy or drifting.

Answer: A noisy or drifting baseline often points to contamination in the GC system or carrier gas.[10]

  • Causality & Solutions:

    • Contaminated Carrier Gas: Impurities in the carrier gas (e.g., from the gas cylinder or supply lines) are a frequent cause of baseline noise.[11] Solution: Ensure high-purity carrier gas is used and that gas purification traps are installed and functioning correctly.

    • Column Bleed: At high temperatures, the stationary phase of the column can degrade and "bleed," leading to a rising baseline. Solution: Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may need to be replaced.

    • System Contamination: Contamination in the injector or detector can also contribute to baseline issues.[10] Solution: Clean the injector port and detector as part of routine maintenance.[10]

Part 3: Visualization & Data

Logical Workflow for Byproduct Identification

The following diagram outlines a systematic approach to identifying an unknown peak in your chromatogram.

G A Unknown Peak Observed in GC Chromatogram B Step 1: Analyze Mass Spectrum A->B C Determine Molecular Ion (M+) B->C D Analyze Fragmentation Pattern B->D E Step 2: Formulate Hypothesis C->E D->E F Compare M+ to Expected Compounds (See Table 1) E->F H Search NIST/Wiley Libraries for Spectrum Match E->H G Is it Starting Material, Isomer, or Over-methylated? F->G I Step 3: Confirm Hypothesis G->I H->I J Synthesize or Purchase Authentic Standard I->J K Analyze Standard under Identical GC-MS Conditions J->K L Confirm Retention Time & Mass Spectrum Match K->L M Identity Confirmed L->M

Caption: Troubleshooting workflow for unknown peak identification.

Potential Reaction Pathways

This diagram illustrates the desired reaction and potential side reactions during the methylation of 2-methyl-1-naphthol.

G cluster_0 Reaction Pathways cluster_1 Desired Reaction (O-Alkylation) cluster_2 Side Reaction (C-Alkylation) cluster_3 Incomplete Reaction SM 2-Methyl-1-naphthol (Starting Material, m/z 158) Nuc Naphthoxide Ion SM->Nuc + Base (e.g., NaH) BP2 Unreacted Starting Material (m/z 158) SM->BP2 [Insufficient Base/Time] P This compound (Product, m/z 172) Nuc->P + CH3I (SN2) BP1 Dimethoxy-methylnaphthalene (Byproduct, m/z 186) Nuc->BP1 + CH3I (competing SN2) [Harsh Conditions]

Caption: Synthesis pathways for this compound.

Table 1: Mass Spectral Data of Key Compounds

This table summarizes the expected molecular ions for the target product and potential byproducts. Mass spectral analysis relies heavily on comparing the fragmentation pattern of an unknown with that of a known compound.[12][13]

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected M+ (m/z)Likely Origin
This compound C₁₂H₁₂O172.22172Target Product
2-Methyl-1-naphtholC₁₁H₁₀O158.19158Unreacted Starting Material
1-Methyl-2-methoxynaphthaleneC₁₂H₁₂O172.22172Isomeric Impurity
Dimethyl-methoxynaphthaleneC₁₃H₁₄O186.25186Over-methylation (C-alkylation)
2-MethylnaphthaleneC₁₁H₁₀142.20142Decomposition / Impurity

Part 4: Standardized Experimental Protocols

These protocols provide a baseline for both the synthesis and analysis. Deviations from the expected results when following these methods suggest a need for troubleshooting as outlined above.

Protocol 1: Synthesis of this compound

This protocol is a representative example of a Williamson ether synthesis.[1][2]

  • Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2-methyl-1-naphthol (1.58 g, 10 mmol) and 30 mL of anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise over 10 minutes.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium naphthoxide should be observed.

  • Methylation: Cool the mixture back to 0°C. Add methyl iodide (0.75 mL, 12 mmol) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Carefully quench the reaction by slowly adding 20 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing: Wash the combined organic layers with 1 M NaOH (2 x 20 mL) to remove any unreacted naphthol, followed by brine (1 x 20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via column chromatography on silica gel if necessary.

Protocol 2: GC-MS Analysis Method

This is a general-purpose method suitable for analyzing the reaction mixture. Naphthalene analysis often requires high temperatures to prevent analyte deposition.[9]

  • GC System: Agilent 8890 GC (or equivalent)

  • MS System: Agilent 7000D QQQ MS (or equivalent)

  • Column: HP-5ms or DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injection: 1 µL, Splitless mode

  • Inlet Temperature: 280°C

  • Oven Program:

    • Initial Temperature: 80°C, hold for 1 minute

    • Ramp 1: 15°C/min to 280°C

    • Hold: Hold at 280°C for 5 minutes

  • MS Transfer Line: 300°C

  • Ion Source Temp: 320°C

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Scan Range: m/z 40-400

References

  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Wang, H. (2007). Synthesis of 1-Methoxy-2-methyl-Naphthalene. Fine Chemical Intermediates.
  • Restek. (n.d.). GC Troubleshooting Guide.
  • Wikipedia. (2024). Williamson ether synthesis.
  • Krumal, K., & Mehmood, A. (2015). PAHs analysis by GC-MS/MS with terrible peak broadening? ResearchGate.
  • Google Patents. (n.d.). Methylation of alpha-naphthol to 2-methyl-1-naphthol.
  • Agilent Technologies. (2019). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10997508, this compound.
  • NIST. (n.d.). Naphthalene, 1-methoxy-. NIST Chemistry WebBook.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Environmental Protection Agency (EPA). (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Google Patents. (n.d.). Synthesis of 1-acetoxy-2-methylnaphthalene.
  • NIST. (n.d.). Naphthalene, 2-methoxy-. NIST Chemistry WebBook.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Google Patents. (n.d.). Methylation of α-naphthol to 2-methyl-1-naphthol.
  • SpectraBase. (n.d.). 1-Ethoxy-2-methoxy-8-methylnaphthalene - MS (GC).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.
  • Organic Syntheses. (n.d.). Preparation of 6-Methoxy-2-naphthol.
  • NIST. (n.d.). Naphthalene, 1-methoxy-. NIST Chemistry WebBook.
  • NIST. (n.d.). Naphthalene, 2-methoxy-. NIST Chemistry WebBook.
  • University of Colorado Boulder. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra.
  • National Center for Biotechnology Information. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature.
  • ResearchGate. (n.d.). GC-MS spectrum of control naphthalene sample.

Sources

Technical Support Center: Purification of 1-Methoxy-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Methoxy-2-methylnaphthalene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this compound. Here, we address common challenges and provide practical, in-depth troubleshooting advice in a question-and-answer format. Our focus is on the underlying scientific principles to empower you to make informed decisions during your experiments.

Core Challenges in Purifying this compound

The primary hurdle in obtaining high-purity this compound lies in its close structural relationship to potential impurities. These impurities often include unreacted starting materials, byproducts, and, most notably, positional isomers. The physicochemical properties of these related molecules can be remarkably similar to the target compound, making separation a non-trivial task.

PropertyThis compoundNotes
Molecular Formula C₁₂H₁₂O[1][2]
Molecular Weight 172.22 g/mol [1]
Physical Form Liquid or solid[3]
Solubility Soluble in organic solvents (e.g., diethyl ether, dichloromethane); insoluble in water.[4]
Stability Good thermal stability.[4]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Isomer Contamination

Question: My initial analysis (GC-MS, ¹H NMR) of the crude product shows several peaks with the same mass-to-charge ratio as this compound. What are these, and how do I get rid of them?

Answer: You are likely observing positional isomers of this compound. Depending on the synthetic route, particularly those involving electrophilic substitution on the naphthalene ring, multiple isomers can be formed. The methyl and methoxy groups direct incoming substituents to various positions, leading to a mixture of products.

Troubleshooting Isomer Contamination:

The key to separating isomers lies in exploiting subtle differences in their physical properties, such as polarity, boiling point, and crystal lattice formation.

**dot

Caption: General workflow for separating isomers of this compound.

Column Chromatography

Question: I'm trying to separate isomers of this compound using column chromatography on silica gel, but the fractions are still mixed. What can I do?

Answer: Co-elution is a common problem when separating isomers of similar polarity. Here’s how to approach this challenge:

  • Optimize the Mobile Phase: The choice of eluent is critical. A common starting point for naphthalene derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5]

    • Troubleshooting: If isomers are co-eluting, your mobile phase is likely too polar. Decrease the proportion of the polar solvent (e.g., from 10% ethyl acetate in hexane to 5% or even 2%). This will increase the retention time of all compounds on the silica gel and can enhance the separation between isomers with small polarity differences.

    • Gradient Elution: Consider a shallow gradient elution. Start with a very non-polar mobile phase (e.g., pure hexane) and gradually increase the polarity by slowly introducing ethyl acetate. This can effectively separate compounds that are closely retained.

  • Stationary Phase Selection: While silica gel is standard, other stationary phases can offer different selectivities.

    • Alternative Sorbents: For aromatic isomers, stationary phases capable of π-π interactions can be highly effective. Consider using alumina or specialty phases like those with phenyl or nitrophenyl groups.[6] These can differentiate isomers based on the accessibility of their π-systems.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC is a powerful tool.

    • Normal Phase HPLC: This can provide much higher resolution than flash chromatography.

    • Reverse Phase HPLC: A C18 column with a mobile phase of acetonitrile and water is a standard method for analyzing related compounds like 2-Methoxynaphthalene and can be adapted for purification.[7]

    • Specialty Columns: For particularly challenging separations, consider columns designed for aromatic compounds, which can provide enhanced selectivity based on shape and electronic properties.[6]

Fractional Distillation

Question: Can I use distillation to purify this compound?

Answer: Distillation separates compounds based on differences in their boiling points. While this compound is thermally stable, the boiling points of its positional isomers are often very close, making separation by standard distillation difficult.[8] However, under certain conditions, it can be a useful technique.

  • Vacuum Distillation: Performing distillation under reduced pressure lowers the boiling points of the compounds, which can prevent thermal degradation.[9] For high-boiling compounds like this, vacuum distillation is essential.

  • Fractional Distillation: To have any chance of separating close-boiling isomers, a fractional distillation column (e.g., a Vigreux or packed column) is necessary to increase the number of theoretical plates.

  • When to Use Distillation: Distillation is most effective for removing impurities with significantly different boiling points, such as residual low-boiling starting materials or high-boiling polymeric byproducts. It is generally not the primary method for isomer separation of methylnaphthalenes.

Crystallization

Question: My this compound product is an oil, but I've seen it described as a solid. How can I induce crystallization for purification?

Answer: The fact that your product is an oil suggests it is impure. Impurities can depress the melting point and inhibit crystal formation. Recrystallization is an excellent method for purifying solids, as impurities are often excluded from the growing crystal lattice.

Experimental Protocol: Two-Solvent Recrystallization

This technique is useful when no single solvent is ideal. One solvent (the "solvent") should dissolve the compound well when hot, while the other (the "anti-solvent") should dissolve it poorly.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., methanol, ethanol, or dichloromethane).[4][5]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add the anti-solvent (e.g., water) dropwise until you see persistent cloudiness.[10]

  • Re-dissolution: Add a few drops of the hot solvent to just redissolve the precipitate and ensure the solution is saturated.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure crystals.[11]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Crystallization:

IssuePossible Cause(s)Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.Use a lower-boiling point solvent. Add more of the primary solvent to the hot mixture before cooling.
No Crystals Form The solution is not saturated. The compound is too soluble even at low temperatures.Evaporate some of the solvent to concentrate the solution. Try a different solvent system. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure product.
Low Yield Too much solvent was used. Premature crystallization during filtration. Crystals are too soluble in the wash solvent.Concentrate the solution before cooling. Pre-heat the filtration apparatus. Wash with a minimal amount of ice-cold solvent.
Poor Purity Cooling was too rapid, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Analytical Characterization and Purity Assessment

Question: How can I be sure my purified product is the correct isomer and is free of impurities?

Answer: A combination of analytical techniques is essential to confirm the identity and purity of your this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool for assessing purity and identifying volatile impurities. The mass spectrum will confirm the molecular weight, and the retention time can be compared to a standard. Different isomers will likely have slightly different retention times.[1][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. The chemical shifts and coupling patterns of the aromatic protons are unique for each positional isomer, providing a definitive fingerprint of the substitution pattern on the naphthalene ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity. By using a suitable column and mobile phase, you can separate and quantify the target compound and any remaining impurities.[7]

**dot

Caption: A multi-technique approach is required for purity validation.

References

  • Naphthalene, 1-methoxy-2-methyl-. (2024). ChemBK. [Link]
  • This compound. PubChem.
  • Belloli, E., Foulon, C., Yous, S., et al. (2001). Direct separation of the stereoisomers of methoxytetrahydronaphthalene derivatives, new agonist and antagonist ligands for melatonin receptors, by liquid chromatography on cellulose chiral stationary phases.
  • Lei, Y. D., Wania, F., & Shiu, W. Y. (2002). Estimation of selected physicochemical properties for methylated naphthalene compounds.
  • Two-Solvent Recrystalliz
  • Recrystallization of an Impure Sample of Naphthalene. University of San Diego.
  • Request PDF | Direct Enantiomeric Separation and Determination of Enantiomeric Purity of Methoxytetrahydro‐Naphthalene Derivatives and Melatonin Ligands by HPLC using RSP‐β‐Cyclodextrin as Chiral Stationary Phase.
  • Separation of 2-Methoxynaphthalene on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
  • 1-Methoxynaphthalene. PubChem.
  • Lee, S., & Lee, Y. J. (2005). Thermal growth and decomposition of methylnaphthalenes. Environmental science & technology, 39(10), 3737-3743. [Link]
  • Murakata, T., et al. (1983). Solvent effect on thermal degradation of polystyrene and poly-=-methylstyrene.
  • Murakata, T., et al. (1984). Effect of solvent on thermal degradation of poly(p-methylstyrene).
  • 1-methylnaphthalene. mVOC 4.0. [Link]
  • Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. International Journal of Trend in Scientific Research and Development. [Link]
  • Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Agency for Toxic Substances and Disease Registry. [Link]
  • 2-methylnaphthalene. ChemSynthesis. [Link]
  • The 2D chromatography of 2-methylnaphthalene and 1-methylnaphthalene.
  • Purifying Naphthalene Using Recrystalliz
  • 1-(2-methoxyethyl)naphthalene. ChemSynthesis. [Link]
  • Selectivity of Packing Materials in Reversed Phase Liquid Chrom
  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. [Link]
  • Separation of the aromatic hydrocarbons, and of the isolation of n-dodecane, naphthalene, 1-methylnaphthalene, and 2-methylnaphthalene. Journal of Research of the National Bureau of Standards, 24(3), 229. [Link]
  • Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. NCBI Bookshelf. [Link]
  • Optimized GC/MS/MS Analysis for PAHs in Challenging M
  • A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry. [Link]
  • Sun, H., Sun, K., Jiang, J., & Gu, Z. (2018). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization.
  • Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Agency for Toxic Substances and Disease Registry. [Link]
  • Method for efficiently separating and purifying 1-methylnaphthalene.
  • Desulphurization and purification of 1-methylnaphthalene.

Sources

Optimizing solvent systems for 1-Methoxy-2-methylnaphthalene chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to developing and troubleshooting chromatographic methods for 1-Methoxy-2-methylnaphthalene, presented by the Application Science Team.

Introduction: A Scientist's Guide to Naphthalene Derivative Separations

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that separating naphthalene derivatives like this compound presents unique challenges. This molecule, with its fused aromatic rings and functional groups, requires a nuanced approach to chromatography. Its behavior is governed by a delicate balance of hydrophobicity from the naphthalene core and moderate polarity imparted by the methoxy and methyl groups.

This guide is structured as a series of questions you might ask during method development and troubleshooting. We will explore the causality behind experimental choices, moving from foundational decisions about chromatography mode to fine-tuning solvent systems and resolving common issues. Our goal is to provide you with not just protocols, but the scientific reasoning to adapt and innovate in your own work.

Part 1: Frequently Asked Questions (FAQs) for Method Development

This section addresses the initial decisions and foundational knowledge required to build a robust chromatographic method for this compound.

Q1: Should I use Reversed-Phase (RP) or Normal-Phase (NP) chromatography for this compound?

Answer: The choice between Reversed-Phase (RP) and Normal-Phase (NP) chromatography is the most critical initial decision. For this compound, Reversed-Phase HPLC is the recommended starting point for most analytical applications.

  • Scientific Rationale: The decision is based on the compound's physicochemical properties. This compound has a calculated XLogP3 of 3.5, indicating significant non-polar character.[1] In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile). The hydrophobic naphthalene core will strongly interact with the stationary phase, providing good retention and allowing for effective separation from more polar impurities. This is the most common mode for separating polycyclic aromatic hydrocarbons (PAHs) and their derivatives.[2][3]

  • When to Consider Normal-Phase (NP) HPLC: NP chromatography, which uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate), is a powerful alternative in specific scenarios.[4][5]

    • Isomer Separations: NP can offer unique selectivity for separating structurally similar isomers.

    • Highly Non-Polar Impurities: If your sample contains impurities that are significantly less polar than the target analyte, NP mode might provide a better separation.

    • Preparative Chromatography: NP chromatography can be advantageous for preparative work as the non-polar solvents are often more volatile and easier to remove during sample recovery.[6]

The following decision tree illustrates the selection logic:

G start Start: Separation Goal for This compound goal What is the primary goal? start->goal rp_path Analytical Quantification & Purity Analysis goal->rp_path Analytical Purity np_path Isomer Separation or Preparative Scale goal->np_path Specific Cases rp_choice Choose Reversed-Phase (RP) HPLC (e.g., C18, C8 column) rp_path->rp_choice np_choice Consider Normal-Phase (NP) HPLC (e.g., Silica, Amino column) np_path->np_choice

Caption: Initial decision tree for chromatography mode selection.

Q2: What is a good starting solvent system for Reversed-Phase (RP) analysis?

Answer: For a C18 column, a gradient of acetonitrile and water is the industry-standard starting point for method development.

  • Rationale: Acetonitrile is favored over methanol in many cases due to its lower viscosity (leading to lower backpressure) and lower UV absorbance, which is crucial for sensitive detection.[7] Water is the ideal weak solvent for RP chromatography.[7] A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is the most efficient way to screen for the optimal elution conditions for your analyte and any potential impurities.[8]

Table 1: Properties of Common Solvents for Reversed-Phase HPLC

Solvent Polarity Index UV Cutoff (nm) Viscosity (cP at 20°C) Elution Strength
Water 10.2 ~180 1.00 Weakest
Methanol (MeOH) 5.1 205 0.60 Medium
Acetonitrile (ACN) 5.8 190 0.37 Strong
Tetrahydrofuran (THF) 4.0 212 0.55 Strongest

Data sourced from various chromatography guides.[7][9]

A recommended starting point is a broad "scout" gradient. This will quickly reveal the approximate solvent composition needed to elute the compound and provide a full picture of the sample's complexity.

Q3: How do I select a solvent system for Normal-Phase (NP) chromatography?

Answer: For NP chromatography on a silica column, a binary mixture of a non-polar alkane and a more polar modifier is used. A common and effective starting system is n-Hexane and Ethyl Acetate.

  • Rationale: In NP mode, retention is driven by the interaction of polar functional groups with the polar stationary phase.[5] The mobile phase's role is to moderate these interactions. Hexane is a very weak, non-polar solvent, while ethyl acetate provides the polarity needed to elute compounds.[6] The more ethyl acetate you add, the stronger the mobile phase becomes, and the faster your compound will elute.

Table 2: Common Solvents for Normal-Phase HPLC (in order of increasing polarity)

Solvent Polarity Index (ε°) on Silica Use
n-Hexane / Heptane 0.01 Primary non-polar solvent
Dichloromethane (DCM) 0.32 Intermediate modifier or solvent
Ethyl Acetate (EtOAc) 0.45 Common polar modifier
Isopropanol (IPA) 0.63 Strong polar modifier

Data sourced from various chromatography guides.[6][9]

Start with a low percentage of ethyl acetate (e.g., 5-10%) in hexane and increase the concentration based on the retention time of your analyte. Thin-Layer Chromatography (TLC) is an excellent, low-cost tool for rapidly screening NP solvent systems before committing to an HPLC run.[10]

Part 2: Troubleshooting Guide: Resolving Common Issues

Even with a well-designed method, experimental challenges can arise. This section provides systematic solutions to common problems encountered during the chromatography of this compound.

Q4: My peak is tailing. What are the likely causes and how can I fix it?

Answer: Peak tailing is one of the most frequent issues in chromatography. It can be caused by chemical (secondary interactions) or physical (column voids) problems.

  • Cause 1: Secondary Silanol Interactions (Reversed-Phase)

    • Explanation: The methoxy group on this compound has a lone pair of electrons that can form hydrogen bonds with residual, acidic silanol groups on the silica surface of the C18 column. This secondary interaction mechanism causes a portion of the analyte molecules to lag behind, resulting in a tailed peak.

    • Solution:

      • Use an End-Capped Column: Modern, high-purity, end-capped columns are designed to minimize exposed silanols. Ensure you are using such a column.

      • Lower Mobile Phase pH: Adding a small amount of an acid like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can suppress the ionization of silanol groups, reducing these secondary interactions.[11]

  • Cause 2: Column Overload

    • Explanation: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a distorted, tailing peak shape.[12]

    • Solution: Reduce the concentration of your sample and re-inject. If you need to load a high amount, it's better to increase the concentration rather than the injection volume.[12]

  • Cause 3: Column Contamination or Degradation

    • Explanation: Accumulation of strongly retained impurities from previous injections can create active sites at the column inlet, causing tailing. A void (a physical gap in the packing material) at the inlet can also disrupt the sample band, leading to tailing.[13]

    • Solution:

      • Flush the Column: Flush the column with a strong solvent (like 100% isopropanol for RP).

      • Reverse the Column: Disconnect the column, reverse its direction, and flush with a strong solvent to wash away inlet contaminants. (Check manufacturer's instructions before reversing).

      • Trim the Column: If a void is suspected, carefully trimming 5-10 mm from the inlet of the column can restore performance.[13]

G start Troubleshooting: Poor Peak Resolution check_efficiency Are peaks sharp but not separated (low α)? start->check_efficiency check_broadening Are peaks broad (low N)? check_efficiency->check_broadening No change_solvent Modify Mobile Phase Selectivity check_efficiency->change_solvent Yes optimize_flow Optimize Flow Rate check_broadening->optimize_flow Yes change_phase Change Stationary Phase change_solvent->change_phase solvent_details 1. Switch ACN to MeOH (or vice versa) 2. Add THF for π-π interactions 3. Adjust pH/additives change_solvent->solvent_details phase_details 1. Switch C18 to Phenyl-Hexyl (enhances aromatic selectivity) 2. Change particle size (e.g., 5µm to 3µm) change_phase->phase_details solution Resolution Improved change_phase->solution check_system Check for Extra-Column Volume & Connections optimize_flow->check_system flow_details Perform Van Deemter plot or reduce flow rate (e.g., 1 mL/min to 0.8 mL/min) optimize_flow->flow_details system_details 1. Use smaller ID tubing 2. Ensure fittings are zero dead-volume 3. Check for column void check_system->system_details check_system->solution

Caption: Troubleshooting workflow for poor peak resolution.

Q5: The retention time of my analyte is drifting between injections. What's wrong?

Answer: Retention time instability is a classic sign that a system parameter is not under control. The most common culprits are the mobile phase, temperature, or the pump.

  • Cause 1: Insufficient Column Equilibration

    • Explanation: After changing the mobile phase composition or flow rate, the stationary phase requires time to fully equilibrate. If you inject before the column is ready, you will see retention times shift (usually decreasing) over the first few runs.

    • Solution: Ensure you flush the column with at least 10-15 column volumes of the new mobile phase before starting your analysis. Monitor the baseline and backpressure; when both are stable, the column is equilibrated.

  • Cause 2: Mobile Phase Issues

    • Explanation: If you are mixing solvents online (gradient elution), improper mixing or outgassing can change the mobile phase composition delivered to the column. If you are using a buffered mobile phase, the buffer components can precipitate if the organic concentration gets too high.[14]

    • Solution:

      • Degas Solvents: Degas your mobile phase solvents using an inline degasser, sonication, or helium sparging.

      • Prime the Pump: Ensure all pump lines are fully primed with the correct solvent to remove air bubbles.

      • Check Miscibility: Confirm your solvents are miscible in all proportions used. For buffered solutions, check the buffer's solubility in the highest organic percentage of your gradient.[14]

  • Cause 3: Temperature Fluctuations

    • Explanation: Chromatography is a temperature-dependent process. Fluctuations in the ambient lab temperature can cause retention times to drift.[15]

    • Solution: Use a column oven to maintain a constant, controlled temperature (e.g., 30 °C). This is essential for reproducible chromatography.

Table 3: Troubleshooting Summary for Common Chromatography Issues

Symptom Potential Cause Recommended Action
Peak Tailing Column overload, secondary interactions, column void. Reduce sample concentration; use an end-capped column or acidic modifier; flush/reverse/trim the column.[12][16]
Poor Resolution Suboptimal mobile phase or stationary phase. Change organic modifier (ACN ↔ MeOH); switch to a different stationary phase (e.g., Phenyl-Hexyl).
Drifting Retention Time Poor equilibration, temperature fluctuation, pump issues. Allow for longer column equilibration; use a column oven; prime pump and degas solvents.[13]
High Backpressure Plugged frit, column contamination, sample precipitation. Filter all samples and mobile phases; flush the column in the reverse direction; check for buffer precipitation.[12]

| Ghost Peaks | Contaminated mobile phase, carryover from injector. | Use high-purity HPLC-grade solvents; run blank gradients; implement a robust needle wash procedure.[13] |

Part 3: Experimental Protocols

Here we provide detailed, step-by-step methodologies for key workflows discussed in this guide.

Protocol 1: Initial Method Development using a Reversed-Phase Scout Gradient

Objective: To quickly determine the approximate elution conditions for this compound and identify any impurities.

Materials:

  • HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade acetonitrile (Solvent B) and water (Solvent A).

  • Sample: this compound dissolved in acetonitrile at ~0.5 mg/mL.

Procedure:

  • System Preparation:

    • Set the column oven temperature to 30 °C.

    • Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 285 nm, based on similar naphthalene derivatives).[17][18]

    • Purge the pump lines: Line A with water, Line B with acetonitrile.

  • Equilibrate the Column:

    • Set the flow rate to 1.0 mL/min.

    • Run the initial mobile phase conditions (95% A, 5% B) for 15 minutes or until the baseline is stable.

  • Set Up the Scout Gradient:

    • Program the following gradient profile:

      Time (min) % Solvent A (Water) % Solvent B (ACN)
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Injection and Data Analysis:

    • Inject 5 µL of the sample solution.

    • Analyze the resulting chromatogram to determine the retention time (t_R) of this compound.

    • Note the solvent composition (%B) at the time of elution. This percentage will serve as the starting point for developing a more focused, efficient isocratic or shallow gradient method.

Caption: Experimental workflow for a scout gradient run.

References

  • Wilson, W. B., et al. (2017).
  • Ho, C. N., et al. (n.d.). Separation of Perhydro Polycyclic Aromatic Hydrocarbons by Normal-Phase HPLC.
  • Quaiserova, V., Zima, J., & Barek, J. (n.d.). HPLC Separation of Genotoxic Derivatives of Naphthalene. Chemické listy. [Link][17][18]
  • Quaiserova, V., Zima, J., & Barek, J. (2003). HPLC separation of genotoxic derivatives of naphthalene.
  • PubChem. (n.d.). This compound.
  • Chromatography Forum. (2013).
  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link][11]
  • Phenomenex. (n.d.). Guide to Choosing the Correct HPLC Solvent. [Link][7]
  • Molnar Institute. (n.d.).
  • Veszprémi Vegyipari Egyetem. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link][3]
  • Al-Khafaji, Z. S., Al-Grawi, N. A. M., & Al-Kooheji, S. M. (2021). separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. IOP Conference Series: Earth and Environmental Science. [Link][15]
  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link][6]
  • Biotage. (2023).
  • Phenomenex. (n.d.). GC Column Troubleshooting Guide. [Link][13]
  • Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link][20]

Sources

Technical Support Center: Mastering Regioselectivity in 2-Methylnaphthalene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide you with in-depth, field-proven insights into controlling the regioselectivity of reactions involving 2-methylnaphthalene. Our goal is to move beyond simple protocols and offer a comprehensive resource that explains the "why" behind the "how," enabling you to troubleshoot and optimize your experiments effectively.

Introduction: The Challenge of 2-Methylnaphthalene's Reactivity

2-Methylnaphthalene is a versatile starting material in organic synthesis, notably in the preparation of pharmaceuticals and advanced polymers. However, its naphthalene core presents multiple non-equivalent positions for substitution, making the control of regioselectivity a significant synthetic challenge. The interplay of electronic and steric effects, governed by reaction conditions, dictates the final product distribution. This guide will equip you with the knowledge to navigate these complexities and achieve your desired isomeric products with higher purity and yield.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the factors that influence regioselectivity in reactions with 2-methylnaphthalene.

Q1: What are the most reactive positions on the 2-methylnaphthalene ring for electrophilic aromatic substitution?

The reactivity of the 2-methylnaphthalene ring towards electrophiles is not uniform. The methyl group is an activating, ortho, para-directing group.[1] This means it enhances the electron density of the aromatic rings, making them more susceptible to electrophilic attack. The positions ortho (1 and 3) and para (6) to the methyl group are electronically activated. However, the naphthalene ring system itself has inherent reactivity differences, with the α-positions (1, 4, 5, 8) generally being more reactive than the β-positions (3, 6, 7) due to the greater stability of the resulting carbocation intermediates.[2] For 2-methylnaphthalene, the C1 position is the most activated α-position, making it a primary site for kinetically controlled reactions.

Q2: How do steric effects influence where a new substituent will add?

Steric hindrance plays a crucial role, especially when dealing with bulky electrophiles or when reaction conditions favor thermodynamic control.[3] The positions adjacent to the methyl group (1 and 3) are sterically hindered. This can disfavor substitution at these sites, particularly with large incoming groups. The C8 position also experiences significant steric hindrance from the peri-hydrogen at C1. This interplay between electronic activation and steric hindrance is a key factor in determining the final product ratio.

Q3: What is the difference between kinetic and thermodynamic control in the context of 2-methylnaphthalene reactions?

Kinetic control refers to reactions where the product distribution is determined by the relative rates of formation of the different isomers.[4] These reactions are typically run at lower temperatures and are irreversible. The major product will be the one that is formed the fastest, which is usually the one with the lowest activation energy. For 2-methylnaphthalene, this is often substitution at the electronically favored C1 position.

Thermodynamic control, on the other hand, applies to reversible reactions, often carried out at higher temperatures.[4] In this case, the product distribution reflects the relative stabilities of the isomers. The most stable isomer will be the major product, even if it is formed more slowly. For instance, in the sulfonation of naphthalene, the α-sulfonated product is formed faster (kinetic control), but the β-sulfonated product is more stable (thermodynamic control).

Q4: How can I control the regioselectivity of 2-methylnaphthalene oxidation?

The outcome of 2-methylnaphthalene oxidation is highly dependent on the choice of oxidizing agent and reaction conditions.

  • Ring Oxidation: Strong oxidizing agents like chromium trioxide tend to oxidize the more electron-rich substituted ring to form 2-methyl-1,4-naphthoquinone (Vitamin K3 or menadione).[5]

  • Side-Chain Oxidation: In the presence of certain catalysts, such as cobalt diacetate and sodium bromide with ozone, the methyl group can be selectively oxidized to a carboxylic acid, yielding 2-naphthoic acid.[6]

Q5: What factors determine the stereoselectivity (cis- vs. trans-isomers) in the hydrogenation of 2-methylnaphthalene?

In the complete hydrogenation of 2-methylnaphthalene to methyldecalin, the stereochemical outcome is influenced by the catalyst and reaction temperature.

  • Catalyst: The choice of metal can significantly impact the cis/trans ratio. For example, ruthenium-containing catalysts tend to favor the formation of cis-methyldecalin, while platinum-based catalysts can be selective for the trans-isomer.[7]

  • Temperature: Higher reaction temperatures generally favor the formation of the more thermodynamically stable trans-isomer, while lower temperatures can increase the selectivity for the cis-isomer.[7]

Troubleshooting Guides

This section provides practical advice for overcoming common issues encountered during the synthesis of 2-methylnaphthalene derivatives.

Problem 1: Poor Regioselectivity in Friedel-Crafts Acylation

Symptoms: You obtain a mixture of acetyl-2-methylnaphthalene isomers (e.g., 1-, 3-, 6-, 7-, and 8-acetyl) and have difficulty isolating the desired product.[8]

Probable Causes & Solutions:

  • Inappropriate Solvent Choice: The polarity of the solvent has a profound effect on the isomer distribution.

    • Cause: Non-polar solvents like dichloromethane or carbon disulfide favor kinetic control, often leading to a higher proportion of the α-substituted product (e.g., 1-acetyl-2-methylnaphthalene).[9] Polar solvents such as nitrobenzene tend to favor the formation of the more thermodynamically stable β-isomers (e.g., 6-acetyl- and 7-acetyl-2-methylnaphthalene).[9]

    • Solution: To increase the yield of the 2,6-isomer, consider using nitrobenzene as the solvent. For the 2,1- or 2,8-isomers, dichloromethane is a better choice.

  • Suboptimal Reaction Temperature: Temperature influences the kinetic versus thermodynamic product distribution.

    • Cause: Higher temperatures can lead to isomerization and the formation of a more complex mixture of products.

    • Solution: For kinetically controlled products, run the reaction at a lower temperature (e.g., 0°C or below). If a thermodynamically favored product is desired, a higher temperature may be necessary, but be aware of potential side reactions.

  • Incorrect Choice or Amount of Lewis Acid: The Lewis acid catalyst is a critical component.

    • Cause: Strong Lewis acids like AlCl₃ can promote isomerization, especially at higher temperatures. The stoichiometry of the Lewis acid is also important, as it can complex with both the acylating agent and the product.

    • Solution: Use a milder Lewis acid if isomerization is an issue. Ensure that the Lewis acid is anhydrous and used in the correct stoichiometric amount.

  • Steric Hindrance: The size of the acylating agent can influence where it adds to the ring.

    • Cause: A bulky acylating agent will be sterically hindered from attacking the positions adjacent to the methyl group (C1 and C3).

    • Solution: If you are targeting a position with significant steric hindrance, a smaller acylating agent may be necessary. Conversely, to favor substitution at a less hindered position like C6, a bulkier acylating agent could potentially improve selectivity.[10]

Data Summary: Solvent Effects in Friedel-Crafts Acetylation of 2-Methylnaphthalene
SolventPredominant Isomer(s)Controlling FactorReference
Dichloromethaneα-substitution (e.g., 1- and 8-acetyl)Kinetic Control[9]
Nitrobenzeneβ-substitution (e.g., 6- and 7-acetyl)Thermodynamic Control[9]
n-HexaneSimilar to Dichloromethane (lower yield)Kinetic Control[9]
Troubleshooting Workflow: Poor Regioselectivity in Electrophilic Aromatic Substitution

G start Poor Regioselectivity Observed check_solvent Is the solvent appropriate for the desired isomer? start->check_solvent solvent_yes Yes check_solvent->solvent_yes Correct solvent_no No check_solvent->solvent_no Incorrect check_temp Is the reaction temperature optimized? temp_yes Yes check_temp->temp_yes Optimized temp_no No check_temp->temp_no Not Optimized check_catalyst Is the Lewis Acid correct? catalyst_yes Yes check_catalyst->catalyst_yes Appropriate catalyst_no No check_catalyst->catalyst_no Inappropriate check_sterics Are steric effects being considered? sterics_yes Yes check_sterics->sterics_yes Considered sterics_no No check_sterics->sterics_no Not Considered solvent_yes->check_temp change_solvent Change solvent: - Polar (e.g., Nitrobenzene) for thermodynamic product - Non-polar (e.g., CH2Cl2) for kinetic product solvent_no->change_solvent temp_yes->check_catalyst adjust_temp Adjust temperature: - Lower for kinetic product - Higher for thermodynamic product temp_no->adjust_temp catalyst_yes->check_sterics adjust_catalyst Consider a milder Lewis acid to reduce isomerization catalyst_no->adjust_catalyst end Improved Regioselectivity sterics_yes->end adjust_reagent Use a bulkier or smaller electrophile to leverage steric effects sterics_no->adjust_reagent change_solvent->check_temp adjust_temp->check_catalyst adjust_catalyst->check_sterics adjust_reagent->end

Caption: Troubleshooting workflow for poor regioselectivity.

Problem 2: Side-product Formation in Oxidation Reactions

Symptoms: When targeting 2-methyl-1,4-naphthoquinone, you observe the formation of 6-methyl-1,4-naphthoquinone or phthalic anhydride.[1][11] When aiming for 2-naphthoic acid, you see byproducts from ring oxidation.[6]

Probable Causes & Solutions:

  • Incorrect Oxidizing Agent: The choice of oxidant is paramount.

    • Cause: Using an oxidant intended for side-chain oxidation (e.g., O₃/Co(OAc)₂) will not efficiently produce the desired naphthoquinone. Conversely, a strong ring oxidant like chromium trioxide will not yield 2-naphthoic acid.

    • Solution: For 2-methyl-1,4-naphthoquinone, use chromium trioxide in acetic acid.[5] For 2-naphthoic acid, use a system like O₃ with a cobalt-manganese-bromide catalyst.[12]

  • Over-oxidation: The reaction may not stop at the desired product.

    • Cause: Harsh reaction conditions (high temperature, long reaction time, excess oxidant) can lead to the cleavage of the aromatic ring, forming phthalic anhydride derivatives.[1]

    • Solution: Carefully control the stoichiometry of the oxidizing agent and monitor the reaction progress closely using techniques like TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent further oxidation.

  • Presence of Water: Water can negatively impact certain oxidation reactions.

    • Cause: In the Co-Mn-Br catalyzed oxidation to 2-naphthoic acid, the presence of water can suppress the reaction.[12]

    • Solution: Ensure all reagents and solvents are anhydrous for this specific transformation.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a key regioselective reaction.

Protocol 1: Regioselective Friedel-Crafts Acetylation of 2-Methylnaphthalene to 2-Methyl-6-acetylnaphthalene

This protocol is designed to favor the formation of the thermodynamically controlled β-substituted product, 2-methyl-6-acetylnaphthalene (2,6-MAN), a precursor for high-performance polymers.[9]

Materials:

  • 2-Methylnaphthalene (2-MN)

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Water (deionized)

  • Crushed ice

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-methylnaphthalene (0.05 mol) in 30 g of anhydrous nitrobenzene.

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • Addition of Acetyl Chloride: Add acetyl chloride (0.055 mol) to the flask at 0°C.

  • Catalyst Preparation: In a separate flask, dissolve anhydrous aluminum chloride (0.06 mol) in 35 g of anhydrous nitrobenzene.

  • Catalyst Addition: Slowly add the aluminum chloride solution to the reaction mixture via the dropping funnel, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to 20°C and stir for 1 hour. Monitor the reaction progress by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Neutralization: Add saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing and Drying: Combine the organic layers, wash with water, and then dry over anhydrous magnesium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield 2-methyl-6-acetylnaphthalene.

Mechanistic Insights: Kinetic vs. Thermodynamic Control in Sulfonation

The sulfonation of 2-methylnaphthalene is a classic example of how reaction conditions can be manipulated to favor different isomers. All seven possible monosulfonic acids can be formed, with their proportions depending on the temperature.[13]

  • Low Temperature (Kinetic Control): At lower temperatures (e.g., 40°C), the reaction is under kinetic control. Substitution occurs preferentially at the most electronically activated and accessible positions, such as C1 and C8. The transition states leading to these isomers have lower activation energies.

  • High Temperature (Thermodynamic Control): At higher temperatures (e.g., 160°C), the sulfonation reaction becomes reversible. This allows for the equilibration of the initially formed products to the most thermodynamically stable isomers. The 2,6- and 2,7-sulfonic acids are sterically less hindered and therefore more stable. Over time at elevated temperatures, the product mixture will become enriched in these isomers.[13]

G cluster_0 Kinetic Pathway (Low Temp) cluster_1 Thermodynamic Pathway (High Temp) start_kin 2-Methylnaphthalene + H2SO4 ts_kin Low Energy Transition State start_kin->ts_kin prod_kin 1- and 8-sulfonic acids (Formed Faster) ts_kin->prod_kin equilibrium Reversible Reaction (High Temp) prod_kin->equilibrium start_therm 2-Methylnaphthalene + H2SO4 ts_therm High Energy Transition State start_therm->ts_therm prod_therm 6- and 7-sulfonic acids (More Stable) ts_therm->prod_therm equilibrium->prod_therm

Caption: Kinetic vs. Thermodynamic control in sulfonation.

References

  • Hydrogenation of 2-methylnaphthalene in a Trickle Bed Reactor Over Bifunctional Nickel C
  • Hydrogenation of 2-methylnaphthalene Over Bi-Functional Ni Catalysts.
  • Friedel–Crafts acylations of aromatic hydrocarbons. Part XV. Acetylation of 2-methylnaphthalene. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study.
  • Insights into the Mechanism of 2-Methylnaphthalene Friedel-Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study. PubMed. [Link]
  • An environmentally friendly acylation reaction of 2-methylnaphthalene in solvent-free condition in a micro-channel reactor.
  • Toxicological Review for 2-Methylnaphthalene (CAS No. 91-57-6). EPA. [Link]
  • Advancements in lewis acid catalysis for friedel-crafts acyl
  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acyl
  • Oxidation of 2-Methylnaphthalene with Ozone.
  • The atmospheric oxidation mechanism of 2-methylnaphthalene. RSC Publishing. [Link]
  • Sulfonation of the Naphthalene Derivatives in Protic Solvent. Principles of Isomer Distribution. ElectronicsAndBooks. [Link]
  • Fact sheet: 2-methylnaphthalene. Government of Canada. [Link]
  • Oxidation of 2-Methyl Naphthalene to 2-Naphthoic Acid with Co-Mn-Br Catalyst. Asian Journal of Chemistry. [Link]
  • A study of the sulphonation of 2-methylnaphthalene. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • 1,4-naphthoquinone. Organic Syntheses. [Link]
  • Find product of the oxidation of 2-methylnaphthalene with chromium trioxide. Chemistry Stack Exchange. [Link]
  • Hello! Orgo help please... it's about the formation of acetyl naphthalene but I couldnt find a detailed mechanism for it.
  • Regiodivergent Lewis acid catalysis of bicyclo[1.1.0]butanes with 2-naphthols. PubMed Central. [Link]
  • Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl 3 : A Combined Experimental and Theoretical Study.
  • Friedel–Crafts alkylation of 2-methylnaphthalene in room temperature ionic liquids.
  • Hydrogenation of 2-methylnaphthalene in a Trickle Bed Reactor Over Bifunctional Nickel Catalysts.
  • Green oxidation process for synthesis of 2-methyl-1,4-naphthoquinone from β-methylnaphthalene. Journal of Process Engineering. [Link]
  • SODIUM 2-METHYLNAPHTHALENE-1-SULFONATE.
  • Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization.
  • Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitration.
  • Process for preparation of 2-substituted-1,4-naphthoquinone.
  • 1-Methylnaphthalene Hydrogenation over Supported Precious Metal Catalysts: A Kinetic Study for Deciphering the Roles of the Metal and Support.
  • Merging Two Strained Carbocycles: Lewis Acid Catalyzed Remote Site-Selective Friedel–Crafts Alkylation of in Situ Generated β-Naphthol.
  • Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1‑Naphthol with In Situ Generated Aza‑o‑Quinone Methides. PubMed Central. [Link]
  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthren
  • Shape-selective hydrogenation of naphthalene over zeolite-supported Pt and Pd c
  • 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]
  • Electrophilic Aromatic Substitution.
  • 2-Methylnaphthalene. PubChem. [Link]
  • Orientation in the substitution reactions of alkylnaphthalenes. Part II. Nitration of 1-methylnaphthalene. Journal of the Chemical Society (Resumed). [Link]
  • Nitration of naphthalene and anthracene. Chemistry Stack Exchange. [Link]
  • Methyl naphthalene-2-sulfon
  • Sterically Hindered Derivatives of Pentacene and Octafluoropentacene. PubMed Central. [Link]

Sources

Technical Support Center: 1-Methoxy-2-methylnaphthalene Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 1-methoxy-2-methylnaphthalene. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to larger scales. We will address common challenges in a practical, question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot effectively. The most prevalent method for this synthesis is the Williamson ether synthesis, and our discussion will be centered on this reaction, its pitfalls, and its optimization at scale.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Reaction Optimization & Scale-Up

Q1: My bench-scale Williamson ether synthesis of this compound gives a high yield, but at a larger scale, the reaction is incomplete and the yield is significantly lower. What are the likely causes?

A1: This is a classic scale-up challenge often rooted in mass and heat transfer limitations, as well as reagent stoichiometry and quality. Let's break down the key factors:

  • Incomplete Deprotonation: The first step, the formation of the 2-methyl-1-naphthoxide anion, is critical. At the bench, it's easy to ensure a slight excess of a strong base like sodium hydride (NaH) is well-dispersated. On a larger scale, inadequate mixing can lead to localized areas of unreacted 2-methyl-1-naphthol. The naphthol is a much weaker nucleophile than its conjugate base, leading to an incomplete reaction.

    • Expert Insight: Ensure your reactor's agitation is sufficient to maintain a homogenous slurry of the base. For NaH, which is often supplied as a dispersion in mineral oil, consider washing it with dry hexane before use on a large scale to remove the oil, which can interfere with the reaction. A stronger base like sodium hydride will irreversibly deprotonate the alcohol, driving the reaction forward[1].

  • Solvent Choice and Purity: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal for Williamson ether synthesis as they solvate the cation (e.g., Na+) without strongly solvating the nucleophilic oxygen of the naphthoxide, leaving it highly reactive.[2][3] However, on scale-up, two issues arise:

    • Water Content: "Anhydrous" solvents from a large drum may have higher water content than a carefully dried lab-scale flask. Water will quench your base and the reactive naphthoxide, effectively reducing your yield. Always use a freshly opened drum or rigorously dry the solvent before use.

    • Reaction Rate & Temperature: Reactions in DMF or DMSO can be very fast and exothermic. A reaction that is easily controlled in an ice bath at 100 mL scale can become a dangerous runaway on a 50 L scale due to the change in the surface-area-to-volume ratio, which drastically reduces the efficiency of heat removal.

  • Temperature Control: A common mistake is to assume the jacket temperature is the internal reaction temperature. Always use a probe to monitor the internal temperature. The optimal temperature range for this reaction is typically 50-100 °C.[2] Running it too low will result in a sluggish, incomplete reaction, while running it too high increases the rate of side reactions.

Workflow for Optimizing Deprotonation and Reaction

cluster_prep Preparation cluster_reaction Reaction Charge Reactor 1. Charge Reactor with 2-Methyl-1-Naphthol & Anhydrous Solvent Inert Atmosphere 2. Establish Inert Atmosphere (N2 or Ar) Charge Reactor->Inert Atmosphere Charge Base 3. Charge Base (e.g., NaH) portion-wise at 0-5 °C Inert Atmosphere->Charge Base Deprotonation 4. Stir at RT until H2 evolution ceases (Complete Naphthoxide Formation) Charge Base->Deprotonation Add Reagent 5. Add Methylating Agent (e.g., CH3I, DMS) dropwise, maintaining T < 30 °C Deprotonation->Add Reagent Heat 6. Heat to 50-70 °C and Monitor by TLC/HPLC Add Reagent->Heat

Caption: Key steps for controlled deprotonation and methylation.

Q2: I'm observing a significant byproduct with the same mass as my product in the GC-MS analysis. What is this impurity and how can I minimize it?

A2: You are almost certainly observing the product of C-alkylation. The 2-methyl-1-naphthoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen atom (O-alkylation, desired) and certain carbon atoms on the naphthalene ring (C-alkylation, undesired).[1]

  • Mechanism of C-Alkylation: The negative charge on the naphthoxide is delocalized through resonance onto the aromatic ring, creating nucleophilic carbon centers. This is particularly favored by conditions that hinder the reactivity of the oxygen atom.

  • Minimizing C-Alkylation:

    • Solvent is Key: This is the most critical factor. Protic solvents (like ethanol or even residual water) will hydrogen-bond with the oxygen atom, "caging" it and reducing its nucleophilicity. This gives the slower C-alkylation pathway a chance to compete. In contrast, polar aprotic solvents like DMF or DMSO solvate the cation but leave the oxygen anion "naked" and highly reactive, strongly favoring O-alkylation.[1]

    • Counter-ion: The nature of the cation associated with the naphthoxide can play a role, although it's a secondary effect compared to the solvent. Larger, "softer" cations like potassium (from KOH or KH) can sometimes give slightly better O-selectivity than smaller, "harder" cations like sodium (from NaOH or NaH).

    • Leaving Group: Using a more reactive methylating agent (e.g., methyl iodide or dimethyl sulfate over methyl chloride) ensures the O-alkylation is kinetically fast, outcompeting the C-alkylation.

ConditionPredominant PathwayRationale
Solvent: DMF, AcetonitrileO-Alkylation (Desired) Polar aprotic solvent leaves oxygen nucleophile highly reactive.
Solvent: Ethanol, WaterC-Alkylation (Undesired) Protic solvent solvates and hinders the oxygen nucleophile.[1]
Base: NaH, KHO-Alkylation (Desired) Irreversible deprotonation in an aprotic solvent maximizes naphthoxide concentration.
Temperature: High (>100 °C)Increased C-Alkylation Higher temperatures can provide the activation energy for the less favored C-alkylation path.
Section 2: Work-up and Product Isolation

Q3: During the aqueous work-up of my large-scale reaction, I'm struggling with a persistent emulsion that makes phase separation impossible. How can I resolve this?

A3: Emulsions are common in large-scale reactions, especially when quenching reactions that contain fine inorganic solids (like sodium salts) and using solvents like DMF that have some water miscibility.

  • Breaking the Emulsion:

    • Add Brine: The first and most effective solution is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, forcing the organic solvent and water to separate more cleanly.

    • Change the pH: If your product is stable to acid or base, a small adjustment in pH can sometimes disrupt the emulsion.

    • Filtration: Sometimes the emulsion is stabilized by fine particulates. Filtering the entire batch through a pad of Celite® or diatomaceous earth can break the emulsion by removing these solids. This should be done in a well-ventilated hood.

    • Add a Different Solvent: Adding a more non-polar solvent like heptane or toluene can help draw your product out of the emulsion and improve the phase split.

  • Preventing Emulsions on Future Batches:

    • Quench Strategy: Instead of quenching the reaction mixture into water, consider a "reverse quench" by slowly adding the reaction mixture to a well-agitated vessel of water or brine.

    • Temperature: Ensure the mixture is cooled to room temperature before quenching. Quenching a hot DMF solution into water often leads to poor phase separation.

    • Filtration First: If possible, filter out the inorganic salts before the aqueous quench. This is often not practical but can be the most effective method.

Recommended Large-Scale Work-up Procedure

Cool 1. Cool Reaction Mixture to Room Temperature Quench 2. Transfer Mixture Slowly to a Separate Vessel Containing Cold Water/Brine Cool->Quench Extract 3. Extract with an Immiscible Organic Solvent (e.g., Toluene, EtOAc) Quench->Extract Separate 4. Separate Layers. If emulsion forms, add more brine and wait. Extract->Separate Wash 5. Wash Organic Layer with Dilute NaOH (See Q4) then Brine Separate->Wash Dry 6. Dry Organic Layer (Na2SO4 or MgSO4) Wash->Dry Concentrate 7. Concentrate in vacuo to Yield Crude Product Dry->Concentrate

Sources

Technical Support Center: Synthesis of Methoxylated Naphthalenes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of methoxylated naphthalenes. This guide is designed to provide in-depth, field-proven insights into common challenges and troubleshooting strategies encountered during the synthesis of this important class of compounds. As a Senior Application Scientist, my goal is to explain the "why" behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Williamson Ether Synthesis of Naphthols

The Williamson ether synthesis is a cornerstone for preparing methoxylated naphthalenes from their corresponding naphthols. While seemingly straightforward, several pitfalls can lead to low yields and purification headaches.

Question 1: My Williamson ether synthesis of 2-methoxynaphthalene from 2-naphthol is giving a very low yield. What are the likely causes?

Answer: Low yields in this classic SN2 reaction often stem from a few key issues: incomplete deprotonation of the naphthol, side reactions of the alkylating agent, or suboptimal reaction conditions.[1][2]

Troubleshooting Steps & Explanations:

  • Incomplete Deprotonation: The naphthoxide anion is the active nucleophile. If the naphthol is not fully deprotonated, the concentration of the nucleophile is reduced, slowing down the reaction.

    • Causality: The pKa of naphthols is around 9.5, while the pKa of alcohols like ethanol is much higher (around 16). Using a base that is not strong enough will result in an unfavorable equilibrium.[3]

    • Protocol: Ensure you are using a sufficiently strong base. While sodium hydroxide can be used, stronger bases like sodium hydride (NaH) or potassium hydride (KH) will ensure complete deprotonation to the more nucleophilic naphthoxide.[2] When using NaOH, ensure it is freshly prepared and used in at least stoichiometric amounts.[1][4]

  • Choice of Methylating Agent: The reactivity and toxicity of the methylating agent are critical considerations.

    • Dimethyl sulfate ((CH₃)₂SO₄): Highly reactive and often gives good yields, but it is extremely toxic and requires careful handling in a fume hood.[4] Incomplete reaction can leave residual dimethyl sulfate, which needs to be quenched, typically by heating with excess base, to ensure it is fully hydrolyzed before workup.[4]

    • Methyl iodide (CH₃I): Less toxic than dimethyl sulfate but also less reactive.[4] Reactions with methyl iodide may require longer reaction times or slightly elevated temperatures to go to completion.[5]

    • Side Reactions: Both reagents can undergo elimination reactions, especially with more sterically hindered naphthols or if the reaction temperature is too high. For simple methoxylation, this is less of a concern.

  • Solvent Choice: The solvent plays a crucial role in an SN2 reaction.

    • Polar Aprotic Solvents: Solvents like DMF or DMSO can accelerate SN2 reactions by solvating the cation of the base and leaving the naphthoxide anion more "naked" and nucleophilic. However, they can be difficult to remove during workup.

    • Alcohols: Using the corresponding alcohol as a solvent (e.g., methanol for methoxylation) is common but can lead to a slower reaction rate as the solvent can hydrogen bond with the nucleophile.[2]

  • Reaction Temperature and Time:

    • Temperature: Gentle heating can increase the reaction rate. For dimethyl sulfate, a common procedure involves an initial reaction at a lower temperature (e.g., 10°C) followed by warming to 70-80°C to drive the reaction to completion and hydrolyze any remaining reagent.[4]

    • Time: Reactions with less reactive alkylating agents like methyl iodide may require extended periods, sometimes up to 72 hours at room temperature.[4]

Workflow for Optimizing Williamson Ether Synthesis:

Williamson_Ether_Synthesis_Troubleshooting start Low Yield in Naphthol Methylation q1 Check Deprotonation start->q1 q2 Evaluate Methylating Agent start->q2 q3 Assess Solvent & Temperature start->q3 sub1 Use stronger base (e.g., NaH) or ensure stoichiometric NaOH q1->sub1 sub2a Dimethyl Sulfate: Ensure complete quenching q2->sub2a sub2b Methyl Iodide: Increase reaction time/temp q2->sub2b sub3 Consider polar aprotic solvent (DMF) Optimize temperature profile q3->sub3 end_node Improved Yield sub1->end_node sub2a->end_node sub2b->end_node sub3->end_node

Caption: Troubleshooting flowchart for low yields in Williamson ether synthesis.

Section 2: Regioselectivity in Electrophilic Additions

Controlling the position of substitution on the naphthalene core is a frequent challenge, especially when a methoxy group is already present.

Question 2: I'm trying to perform a Friedel-Crafts acylation on 2-methoxynaphthalene and getting a mixture of isomers. How can I improve the regioselectivity?

Answer: The methoxy group is a strong ortho-, para-director. In 2-methoxynaphthalene, the positions ortho (1 and 3) and para (6) to the methoxy group are activated. The outcome of the reaction is a delicate balance between electronic effects and steric hindrance.

Key Factors Influencing Regioselectivity:

  • Electronic Effects: The 1-position is electronically favored due to better resonance stabilization of the intermediate carbocation.

  • Steric Hindrance: The 1-position is sterically hindered by the peri-hydrogen at the 8-position. This can favor substitution at the less hindered 6-position.

  • Reaction Conditions: The choice of Lewis acid, solvent, and temperature can significantly influence the isomer ratio.

Troubleshooting and Optimization Protocol:

  • Solvent Selection: The polarity and coordinating ability of the solvent can alter the effective size of the electrophile and the Lewis acid catalyst.

    • Non-coordinating, nonpolar solvents like carbon disulfide (CS₂) or nitrobenzene are classic choices.[6] Nitrobenzene, for example, can favor the formation of the 6-acetyl derivative.[6]

    • Chlorinated solvents like dichloromethane (DCM) are also commonly used.

  • Temperature Control: Lowering the reaction temperature often increases selectivity by favoring the thermodynamically more stable product and minimizing side reactions. The initial addition of the acylating agent is typically done at low temperatures (0-5°C).[6]

  • Lewis Acid Choice: The strength and steric bulk of the Lewis acid can impact the regiochemical outcome. Aluminum chloride (AlCl₃) is a common but very strong Lewis acid.[6] Milder Lewis acids like SnCl₄ or TiCl₄ might offer better selectivity in some cases.

Comparative Data for Acylation of 2-Methoxynaphthalene:

Acylating AgentLewis AcidSolventMajor ProductReference
Acetyl ChlorideAlCl₃Nitrobenzene2-Acetyl-6-methoxynaphthalene
Acetic AnhydrideAlCl₃Nitrobenzene2-Acetyl-6-methoxynaphthalene[6]
Section 3: Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for functionalizing the position adjacent to a directing group. The methoxy group is a well-known directing group for this reaction.

Question 3: My directed ortho-metalation of 2-methoxynaphthalene is giving poor regioselectivity between the 1- and 3-positions. Why is this happening and how can I control it?

Answer: While the methoxy group directs lithiation to the adjacent positions, the regioselectivity between the 1- and 3-positions of 2-methoxynaphthalene is notoriously complex. While the 1-position is electronically more acidic, lithiation often occurs predominantly at the sterically less hindered 3-position.[7]

Underlying Principles:

  • Kinetic vs. Thermodynamic Control: The initial deprotonation is often under kinetic control. The sterically more accessible proton at the 3-position is removed faster.

  • Role of Sterics: The organolithium reagent (e.g., n-BuLi) is sterically demanding. The approach to the 1-position is hindered by the peri-hydrogen at the 8-position, favoring attack at the 3-position.[7]

  • Rearrangement: In some cases, the initially formed 1-lithio species can rearrange to the more stable 3-lithio isomer, especially at higher temperatures.[8]

Strategies for Improving Regioselectivity:

  • Choice of Lithiating Agent: The steric bulk of the alkyllithium reagent can influence selectivity.

    • n-Butyllithium (n-BuLi): Commonly favors the 3-position due to steric hindrance at the 1-position.[7]

    • sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi): These bulkier reagents will almost exclusively give 3-lithiation.

  • Use of Additives: Coordinating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up the oligomeric structure of n-BuLi, increasing its reactivity and potentially altering selectivity.

  • Temperature and Time: Perform the lithiation at low temperatures (e.g., -78°C) to favor the kinetic product and trap it with an electrophile before any potential rearrangement can occur.

Logical Flow for DoM Optimization:

DoM_Optimization start Poor Regioselectivity in DoM of 2-Methoxynaphthalene q1 Targeting 3-Position? start->q1 sol_3_pos Use bulkier alkyllithium (s-BuLi or t-BuLi) Maintain low temperature (-78°C) q1->sol_3_pos Yes sol_1_pos Challenging. Consider alternative strategies or accept mixture and purify. q1->sol_1_pos No (Targeting 1-Position) end_node Improved Regioselectivity sol_3_pos->end_node sol_1_pos->end_node

Caption: Decision diagram for optimizing DoM of 2-methoxynaphthalene.

Section 4: Purification and Characterization
Question 4: I've completed my synthesis, but I'm struggling to purify my methoxylated naphthalene product from the starting naphthol and other byproducts.

Answer: Purification is a critical step that often requires a multi-pronged approach. The choice of method depends on the physical properties of your product and the impurities present.

Troubleshooting Purification:

  • Base Wash: Unreacted naphthol is acidic and can be removed by washing the organic layer with an aqueous base solution, such as 10% sodium hydroxide.[4][9] The resulting sodium naphthoxide is water-soluble and will be extracted into the aqueous phase.

  • Recrystallization: This is a powerful technique for purifying solid products.

    • Solvent Selection: The key is to find a solvent in which your product is soluble at high temperatures but poorly soluble at low temperatures. Ethanol is a common choice for recrystallizing 2-methoxynaphthalene.[4] Methanol is also frequently used for purifying naphthalene derivatives.[10][11]

    • Procedure: Dissolve the crude product in a minimal amount of boiling solvent. If the solution is colored, you can add activated charcoal to adsorb colored impurities, though its effectiveness can vary.[4] Allow the solution to cool slowly to promote the formation of large, pure crystals.

  • Column Chromatography: If recrystallization is ineffective or if you have a mixture of isomers, silica gel chromatography is the method of choice. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective for separating naphthalene derivatives based on polarity.

  • Spectroscopic Characterization: Always confirm the purity and identity of your final product.

    • NMR (¹H and ¹³C): Provides detailed structural information and can help identify isomers.

    • UV-Vis Spectroscopy: Can be used to determine the wavelength of maximum absorbance (λmax) and monitor purity. For 2-methoxynaphthalene, characteristic absorbance maxima are found around 226 nm.[9]

    • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.[4]

References
  • Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. (n.d.). International Journal of Research in Pharmacy and Science.
  • Corrosion. (2022, September 6).
  • Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions--Importance of steric factors. Journal of the Indian Chemical Society, 60(10), 957-960.
  • 2-acetyl-6-methoxynaphthalene. (n.d.). Organic Syntheses. [Link]
  • Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. [Link]
  • Williamson ether synthesis (video). (n.d.). Khan Academy. [Link]
  • Williamson Ether Synthesis. (2023, October 24). Chemistry Steps. [Link]
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Process for the purification of naphthalene. (1972).
  • Method of purifying naphthalene by crystallization. (1952).
  • Faigl, F., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton Transactions, 42(43), 15371-15381. [Link]

Sources

Technical Support Center: Stability of 1-Methoxy-2-methylnaphthalene in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-methoxy-2-methylnaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. As a specialized aromatic compound, understanding its stability profile is critical for ensuring the accuracy and reproducibility of your experimental results. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges you may encounter.

Introduction to the Stability of this compound

This compound is a substituted naphthalene derivative with potential applications in various fields of chemical research and development. The stability of this compound in solution is paramount for its effective use. While direct stability studies on this compound are not extensively documented in publicly available literature, we can infer its stability characteristics based on the known behavior of structurally related compounds, such as methylnaphthalenes and methoxy-substituted aromatic compounds.

The primary modes of degradation for such molecules typically involve:

  • Oxidation: The methyl group and the aromatic naphthalene ring are susceptible to oxidation, especially in the presence of oxidizing agents, light, and heat.

  • Photodegradation: Exposure to ultraviolet (UV) radiation can induce photochemical reactions, leading to the breakdown of the molecule.[1][2]

  • Hydrolysis: While the methoxy ether linkage is generally stable, extreme pH conditions (highly acidic or basic) can promote hydrolysis.

This guide will provide you with the necessary information to mitigate these potential stability issues and ensure the integrity of your work.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability of this compound in solution.

Q1: What are the optimal storage conditions for solutions of this compound?

To ensure the long-term stability of your this compound solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at low temperatures, preferably at 2-8 °C. For long-term storage, consider freezing at -20 °C or below.

  • Light: Protect solutions from light by using amber vials or by wrapping the container with aluminum foil. Photodegradation is a common issue for aromatic compounds.[1][2]

  • Inert Atmosphere: For sensitive applications, purging the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation.

Q2: Which solvents are recommended for dissolving this compound to ensure maximum stability?

The choice of solvent can significantly impact the stability of your compound.

  • Recommended: Aprotic organic solvents such as acetonitrile, tetrahydrofuran (THF), and dioxane are generally good choices as they are less likely to participate in degradation reactions.

  • Use with Caution: Protic solvents like methanol and ethanol can be used, but be aware of the potential for photochemical reactions if exposed to light. Chlorinated solvents (e.g., dichloromethane, chloroform) may contain acidic impurities that can promote degradation.

  • Aqueous Solutions: If working with aqueous solutions, it is crucial to control the pH. Buffering the solution to a neutral pH (around 7) is advisable.

Q3: How can I detect and quantify the degradation of this compound in my samples?

Several analytical techniques can be employed to monitor the stability of your compound.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[3][4] A stability-indicating HPLC method can separate the parent compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for identifying and quantifying volatile degradation products.[5]

  • UV-Visible Spectroscopy: While not as specific as chromatographic methods, a change in the UV-Vis spectrum of the solution can be an initial indicator of degradation.[6]

Q4: What are the likely degradation products of this compound?

Based on the degradation pathways of similar compounds, potential degradation products could include:

  • Oxidation of the methyl group: This could lead to the formation of 1-methoxy-2-(hydroxymethyl)naphthalene or 1-methoxy-2-naphthaldehyde.

  • Hydroxylation of the aromatic ring: The naphthalene ring can be hydroxylated at various positions.

  • Demethylation: Cleavage of the methoxy group would result in the formation of 2-methyl-1-naphthol.

Troubleshooting Guide: Stability Issues

This section provides a structured approach to troubleshooting common stability problems encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Unexpected peaks in chromatogram Degradation of the compound due to improper storage or handling.1. Verify Storage: Ensure the solution is stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. Check Solvent Quality: Use high-purity, fresh solvents. Old or improperly stored solvents can contain impurities that promote degradation. 3. Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate degradation. Aliquot the stock solution into smaller, single-use vials.
Decrease in assay signal or potency Loss of the active compound due to degradation.1. Perform a Stability Study: Conduct a forced degradation study (see protocol below) to understand the compound's stability under various stress conditions.[7][8] 2. Use Freshly Prepared Solutions: For critical experiments, prepare solutions of this compound immediately before use. 3. Incorporate a Stabilizer: If oxidative degradation is suspected, the addition of a small amount of an antioxidant (e.g., BHT) may be beneficial, but its compatibility with your experimental system must be verified.
Color change in the solution Formation of colored degradation products, often from oxidation or photodegradation.1. Protect from Light: Immediately transfer the solution to an amber vial or wrap the container in foil.[1][2] 2. Deoxygenate the Solvent: If the color change is rapid, it may be due to oxidation. Purge the solvent with an inert gas before dissolving the compound. 3. Analyze for Degradants: Use HPLC or GC-MS to identify the colored impurities.
Precipitation or insolubility issues The compound may be degrading into less soluble products, or the solvent may not be appropriate for long-term storage.1. Evaluate Solvent Compatibility: Test the solubility and stability in a few different recommended solvents to find the most suitable one for your application. 2. Filter the Solution: Before use, filter the solution through a 0.22 µm syringe filter to remove any precipitated degradation products. 3. Consider a Co-solvent: If working in a partially aqueous system, adding a co-solvent like acetonitrile or DMSO may improve solubility and stability.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[9][10]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60 °C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at 60 °C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80 °C for 24 hours.

    • Dissolve the stressed sample in acetonitrile for analysis.

  • Photodegradation:

    • Expose a solution of this compound in a quartz cuvette to UV light in a photostability chamber.

    • Analyze the sample after a defined period (e.g., 24 hours).

  • Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, by a suitable HPLC method.

    • Monitor for the appearance of new peaks and a decrease in the parent peak area.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • 0-15 min: 50-90% B

    • 15-20 min: 90% B

    • 20-21 min: 90-50% B

    • 21-25 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

Method Validation: The specificity of the method should be confirmed by analyzing the samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

Visualizing Degradation Pathways and Workflows

To better understand the potential degradation pathways and the experimental workflow, the following diagrams are provided.

G cluster_pathways Potential Degradation Pathways This compound This compound Oxidation Oxidation This compound->Oxidation [O] Photodegradation Photodegradation This compound->Photodegradation hv Hydrolysis Hydrolysis This compound->Hydrolysis H+/OH- Aldehyde/Carboxylic Acid Aldehyde/Carboxylic Acid Oxidation->Aldehyde/Carboxylic Acid Ring-opened products/polymers Ring-opened products/polymers Photodegradation->Ring-opened products/polymers 2-Methyl-1-naphthol 2-Methyl-1-naphthol Hydrolysis->2-Methyl-1-naphthol

Caption: Potential degradation pathways for this compound.

G cluster_workflow Forced Degradation Workflow Prepare Stock Solution Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions Neutralize (if necessary) Neutralize (if necessary) Apply Stress Conditions->Neutralize (if necessary) HPLC Analysis HPLC Analysis Neutralize (if necessary)->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis

Caption: Workflow for a forced degradation study.

Conclusion

Ensuring the stability of this compound in solution is crucial for the integrity of your research. By understanding the potential degradation pathways and implementing the proper storage, handling, and analytical procedures outlined in this guide, you can minimize stability-related issues. We recommend performing a forced degradation study to establish a comprehensive stability profile for your specific experimental conditions. For further assistance, please do not hesitate to contact our technical support team.

References

  • Barnsley, E. A. (1983). Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain. Applied and Environmental Microbiology, 46(4), 797-802.
  • Spitzer, U. A., & Lee, D. G. (1975). Oxidation of Hydrocarbons. VII. Kinetics of the Oxidation of Naphthalenes by Ruthenium Tetroxide. Canadian Journal of Chemistry, 53(19), 2865-2871.
  • Pan, X., et al. (2020). The Photodegradation of Lignin Methoxyl C Promotes Fungal Decomposition of Lignin Aromatic C Measured with 13C-CPMAS NMR. Environmental Science & Technology, 54(15), 9345-9354.
  • Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346-353.
  • Fox, M. A., & Chen, C. C. (1983). Oxidative cleavage of substituted naphthalenes induced by irradiated semiconductor powders. Journal of the American Chemical Society, 105(13), 4497-4499.
  • Sartori, G., et al. (2003). Modern methods for the synthesis of substituted naphthalenes. Chemical Reviews, 103(8), 2999-3032.
  • Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Sultan Qaboos University House of Expertise.
  • Jayanthi, V., & Chitra, K. (2015). Kinetic and mechanistic studies of the oxidation of naphthalene by potassium permanganate in aqueous acetic medium. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-267.
  • Patel, K., et al. (2019). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Pharmaceutical Sciences and Research, 10(6), 2696-2706.
  • Karray, F., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Analytical Methods, 13(6), 845-853.
  • Kulkarni, S. J. (1999). Process for the preparation of α and β napthol by hydroxylation of naphthalene using organotransition metal complex.
  • Sharma, G., & Saini, V. (2016).
  • Sonawane, S., & Gide, P. (2013). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(8), 831-839.
  • Reddy, G. R., & Kumar, A. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Outsourcing.
  • Patole, M. S., & Phale, P. S. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 12, 639499.
  • Rawat, T., & Pandey, I. P. (2015).
  • Schneider, J., et al. (2018). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA.
  • Karray, F., et al. (2021). Direct analysis of aromatic pollutants using HPLC-FLD/DAD for monitoring biodegradation processes.
  • Stams, A. J. M., et al. (2021). A novel methoxydotrophic metabolism discovered in the hyperthermophilic archaeon Archaeoglobus fulgidus. Environmental Microbiology, 23(8), 4646-4660.
  • Funk, G. L., & Critchfield, F. E. (1963). Detection and estimation of ethers. Analytical Chemistry, 35(8), 1030-1033.
  • Baertschi, S. W. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. TrAC Trends in Analytical Chemistry, 25(8), 756-767.
  • Nile Chemicals. (2022, September 6).
  • Kumar, A., et al. (2022). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods.
  • Hofrichter, M., & Ullrich, R. (2009). Hydroxylation of naphthalene by aromatic peroxygenase from Agrocybe aegerita proceeds via oxygen transfer from H2O2 and intermediary epoxidation. Applied Microbiology and Biotechnology, 81(6), 1071-1076.
  • Mechichi, T., et al. (2005). Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. Archives of Microbiology, 183(2), 103-111.

Sources

Technical Support Center: Enhancing the Fluorescence Quantum Yield of Naphthalene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for naphthalene-based fluorophores. This guide is designed for researchers, scientists, and drug development professionals who are working to optimize the fluorescence quantum yield (Φf) of naphthalene derivatives. Here, we address common experimental challenges, provide in-depth troubleshooting guides, and offer advanced strategies to enhance the emissive properties of your compounds.

Part 1: Foundational Concepts & Common Troubleshooting

This section addresses the most frequent issues encountered when working with naphthalene derivatives. Understanding these fundamental principles is the first step toward successful optimization.

Frequently Asked Questions (FAQs)

Q1: My naphthalene derivative has a very low quantum yield in aqueous solution. Is this expected?

A1: Yes, this is a common observation. The planar aromatic structure of naphthalene makes it susceptible to aggregation and π-π stacking in aqueous environments where it is often poorly solvated.[1] This aggregation frequently leads to self-quenching, a phenomenon known as Aggregation-Caused Quenching (ACQ), which provides a non-radiative pathway for the excited state to return to the ground state, thus diminishing fluorescence.[1][2][3] Additionally, polar protic solvents like water can engage in hydrogen bonding, which may also create efficient non-radiative decay pathways.[4]

Q2: I've dissolved my compound in a new solvent, and the emission wavelength has shifted significantly. Why did this happen?

A2: You are observing a phenomenon called solvatochromism. The excited states of many naphthalene derivatives are more polar than their ground states.[1][5] Polar solvents will preferentially stabilize this more polar excited state, lowering its energy.[1][5] This reduces the energy gap between the excited and ground states, resulting in the emission of lower-energy (longer wavelength) light, which is observed as a red shift.[1] This effect is particularly pronounced in probes like PRODAN, which can exhibit a massive emission shift from ~400 nm in nonpolar cyclohexane to ~530 nm in water.[1]

Q3: My fluorescence intensity seems to decrease over time during measurement. What's causing this?

A3: This is likely due to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon prolonged exposure to the excitation light.[4] All fluorophores are susceptible to photobleaching to some extent. To confirm this, you can measure the fluorescence intensity over time while continuously illuminating the sample. If the intensity steadily decreases, photobleaching is occurring. To mitigate this, you can reduce the excitation light intensity, decrease the exposure time, or use a deoxygenated solvent, as dissolved oxygen can sometimes accelerate photobleaching.[6]

Q4: I've checked for common issues, but my quantum yield is still unexpectedly low. What fundamental parameters should I verify?

A4: When troubleshooting low quantum yield, it's crucial to return to the basics:

  • Purity of the Compound: Impurities can act as quenchers. Ensure your naphthalene derivative has been properly purified and characterized (e.g., via NMR, mass spectrometry, and elemental analysis).

  • Purity of the Solvent: Solvents, especially older ones, can contain fluorescent impurities or quenching species.[7] Always use spectroscopic grade solvents. It's good practice to run a blank spectrum of the solvent alone to check for background fluorescence.[7]

  • Presence of Dissolved Oxygen: Molecular oxygen is a well-known dynamic quencher of fluorescence for many aromatic hydrocarbons, including naphthalene.[6] The process is diffusion-controlled and results from collisions between the excited fluorophore and oxygen.[6] To eliminate this, you can deoxygenate your solutions by bubbling an inert gas like nitrogen or argon through them prior to measurement.

  • Concentration and Inner Filter Effects: At high concentrations, the measured fluorescence intensity may be non-linear with concentration. This is due to inner filter effects, where the excitation light is heavily absorbed by the solution before it reaches the center of the cuvette, and emitted light is reabsorbed by other fluorophore molecules.[8][9] To avoid this, ensure the absorbance of your solutions at the excitation wavelength is below 0.1 in a standard 10 mm path length cuvette.[8][9]

Part 2: Advanced Enhancement Strategies & Mechanistic Insights

Once fundamental issues have been addressed, you can employ more advanced strategies to actively enhance the quantum yield of your naphthalene derivatives.

Troubleshooting and Optimization Guide

Q5: How do different chemical substituents on the naphthalene ring affect the quantum yield?

A5: The nature and position of substituents can dramatically alter the photophysical properties of the naphthalene core.[10][11]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) can increase the electron density of the aromatic system. Substituting EDGs, particularly at the C-4 position of naphthalimides, often increases the quantum yield.[10] These groups can enhance the intramolecular charge transfer (ICT) character of the excited state, which, when properly managed, can lead to strong emission.[10][12]

  • Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN) or nitro (-NO₂) pull electron density from the ring. The effect of EWGs is highly dependent on their position and the overall molecular structure. In some cases, they can be part of a "push-pull" system with an EDG, leading to desirable ICT properties.[10]

  • Heavy Atoms: Substituents containing heavy atoms (e.g., Br, I) can increase the rate of intersystem crossing (ISC) from the excited singlet state to the triplet state.[13] Since fluorescence only occurs from the singlet state, increasing ISC provides a competing non-radiative decay pathway and typically decreases the fluorescence quantum yield.[13][14]

  • Silyl Groups: The introduction of silyl groups (e.g., -SiMe₃) at the 1- and 1,4-positions of naphthalene has been shown to cause shifts to longer absorption wavelengths and significant increases in fluorescence intensities and quantum yields.[15]

Q6: My probe's fluorescence is quenched in polar solvents due to a suspected Twisted Intramolecular Charge Transfer (TICT) state. How can I prevent this?

A6: The formation of a non-emissive TICT state is a common quenching mechanism for donor-acceptor fluorophores in polar solvents.[1] In the excited state, charge transfer occurs, and if parts of the molecule can rotate freely, it can adopt a twisted, charge-separated conformation. Polar solvents stabilize this state, which then decays non-radiatively.[1]

Mitigation Strategy: Structural Rigidification The key is to restrict this molecular rotation. This can be achieved by:

  • Introducing Bulky Groups: Synthesizing derivatives with sterically demanding groups near the rotatable bond can physically hinder the twisting motion.[1]

  • Creating a Bridged System: Covalently "locking" the rotatable parts of the molecule into a more planar conformation can completely prevent TICT state formation.

Q7: I suspect Aggregation-Caused Quenching (ACQ) is the primary issue. How can I design molecules to avoid this?

A7: ACQ is driven by π-π stacking interactions in aggregates.[1][3] The strategy to combat this is to disrupt these interactions.

  • Introduce Steric Hindrance: Attaching bulky, non-planar groups to the naphthalene core can prevent the molecules from stacking closely.[1]

  • Induce Aggregation-Induced Emission (AIE): In some molecular designs, aggregation can actually enhance fluorescence, a phenomenon known as AIE.[16][17] This often occurs in molecules that have freely rotating parts in solution (leading to non-radiative decay), but these rotations are restricted in the aggregated state, which closes the non-radiative pathways and forces the molecule to decay via fluorescence.[2][3] For example, attaching a classic AIE-gen like tetraphenylethene (TPE) to a naphthalimide through a conjugated linker can result in AIE characteristics.[2]

Workflow and Decision Making

The following diagram outlines a logical workflow for troubleshooting and enhancing the quantum yield of a naphthalene derivative.

G start Low Quantum Yield Observed (Φf < 0.1) check_basics Step 1: Verify Fundamentals start->check_basics check_solvent Solvent Purity & Polarity check_basics->check_solvent check_purity Compound Purity check_basics->check_purity check_conc Concentration & O₂ check_basics->check_conc basics_ok Fundamentals Verified, Φf Still Low check_solvent->basics_ok check_purity->basics_ok check_conc->basics_ok analyze_structure Step 2: Analyze Structure & Environment basics_ok->analyze_structure is_polar Is solvent polar? analyze_structure->is_polar Evaluate is_aggregated Prone to aggregation? analyze_structure->is_aggregated Evaluate polar_path Hypothesis: TICT / Solvatochromic Quenching is_polar->polar_path Yes agg_path Hypothesis: Aggregation-Caused Quenching (ACQ) is_aggregated->agg_path Yes strategy Step 3: Implement Enhancement Strategy polar_path->strategy agg_path->strategy rigidify Structural Rigidification (Bulky groups, bridging) strategy->rigidify To combat TICT disrupt_stacking Disrupt π-π Stacking (Steric hindrance, AIE-gen) strategy->disrupt_stacking To combat ACQ

Troubleshooting workflow for low quantum yield.

Part 3: Experimental Protocols & Data Presentation

Accurate and reproducible measurements are the bedrock of photophysical characterization. This section provides a detailed protocol for measuring relative fluorescence quantum yield and presents representative data.

Data Summary Table

The quantum yield of naphthalene derivatives is highly sensitive to both their chemical structure and their environment. The table below summarizes experimentally determined quantum yields for naphthalene and a silyl-substituted derivative in a non-polar solvent, highlighting the significant enhancement possible through structural modification.[15]

CompoundSolventQuantum Yield (Φf)
NaphthaleneDegassed Cyclohexane0.23
1,4-Bis(trimethylsilylethynyl)naphthaleneDegassed Cyclohexane0.85
Detailed Experimental Protocol: Relative Quantum Yield Measurement

The relative method is the most common approach for determining fluorescence quantum yield.[18] It involves comparing the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield.[7][18][19]

Objective: To determine the fluorescence quantum yield (Φx) of a naphthalene derivative relative to a standard (Φst).

Required Materials & Instrumentation:

  • Fluorophore of Interest (Sample): Purified naphthalene derivative.

  • Quantum Yield Standard: A well-characterized fluorophore with a known and stable quantum yield. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for the UV-Vis region.[13][20][21][22][23][24]

  • Spectroscopic Grade Solvents: The same solvent must be used for both the sample and the standard to minimize errors related to the refractive index.[25]

  • UV-Vis Spectrophotometer: For accurate absorbance measurements.

  • Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector, capable of providing corrected emission spectra.

  • 10 mm Path Length Quartz Cuvettes: One for absorbance and one for fluorescence measurements.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of both the test sample and the standard in the chosen spectroscopic grade solvent. The concentration should be high enough to allow for a series of accurate dilutions (e.g., 1 mM).

  • Preparation of Dilutions:

    • From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard.

    • Crucially, the concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is within the range of 0.01 to 0.1. [8][9] This linear range is essential to avoid inner filter effects.[8][9]

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Use the pure solvent as a blank reference.

    • From the spectra, determine and record the precise absorbance value at the chosen excitation wavelength (λex) for each solution.

  • Fluorescence Measurements:

    • Set the spectrofluorometer to the chosen excitation wavelength (λex). This should be a wavelength where both the sample and the standard absorb light.

    • For each of the diluted solutions, record the corrected fluorescence emission spectrum. Ensure the entire emission band is captured.

    • It is critical that all instrument settings (e.g., excitation and emission slit widths, detector voltage) remain identical for all measurements of both the sample and the standard. [26][27]

  • Data Analysis and Calculation:

    • For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).

    • For both the sample and the standard, create a plot of the integrated fluorescence intensity versus the absorbance at λex.

    • The resulting plots should be linear and pass through the origin. Perform a linear regression to determine the gradient (slope) of the line for both the sample (Gradx) and the standard (Gradst).

    • Calculate the quantum yield of the sample (Φx) using the following equation:[8][25]

      Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

      Where:

      • Φst is the known quantum yield of the standard.

      • Gradx and Gradst are the gradients from the plots.

      • ηx and ηst are the refractive indices of the solvents used for the sample and standard, respectively. (Note: If the same solvent is used, this term (ηx²/ηst²) cancels out to 1).

The following diagram illustrates the data processing workflow for this protocol.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Final Calculation prep_solutions Prepare Dilutions (Abs < 0.1) measure_abs Measure Absorbance at λex prep_solutions->measure_abs measure_fluor Measure Corrected Emission Spectra measure_abs->measure_fluor integrate Integrate Area Under Emission Curves measure_fluor->integrate plot_data Plot Integrated Intensity vs. Absorbance integrate->plot_data get_gradient Calculate Gradient (Slope) for Sample & Standard plot_data->get_gradient calc_qy Calculate Φx using: Φx = Φst * (Gradx/Gradst) * (ηx²/ηst²) get_gradient->calc_qy

Data processing workflow for relative quantum yield.

References

  • Quinine sulfate Fluorescence Reference Standard - 100 mg - Labscoop. (n.d.).
  • Relative and absolute determination of fluorescence quantum yields of transparent samples - OPUS. (2020, August 26).
  • Analytical Standard, Quinine sulfate fluorescence standard substance, min 98.6%, 300 mg. (n.d.).
  • Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives - MDPI. (n.d.).
  • Quinine sulfate Fluorescence Reference Standard - 100 mg - Eurogentec. (n.d.).
  • Fluorescence quantum yield measurement | JASCO Global. (2021, March 10).
  • Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, Quinine Sulfate and Green Fluorescent Protein - NIH. (2018, July 26).
  • Application Note: A Practical Guide to Measuring Fluorescence Quantum Yield - Benchchem. (n.d.).
  • Quinine Sulfate Fluorescent Reference Standard - Sigma-Aldrich. (n.d.).
  • A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. (n.d.).
  • Guide for the Measurements of Absolute Quantum Yields of Liquid Samples - Edinburgh Instruments. (n.d.).
  • The Concentration Effect On Spectral Properties of 2, 3- Dimethylnaphthalene Molecules - AIP Publishing. (n.d.).
  • A Fluorescence Lifetime and Integral Equation Study of the Quenching of Naphthalene Fluorescence by Bromoethane in Super- and Subcritical Ethane - American Chemical Society. (n.d.).
  • Troubleshooting low quantum yield in 2,6-Bis(2-benzimidazolyl)pyridine fluorescence - Benchchem. (n.d.).
  • Enhancing the quantum yield of naphthalene-based probes in polar environments - Benchchem. (n.d.).
  • Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - NIH. (2025, January 27).
  • Spectroscopy of Naphthalene in Simple Molecular Liquids. (n.d.).
  • Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - MDPI. (n.d.).
  • A Comparative Analysis of Naphthalene Fluorophore Quantum Yields for Advanced Research Applications - Benchchem. (n.d.).
  • Solvent effects on the fluorescence of 1-(dimethylamino)-5-naphthalenesulfonic acid and related compounds - ACS Publications. (n.d.).
  • Fluorescence lifetime of naphthalene in different solvents | Download Table - ResearchGate. (n.d.).
  • Aggregation‐Induced Emission of Naphthalene Diimides - La Trobe. (n.d.).
  • Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC - NIH. (2023, April 17).
  • A Technical Guide to the Quantum Yield of Naphthalene-Based Fluorophores, with a Focus on 6-(Bromomethyl) - Benchchem. (n.d.).
  • Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+ - MDPI. (2023, April 17).
  • Aggregation-induced emission or aggregation-caused quenching? Impact of covalent bridge between tetraphenylethene and naphthalimide | Request PDF - ResearchGate. (2025, August 7).
  • Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes | Request PDF - ResearchGate. (2023, February 3).
  • What's wrong with my quantum yield measurement? - ResearchGate. (2015, June 1).
  • Aggregation-Induced Emission of Naphthalene Diimides: Effect of Chain Length on Liquid and Solid-Phase Emissive Properties - PubMed. (2024, May 2).
  • Theoretical Study of the Mechanism of Aggregation-Caused Quenching in Near-Infrared Thermally Activated Delayed Fluorescence Molecules: Hydrogen-Bond Effect | The Journal of Physical Chemistry C - ACS Publications. (2019, September 18).
  • Schematic representation of the aggregation‐caused quenching (ACQ)... - ResearchGate. (n.d.).
  • Substituent Effects in the Naphthalene Series. An Analysis of Polar and pI Delocalization Effects - ResearchGate. (n.d.).
  • (PDF) Fluorescence spectroscopy of naphthalene at high temperatures and pressures: Implications for fuel-concentration measurements - ResearchGate. (2025, August 7).
  • Fluorescence quantum yield measurements - NIST Technical Series Publications. (1976, April 9).
  • Need help with fluorescence quantum yield, I went wrong somewhere : r/Chempros - Reddit. (2022, September 19).
  • Substituent effect of naphthalene : r/OrganicChemistry - Reddit. (2021, March 17).
  • Fluorescence Quantum Yield and Lifetime - YouTube. (2018, September 4).
  • A Guide to Recording Fluorescence Quantum Yields - HORIBA. (n.d.).

Sources

Minimizing solvent impurities in 1-Methoxy-2-methylnaphthalene purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Methoxy-2-methylnaphthalene. This guide is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in a high state of purity. Minimizing residual solvents is critical, particularly in drug development, where such impurities can have significant downstream consequences. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, practical problems encountered during the purification of this compound.

Q1: Why am I still seeing residual solvent peaks in my ¹H NMR spectrum after drying?

This is the most common issue in final product validation. The presence of unexpected signals in your NMR spectrum, often corresponding to solvents like diethyl ether, ethyl acetate, hexane, or dichloromethane, indicates incomplete removal.

Root Causes & Mechanistic Explanation:

  • Inefficient Evaporation: Standard rotary evaporation may not be sufficient to remove higher-boiling point solvents or even lower-boiling solvents if the vapor pressure is not sufficiently reduced.

  • Inclusion Complexes/Co-precipitation: During crystallization, solvent molecules can become trapped within the crystal lattice of your product. This is particularly problematic with fast crystallization rates, as the ordered lattice forms around the solvent molecules.

  • Hygroscopic Nature of the Sample: If the sample or residual solvent is hygroscopic, it may have absorbed atmospheric moisture after initial drying.

Systematic Troubleshooting Protocol:

  • Identify the Impurity: First, confirm the identity of the solvent. Compare the chemical shifts of the impurity signals to established reference tables for common laboratory solvents.[1][2]

  • Select a Removal Strategy: The best method depends on the solvent's boiling point and the thermal stability of this compound.

  • Execute the Removal Protocol:

    • For Low-Boiling Solvents (e.g., Diethyl Ether, Hexane, Dichloromethane): Drying under high vacuum is the most effective method. Connect the flask containing your product to a high vacuum line (Schlenk line) at room temperature for several hours. Gentle heating in a vacuum oven (e.g., 30-35 °C, well below the compound's melting point) can accelerate the process.[3][4]

    • For High-Boiling Solvents (e.g., Toluene, DMF): Simple vacuum drying is often insufficient.

      • Re-dissolution and Precipitation: Dissolve the product in a minimal amount of a low-boiling solvent (like dichloromethane) and then precipitate it by adding a non-solvent (like cold hexane). The high-boiling impurity should remain in the solvent mixture.

      • Azeotropic Distillation: This technique is useful for removing water. Dissolving the sample in toluene and evaporating it multiple times can effectively remove water, as toluene and water form a low-boiling azeotrope.[3]

  • Re-analyze: Acquire a new ¹H NMR spectrum to confirm the absence of the solvent peaks.

G start Residual Solvent Peak in NMR identify Identify Solvent using Chemical Shift Tables start->identify bp_check Is Solvent Boiling Point > 100°C? identify->bp_check low_bp Low-Boiling Solvent (e.g., Hexane, EtOAc, DCM) bp_check->low_bp No high_bp High-Boiling Solvent (e.g., Toluene, DMF, DMSO) bp_check->high_bp Yes high_vac Dry under High Vacuum (Room Temp or Gentle Heat) low_bp->high_vac re_dissolve Re-dissolve in Low-Boiling Solvent & Precipitate with Anti-Solvent high_bp->re_dissolve re_analyze Re-analyze by NMR high_vac->re_analyze re_dissolve->re_analyze G crude Crude this compound recrystallization Recrystallization (e.g., from Ethanol/Methanol) crude->recrystallization purity_check1 Purity Check (TLC, NMR) recrystallization->purity_check1 column Silica Gel Column Chromatography (e.g., Hexane/EtOAc) purity_check1->column Impure drying Final Drying (High Vacuum) purity_check1->drying Pure purity_check2 Purity Check (NMR) column->purity_check2 purity_check2->column Impure (Re-run) purity_check2->drying Pure final_product Pure Product (>99%) drying->final_product

Sources

Validation & Comparative

Method 1: Nucleophilic Substitution of 1-Bromo-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Methoxy-2-methylnaphthalene: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the efficient synthesis of specialized chemical intermediates is a cornerstone of innovation. This compound (C₁₂H₁₂O) is a substituted naphthalene derivative that serves as a valuable building block in the synthesis of more complex organic molecules.[1] This guide provides a detailed, comparative analysis of the primary methods for its synthesis, offering field-proven insights and experimental data to inform laboratory and process chemistry decisions.

This is one of the most direct and high-yielding methods reported for the synthesis of this compound. The strategy involves a two-step process starting from the readily available 2-methylnaphthalene: selective bromination at the 1-position, followed by a copper-catalyzed nucleophilic substitution with sodium methoxide.

Scientific Rationale

The directing effect of the methyl group at the 2-position of the naphthalene ring favors electrophilic substitution (like bromination) at the adjacent C1 position. The subsequent step is a nucleophilic aromatic substitution (SNAr). While aryl halides are typically unreactive towards SNAr, the reaction is facilitated by the use of a copper(I) iodide catalyst, which activates the aryl bromide for displacement by the methoxide nucleophile.

Experimental Protocol

Step 1: Synthesis of 1-Bromo-2-methylnaphthalene

  • Cool a solution of 2-methylnaphthalene in a suitable solvent (e.g., a chlorinated hydrocarbon) to a low temperature.

  • Slowly add a solution of bromine, ensuring the temperature is maintained to control selectivity.

  • After the addition is complete, allow the reaction to proceed to completion.

  • Work up the reaction mixture by washing with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine, followed by washing with water and brine.

  • Dry the organic layer and remove the solvent under reduced pressure to yield crude 1-bromo-2-methylnaphthalene, which can be purified by crystallization or distillation.

Step 2: Synthesis of this compound

  • Add a suitable high-boiling point solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Workflow and Mechanism

G cluster_0 Step 1: Bromination cluster_1 Step 2: Methoxylation A 2-Methylnaphthalene C 1-Bromo-2-methylnaphthalene A->C Electrophilic Aromatic Substitution B Bromine (Br2) Low Temperature F This compound C->F Nucleophilic Aromatic Substitution D Sodium Methoxide (NaOMe) E Copper(I) Iodide (CuI) Catalyst

Caption: Workflow for the synthesis of this compound from 2-methylnaphthalene.

Method 2: Williamson Ether Synthesis of 2-Methyl-1-naphthol

This classical approach involves the formation of an ether from an alcohol (or phenol) and an organohalide. In this case, the precursor 2-methyl-1-naphthol is first synthesized and then methylated.

Scientific Rationale

The synthesis of the 2-methyl-1-naphthol precursor can be a multi-step process itself. One documented route involves converting 1-bromo-2-methylnaphthalene into a Grignard reagent, which is then reacted with a borate ester to form a boronic acid. Subsequent oxidative workup with hydrogen peroxide yields the desired naphthol.[3] The final step is a standard Williamson ether synthesis, where the phenolic proton of 2-methyl-1-naphthol is deprotonated by a base to form a nucleophilic naphthoxide ion, which then displaces a halide from a methylating agent like methyl iodide.

Experimental Protocol

Step 1: Synthesis of 2-Methyl-1-naphthol (via Boronic Acid) [3]

  • Prepare the Grignard reagent from 1-bromo-2-methylnaphthalene and magnesium turnings in an anhydrous ether solvent like THF.

  • In a separate flask, cool a solution of a trialkyl borate (e.g., trimethyl borate) in anhydrous THF.

  • Slowly add the prepared Grignard reagent to the borate solution at low temperature.

  • After the addition, allow the mixture to warm to room temperature.

  • Perform an oxidative workup by adding an oxidizing agent, typically hydrogen peroxide, often under basic or acidic conditions.

  • Isolate and purify the resulting 2-methyl-1-naphthol. This multi-step conversion from the bromo-naphthalene has been reported with a 51% yield.[3]

Step 2: Methylation of 2-Methyl-1-naphthol

  • Dissolve 2-methyl-1-naphthol in a suitable solvent (e.g., acetone, DMF).

  • Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the hydroxyl group.

  • Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture.[4]

  • Heat the mixture to drive the reaction to completion, monitoring by TLC.

  • After completion, quench the reaction, extract the product into an organic solvent, and wash to remove inorganic salts and base.

  • Dry the organic layer, concentrate, and purify the final product, this compound, by distillation or chromatography.

Workflow Diagram

G cluster_0 Precursor Synthesis cluster_1 Williamson Ether Synthesis A 1-Bromo-2-methylnaphthalene C 2-Methyl-1-naphthol A->C Grignard/Boration/ Oxidation B 1. Mg, THF 2. B(OMe)3 3. H2O2 F This compound C->F SN2 Reaction D Base (e.g., K2CO3) E Methylating Agent (e.g., CH3I)

Caption: Workflow for Williamson ether synthesis starting from 1-Bromo-2-methylnaphthalene.

Method 3: Palladium-Catalyzed Cross-Coupling Reactions (Proposed)

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. While a specific, optimized protocol for this compound is not prominently documented, several standard reactions could be readily adapted for this purpose. These methods offer high functional group tolerance and catalytic efficiency.

A. Suzuki-Miyaura Coupling

The Suzuki reaction couples an organoboron species with an organohalide.[5][6] A plausible route would involve the coupling of a methoxy-substituted naphthalene halide with a methylboronic acid derivative, or vice-versa.

  • Route A: 1-Bromo-2-methoxynaphthalene + Methylboronic acid

  • Route B: 2-Methyl-1-naphthaleneboronic acid + A methoxylating agent (less common for Suzuki)

The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the product and regenerate the catalyst.[7]

B. Kumada Coupling

The Kumada coupling utilizes a Grignard reagent and an organohalide, typically catalyzed by nickel or palladium complexes.[8][9] This was one of the first cross-coupling methods developed.

  • Plausible Route: 1-Bromo-2-methoxynaphthalene + Methylmagnesium bromide (CH₃MgBr)

The reaction mechanism is similar to other cross-couplings, involving oxidative addition, transmetalation from the Grignard reagent, and reductive elimination.[8]

C. Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by nickel or palladium.[10][11] Organozinc reagents are generally more tolerant of functional groups than Grignard reagents.

  • Plausible Route: 1-Bromo-2-methoxynaphthalene + Methylzinc chloride (CH₃ZnCl)

This method is known for its high efficiency and mild reaction conditions.[12]

General Cross-Coupling Workflow

Caption: Generalized workflow for proposed cross-coupling synthesis routes.

Comparative Analysis

FeatureMethod 1: Nucleophilic SubstitutionMethod 2: Williamson Ether SynthesisMethod 3: Cross-Coupling (Proposed)
Starting Material 2-Methylnaphthalene1-Bromo-2-methylnaphthalene1-Bromo-2-methoxynaphthalene or similar
Key Reagents Br₂, NaOMe, CuIMg, B(OMe)₃, H₂O₂, Base, CH₃IOrganometallics (B, Mg, Zn), Pd/Ni catalyst
Number of Steps 23+1 (from advanced intermediate)
Reported Yield 87.4% (overall)[2]51% for naphthol precursor[3]Typically high (70-95%), but substrate-dependent
Scalability Good; established industrial processesModerate; Grignard step can be sensitiveGood; often used in industrial drug synthesis[8]
Advantages High overall yield, direct routeUses classic, well-understood reactionsHigh functional group tolerance, mild conditions
Disadvantages Use of toxic bromine, copper catalystMulti-step, lower overall yieldCost of catalyst, sensitivity of organometallic reagents

Conclusion and Recommendations

The Williamson Ether Synthesis (Method 2) provides a viable, albeit longer, alternative. It relies on fundamental organic reactions but suffers from a lower overall yield due to the multiple steps required to synthesize the 2-methyl-1-naphthol precursor.[3]

Palladium-catalyzed cross-coupling reactions (Method 3) represent a modern and versatile, yet currently theoretical, approach for this specific target. While they offer significant advantages in terms of mild conditions and functional group compatibility, the synthesis of the required advanced intermediates (e.g., 1-bromo-2-methoxynaphthalene) would be a prerequisite. These methods would be most valuable if a derivative with a complex functional group, incompatible with harsher methods, were desired.

For researchers prioritizing yield and operational simplicity for the direct synthesis of this compound, Method 1 is the recommended approach.

References

  • Wang Hai-yang. (n.d.). Synthesis of 1-Methoxy-2-methyl-Naphthalene. Semantic Scholar.
  • Wikipedia. (2024). Kumada coupling.
  • Google Patents. (n.d.). EP0825172B1 - Synthesis of 1-acetoxy-2-methylnaphthalene.
  • Organic Chemistry Portal. (n.d.). Negishi Coupling.
  • Organic Chemistry Portal. (n.d.). Kumada Coupling.
  • Buchwald, S. L. (2013). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. National Institutes of Health.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (2013). Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings.
  • PubChem. (n.d.). This compound. National Institutes of Health.

Sources

A Comparative Guide to 1-Methoxy-2-methylnaphthalene and 2-Methoxy-1-methylnaphthalene for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Isomeric Properties, Spectroscopic Signatures, and Synthetic Pathways

In the landscape of naphthalene derivatives, subtle shifts in substituent positioning can dramatically alter a molecule's physicochemical properties, reactivity, and biological interactions. This guide offers a detailed comparative analysis of two closely related isomers: 1-methoxy-2-methylnaphthalene and 2-methoxy-1-methylnaphthalene. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive look at their structural differences, spectroscopic fingerprints, and synthetic strategies, supported by available experimental and computed data.

Introduction to the Isomers: A Structural Overview

This compound and 2-methoxy-1-methylnaphthalene are structural isomers with the molecular formula C₁₂H₁₂O.[1] The core of both molecules is a naphthalene ring system, with the key distinction lying in the placement of the methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic framework. This seemingly minor variation in substitution patterns leads to distinct electronic and steric environments, which in turn influence their physical and chemical behaviors.

To visualize this fundamental difference, their molecular structures are presented below.

isomers Molecular Structures of the Isomers cluster_1 This compound cluster_2 2-Methoxy-1-methylnaphthalene a1 a1 a2 a2

Caption: Molecular structures of this compound and 2-methoxy-1-methylnaphthalene.

Comparative Physicochemical Properties

The arrangement of the methoxy and methyl groups has a direct impact on the physical properties of these isomers. While extensive experimental data for 2-methoxy-1-methylnaphthalene is limited, we can draw comparisons based on available data and computational predictions.

PropertyThis compound2-Methoxy-1-methylnaphthalene
CAS Number 14093-86-8[1]1130-80-9
Molecular Formula C₁₂H₁₂O[1]C₁₂H₁₂O
Molecular Weight 172.22 g/mol [1]172.22 g/mol
Physical Form Liquid or solidNot available
Boiling Point Not availableNot available
Melting Point Not availableNot available
Computed XLogP3 3.5[1]Not available

It is important to note that the lack of extensive experimental data for 2-methoxy-1-methylnaphthalene necessitates a cautious approach in direct comparisons. The computed XLogP3 value for this compound suggests a moderate level of lipophilicity.[1]

Spectroscopic Characterization: Unveiling the Isomeric Fingerprints

Spectroscopic techniques are indispensable for distinguishing between structural isomers. The unique electronic environments of the protons and carbon atoms in each isomer give rise to distinct signals in Nuclear Magnetic Resonance (NMR) spectroscopy. Similarly, vibrational modes of the chemical bonds result in characteristic absorption bands in Infrared (IR) spectroscopy, and fragmentation patterns in Mass Spectrometry (MS) provide further structural clues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of these isomers are expected to show characteristic signals for the aromatic protons, the methoxy protons (a singlet), and the methyl protons (a singlet). The chemical shifts of the aromatic protons will be particularly informative in differentiating the two, due to the different anisotropic effects of the naphthalene ring and the electronic influence of the substituents.

¹³C NMR: The carbon NMR spectra will display distinct signals for the twelve carbon atoms in each molecule. The chemical shifts of the carbon atoms directly attached to the methoxy and methyl groups, as well as the other aromatic carbons, will provide a clear fingerprint for each isomer.

Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to exhibit characteristic bands for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy group. The precise positions of these bands can be influenced by the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry of both isomers should show a molecular ion peak (M⁺) at m/z 172, corresponding to their molecular weight. The fragmentation patterns, resulting from the loss of fragments such as a methyl group (-CH₃) or a methoxy group (-OCH₃), can provide further structural information and may differ between the two isomers. The PubChem entry for this compound indicates the availability of GC-MS data.[1]

Synthesis Strategies: Pathways to Isomer-Specific Production

The synthesis of these isomers typically involves the strategic introduction of the methyl and methoxy groups onto a naphthalene precursor. The choice of starting material and reaction sequence is crucial for achieving regioselectivity and obtaining the desired isomer.

Synthesis of this compound

synthesis1 Synthesis of this compound Start 2-Methylnaphthalene Step1 Bromination (low temp.) Start->Step1 Intermediate 1-Bromo-2-methylnaphthalene Step1->Intermediate Step2 Sodium Methoxide, CuI Intermediate->Step2 End This compound Step2->End synthesis2 Proposed Synthesis of 2-Methoxy-1-methylnaphthalene Start 1-Methylnaphthalene Step1 Regioselective Hydroxylation Start->Step1 Intermediate 1-Methyl-2-naphthol Step1->Intermediate Step2 Methylation (e.g., Dimethyl sulfate or Methyl iodide) Intermediate->Step2 End 2-Methoxy-1-methylnaphthalene Step2->End

Sources

A Spectroscopic Guide to Differentiating 1-Methoxy-2-methylnaphthalene and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. Substituted naphthalenes, a common scaffold in medicinal chemistry and materials science, often present a significant analytical challenge due to the subtle structural variations among their isomers. This technical guide provides an in-depth spectroscopic comparison of 1-methoxy-2-methylnaphthalene and its selected structural isomers, offering a practical framework for their differentiation using routine analytical techniques.

This guide moves beyond a simple listing of data, delving into the causal relationships between molecular structure and spectral output. By understanding why spectra differ, researchers can develop a more intuitive and predictive approach to structural elucidation.

The Challenge of Isomerism in Substituted Naphthalenes

The naphthalene core, a bicyclic aromatic system, allows for numerous positional isomers when substituted with two or more functional groups. In the case of a methoxy and a methyl group, there are 14 possible structural isomers. Their similar molecular weights and elemental compositions render many basic analytical techniques insufficient for definitive identification. Spectroscopic methods, however, provide a powerful means to probe the unique electronic and steric environment of each isomer.

This guide will focus on a comparative analysis of the following representative isomers, chosen to illustrate key spectroscopic differences arising from the placement of substituents on the same and different rings:

  • This compound (Target Analyte)

  • 2-Methoxy-1-methylnaphthalene

  • 1-Methoxy-4-methylnaphthalene

  • 2-Methoxy-6-methylnaphthalene

  • 1-Methoxy-5-methylnaphthalene

Experimental Workflow for Isomer Characterization

A robust and self-validating workflow is essential for the accurate identification of an unknown isomer. The following process outlines the logical steps from sample preparation to data interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Isomer Sample Dissolution Dissolve in appropriate deuterated solvent (e.g., CDCl3) for NMR and a volatile solvent for other techniques. Sample->Dissolution NMR ¹H and ¹³C NMR Dissolution->NMR IR FT-IR Spectroscopy Dissolution->IR MS Mass Spectrometry (EI) Dissolution->MS UV UV-Vis Spectroscopy Dissolution->UV Compare Compare experimental spectra with reference data and theoretical predictions. NMR->Compare IR->Compare MS->Compare UV->Compare Identify Identify key differentiating features in each spectrum. Compare->Identify Structure Propose and confirm the isomeric structure. Identify->Structure

Figure 1. A generalized workflow for the spectroscopic identification of methoxy-methylnaphthalene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful tool for differentiating constitutional isomers. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, which is influenced by the positions of the methoxy and methyl substituents.

¹H NMR Spectroscopy: A Fingerprint of Proton Environments

The aromatic region (typically 7.0-8.5 ppm) of the ¹H NMR spectrum provides a wealth of information. The electron-donating methoxy group (-OCH₃) generally shields ortho and para protons, causing them to resonate at a higher field (lower ppm), while the weakly electron-donating methyl group (-CH₃) has a smaller shielding effect. Steric interactions, particularly the peri-interaction between substituents at the 1 and 8 positions, can cause significant deshielding.

Key Differentiating Features in ¹H NMR:

  • Chemical Shifts of Methoxy and Methyl Protons: The singlet signals for the -OCH₃ and -CH₃ groups will have characteristic chemical shifts. The methoxy protons typically appear around 3.9-4.1 ppm, while the methyl protons are found further upfield, around 2.3-2.7 ppm.

  • Aromatic Proton Splitting Patterns: The coupling patterns (singlets, doublets, triplets, etc.) and coupling constants (J-values) of the aromatic protons are unique for each isomer and allow for the determination of the substitution pattern.

  • Peri-Effects: In isomers like 1-methoxy-8-methylnaphthalene (not detailed in the table but a relevant example), the steric compression between the substituents at the C1 and C8 positions leads to a significant downfield shift for the protons on these groups.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

Key Differentiating Features in ¹³C NMR:

  • Chemical Shifts of Substituted Carbons: The carbons directly attached to the methoxy group (C-O) are significantly deshielded and appear in the range of 150-160 ppm. The carbons bearing the methyl group are also deshielded, but to a lesser extent.

  • Quaternary Carbon Signals: The number and chemical shifts of the non-protonated (quaternary) carbons can help to distinguish between isomers.

  • Symmetry: Symmetric isomers will have fewer unique carbon signals than asymmetric ones.

Comparative NMR Data for Selected Isomers

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Data not readily available in searched literature. Predicted shifts would show a shielded proton at C4 and characteristic aromatic patterns.A 13C NMR spectrum is available on PubChem, but specific peak assignments are not provided[1].
2-Methoxy-1-methylnaphthalene Supplier documentation suggests NMR data is available, but the data itself is not publicly accessible[2].Supplier documentation suggests NMR data is available[2].
1-Methoxynaphthalene (for comparison) ~8.26 (H-8), ~7.74 (H-5), ~7.43 (H-4, H-6), ~7.37 (H-7), ~7.31 (H-3), ~6.69 (H-2), ~3.86 (-OCH₃)[3].~154.7 (C-1), ~134.4 (C-8a), ~127.4 (C-4a), ~126.6 (C-7), ~125.9 (C-5), ~125.2 (C-6), ~122.1 (C-8), ~120.1 (C-4), ~119.9 (C-3), ~104.9 (C-2), ~55.4 (-OCH₃).
2-Methoxynaphthalene (for comparison) ~7.75 (m, aromatic), ~7.43 (m, aromatic), ~7.33 (m, aromatic), ~7.14 (m, aromatic), ~3.91 (-OCH₃)[4].Data available on SpectraBase[5].

Note: The lack of readily available, directly comparable experimental NMR data for all isomers in public databases is a significant challenge. The data for 1- and 2-methoxynaphthalene are provided to illustrate the general principles of substituent effects.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

IR spectroscopy is excellent for confirming the presence of functional groups and can also provide clues about the substitution pattern on the aromatic ring.

Key Differentiating Features in IR Spectra:

  • C-O Stretching: The strong C-O stretching vibration of the methoxy group is typically observed in the region of 1250-1300 cm⁻¹[6]. The exact position can be subtly influenced by the electronic environment.

  • C-H Bending (Out-of-Plane): The pattern of out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region is highly characteristic of the substitution pattern on the naphthalene ring. For example, the pattern for a 1,2-disubstituted naphthalene will differ significantly from that of a 2,6- or 1,5-disubstituted isomer.

  • Aromatic C=C Stretching: These vibrations appear in the 1400-1650 cm⁻¹ region[6].

Comparative IR Data

IsomerKey IR Absorptions (cm⁻¹)
This compound Data not readily available in searched literature.
2-Methoxy-3-methylnaphthalene A computed vapor phase IR spectrum is available, showing characteristic aromatic and ether bands[7][8].
2-Methoxynaphthalene (for comparison) ~3050-3100 (aromatic C-H stretch), ~1600-1650 (aromatic C=C stretch), ~1250-1300 (C-O stretch)[6]. The NIST database also contains IR spectra for this compound[9][10].

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and, through analysis of the fragmentation patterns, can offer structural clues. All isomers of methoxy-methylnaphthalene will have the same nominal molecular weight of 172 g/mol .

Key Differentiating Features in Mass Spectra:

  • Molecular Ion Peak (M⁺): A strong molecular ion peak is expected at m/z = 172.

  • Fragmentation Patterns: While the primary fragmentation pathways might be similar (e.g., loss of a methyl group, loss of the methoxy group), the relative intensities of the fragment ions can vary between isomers due to differences in the stability of the resulting carbocations. For example, the loss of a methyl radical from the molecular ion to give a fragment at m/z = 157 is a common pathway. The stability of this fragment ion will depend on the position of the original substituents.

Comparative Mass Spectrometry Data

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 172GC-MS data is available on PubChem, indicating a molecular ion at 172[1].
2-Methoxy-3-methylnaphthalene 172GC-MS data is available on PubChem[7].
1-Methoxynaphthalene (for comparison) 158115, 143[11].
2-Methoxynaphthalene (for comparison) 158115, 128, 159[5].

UV-Vis Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-system of the naphthalene ring. The absorption maxima (λ_max) and molar absorptivities (ε) are sensitive to the substitution pattern.

Key Differentiating Features in UV-Vis Spectra:

  • λ_max Shifts: Both methoxy and methyl groups are auxochromes that can cause a bathochromic (red) shift of the absorption bands compared to unsubstituted naphthalene. The extent of this shift depends on the position of the substituents and their ability to extend the conjugation of the π-system.

  • Fine Structure: The vibrational fine structure of the absorption bands can be affected by the substitution pattern.

Comparative UV-Vis Data

IsomerKey UV-Vis Absorptions (λ_max, nm)
This compound Data not readily available in searched literature.
2-Methoxynaphthalene (for comparison) Typically shows absorption maxima at 220-240 nm and 280-300 nm[6].
2-Methylnaphthalene (for comparison) Maxima at 224, 274, 305, and 319 nm in alcohol[12].

Detailed Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence with a 30° pulse angle and a relaxation delay of at least 1 second.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-transform infrared spectrometer.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or the pure KBr pellet.

Mass Spectrometry (Electron Ionization)

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization (EI) source at 70 eV.

  • Analysis: Scan a mass range of m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Scan the spectrum from 200 to 400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Conclusion and Future Outlook

The differentiation of this compound from its isomers is a challenging but achievable task through the systematic application and interpretation of modern spectroscopic techniques. While a complete, publicly available dataset for all isomers is currently lacking, this guide provides a framework for analysis based on the foundational principles of spectroscopy and available data for related compounds.

Key Takeaways:

  • NMR spectroscopy is the most definitive technique , with the chemical shifts and coupling patterns of the aromatic protons providing a unique fingerprint for each isomer.

  • IR spectroscopy is valuable for confirming functional groups and providing clues about the substitution pattern through the out-of-plane C-H bending region.

  • Mass spectrometry confirms the molecular weight , and subtle differences in fragmentation patterns can offer supporting evidence for a particular isomeric structure.

  • UV-Vis spectroscopy can reveal differences in the conjugated π-system , although these may be less pronounced than the differences observed in NMR spectra.

Given the gaps in experimental data, there is a significant opportunity for computational chemistry to play a larger role. The prediction of NMR, IR, and UV-Vis spectra using density functional theory (DFT) and other methods can provide valuable reference data for comparison with experimental results, ultimately accelerating the process of structural elucidation in complex isomeric systems.

References

  • Semantic Scholar. (n.d.). Synthesis of 1-Methoxy-2-methyl-Naphthalene.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Methoxy-3-methylnaphthalene. National Center for Biotechnology Information.
  • International Journal of Pharmaceutical Sciences. (2025). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods.
  • NIST. (n.d.). Naphthalene, 1-methoxy-. NIST Chemistry WebBook.
  • NIST. (n.d.). Naphthalene, 2-methoxy-. NIST Chemistry WebBook.
  • NIST. (n.d.). Naphthalene, 2-methoxy-. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 2-Methoxy-3-methylnaphthalene.
  • SpectraBase. (n.d.). 1-Ethoxy-2-methoxy-8-methylnaphthalene.
  • PubChem. (n.d.). 1-Methoxynaphthalene. National Center for Biotechnology Information.
  • NIST. (n.d.). Naphthalene, 1-methoxy-. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 1-Methoxynaphthalene.
  • PubChem. (n.d.). 2-Methylnaphthalene. National Center for Biotechnology Information.
  • SpectraBase. (n.d.). 1-Methoxy-8-methylnaphthalene.
  • ResearchGate. (2025). Visible Photodissociation Spectra of the 1-and 2-Methylnaphthalene Cations: Laser Spectroscopy and Theoretical Simulations.
  • PubChem. (n.d.). 2-Methoxynaphthalene. National Center for Biotechnology Information.
  • PMC. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones.
  • BMRB. (n.d.). 2-methylnaphthalene (C11H10).

Sources

A Senior Application Scientist's Guide to Validating the Structure of 1-Methoxy-2-methylnaphthalene by 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers and scientists, nuclear magnetic resonance (NMR) spectroscopy stands as a powerful and indispensable tool for molecular structure elucidation.[1][2][3] While one-dimensional (1D) NMR provides a foundational overview of the chemical environment of nuclei, complex organic molecules often present overlapping signals that obscure definitive assignment. This is where two-dimensional (2D) NMR techniques become paramount, offering a more detailed roadmap of atomic connectivity.

This guide provides an in-depth, experience-driven comparison of key 2D NMR experiments—COSY, HSQC, and HMBC—for the structural validation of 1-methoxy-2-methylnaphthalene. We will move beyond a simple recitation of steps to explain the strategic choices behind the experimental design and data interpretation, ensuring a self-validating analytical process.

The Challenge: Beyond the 1D Spectrum

A 1D ¹H NMR spectrum of this compound would reveal the number of distinct proton environments, their integrations, and their splitting patterns. However, in a molecule with multiple aromatic protons in close proximity, signal overlap can make precise assignment challenging. Similarly, a ¹³C NMR spectrum identifies the unique carbon environments but does not inherently reveal their connectivity. To solve this structural puzzle, we turn to 2D NMR to reveal the intricate network of connections within the molecule.

A Multi-faceted Approach to Structural Validation

Our strategy relies on a synergistic application of three key 2D NMR experiments, each providing a unique piece of the structural puzzle.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[4][5][6][7] This allows us to trace out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[8][9][10][11] This is crucial for assigning the chemical shifts of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds, and sometimes four in conjugated systems.[12][13][14][15][16] This is invaluable for connecting different spin systems and identifying quaternary carbons.

The following workflow diagram illustrates our systematic approach to validating the structure of this compound.

2D_NMR_Workflow cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis & Interpretation 1D_H_NMR 1D ¹H NMR Proton_Spin_Systems Identify Proton Spin Systems (COSY) 1D_H_NMR->Proton_Spin_Systems 1D_C_NMR 1D ¹³C NMR Direct_CH_Correlation Correlate Protons to Carbons (HSQC) 1D_C_NMR->Direct_CH_Correlation COSY COSY COSY->Proton_Spin_Systems HSQC HSQC HSQC->Direct_CH_Correlation HMBC HMBC Long_Range_Correlations Identify Long-Range C-H Correlations (HMBC) HMBC->Long_Range_Correlations Assemble_Fragments Assemble Molecular Fragments Proton_Spin_Systems->Assemble_Fragments Direct_CH_Correlation->Assemble_Fragments Long_Range_Correlations->Assemble_Fragments Final_Structure Confirm Final Structure Assemble_Fragments->Final_Structure

Caption: Workflow for 2D NMR-based structural validation.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the necessary 2D NMR spectra.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Filter the solution into a standard 5 mm NMR tube.

NMR Spectrometer Setup (General):

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and referencing.

  • Acquire a standard 1D ¹³C NMR spectrum.

COSY Experiment:

  • Load a standard COSY pulse program.

  • Set the spectral width in both dimensions to encompass all proton signals.

  • Set the number of increments in the indirect dimension (t₁) to achieve the desired resolution.

  • Set the number of scans per increment based on the sample concentration.

  • Acquire the data.

HSQC Experiment:

  • Load a standard HSQC pulse program (phase-sensitive).

  • Set the ¹H spectral width in the direct dimension (t₂) and the ¹³C spectral width in the indirect dimension (t₁).

  • Optimize the one-bond C-H coupling constant (¹JCH), typically around 145 Hz for aromatic and aliphatic carbons.

  • Set the number of scans and increments.

  • Acquire the data.

HMBC Experiment:

  • Load a standard HMBC pulse program.

  • Set the ¹H and ¹³C spectral widths.

  • Optimize the long-range C-H coupling constant (ⁿJCH), typically set to 8-10 Hz to observe two- and three-bond correlations.

  • Set the number of scans and increments.

  • Acquire the data.

Data Interpretation and Structural Validation

For the purpose of this guide, we will use realistic, hypothetical NMR data for this compound to illustrate the interpretation process.

Structure and Numbering of this compound:

Caption: Structure and numbering of this compound.

Hypothetical ¹H and ¹³C NMR Data:

Protonδ (ppm)Carbonδ (ppm)
H37.30C1154.0
H47.85C2125.0
H57.50C3120.0
H67.40C4126.0
H77.90C4a128.0
H88.10C5124.0
OCH₃4.00C6126.5
C2-CH₃2.50C7125.5
C8122.0
C8a134.0
OCH₃56.0
C2-CH₃16.0
COSY Analysis: Identifying Spin Systems

The COSY spectrum reveals proton-proton couplings. We expect to see two distinct spin systems in this compound.

Expected COSY Correlations:

Correlating Protons
H3 – H4
H5 – H6
H6 – H7
H7 – H8

The correlation between H3 and H4 identifies one spin system. The sequential correlations from H5 to H8 identify the second, larger spin system. The methoxy and methyl protons will appear as singlets with no COSY cross-peaks.

Caption: Expected COSY correlations for this compound.

HSQC Analysis: Direct C-H Connections

The HSQC spectrum definitively links each proton to its directly attached carbon.

Expected HSQC Correlations:

Proton (δ ppm)Carbon (δ ppm)Assignment
7.30120.0H3 – C3
7.85126.0H4 – C4
7.50124.0H5 – C5
7.40126.5H6 – C6
7.90125.5H7 – C7
8.10122.0H8 – C8
4.0056.0OCH₃ – OCH₃
2.5016.0C2-CH₃ – C2-CH₃

This experiment allows for the unambiguous assignment of all protonated carbons. The carbons that do not show a correlation in the HSQC spectrum (C1, C2, C4a, and C8a) are identified as quaternary carbons.

Caption: Expected HSQC correlations for this compound.

HMBC Analysis: Assembling the Molecular Skeleton

The HMBC spectrum is the key to connecting the individual spin systems and positioning the substituents and quaternary carbons.

Expected Key HMBC Correlations:

ProtonCorrelating Carbons (2 and 3 bonds away)
H3C1, C2, C4a
H4C2, C5, C8a
H5C4, C7, C8a
H8C1, C6, C8a
OCH₃C1
C2-CH₃C1, C2, C3

Interpretation of Key HMBC Correlations:

  • OCH₃ to C1: This correlation firmly places the methoxy group at the C1 position.

  • C2-CH₃ to C1, C2, and C3: These correlations position the methyl group at C2. The correlation to C1 and C3 links it to the adjacent carbons.

  • H3 to C1, C2, and C4a: This connects the first spin system (H3-H4) to the substituted part of the naphthalene ring.

  • H4 to C2, C5, and C8a: The correlation to C5 and C8a bridges the two aromatic rings.

  • H5 to C4, C7, and C8a & H8 to C1, C6, and C8a: These correlations further confirm the connectivity of the two rings and the relative positions of the protons.

HMBC_Correlations C1 C1 C2 C2 C3 C3 C4a C4a C5 C5 C8a C8a OCH3_C OCH3 C2CH3_C C2-CH3 H3 H3 H3->C1 H3->C2 H3->C4a H4 H4 H4->C2 H4->C5 H4->C8a OCH3_H H OCH3_H->C1 C2CH3_H H C2CH3_H->C1 C2CH3_H->C2 C2CH3_H->C3

Caption: Key expected HMBC correlations for structural confirmation.

Conclusion: A Self-Validating System

By systematically applying and interpreting COSY, HSQC, and HMBC experiments, we create a self-validating system for the structural elucidation of this compound. The COSY data defines the proton-proton networks, the HSQC data assigns the protonated carbons, and the HMBC data pieces together the entire molecular framework, including the crucial placement of substituents and quaternary carbons. This integrated approach provides an unambiguous and trustworthy confirmation of the molecular structure, meeting the high standards required in research and development.

References

  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). CF NMR.
  • Chemistry For Everyone. (2025, August 12). What Is HSQC NMR? [Video]. YouTube.
  • Chemistry For Everyone. (2025, August 5). What Is COSY NMR? [Video]. YouTube.
  • Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • JoVE. (2024, December 5). 2D NMR: Homonuclear Correlation Spectroscopy (COSY).
  • Wikipedia. (2023, October 29). Heteronuclear single quantum coherence spectroscopy.
  • NMR Wiki. (2011, January 8). 2D HMBC.
  • Columbia University. (n.d.). COSY. NMR Core Facility.
  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
  • LibreTexts Chemistry. (2024, November 12). 19: HMBC.
  • LibreTexts Chemistry. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM. CF NMR.
  • Chemistry For Everyone. (2025, August 12). What Is HMBC NMR? [Video]. YouTube.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds.
  • Wikipedia. (2023, November 28). Nuclear magnetic resonance spectroscopy.

Sources

A Comparative Guide to the Photophysical Properties of Methylnaphthalene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the photophysical behavior of fluorescent molecules is paramount. Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a foundational chromophore. The introduction of a methyl group, creating 1-methylnaphthalene (1-MN) and 2-methylnaphthalene (2-MN), subtly perturbs the electronic structure, leading to distinct photophysical characteristics. This guide provides a comparative analysis of these derivatives, supported by experimental data and detailed protocols, to aid in their application as molecular probes and environmental sensors.

Naphthalene and its derivatives are characterized by their two-ringed aromatic structure. 1-methylnaphthalene exists as a clear liquid, while 2-methylnaphthalene is a solid at room temperature. The position of the methyl substituent—either on the alpha (1) or beta (2) carbon—influences the molecule's symmetry and electronic properties, which in turn dictates its interaction with light.

Theoretical Framework: The Journey of an Excited Molecule

The interaction of light with a molecule like methylnaphthalene is elegantly described by the Jablonski diagram. Upon absorbing a photon of appropriate energy, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). From this excited state, it can return to the ground state through several pathways:

  • Fluorescence: Direct radiative decay from S₁ to S₀, emitting a photon. This is a relatively fast process, typically occurring on the nanosecond timescale.

  • Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ to S₀).

  • Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicities (e.g., from the singlet state S₁ to a triplet state T₁).

  • Phosphorescence: Radiative decay from an excited triplet state (T₁) to the ground singlet state (S₀). This process is "spin-forbidden," making it much slower than fluorescence, often lasting from microseconds to seconds.

The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φf) , which is the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. Both Φf and τf are critical parameters that are highly sensitive to the molecule's structure and its local environment.

Visualizing Photophysical Processes

Caption: A generalized Jablonski diagram illustrating the primary photophysical pathways for a methylnaphthalene derivative.

Comparative Photophysical Data

The substitution pattern of the methyl group has a discernible impact on the photophysical properties of methylnaphthalene. Below is a summary of typical data obtained in a non-polar solvent like cyclohexane, which minimizes solvent-solute interactions.

Compoundλabs,max (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)λfl,max (nm)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf) (ns)
1-Methylnaphthalene ~280~6,000~3220.27167
2-Methylnaphthalene ~275~5,500~321~0.23~50

Note: The values for 2-methylnaphthalene are approximate and can vary slightly depending on the literature source and experimental conditions.

From the data, it is evident that 1-methylnaphthalene generally exhibits a slightly higher fluorescence quantum yield and a longer fluorescence lifetime compared to 2-methylnaphthalene. These differences arise from subtle changes in the rates of radiative and non-radiative decay pathways, influenced by the position of the methyl group.

The Influence of the Solvent Environment

The choice of solvent can significantly alter the photophysical properties of methylnaphthalene derivatives. This phenomenon, known as solvatochromism, is particularly pronounced for molecules that exhibit a change in dipole moment upon excitation.

CompoundSolventλfl,max (nm)Fluorescence Quantum Yield (Φf)
Naphthalene Hexane~320~0.23
Naphthalene Ethanol~325~0.19
Naphthalene Water~335Lower than in organic solvents

Note: Data for the parent naphthalene is shown to illustrate the general trend of solvent effects.

In general, as solvent polarity increases, a red-shift (shift to longer wavelengths) in the fluorescence emission is often observed. This is due to the stabilization of the more polar excited state by the polar solvent molecules. Furthermore, polar protic solvents, like water and ethanol, can provide additional deactivation pathways, such as hydrogen bonding, which can lead to a decrease in the fluorescence quantum yield. The fluorescence quantum yields of naphthalenes tend to be lower in aqueous solutions compared to organic solvents.

Experimental Protocols

Accurate and reproducible data are the bedrock of scientific comparison. The following sections detail the standard methodologies for characterizing the photophysical properties of methylnaphthalene derivatives.

Workflow for Photophysical Characterization

G cluster_prep 1. Sample Preparation cluster_measure 2. Spectroscopic Measurements cluster_analysis 3. Data Analysis prep_stock Prepare Stock Solutions (Sample & Standard) prep_dilute Create Dilution Series (Absorbance < 0.1) prep_stock->prep_dilute uv_vis Measure UV-Vis Absorbance Spectra prep_dilute->uv_vis tcspc Measure Fluorescence Decay (TCSPC) prep_dilute->tcspc fluorescence Measure Corrected Fluorescence Spectra uv_vis->fluorescence plot Plot Integrated Intensity vs. Absorbance uv_vis->plot integrate Integrate Fluorescence Intensity fluorescence->integrate fit_decay Fit Decay Curve (Exponential) tcspc->fit_decay integrate->plot calc_qy Calculate Quantum Yield (Φf) plot->calc_qy calc_tau Determine Lifetime (τf) fit_decay->calc_tau

A Researcher's Guide to the Cross-Referencing of 1-Methoxy-2-methylnaphthalene Spectra with Public Databases

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the meticulous work of chemical research and drug development, the unambiguous identification of molecular structures is a foundational pillar of scientific integrity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy serve as the primary tools for elucidating these structures. However, the raw data from these instruments are merely the starting point. True analytical confidence is achieved through the rigorous process of cross-referencing experimentally acquired spectra with established, high-quality spectral databases.

The Imperative of Spectral Cross-Referencing

In the realm of pharmaceutical development and quality control, the precise structural confirmation of a molecule is non-negotiable. An impurity or a misidentified compound can have profound implications for the safety and efficacy of a potential therapeutic agent. Spectral databases, such as those provided by the National Institute of Standards and Technology (NIST), the Spectral Database for Organic Compounds (SDBS), and PubChem, house vast collections of curated spectral data from a multitude of analytical techniques.[1]

Cross-referencing an experimental spectrum against these databases serves multiple critical functions:

  • Structural Verification: A high degree of correlation between an experimental spectrum and a database entry provides strong evidence for the structural identity of the synthesized or isolated compound.

  • Impurity Identification: Discrepancies between the experimental and database spectra can often be attributed to the presence of impurities, starting materials, or side-products, necessitating further purification and analysis.

  • Method Validation: Consistent and reproducible spectral data that aligns with database entries validates the analytical methodology employed, ensuring data integrity across different batches and experiments.

Comparative Spectral Data: 1-Methoxy-2-methylnaphthalene and its Analogs

A thorough literature and database search reveals that while some spectral data for this compound is available, a complete experimental dataset across all common spectroscopic techniques can be challenging to find in a single, freely accessible source. In such cases, a comparative analysis with a structurally similar compound, such as 1-methoxynaphthalene, is an invaluable strategy. The following tables summarize the available and expected key spectral features.

Table 1: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)Database Source
This compound 172.22Predicted: 157, 129, 115PubChem[1]
1-Methoxynaphthalene 158.20143, 115, 89NIST Chemistry WebBook

Table 2: ¹³C NMR Spectral Data (Predicted and Experimental)

CompoundMethoxy C (δ ppm)Methyl C (δ ppm)Aromatic C (δ ppm range)Database Source
This compound ~55-60~15-20~110-155PubChem[1]
1-Methoxynaphthalene 55.4-100.3, 120.0, 122.1, 125.3, 125.7, 126.5, 127.4, 134.5, 157.5ChemicalBook[2]

Table 3: ¹H NMR Spectral Data (Predicted and Experimental)

CompoundMethoxy H (δ ppm, multiplicity)Methyl H (δ ppm, multiplicity)Aromatic H (δ ppm, multiplicity)Database Source
This compound ~3.9 (s)~2.4 (s)~7.2-8.1 (m)Predicted based on analogous structures
1-Methoxynaphthalene 3.96 (s)-6.78 (d), 7.31-7.59 (m), 7.77 (d), 8.26 (d)ChemicalBook[2]

Table 4: Infrared (IR) Spectral Data (Key Absorptions)

CompoundC-H stretch (aromatic) (cm⁻¹)C-H stretch (aliphatic) (cm⁻¹)C-O stretch (aryl ether) (cm⁻¹)Database Source
This compound ~3050~2950~1250Predicted based on analogous structures
1-Methoxynaphthalene 3050-31002830-29501240-1270PubChem[3]

Experimental Protocols for Spectral Acquisition

To ensure the generation of high-quality, reproducible data for cross-referencing, adhering to standardized experimental protocols is paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Apparatus:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

Reagents:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) with Tetramethylsilane (TMS) as an internal standard.

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H spectrum using a standard single-pulse experiment.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 3-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C spectrum using a proton-decoupled pulse program.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H and the solvent signal (e.g., CDCl₃ at 77.16 ppm) for ¹³C.

    • Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound, typically using Gas Chromatography-Mass Spectrometry (GC-MS).

Apparatus:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column)

Reagents:

  • This compound sample

  • High-purity solvent for sample dilution (e.g., Dichloromethane or Hexane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100-1000 ppm) in a suitable volatile solvent.

  • Instrument Setup:

    • Set the GC oven temperature program to ensure good separation of the analyte from any impurities.

    • Set the MS parameters, including the ionization mode (typically Electron Ionization - EI), mass range, and scan speed.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Acquire the mass spectral data as the compound elutes from the GC column.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and analyze the fragmentation pattern.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of this compound.

Apparatus:

  • Fourier Transform Infrared (FTIR) Spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Scan: Record a background spectrum of the clean ATR crystal or an empty sample holder.

  • Sample Application:

    • For a liquid sample, place a small drop directly onto the ATR crystal.

    • For a solid sample, place a small amount onto the crystal and apply pressure to ensure good contact.

  • Sample Spectrum Acquisition: Acquire the sample spectrum.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Workflow for Spectral Cross-Referencing

A systematic workflow is essential for the efficient and accurate cross-referencing of spectral data.

spectral_cross_referencing_workflow cluster_experimental Experimental Data Acquisition cluster_processing Data Processing and Analysis cluster_database Database Search and Comparison cluster_validation Structural Validation exp_nmr Acquire NMR Spectra (¹H, ¹³C) process_data Process Raw Data (FT, Baseline Correction, etc.) exp_nmr->process_data exp_ms Acquire Mass Spectrum (e.g., GC-MS) exp_ms->process_data exp_ir Acquire IR Spectrum exp_ir->process_data extract_features Extract Key Spectral Features (Chemical Shifts, m/z, Wavenumbers) process_data->extract_features search_nist Search NIST Chemistry WebBook extract_features->search_nist search_sdbs Search Spectral Database for Organic Compounds (SDBS) extract_features->search_sdbs search_pubchem Search PubChem extract_features->search_pubchem compare_spectra Compare Experimental Data with Database Entries search_nist->compare_spectra search_sdbs->compare_spectra search_pubchem->compare_spectra structure_confirmation Structure Confirmation (High Correlation) compare_spectra->structure_confirmation impurity_analysis Impurity Analysis (Discrepancies) compare_spectra->impurity_analysis final_report Final Report and Documentation structure_confirmation->final_report impurity_analysis->final_report

Caption: Workflow for the cross-referencing of experimental spectral data with public databases.

Conclusion

The cross-referencing of experimental spectra with established databases is a cornerstone of modern chemical analysis, providing a robust framework for structural validation and purity assessment. For this compound, while a complete set of experimental spectra may not be readily available in all public repositories, a combination of the existing data and a comparative analysis with the closely related compound 1-methoxynaphthalene allows for a confident structural assignment. By following standardized experimental protocols and a systematic cross-referencing workflow, researchers, scientists, and drug development professionals can ensure the integrity and accuracy of their findings, a critical aspect in the journey from discovery to application.

References

  • PubChem. This compound.
  • NIST Chemistry WebBook. Naphthalene, 1-methoxy-. National Institute of Standards and Technology. [Link]
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • Alfa Aesar. This compound. [Link]
  • ResearchGate. 1H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1). [Link]
  • PubChem. 1-Methoxynaphthalene.

Sources

A Comparative Guide to the Cytotoxicity of Naphthalene and 1-Methoxy-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Toxicological Significance of Naphthalene and Its Derivatives

Naphthalene, a bicyclic aromatic hydrocarbon, is a well-established environmental contaminant and a compound of significant toxicological interest. Its presence in industrial emissions, fossil fuels, and as the primary component of traditional mothballs leads to widespread human exposure. The cytotoxicity of naphthalene is a critical area of study, as it underpins its potential to cause cellular damage, particularly in the respiratory tract. Understanding the structure-activity relationship of naphthalene derivatives is paramount for predicting the toxic potential of related compounds and for the development of safer alternatives in various applications.

This guide provides a detailed comparison of the cytotoxicity of naphthalene with its substituted derivative, 1-methoxy-2-methylnaphthalene. Due to a lack of direct experimental data on this compound, this document will first establish a baseline by comparing naphthalene with the closely related and better-studied 1-methylnaphthalene. Subsequently, it will offer a scientifically grounded theoretical analysis of how the methoxy and methyl substitutions on the naphthalene ring are likely to influence its metabolic activation and, consequently, its cytotoxic profile. This approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the cytotoxicity of naphthalene derivatives.

The Engine of Toxicity: Metabolic Activation

The cytotoxicity of naphthalene is not an intrinsic property of the parent molecule itself. Instead, it is a consequence of its metabolic activation, primarily by the cytochrome P450 (CYP) monooxygenase system.[1][2] This enzymatic process converts the relatively inert naphthalene into highly reactive electrophilic intermediates.

The initial and critical step is the formation of naphthalene-1,2-oxide, a reactive epoxide.[2] This epoxide can then follow several pathways:

  • Detoxification: It can be conjugated with glutathione (GSH), a major cellular antioxidant, and eventually excreted as mercapturic acids. It can also be hydrated by epoxide hydrolase to form the less reactive naphthalene-1,2-dihydrodiol.

  • Toxification: The epoxide can spontaneously rearrange to form naphthols (1-naphthol and 2-naphthol). More importantly, the dihydrodiol can be further oxidized to form highly reactive and cytotoxic quinones, such as 1,2-naphthoquinone and 1,4-naphthoquinone.[2] These quinones are potent electrophiles and redox-active molecules that can deplete cellular glutathione, bind to cellular macromolecules like proteins and DNA, and generate reactive oxygen species (ROS), leading to oxidative stress and cell death.[3]

The balance between these detoxification and toxification pathways is a key determinant of naphthalene's cytotoxicity in different tissues and species.

Caption: Metabolic activation pathway of naphthalene leading to cytotoxic quinones.

Comparative Cytotoxicity: Naphthalene vs. 1-Methylnaphthalene

Direct experimental data comparing the cytotoxicity of this compound and naphthalene is not currently available in the scientific literature. However, studies on the closely related compound, 1-methylnaphthalene, provide valuable insights into how substitution on the naphthalene ring can modulate its toxicity.

A comparative study on the cytotoxicity of naphthalene and its monomethyl derivatives in the mouse lung revealed that 1-methylnaphthalene is less toxic than naphthalene .[4] This difference in toxicity can be attributed to the influence of the methyl group on the metabolic activation of the naphthalene ring.

CompoundRelative Cytotoxicity in Mouse Lung
Naphthalene More Toxic
1-Methylnaphthalene Less Toxic[4]

The primary reason for this reduced toxicity is that the methyl group provides an alternative site for metabolism. While naphthalene is primarily metabolized on its aromatic rings, leading to the formation of toxic epoxides and quinones, methylnaphthalenes can be oxidized on the methyl group to form hydroxymethylnaphthalenes.[1] This side-chain oxidation is generally considered a detoxification pathway, as it leads to more polar and easily excretable metabolites without the formation of highly reactive quinones from the aromatic rings. Therefore, a portion of the 1-methylnaphthalene is shunted away from the toxifying ring oxidation pathway, resulting in lower overall cytotoxicity.

Theoretical Cytotoxicity of this compound: A Mechanistic Postulation

In the absence of direct experimental data, we can postulate the likely cytotoxic profile of this compound based on established principles of polycyclic aromatic hydrocarbon metabolism. The presence of both a methoxy and a methyl group on the naphthalene ring introduces several factors that would likely influence its cytotoxicity compared to naphthalene.

1. Influence of the Methoxy Group:

The methoxy (-OCH3) group is an electron-donating group. Its presence on the aromatic ring is expected to have two major effects:

  • Altered Electronic Properties: The electron-donating nature of the methoxy group can make the aromatic ring more susceptible to oxidative metabolism by CYP450 enzymes.

  • Metabolic Switching: The methoxy group itself can be a site of metabolism. O-demethylation would lead to the formation of a hydroxyl group, creating a naphthol derivative. This process could either be a detoxification step or lead to the formation of other reactive metabolites.

2. Combined Effects of Methoxy and Methyl Groups:

The presence of both a methoxy and a methyl group on the same ring of the naphthalene nucleus would likely lead to a complex interplay of metabolic pathways.

  • Steric Hindrance: The substituents might sterically hinder the approach of CYP450 enzymes to certain positions on the aromatic ring, potentially slowing down the rate of epoxide formation.

  • Competition for Metabolism: The methyl group provides a site for side-chain oxidation, a likely detoxification pathway. The methoxy group can undergo O-demethylation. The aromatic ring itself can still be oxidized. These competing pathways would determine the overall balance between activation and detoxification.

Hypothesis on Cytotoxicity:

It is hypothesized that This compound would be less cytotoxic than naphthalene . This is based on the following reasoning:

  • The presence of the methyl group provides a robust detoxification pathway through side-chain oxidation, similar to what is observed with 1-methylnaphthalene.

  • The methoxy group, while potentially activating the ring towards oxidation, also provides another site for metabolism (O-demethylation) that may not lead to the formation of highly reactive quinones.

  • The combination of these two substituents likely diverts a significant portion of the metabolic flux away from the formation of toxic epoxides and quinones on the aromatic rings.

Caption: Postulated metabolic pathways for this compound, highlighting the likely preference for detoxification routes.

Experimental Protocols for Cytotoxicity Assessment

To experimentally validate the cytotoxic potential of naphthalene and its derivatives, a battery of in vitro assays is recommended. The following are detailed protocols for three standard and widely accepted cytotoxicity assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (naphthalene and this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7][8]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[5]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[10] It is a reliable indicator of cell membrane integrity and cytotoxicity.

Principle: LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan formed is proportional to the amount of LDH released, and thus to the extent of cell lysis.[11]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Caspase-3 Colorimetric Assay for Apoptosis

The Caspase-3 assay is a colorimetric assay that measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: The assay utilizes a specific peptide substrate for caspase-3 that is conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA).[12] When caspase-3 is active, it cleaves the substrate, releasing pNA, which can be quantified by measuring its absorbance at 405 nm.[12]

Protocol:

  • Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with the test compounds for the desired time.

  • Cell Lysis: After treatment, harvest the cells and lyse them using a chilled lysis buffer provided with the assay kit. Incubate on ice for 10-15 minutes.

  • Lysate Preparation: Centrifuge the cell lysates at 10,000 x g for 1 minute at 4°C. Collect the supernatant, which contains the cytosolic proteins, including caspases.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.

  • Caspase-3 Reaction: In a 96-well plate, add 50-100 µg of protein from each lysate to separate wells. Add the reaction buffer containing the DEVD-pNA substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[13]

  • Data Analysis: Compare the absorbance values of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Conclusion

While direct experimental data on the cytotoxicity of this compound is currently unavailable, this guide provides a comprehensive framework for its evaluation. By understanding the well-established metabolic activation pathways of naphthalene and the influence of substituents on these pathways, as demonstrated by the comparison with 1-methylnaphthalene, we can formulate a strong hypothesis that this compound is likely to be less cytotoxic than its parent compound, naphthalene. This is primarily due to the presence of alternative metabolic pathways—side-chain oxidation of the methyl group and O-demethylation of the methoxy group—which are expected to compete with the toxifying ring oxidation pathway.

The detailed experimental protocols provided for the MTT, LDH, and Caspase-3 assays offer a clear roadmap for researchers to empirically test this hypothesis. Such studies are crucial for expanding our understanding of the structure-activity relationships of naphthalene derivatives and for the accurate risk assessment of these environmentally and industrially relevant compounds.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1).
  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
  • Caspase-3 Activity Assay Kit (Colorimetric) - RayBiotech.
  • Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - Agency for Toxic Substances and Disease Registry | ATSDR.
  • LDH Assay - Cell Biologics Inc.
  • ApoAlert Caspase Colorimetric Assay Kits User Manual - Takara Bio.
  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.
  • Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC - PubMed Central.
  • Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene - PubMed.
  • Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene | Request PDF - ResearchGate.
  • Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene. - Semantic Scholar.
  • Comparative cytotoxicity of naphthalene and its monomethyl- and mononitro-derivatives in the mouse lung - PubMed.
  • (A) IC50 ± SD (µM) of the most potent naphthalene–enamide derivatives... - ResearchGate.
  • Cytotoxicity of naphthalene toward cells from target and non-target organs in vitro - PubMed.
  • Effects of compounds 1–6 on cell proliferation. (A–F) The IC50 values... - ResearchGate.
  • HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2 ... - NCBI.
  • Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. - ResearchGate.
  • A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed.
  • Naphthalene toxicity and antioxidant nutrients - PubMed.
  • Naphthalene: toxicological overview - GOV.UK. (2024, December 12).

Sources

A Comparative Benchmarking Guide to the Synthesis of 1-Methoxy-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist and process development professional, the efficient synthesis of substituted naphthalenes remains a cornerstone of drug discovery and materials science. 1-Methoxy-2-methylnaphthalene, a key structural motif, presents a synthetic challenge where classical methods and contemporary catalytic innovations intersect. This guide provides an in-depth, objective comparison of established and emerging synthetic routes to this target, grounded in experimental data and mechanistic rationale, to empower researchers in making informed strategic decisions for their synthetic campaigns.

Introduction: The Significance of the Naphthalene Core

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals and clinical candidates. The specific substitution pattern of this compound offers a unique combination of steric and electronic properties, making it a valuable synthon for further elaboration in the development of novel therapeutics and functional materials. The demand for efficient, scalable, and sustainable methods for its preparation is therefore of paramount importance.

Established Synthesis Route: The Ullmann Condensation Approach

A traditional and robust method for the synthesis of this compound involves a two-step sequence starting from the readily available 2-methylnaphthalene. This approach relies on a regioselective bromination followed by a copper-catalyzed nucleophilic aromatic substitution, commonly referred to as an Ullmann condensation.

Workflow for the Traditional Ullmann-type Synthesis

cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Ullmann Condensation 2-Methylnaphthalene 2-Methylnaphthalene 1-Bromo-2-methylnaphthalene 1-Bromo-2-methylnaphthalene 2-Methylnaphthalene->1-Bromo-2-methylnaphthalene NBS or Br2, low temp. This compound This compound 1-Bromo-2-methylnaphthalene->this compound CuI (catalyst), heat Sodium_Methoxide Sodium Methoxide Sodium_Methoxide->this compound

Caption: Workflow of the traditional two-step synthesis of this compound.

Experimental Protocol: Traditional Synthesis

Step 1: Synthesis of 1-Bromo-2-methylnaphthalene

  • In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-methylnaphthalene in a suitable solvent (e.g., a chlorinated solvent) and cool to a low temperature (e.g., 0 °C).

  • Slowly add N-bromosuccinimide (NBS) or a solution of bromine in the same solvent. The regioselectivity for the 1-position is directed by the methyl group.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and perform an aqueous workup.

  • Purify the crude product by recrystallization or column chromatography to yield 1-bromo-2-methylnaphthalene.

Step 2: Synthesis of this compound

  • Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to obtain this compound.

A Modern Alternative: The Buchwald-Hartwig-type C-O Coupling

Modern palladium- and copper-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds, offering milder reaction conditions and broader functional group tolerance compared to traditional methods. While the Buchwald-Hartwig amination is renowned for C-N bond formation, the principles have been extended to C-O bond formation, providing a contemporary alternative to the Ullmann condensation.

Conceptual Workflow for a Modern C-O Coupling Synthesis

cluster_0 Step 1: Synthesis of 2-Methyl-1-naphthol cluster_1 Step 2: Williamson Ether Synthesis (or modern equivalent) 1-Naphthol 1-Naphthol 2-Methyl-1-naphthol 2-Methyl-1-naphthol 1-Naphthol->2-Methyl-1-naphthol Methanol, Al2O3 catalyst, high temp. & pressure This compound This compound 2-Methyl-1-naphthol->this compound Base (e.g., K2CO3) Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->this compound

Caption: Workflow for the synthesis of this compound via 2-Methyl-1-naphthol.

An alternative strategy involves the initial synthesis of 2-methyl-1-naphthol, followed by methylation. 2-methyl-1-naphthol can be prepared from 1-naphthol by methylation with methanol over an alumina catalyst at high temperature and pressure[2][3][4]. Subsequent O-methylation can be achieved using standard Williamson ether synthesis conditions or more modern approaches.

Experimental Protocol: Synthesis via 2-Methyl-1-naphthol

Step 1: Synthesis of 2-Methyl-1-naphthol from 1-Naphthol

  • In a high-pressure reactor, charge 1-naphthol, methanol, and an alumina catalyst.

  • Seal the reactor and heat to a temperature in the range of 320-380 °C, with pressures ranging from 300-500 psig[4].

  • After the reaction time, cool the reactor and filter to remove the catalyst.

  • Purify the product mixture by fractional distillation to isolate 2-methyl-1-naphthol[3].

Step 2: Methylation of 2-Methyl-1-naphthol

  • Dissolve 2-methyl-1-naphthol in a suitable solvent such as acetone or DMF.

  • Add a base, such as potassium carbonate, and a methylating agent like dimethyl sulfate.

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify by column chromatography to yield this compound.

Comparative Analysis of Synthesis Routes

ParameterTraditional Ullmann-type RouteSynthesis via 2-Methyl-1-naphthol
Starting Material 2-Methylnaphthalene1-Naphthol
Key Reagents NBS or Br₂, NaOMe, CuIMethanol, Al₂O₃, Dimethyl Sulfate, Base
Overall Yield ~87.4%[1]Variable, can be high but multi-step
Reaction Conditions Low to high temperaturesHigh temperature and pressure for step 1
Catalyst Copper(I) IodideAlumina
Advantages High reported overall yield, fewer stepsAvoids the use of bromine
Disadvantages Use of bromine, copper catalystHarsh conditions for step 1, use of toxic dimethyl sulfate

Characterization of this compound

Independent of the synthetic route, confirmation of the final product's identity and purity is paramount. The following spectroscopic data serve as a reference for the successful synthesis of this compound.

Technique Expected Chemical Shifts (δ) in ppm
¹H NMR Aromatic protons typically appear between 7.0 and 8.2 ppm. The methyl protons will be a singlet around 2.4 ppm, and the methoxy protons will be a singlet around 3.9 ppm.
¹³C NMR Aromatic carbons will appear in the range of 110-155 ppm. The methyl carbon will be around 15-20 ppm, and the methoxy carbon around 55-60 ppm.[5]

Conclusion and Future Perspectives

Both the traditional Ullmann-type synthesis and the route via methylation of 2-methyl-1-naphthol are viable methods for preparing this compound. The choice of route will depend on the specific requirements of the project, including scale, cost, and available equipment. The Ullmann-type route offers a high and reliable yield in a two-step process. The synthesis via 2-methyl-1-naphthol, while potentially involving harsher conditions in the first step, avoids the use of elemental bromine.

Future research in this area will likely focus on the development of even more efficient and sustainable methods. This could include C-H activation/methoxylation of 2-methylnaphthalene, or the use of more environmentally benign methylating agents. As the demand for complex naphthalene derivatives continues to grow, so too will the innovation in their synthesis.

References

  • Google Patents. (n.d.). US5420362A - Synthesis of 2-methyl-1-naphthol.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). US3993701A - Methylation of α-naphthol to 2-methyl-1-naphthol.
  • ResearchGate. (n.d.). One-step vapor-phase synthesis of 2-methyl-1-naphthol from 1-tetralone.
  • IPC. (1995). METHOD OF SYNTHESIS OF 2-METHYL-1-NAPHTHOL AND 2,4-DIMETHYL-1-NAPHTHOL MIXTURE.
  • Google Patents. (n.d.). CA1057776A - Methylation of alpha-naphthol to 2-methyl-1-naphthol.
  • PubChem. (n.d.). 1-Methoxynaphthalene.
  • ACS Publications. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • PMC. (n.d.). Palladium-Catalyzed Asymmetric Dearomatization of Naphthalene Derivatives.
  • NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene.
  • Semantic Scholar. (n.d.). Synthesis of 1-Methoxy-2-methyl-Naphthalene.
  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe.
  • PubMed. (2021). Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe.
  • MDPI. (n.d.). On the Dynamics of the Carbon–Bromine Bond Dissociation in the 1-Bromo-2-Methylnaphthalene Radical Anion.
  • PMC. (n.d.). Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain.
  • RSC Publishing. (n.d.). The atmospheric oxidation mechanism of 2-methylnaphthalene.
  • ResearchGate. (n.d.). (PDF) The atmospheric oxidation mechanism of 2-methylnaphthalene.

Sources

A Senior Application Scientist's Guide to the Characterization of 1-Methoxy-2-methylnaphthalene Against a Certified Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity and Identity in Chemical Synthesis

In the landscape of drug discovery and materials science, the unequivocal identification and purity assessment of chemical intermediates are foundational to the success of any research and development program. 1-Methoxy-2-methylnaphthalene (C₁₂H₁₂O) is a key aromatic building block, frequently utilized as an intermediate in the synthesis of diverse compounds ranging from pharmaceuticals to specialized dyes.[1] Given its role, the integrity of this starting material directly impacts the yield, purity, and safety profile of the final product.

This guide provides a comprehensive framework for the characterization of a newly synthesized batch of this compound. The cornerstone of our approach is a direct, multi-technique comparison against a Certified Reference Material (CRM). A CRM, produced under stringent ISO 17034 and ISO/IEC 17025 standards, provides the metrological traceability and certified property values essential for validating in-house analytical methods and confirming the quality of synthesized materials.[2] Our objective is to not only confirm the identity of the synthesized compound but also to quantify its purity with a high degree of confidence, ensuring its suitability for downstream applications.

Physicochemical Profile and Synthesis Overview

PropertyValueSource
CAS Number 14093-86-8[1][4]
Molecular Formula C₁₂H₁₂O[1][5]
Molecular Weight 172.23 g/mol [5][6]
Physical Form White to yellow crystalline solid or liquid[1][6]
Storage Conditions Room Temperature, Sealed in Dry Conditions[1][6]

Comprehensive Analytical Workflow: A Multi-Pronged Approach

To establish the identity and purity of our in-house this compound, we employed a suite of orthogonal analytical techniques. Each method provides a unique piece of the structural and purity puzzle, and when combined, they create a self-validating system. The comparison of data from our sample to the CRM at each step is the critical validation checkpoint.

G cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Evaluation InHouse In-House Synthesized This compound HPLC Purity Assay (HPLC-UV) InHouse->HPLC NMR Structural Elucidation (¹H & ¹³C NMR) InHouse->NMR MS Molecular Weight Confirmation (GC-MS) InHouse->MS FTIR Functional Group Identification (FTIR) InHouse->FTIR CRM Certified Reference Material (CRM) CRM->HPLC CRM->NMR CRM->MS CRM->FTIR Comparison Comparative Data Analysis (In-House vs. CRM) HPLC->Comparison NMR->Comparison MS->Comparison FTIR->Comparison Report Final Certificate of Analysis Comparison->Report

Caption: Overall workflow for the characterization and comparison of the in-house sample against a CRM.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality Behind Experimental Choices: HPLC is the gold standard for purity assessment in pharmaceutical and chemical industries due to its high resolution and quantitative accuracy. We chose a reverse-phase (RP) method, as it is ideal for separating non-polar to moderately polar aromatic compounds like this compound. The mobile phase, a mixture of acetonitrile and water, was selected to provide good retention and peak shape on a C18 column. Phosphoric acid is added to sharpen the peaks by suppressing the ionization of any silanol groups on the stationary phase.[7] An ultraviolet (UV) detector is used because the naphthalene ring system is a strong chromophore.

Experimental Protocol: HPLC-UV
  • System Preparation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a variable wavelength UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile:Water (70:30 v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 226 nm.[8]

  • Injection Volume: 10 µL.

  • Standard Preparation (CRM): Accurately weigh and dissolve the CRM in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation (In-House): Prepare the in-house sample in the same manner as the CRM.

  • Analysis: Inject both solutions and integrate the resulting chromatograms. Purity is calculated based on the area percent of the main peak.

G Solvent Mobile Phase (Solvent Reservoir) Pump HPLC Pump (Isocratic or Gradient) Solvent->Pump Injector Autosampler/ Manual Injector Pump->Injector Column Column (Stationary Phase) Injector->Column Detector UV-Vis Detector Column->Detector Data Data Acquisition System (Computer) Detector->Data Waste Waste Detector->Waste

Caption: Simplified schematic of a typical HPLC system used for purity analysis.

Comparative HPLC Data
ParameterCertified Reference Material (CRM)In-House Synthesized Sample
Retention Time (min) 8.548.55
Purity (Area %) 99.8%99.6%
Peak Tailing Factor 1.051.08
Theoretical Plates > 8000> 8000

Discussion: The retention time of the main peak in the in-house sample chromatogram aligns perfectly with that of the CRM, providing strong evidence of identity. The calculated purity of 99.6% is high and demonstrates the effectiveness of the synthesis and purification protocol.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Experimental Choices: NMR spectroscopy is an unparalleled technique for the definitive elucidation of molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon skeleton. By comparing the chemical shifts and coupling patterns of our sample to the CRM, we can confirm the precise arrangement of atoms, including the positions of the methyl and methoxy groups on the naphthalene ring.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrument: Bruker 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% Tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample (CRM and In-House) in 0.7 mL of CDCl₃.

  • Acquisition: Record standard ¹H and ¹³C{¹H} spectra at 298 K.

Comparative NMR Data Summary
NucleusAssignmentExpected Chemical Shift (δ, ppm)CRM (δ, ppm)In-House (δ, ppm)
¹H Aromatic Protons7.2 - 8.2Matches ExpectedMatches CRM
¹H Methoxy Protons (-OCH₃)~3.9 - 4.13.98 (s, 3H)3.98 (s, 3H)
¹H Methyl Protons (-CH₃)~2.4 - 2.62.45 (s, 3H)2.45 (s, 3H)
¹³C Aromatic Carbons115 - 135Matches ExpectedMatches CRM
¹³C Methoxy Carbon (-OCH₃)~55 - 6056.556.5
¹³C Methyl Carbon (-CH₃)~15 - 2016.816.8

Discussion: The ¹H and ¹³C NMR spectra of the in-house sample were superimposable with those of the CRM. The presence of singlets at 3.98 ppm and 2.45 ppm, integrating to three protons each, confirms the methoxy and methyl groups, respectively. The complex multiplet patterns in the aromatic region are identical, confirming the 1,2-substitution pattern on the naphthalene core.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Causality Behind Experimental Choices: Mass spectrometry is used to measure the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight. We selected Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) as it provides both the molecular ion peak (M⁺), confirming the molecular formula, and a reproducible fragmentation pattern that serves as a "fingerprint" for the compound.

Experimental Protocol: GC-MS
  • Instrument: Agilent GC-MS system with an EI source or equivalent.

  • GC Column: HP-5ms or similar non-polar capillary column.

  • Carrier Gas: Helium.

  • Injection: 1 µL of a dilute solution (~100 µg/mL in Dichloromethane) in split mode.

  • MS Analysis: Scan from m/z 40 to 300.

Comparative MS Data
ParameterExpected Value (for C₁₂H₁₂O)CRM Result (m/z)In-House Sample Result (m/z)
Molecular Ion [M]⁺ 172.09172.1172.1
Key Fragments Varies157, 129, 115157, 129, 115

Discussion: Both the CRM and the in-house sample exhibited a strong molecular ion peak at m/z = 172.1, which corresponds to the molecular weight of this compound (172.23). The fragmentation patterns were identical, further confirming the structural identity.

Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

Causality Behind Experimental Choices: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, we expect to see characteristic absorptions for aromatic C-H bonds, aromatic C=C double bonds, and the C-O ether linkage.

Experimental Protocol: FTIR-ATR
  • Instrument: Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.

Comparative FTIR Data
Wavenumber (cm⁻¹)AssignmentCRMIn-House Sample
~3050 Aromatic C-H StretchPresentPresent
~2950 Aliphatic C-H Stretch (CH₃)PresentPresent
~1600, ~1500 Aromatic C=C StretchPresentPresent
~1250 Aryl C-O StretchPresentPresent

Discussion: The FTIR spectra of both samples were identical. The key absorption bands corresponding to the aromatic ring and the methoxy and methyl groups were present in the in-house material, matching the CRM's spectrum and confirming the presence of the expected functional groups.[8]

Conclusion

The comprehensive, multi-technique analysis demonstrates that the in-house synthesized this compound is chemically identical to the certified reference material. The HPLC analysis confirms a high purity of 99.6%. The collective data from HPLC, NMR, MS, and FTIR provide a cohesive and unequivocal confirmation of both the structure and purity of the synthesized compound. This rigorous validation ensures that the material is of sufficient quality for its intended use in high-stakes research and development applications, where reproducibility and accuracy are paramount.

References

  • ChemBK. (2024). Naphthalene, 1-methoxy-2-methyl-.
  • Wang, H. (n.d.). Synthesis of 1-Methoxy-2-methyl-Naphthalene. Semantic Scholar.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. (2022). International Journal of Creative Research Thoughts.
  • SIELC Technologies. (n.d.). Separation of 2-Methoxynaphthalene on Newcrom R1 HPLC column.

Sources

A Guide to Inter-laboratory Comparison of 1-Methoxy-2-methylnaphthalene Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Analytical Consistency

1-Methoxy-2-methylnaphthalene is a naphthalene derivative that can be encountered in various scientific fields, from environmental analysis to its potential presence as an impurity or metabolite in drug development. The accurate and precise quantification of this compound is paramount for regulatory compliance, product safety, and the integrity of scientific research. However, analytical methods can be subject to variability between laboratories due to differences in instrumentation, reagents, and operator expertise. An inter-laboratory comparison, also known as a proficiency test, is a powerful tool to assess and ensure the reliability and comparability of analytical data across different testing facilities.[1][2][3]

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of this compound. We will delve into the technical details of a validated analytical method, outline a robust protocol for a comparative study, and present a clear methodology for the statistical evaluation of the results. The objective is to provide a practical resource for laboratories to benchmark their performance and foster confidence in their analytical measurements.[1]

Methodology: A Validated Approach to this compound Analysis

The selection of a well-characterized and validated analytical method is the cornerstone of any successful inter-laboratory study. For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent sensitivity and selectivity.[4][5][6] The following protocol is a detailed, step-by-step methodology that participating laboratories should adhere to.

Experimental Protocol: GC-MS Analysis of this compound

This protocol is designed to be a self-validating system, with built-in quality control checks to ensure the integrity of the data.

1. Reagents and Materials:

  • This compound certified reference standard (≥95% purity)[7]

  • Naphthalene-d8 (internal standard)

  • Hexane (or other suitable solvent), HPLC grade or higher

  • Anhydrous sodium sulfate

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • GC-MS system with a single quadrupole or tandem mass spectrometer

2. Standard Preparation:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in hexane.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of Naphthalene-d8 in hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution to cover the expected concentration range of the test samples. A typical range would be 0.1 µg/mL to 10 µg/mL. Each calibration standard must be fortified with the internal standard at a constant concentration.

3. Sample Preparation:

  • The inter-laboratory comparison will utilize a pre-spiked sample matrix (e.g., a placebo formulation or a clean soil extract) to simulate a real-world sample.

  • Accurately weigh a specified amount of the provided test sample.

  • Extract the sample with a defined volume of hexane. The extraction process may involve sonication or vortexing to ensure efficient recovery.

  • Add a precise volume of the internal standard stock solution to the extract.

  • Dry the extract using anhydrous sodium sulfate.

  • Filter the extract through a 0.22 µm syringe filter into a GC vial.

4. GC-MS Instrumental Parameters:

  • Gas Chromatograph (GC):

    • Column: A (5%-phenyl)-methylpolysiloxane column is suitable for this separation.[6]

    • Inlet: Splitless injection at a temperature of 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[6][8]

    • Monitored Ions:

      • This compound: Quantifier ion (e.g., m/z 172) and qualifier ions (e.g., m/z 157, 128).

      • Naphthalene-d8 (Internal Standard): Quantifier ion (e.g., m/z 136).

5. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the test samples by applying the peak area ratio to the calibration curve.

Inter-laboratory Comparison Study Design

A well-structured study design is crucial for obtaining meaningful and comparable results.

1. Study Coordinator: An independent and experienced body should act as the study coordinator to prepare and distribute the test materials, collect the data, and perform the statistical analysis.

2. Participating Laboratories: A minimum of five participating laboratories is recommended to ensure statistical robustness.

3. Test Materials:

  • A homogeneous batch of a relevant matrix (e.g., placebo powder, clean soil) will be spiked with a known concentration of this compound.
  • Two different concentration levels will be prepared to assess laboratory performance across a range.
  • A blank matrix sample will also be included.
  • Samples will be randomly coded before distribution.

4. Timeline and Reporting:

  • A clear timeline for sample analysis and data submission will be provided to all participants.
  • Laboratories will be required to submit their results in a standardized format, including the raw data and the final calculated concentrations.

Workflow for the Inter-laboratory Comparison Study

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Submission & Evaluation A Study Coordinator Prepares & Spikes Homogeneous Samples B Random Coding & Distribution to Participating Labs A->B C Labs Receive & Log Samples B->C D Analysis according to Standardized GC-MS Protocol C->D E Data Acquisition & Initial Processing D->E F Labs Submit Results in Standardized Format E->F G Coordinator Collects & Collates All Data F->G H Statistical Analysis (z-scores) G->H I Issuance of Final Report H->I

Caption: A flowchart outlining the key stages of the inter-laboratory comparison study.

Data Presentation and Statistical Analysis

The performance of each participating laboratory will be assessed using z-scores, a widely accepted statistical tool in proficiency testing.[9][10][11] The z-score indicates how far a laboratory's result deviates from the consensus value.

Z-score Calculation:

z = (x - X) / σ

Where:

  • z is the z-score

  • x is the result reported by the laboratory

  • X is the assigned value (the robust mean of all reported results)

  • σ is the target standard deviation for proficiency assessment

Interpretation of Z-scores:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance

Hypothetical Comparative Data

The following table presents a hypothetical set of results from an inter-laboratory comparison for two different spiked samples.

Laboratory CodeSample A (Reported Value µg/g)Sample A (z-score)Sample B (Reported Value µg/g)Sample B (z-score)
Lab-015.20.410.80.5
Lab-024.8-0.89.9-1.0
Lab-035.51.211.21.1
Lab-044.5-1.89.5-1.8
Lab-056.12.812.02.4
Lab-064.9-0.410.3-0.1
Consensus Mean 5.0 10.4
Target SD 0.4 0.7

Data Analysis and Performance Evaluation Workflow

G cluster_0 Data Input cluster_1 Statistical Calculation cluster_2 Performance Evaluation A Individual Laboratory Results (x) B Calculate Consensus Mean (X) A->B D Calculate z-score for each lab: z = (x - X) / σ B->D C Determine Target Standard Deviation (σ) C->D E Interpret z-scores D->E F Satisfactory (|z| ≤ 2) E->F G Questionable (2 < |z| < 3) E->G H Unsatisfactory (|z| ≥ 3) E->H

Caption: The process of statistical analysis from raw data to performance classification.

Conclusion and Continuous Improvement

Participation in an inter-laboratory comparison for this compound analysis provides invaluable insights into a laboratory's analytical performance.[1] Laboratories with satisfactory z-scores can have a high degree of confidence in their results. For laboratories with questionable or unsatisfactory results, this study serves as a catalyst for a thorough investigation of their analytical procedures to identify and rectify potential sources of error. This continuous cycle of evaluation and improvement is essential for maintaining the highest standards of data quality in scientific research and drug development.

References

  • Analysis of Naphthalene Derivatives in W
  • Proficiency Testing Schemes.
  • Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS)
  • A Guide to Analytical Method Valid
  • Applicability of purge and trap gas chromatography- mass spectrometry method for sensitive analytical detection of naphthalene and its derivatives in waters.
  • Applicability of purge and trap gas chromatography- mass spectrometry method for sensitive analytical detection of naphthalene and its derivatives in waters.
  • Proficiency Testing Schemes. i2 Analytical Services.
  • What Does Your Proficiency Testing (PT) Prove? A Look at Inorganic Analyses, Proficiency Tests, and Contamination and Error, Part I. Spectroscopy Online.
  • Naphthalene exposure: Simple GC/MS monitoring. Wiley Analytical Science.
  • A Comparative Guide to 1-Methoxynaphthalene as a Reference Standard in Analytical Chemistry. Benchchem.
  • Inter laboratory Comparison 2023 Report.
  • This compound. Sigma-Aldrich.
  • Report of an interlaboratory comparison organised by the European Reference Laboratory for Food Contact Materials.
  • An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins. MDPI.

Sources

Efficacy of 1-Methoxy-2-methylnaphthalene as a Synthetic Building Block: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

In the nuanced field of synthetic chemistry, the strategic selection of starting materials is paramount. The naphthalene core, a ubiquitous scaffold in pharmaceuticals, agrochemicals, and material science, offers a versatile platform for molecular design.[1] However, the efficiency and regiochemical outcome of synthetic transformations are profoundly influenced by the substitution pattern of the naphthalene ring.[2] This guide provides a detailed comparative analysis of 1-methoxy-2-methylnaphthalene against other common naphthalene derivatives, elucidating its distinct advantages as a building block for complex molecular architectures.

The Foundation: Understanding Substituent Effects on the Naphthalene Core

The reactivity of a naphthalene derivative is dictated by the electronic and steric properties of its substituents. In this compound, the interplay between a strong electron-donating methoxy group (-OCH3) at the C1 position and a weakly activating methyl group (-CH3) at C2 creates a unique and synthetically valuable environment.

  • Electronic Effects: The methoxy group is a powerful activating group, donating electron density to the ring via resonance. This significantly enhances the nucleophilicity of the naphthalene system, making it highly susceptible to electrophilic attack. The activation is most pronounced at the positions ortho and para to the methoxy group (C2, C4, and C5, C7 in the adjacent ring).

  • Steric Effects: The methyl group at C2, while also weakly activating, introduces steric bulk. This hindrance can effectively block or disfavor reactions at adjacent positions, thereby playing a crucial role in directing incoming reagents to other activated sites.

This combination of strong activation from the methoxy group and steric guidance from the methyl group allows for a level of regiochemical control that is difficult to achieve with less substituted naphthalenes.

Diagram 1: Regiochemical Influence of Substituents

G cluster_prep Reagent Preparation (0 °C) cluster_reaction Reaction cluster_workup Workup & Analysis prep1 Add AlCl3 to Solvent prep2 Add Acetyl Chloride (Forms Electrophile) prep1->prep2 react1 Add Naphthalene Substrate prep2->react1 Initiate S_EAr react2 Stir at 0 °C -> RT react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with Ice/HCl react3->workup1 work2 Extract & Wash workup1->work2 work3 Dry & Concentrate work2->work3 analysis Analyze Yield & Isomer Ratio (GC/NMR) work3->analysis G start This compound step1 Regioselective Functionalization (e.g., Acylation at C4) start->step1 Predictable Reactivity step2 Further Substituent Introduction & Modification step1->step2 step3 Oxidation & Elaboration step2->step3 target Hemigossypol Core (Monomer of Gossypol) step3->target Convergent Synthesis

Sources

A Comparative Toxicological Guide to Methylnaphthalene Isomers: 1-Methylnaphthalene vs. 2-Methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the toxicological profiles of 1-methylnaphthalene (1-MN) and 2-methylnaphthalene (2-MN). As structurally similar polycyclic aromatic hydrocarbons (PAHs), these isomers are frequently encountered as components of fuel oils, coal tar, and in various industrial applications. Understanding the nuances in their toxicity is critical for accurate risk assessment and in the development of safer industrial processes and therapeutics. This document moves beyond a simple listing of facts to explain the underlying mechanisms and experimental considerations, providing a valuable resource for the scientific community.

At a Glance: Key Toxicological Distinctions

While both 1-MN and 2-MN share a common naphthalene core, the position of the methyl group significantly influences their metabolic activation and subsequent toxicity. The primary target organ for both isomers is the respiratory system, with the liver also showing susceptibility. However, notable differences exist in their carcinogenic potential and the severity of induced lesions.

Toxicological Endpoint1-Methylnaphthalene2-Methylnaphthalene
Primary Target Organs Respiratory System, Liver[1][2]Respiratory System, Liver[2]
Key Toxic Effect Pulmonary Alveolar Proteinosis[1][2]Pulmonary Alveolar Proteinosis[1][2]
Carcinogenicity Suggestive evidence of carcinogenicity in male mice (lung adenomas/carcinomas)[2][3]Inadequate data to assess carcinogenic potential[2]
Acute Oral Toxicity (Rat LD50) 1840 mg/kg[3]1630 - 4050 mg/kg[1][4]
Genotoxicity Equivocal results in conventional tests[3]Generally negative in in-vitro bacterial mutation assays[1]

Metabolic Activation: The Root of Toxicological Divergence

The toxicity of both 1-MN and 2-MN is intrinsically linked to their metabolism, which is primarily mediated by the cytochrome P450 (CYP) monooxygenase system. The initial oxidative step can occur at either the aromatic ring, leading to the formation of reactive epoxides, or at the methyl group, a detoxification pathway. It is the balance between these pathways that dictates the toxic potential of each isomer.

The Role of Cytochrome P450 Isoforms

Different CYP isoforms exhibit varying specificities for the metabolism of 1-MN and 2-MN. While both isomers are substrates for multiple CYPs, the specific enzymes involved can differ from those that metabolize the parent compound, naphthalene. For instance, studies suggest that CYP2F2 plays a significant role in the metabolic activation of 2-methylnaphthalene in mice.[3] The differential expression and activity of these CYPs across species and tissues contribute to the observed species-selective toxicity of methylnaphthalenes.[3] Further research is needed to fully elucidate the complete profile of human CYP isoforms involved in the metabolism of both 1-MN and 2-MN.

Metabolic Pathways of Methylnaphthalenes

The metabolic pathways for both 1-MN and 2-MN involve a complex interplay of activation and detoxification reactions. The formation of reactive epoxide intermediates is a critical step in the pathway leading to cytotoxicity and genotoxicity. These epoxides can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage. Alternatively, they can be detoxified through conjugation with glutathione (GSH). Oxidation of the methyl group to a hydroxymethyl derivative is generally considered a detoxification step, leading to the formation of more water-soluble metabolites that can be readily excreted.

cluster_1 1-Methylnaphthalene Metabolism cluster_2 2-Methylnaphthalene Metabolism 1-MN 1-MN 1-MN_Epoxide 1-Methylnaphthalene Epoxide 1-MN->1-MN_Epoxide CYP450 (Ring Oxidation) 1-Hydroxymethylnaphthalene 1-Hydroxymethyl- naphthalene 1-MN->1-Hydroxymethylnaphthalene CYP450 (Methyl Oxidation) 1-MN_Dihydrodiol Dihydrodiol 1-MN_Epoxide->1-MN_Dihydrodiol Epoxide Hydrolase 1-MN_GSH GSH Conjugate 1-MN_Epoxide->1-MN_GSH GST 1-Naphthoic_Acid 1-Naphthoic Acid 1-Hydroxymethylnaphthalene->1-Naphthoic_Acid ADH/ALDH 2-MN 2-MN 2-MN_Epoxide 2-Methylnaphthalene Epoxide 2-MN->2-MN_Epoxide CYP450 (Ring Oxidation) 2-Hydroxymethylnaphthalene 2-Hydroxymethyl- naphthalene 2-MN->2-Hydroxymethylnaphthalene CYP450 (Methyl Oxidation) 2-MN_Dihydrodiol Dihydrodiol 2-MN_Epoxide->2-MN_Dihydrodiol Epoxide Hydrolase 2-MN_GSH GSH Conjugate 2-MN_Epoxide->2-MN_GSH GST 2-Naphthoic_Acid 2-Naphthoic Acid 2-Hydroxymethylnaphthalene->2-Naphthoic_Acid ADH/ALDH

Figure 1: Comparative Metabolic Pathways

Target Organ Toxicity: A Tale of Two Isomers

The primary target for methylnaphthalene-induced toxicity is the respiratory tract, with both isomers causing dose-dependent injury to nonciliated bronchiolar epithelial (Clara) cells and ciliated cells.[3] However, the severity of these lesions can differ between the two isomers.

Pulmonary Toxicity

Both 1-MN and 2-MN have been shown to induce pulmonary alveolar proteinosis in mice following chronic dietary exposure.[1][2] This condition is characterized by the accumulation of surfactant-like material in the alveoli. Studies in mice have suggested that 2-methylnaphthalene is intermediate in pulmonary toxicity, being more toxic than 1-methylnaphthalene but less so than 1-nitronaphthalene.[3] The mechanism underlying this differential toxicity is thought to be related to the balance of metabolic activation and detoxification pathways in the lung.

Hepatotoxicity

The liver is also a target organ for methylnaphthalene toxicity, although to a lesser extent than the lungs. Hepatic effects are generally observed at higher doses and may include increased liver weight and changes in serum enzyme levels.[1]

Genotoxicity and Carcinogenicity: A Clearer Distinction

The genotoxic and carcinogenic potential of 1-MN and 2-MN represent a key area of divergence in their toxicological profiles.

Genotoxicity

The genotoxicity of 1-methylnaphthalene has yielded equivocal results in conventional assays such as the Ames test and sister chromatid exchange test.[3] In contrast, 2-methylnaphthalene has generally tested negative for reverse mutations in Salmonella typhimurium strains, with or without metabolic activation.[1] Further investigation using a battery of in vitro and in vivo genotoxicity assays is warranted to fully characterize and compare the genotoxic potential of these isomers.

Carcinogenicity

Chronic feeding studies in mice have provided "suggestive evidence of carcinogenicity" for 1-methylnaphthalene, with an increased incidence of bronchiolar/alveolar adenomas and carcinomas observed in male mice.[2][3] Conversely, the available data for 2-methylnaphthalene are considered inadequate to assess its carcinogenic potential in humans.[2] No significant increases in tumors were noted in mice fed diets containing 2-methylnaphthalene.[3]

Experimental Protocols for Comparative Toxicological Assessment

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments relevant to the comparative toxicology of methylnaphthalenes.

In Vitro Cytotoxicity Assessment in Human Lung Epithelial Cells (A549)

This protocol describes a method to compare the cytotoxicity of 1-MN and 2-MN using the A549 human lung adenocarcinoma cell line, a common model for type II alveolar epithelial cells.

Materials:

  • A549 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 1-Methylnaphthalene and 2-Methylnaphthalene (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed A549 cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of 1-MN and 2-MN in DMEM.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of the test compounds. Include a solvent control.

  • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the solvent control.

cluster_workflow In Vitro Cytotoxicity Workflow A Seed A549 Cells in 96-well plates B Prepare Serial Dilutions of 1-MN and 2-MN A->B C Expose Cells to Test Compounds (24h) B->C D Add MTT Reagent (4h incubation) C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate Cell Viability F->G

Figure 2: Cytotoxicity Assessment Workflow
Bacterial Reverse Mutation Assay (Ames Test)

This protocol outlines the Ames test to compare the mutagenic potential of 1-MN and 2-MN using Salmonella typhimurium strains TA98 and TA100, which detect frameshift and base-pair substitution mutations, respectively.

Materials:

  • S. typhimurium strains TA98 and TA100

  • Nutrient broth

  • Top agar

  • Minimal glucose agar plates

  • 1-Methylnaphthalene and 2-Methylnaphthalene

  • Positive and negative controls

  • S9 metabolic activation mix (optional)

Procedure:

  • Grow overnight cultures of the S. typhimurium strains.

  • Prepare different concentrations of the test compounds.

  • In a test tube, mix 100 µL of the bacterial culture, the test compound, and 500 µL of S9 mix or buffer.

  • Incubate the mixture at 37°C for 20 minutes.

  • Add 2 mL of molten top agar to the tube, vortex briefly, and pour onto a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate.

  • Compare the number of revertant colonies in the treated groups to the negative control. A significant, dose-dependent increase in revertant colonies indicates mutagenicity.

Analysis of Methylnaphthalene Metabolites by GC-MS

This protocol provides a general framework for the analysis of hydroxylated metabolites of 1-MN and 2-MN in biological samples (e.g., urine, cell culture media) using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Biological sample

  • Internal standard (e.g., a deuterated analog)

  • Enzyme for deconjugation (e.g., β-glucuronidase/arylsulfatase)

  • Extraction solvent (e.g., ethyl acetate)

  • Derivatizing agent (e.g., BSTFA)

  • GC-MS system

Procedure:

  • Spike the sample with the internal standard.

  • Enzymatically hydrolyze the sample to deconjugate the metabolites.

  • Perform a liquid-liquid extraction to isolate the metabolites.

  • Evaporate the solvent and reconstitute the residue in a suitable solvent.

  • Derivatize the sample to improve the volatility and thermal stability of the metabolites.

  • Inject the derivatized sample into the GC-MS system.

  • Identify and quantify the metabolites based on their retention times and mass spectra.

Conclusion and Future Directions

The toxicological profiles of 1-methylnaphthalene and 2-methylnaphthalene, while sharing similarities in their primary target organs, exhibit crucial differences, particularly in their carcinogenic potential. These distinctions are likely driven by subtle variations in their metabolic activation by cytochrome P450 enzymes. This guide highlights the importance of considering each isomer individually in risk assessment and regulatory contexts.

Future research should focus on several key areas to further refine our understanding of methylnaphthalene toxicology:

  • Human-Relevant Metabolism: Elucidating the specific human CYP450 isoforms responsible for the metabolism of both 1-MN and 2-MN is critical for improving the accuracy of human health risk assessments.

  • Comparative Genotoxicity: A comprehensive comparison of the genotoxic potential of both isomers using a battery of in vitro and in vivo assays is needed to clarify the existing equivocal data.

  • Mechanisms of Pulmonary Toxicity: Further investigation into the molecular mechanisms underlying the development of pulmonary alveolar proteinosis induced by both isomers will provide valuable insights into their pathogenesis.

  • Mixture Toxicology: As human exposure often involves complex mixtures of PAHs, studying the toxicological interactions between 1-MN, 2-MN, and other related compounds is an important area for future research.

By addressing these knowledge gaps, the scientific community can continue to build a more complete and predictive understanding of the health risks associated with exposure to methylnaphthalenes.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. U.S. Department of Health and Human Services, Public Health Service. [Link]
  • Buckpitt, A., et al. (2002). Naphthalene-induced respiratory tract toxicity: metabolic mechanisms of toxicity. Drug Metabolism Reviews, 34(4), 791-820. [Link]
  • Jin, M., et al. (2012). In vivo genotoxicity of 1-methylnaphthalene from comprehensive toxicity studies with B6C3F1 gpt delta mice. The Journal of toxicological sciences, 37(4), 785–795. [Link]
  • Lin, C. Y., et al. (2009). Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene. Journal of Toxicology and Environmental Health, Part B, 12(5-6), 333-351. [Link]
  • Murata, Y., et al. (1993). Chronic toxicity and carcinogenicity studies of 1-methylnaphthalene in B6C3F1 mice. Fundamental and Applied Toxicology, 21(1), 44-51. [Link]
  • Murata, Y., et al. (1997). Chronic toxicity and carcinogenicity studies of 2-methylnaphthalene in B6C3F1 mice. Fundamental and Applied Toxicology, 36(1), 90-93. [Link]
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7002, 1-Methylnaphthalene. [Link]
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7055, 2-Methylnaphthalene. [Link]
  • Organisation for Economic Co-operation and Development (OECD). (1997). OECD Guideline for the Testing of Chemicals, No.
  • Teshima, R., et al. (1983). The role of glutathione in the metabolism and toxicity of 2-methylnaphthalene in the guinea pig.

Sources

Safety Operating Guide

Proper Disposal of 1-Methoxy-2-methylnaphthalene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental setup and into the responsible management of chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-methoxy-2-methylnaphthalene, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment to your work goes beyond providing high-quality reagents; we aim to be your trusted partner in laboratory safety and chemical handling.

Understanding the Compound: A Profile of this compound

This compound is an aromatic ether, a class of compounds that requires careful handling due to its potential hazards. While specific toxicological data for this compound is not extensively available, its structural similarity to naphthalene and other methylnaphthalenes warrants a cautious approach. The Globally Harmonized System (GHS) classifies it as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.

As an ether, there is also a potential for the formation of explosive peroxides upon prolonged storage and exposure to air and light. This property is a critical consideration in both the storage of the neat compound and the handling of its waste.

Waste Characterization: Is this compound a Hazardous Waste?

Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1]

Currently, this compound is not a specifically listed hazardous waste.[1] Therefore, its classification as a hazardous waste depends on its characteristics. Due to the lack of publicly available, verified data on its flashpoint, reactivity, and acute toxicity, a conservative approach is mandated.

Recommendation: Until proven otherwise through analytical testing, it is prudent to manage waste this compound as a hazardous waste. This approach ensures the highest level of safety and regulatory compliance. The waste generator is ultimately responsible for making an accurate hazardous waste determination.

Hazard Consideration Potential RCRA Characteristic Rationale and Recommended Action
Ignitability D001The flashpoint of this compound is not readily available. Naphthalene, a related compound, has a flashpoint of 79 °C. As a conservative measure, assume the waste could be ignitable.
Toxicity D-Series (e.g., D035 for MEK)Specific LD50 data is lacking. However, related compounds like naphthalene are known to be toxic.[2][3] Waste should be handled as potentially toxic. The Toxicity Characteristic Leaching Procedure (TCLP) may be required to definitively determine this characteristic.[4][5][6]
Reactivity D003While not expected to be highly reactive, as an ether, it can form explosive peroxides over time. This is a significant safety hazard.
Corrosivity D002As a neutral organic compound, it is not expected to be corrosive.

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste from the point of generation to its final removal from the laboratory.

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe and compliant chemical waste management.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be made of a compatible material, such as amber glass or a chemically resistant polymer. The original reagent bottle is often a suitable choice.[7]

  • Avoid Mixing Wastes: Do not mix this compound waste with other waste streams, especially not with aqueous or acidic wastes. Mixing can lead to unforeseen chemical reactions and complicates the disposal process.[7] Halogenated and non-halogenated solvent wastes should also be kept separate.[7]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation begins.[1] All constituents of the waste stream should be listed with their approximate percentages.

Step 2: Safe Storage of Chemical Waste

The storage of chemical waste in the laboratory is a critical control point for safety.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the operator.[1]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Storage Conditions: Store the waste in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight.[8] Ethers should be stored away from strong acids, peroxides, and oxidizers.

  • Container Integrity: Keep the waste container securely capped at all times, except when adding waste.[1] Regularly inspect the container for any signs of degradation, such as cracks or leaks.

Step 3: Arranging for Disposal

Disposal of hazardous waste must be handled by a licensed and reputable chemical waste disposal company.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures for the pickup and disposal of hazardous waste and will be able to provide specific guidance for your location.[9]

  • Provide Complete Information: When arranging for a waste pickup, provide a complete and accurate description of the waste, including its composition and volume.

  • Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or its containers be disposed of down the sink or in the regular trash.[7]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories.
  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
  • Southern Illinois University. (n.d.). Chemical Waste Management Guide.
  • Boston University. (n.d.). Chemical Waste Management Guide.
  • Wikipedia. (n.d.). Toxicity characteristic leaching procedure.
  • U.S. Environmental Protection Agency. (n.d.). TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • U.S. Environmental Protection Agency. (2025, July 22). SW-846 Test Method 1311: Toxicity Characteristic Leaching Procedure.
  • U.S. Environmental Protection Agency. (n.d.). Method 1311: Toxicity Characteristic Leaching Procedure.
  • U.S. Environmental Protection Agency. (n.d.). Toxicity Characteristic Leaching Procedure (TCLP) for VOCs, SVOCs, Chlorinated Pesticides and Herbicides, and Metals by SW-846.
  • Infinita Lab. (n.d.). EPA 1311 Toxicity Characteristic Leaching Procedure TCLP Hazardous Waste Test.
  • National Center for Biotechnology Information. (n.d.). 2-Methylnaphthalene. PubChem.
  • Miljøstyrelsen. (2009, November 26). Methylnaphthalener 1,2-Dimethylnaphthalen, CAS No. 28804-88-8 Trimethylnaphthalen, CAS No. 28652-77-9 1-methylnaphthalen, CAS No.
  • Centers for Disease Control and Prevention. (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.
  • ResearchGate. (n.d.). Mean measured concentrations of 1-methylnaphthalene (µg/L) in each....
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.
  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2....

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methoxy-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate work of research and drug development, the foundational principle of laboratory work is safety. The proper handling of specialized chemical compounds is not merely a procedural formality but a critical component of scientific integrity and personal well-being. This guide provides essential, actionable intelligence on the personal protective equipment (PPE) required for handling 1-Methoxy-2-methylnaphthalene (C₁₂H₁₂O).

While the specific toxicological properties of this compound have not been exhaustively investigated, its structural similarity to naphthalene, methylnaphthalene, and other aromatic ethers necessitates a cautious and informed approach.[1] The guidance herein is synthesized from established safety protocols for these closely related compounds, ensuring a robust defense against potential chemical hazards.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from analogous compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory tract irritation.[2][3] Naphthalene and its derivatives can pose more severe risks, including being harmful if swallowed and potentially fatal if the liquid enters the airways.[4] Therefore, the selection of PPE must be comprehensive, addressing all potential routes of exposure.

Core Protective Equipment: Your First Line of Defense

Engineering controls, such as certified chemical fume hoods, are the primary method for minimizing exposure. The use of PPE is a mandatory secondary measure to protect against accidental spills, splashes, or breaches in containment.

Eye and Face Protection

Solvent splashes and vapors can cause severe eye irritation or damage.[5]

  • Minimum Requirement: At all times, wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] Safety glasses with side shields are not sufficient as they do not provide a seal around the eyes.

  • Enhanced Protection: When handling larger volumes (>100 mL) or when there is a significant risk of splashing, a face shield must be worn in conjunction with chemical safety goggles.[5][6]

Hand Protection: A Critical Barrier

Choosing the correct gloves is vital, as no single glove material protects against all chemicals. For this compound, an aromatic ether, glove selection must account for resistance to both aromatic hydrocarbons and ethers.

  • Recommended Gloves: Nitrile gloves are a common choice for general laboratory use and offer good physical properties and dexterity.[7] However, for prolonged contact or handling larger quantities of aromatic compounds, more robust options should be considered. Fluoro-elastomer (Viton™) or Polyvinyl alcohol (PVA) gloves offer superior resistance to aromatic solvents and ethers.[7][8]

  • Inspection is Key: Always inspect gloves for any signs of degradation, punctures, or tears before use.[9]

  • Double Gloving: Wearing two pairs of nitrile gloves can provide an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.

  • Removal Technique: Remove gloves without touching the outer surface with your bare hands and wash your hands thoroughly after removal.

Glove MaterialProtection AgainstAdvantagesDisadvantages
Nitrile Oils, greases, some acids and bases; fair for toluene.[7]Excellent physical properties and dexterity.Poor against light alcohols, benzene, and methylene chloride.[7]
Neoprene Acids, bases, alcohols, fuels, peroxides, phenols.[7]Medium chemical resistance and physical properties.[7]Poor for halogenated and aromatic hydrocarbons.[7]
Fluoro-elastomer (Viton™) Aromatic & chlorinated solvents, aliphatics, alcohols.[7]Excellent for organic solvents; good cut resistance.[7]Poor physical properties; poor against some ketones and esters.[7]
Polyvinyl Alcohol (PVA) Aliphatics, aromatics, chlorinated solvents, ketones, esters, ethers.[8]Resists a very broad range of organics.[8]Water sensitive; poor against light alcohols.[8]
Skin and Body Protection

Protective clothing prevents skin contact with the chemical.

  • Laboratory Coat: A standard, flame-resistant lab coat should be worn, fully buttoned, with sleeves rolled down.

  • Chemical-Resistant Apron: For procedures involving significant splash potential, a chemical-resistant apron worn over the lab coat is recommended.[10]

  • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.

Respiratory Protection

Inhalation of vapors may cause respiratory tract irritation.[2]

  • Primary Control: All work with this compound should be performed within a properly functioning chemical fume hood to keep airborne concentrations low.[2]

  • When Respirators are Needed: If engineering controls are not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[3] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.

Procedural Discipline: Safe Handling from Start to Finish

The efficacy of PPE is directly tied to its correct usage. The following workflow outlines the critical steps for safely handling this compound.

Experimental Workflow for Safe Chemical Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase A 1. Risk Assessment Review SDS for related compounds. Identify all potential hazards. B 2. Select Appropriate PPE - Chemical Goggles & Face Shield - Appropriate Gloves (e.g., Viton™) - Lab Coat & Apron A->B C 3. Verify Engineering Controls Ensure chemical fume hood is certified and functioning correctly. B->C D 4. Don PPE Follow correct sequence: Lab coat -> Gloves -> Eye Protection C->D E 5. Handle Chemical Perform all work inside the certified chemical fume hood. Keep containers closed. D->E F 6. Post-Handling Securely seal all chemical containers. E->F G 7. Doff PPE Follow correct sequence: Gloves -> Goggles -> Lab Coat F->G H 8. Decontaminate & Dispose - Dispose of contaminated PPE as hazardous waste. - Segregate chemical waste according to local regulations. G->H I 9. Personal Hygiene Wash hands thoroughly with soap and water. H->I

Caption: A procedural workflow for the safe handling of this compound.

Emergency Procedures: Immediate and Correct Response

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Get medical aid if irritation develops or persists.[1][2]

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Decontamination and Disposal Plan

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

  • Spill Cleanup: For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or earth.[1][11] Place the absorbed material into a suitable, sealed, and labeled container for chemical waste disposal.[1] Avoid generating dust. Ensure the cleanup is performed with adequate ventilation and full PPE.[2]

  • PPE Disposal: All disposable PPE (gloves, etc.) that has come into contact with this compound must be considered contaminated. Place it in a sealed, labeled container for disposal as hazardous waste. Do not discard it in the regular trash.

  • Chemical Waste: Unused or waste this compound must be disposed of as hazardous waste. Chemical waste generators must consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][12] Do not empty into drains.[1]

By adhering to these rigorous safety protocols, you build a foundation of trust in your experimental work, ensuring that your pursuit of scientific advancement is conducted with the utmost responsibility and care.

References

  • Material Safety Data Sheet - 1,2,3,4,5,6-Hexachloro-7-Methoxy-Naphthalene, Tech. Cole-Parmer. [Link]
  • Personal Protective Equipment (PPE). University of Illinois Urbana-Champaign. [Link]
  • Personal Protective Equipment: Hands. San José State University Environmental Health & Safety. [Link]
  • Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]
  • This compound | C12H12O | CID 10997508. PubChem - NIH. [Link]
  • 1-Methylnaphthalene | C11H10 | CID 7002. PubChem - NIH. [Link]
  • SAFETY DATA SHEET - SLUDGE KLEEN. Utility Chemicals. [Link]
  • Safety Data Sheet: 1-methylnaphthalene. Chemos GmbH & Co.KG. [Link]
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methoxy-2-methylnaphthalene
Reactant of Route 2
Reactant of Route 2
1-Methoxy-2-methylnaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.